molecular formula C3H6O<br>CH3CHCH2O<br>C3H6O B129887 Propylene oxide CAS No. 75-56-9

Propylene oxide

Número de catálogo: B129887
Número CAS: 75-56-9
Peso molecular: 58.08 g/mol
Clave InChI: GOOHAUXETOMSMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(±)-Propylene oxide is an organic compound used as an intermediate in several chemical reactions. It readily reacts with active hydrogen atoms.>(±)-Propylene oxide is an organic compound used as an intermediate in several chemical reactions. It readily reacts with active hydrogen atoms.>Propylene Oxide is a synthetic, highly-flammable, volatile, colorless liquid that is soluble in water and miscible with many organic solvents. This compound is used primarily as a chemical intermediate in the production of polyethers and propylene glycol. It is also used as a pesticide and a fumigant for the sterilization of packaged foods and plastic medical instruments. Acute inhalation exposure to vapors of this compound can result in respiratory tract irritation, coughing, difficulty in breathing (dyspnea) and buildup of fluid in the lungs (pulmonary edema) that can possibly lead to pneumonia. Inhale high concentrations of the vapors for short time periods may cause headache, motor weakness, incoordination, ataxia and coma. Contact with this compound can irritate the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)>This compound appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35°F. Boiling point 95°F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals.>Methyloxirane, also known as 2, 3-epoxypropane or this compound, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Methyloxirane exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyloxirane is primarily located in the cytoplasm. Methyloxirane participates in a number of enzymatic reactions. In particular, methyloxirane can be biosynthesized from oxirane. Methyloxirane is also a parent compound for other transformation products, including but not limited to, epichlorohydrin, epibromohydrin, and glycidol. Methyloxirane has a sweet and ethereal taste.

Propiedades

IUPAC Name

2-methyloxirane
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InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3
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InChI Key

GOOHAUXETOMSMM-UHFFFAOYSA-N
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Canonical SMILES

CC1CO1
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Molecular Formula

C3H6O, Array
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Related CAS

25266-78-8
Record name Oxirane, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5021207
Record name (+/-)-1,2-Propylene oxide
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Molecular Weight

58.08 g/mol
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Physical Description

Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35 °F. Boiling point 95 °F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals., Colorless liquid with a benzene-like odor. [Note: A gas above 94 degrees F.] [NIOSH], Liquid, VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a benzene-like odor. [Note: A gas above 94 °F.]
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Boiling Point

93.61 °F at 760 mmHg (EPA, 1998), 34.23 °C, 34 °C, 94 °F
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Flash Point

-35 °F (EPA, 1998), -35 °F, -35 °F (closed cup); -20 °F (open cup), -37 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility of water in propylene oxide is 12.8% by wt at 20 °C., 40.5 wt% water @ 20 °C, MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER, Soluble in alcohol and ether., In water, 590,000 mg/l @ 25 °C, 590 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 40, 41%
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Density

0.859 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.8304 @ 20/20 °C, Relative density (water = 1): 0.83, 0.83
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

445 mmHg at 68 °F (EPA, 1998), 538.0 [mmHg], 538 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 59, 445 mmHg
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Impurities

Acetaldehyde & propionaldehyde are produced in small amt as by-products of the peroxidation processes.
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Color/Form

Colorless liquid ... [Note: A gas above 94 degrees F.]

CAS No.

75-56-9
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Melting Point

-169.83 °F (EPA, 1998), -112.13 °C, -111.9 °C, -112 °C, -170 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide (PO), systematically named 2-methyloxirane, is a versatile and highly reactive organic compound with the chemical formula C₃H₆O.[1][2][3] As the first chiral molecule detected in the interstellar medium, it has garnered significant scientific interest.[3][4] This colorless, volatile liquid is a key industrial intermediate, primarily used in the production of polyether polyols for polyurethane plastics, as well as propylene glycol and other derivatives.[1] Its reactivity stems from the significant ring strain inherent in its three-membered epoxide ring, which facilitates a variety of ring-opening reactions.[5][6] This guide provides a comprehensive technical overview of the chemical structure and bonding of propylene oxide, incorporating quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Geometry

This compound consists of a three-membered ring composed of two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms. This structure results in a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers in most applications.[1][7] The geometry of the molecule has been extensively studied using experimental techniques such as microwave spectroscopy and gas electron diffraction, supplemented by computational quantum chemical calculations.

Data Presentation: Molecular Geometry of this compound

The precise bond lengths and angles within the this compound molecule are critical for understanding its structure and reactivity. The following table summarizes the experimentally determined structural parameters.

ParameterBond/AngleValue (Å or °)Experimental MethodReference
Bond Lengths C-C (ring)1.471Microwave Spectroscopy[8] (assumed)
C-O (ring)1.436Microwave Spectroscopy[8] (assumed)
C-C (methyl)1.513Microwave Spectroscopy[8]
C-H (ring)1.082Microwave Spectroscopy[8] (assumed)
C-H (methyl)1.090Microwave Spectroscopy[8] (assumed)
Bond Angles ∠C-C-O (ring)~60 (inferred)--
∠C-O-C (ring)~60 (inferred)--
∠H-C-H (ring)116.25Microwave Spectroscopy[8] (assumed)
∠C-C-C120.95Microwave Spectroscopy[8] (assumed)
∠H-C-H (methyl)109.5Microwave Spectroscopy[8] (assumed)

Note: Some values from the available literature are noted as "assumed" and represent the best-fit parameters in the structural model rather than direct, independent measurements.

Bonding in this compound

The bonding in this compound is significantly influenced by the geometry of the three-membered ring. This strained structure leads to unconventional bonding characteristics that are crucial to its chemical behavior.

Hybridization

In a typical acyclic ether, the oxygen and carbon atoms are sp³ hybridized, leading to bond angles of approximately 109.5°. However, the geometric constraints of the epoxide ring in this compound force the internal bond angles to be approximately 60°. This severe deviation from the ideal tetrahedral angle indicates that the hybridization of the ring atoms cannot be described as simple sp³.

The carbon and oxygen atoms in the epoxide ring are best described as having a hybridization state between sp² and sp³, with increased p-character in the orbitals forming the ring bonds. The external bonds, such as the C-C bond to the methyl group and the C-H bonds, will have a correspondingly higher s-character.

Ring Strain and Bent Bonds

The high reactivity of this compound is a direct consequence of its significant ring strain, which is estimated to be around 110-115 kJ/mol for the parent epoxide, ethylene (B1197577) oxide.[9] This strain arises from two main factors:

  • Angle Strain: The internal bond angles of approximately 60° are a significant deviation from the ideal sp³ bond angle of 109.5°, leading to poor orbital overlap and a high-energy, unstable ring.[5]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms of the ring are in an eclipsed conformation, further contributing to the overall strain energy.[5]

To accommodate this strained geometry, the C-C and C-O bonds in the epoxide ring are not linear connections between the nuclei. Instead, the electron density is concentrated outside the internuclear axis, forming what are known as "bent bonds" or "banana bonds".[10] This outward curvature of the bonding orbitals allows for a reduction in angle strain, but it also results in weaker bonds compared to those in acyclic ethers, making them more susceptible to nucleophilic attack.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, free from intermolecular interactions.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, causing transitions between its rotational energy levels.[11][12] The moments of inertia derived from the rotational spectrum are then used to determine the molecule's geometry with high precision.

Generalized Experimental Protocol for Microwave Spectroscopy:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

  • Detection of Absorption: As the frequency of the microwave radiation is swept, a detector measures the frequencies at which the radiation is absorbed by the this compound molecules.

  • Spectral Analysis: The resulting absorption spectrum, consisting of a series of sharp lines, is analyzed. Each line corresponds to a specific rotational transition.

  • Structural Determination: The frequencies of these transitions are used to calculate the moments of inertia of the molecule. By analyzing the spectra of isotopically substituted this compound (e.g., with ¹³C), the positions of individual atoms can be determined, leading to a precise determination of bond lengths and angles.

Gas Electron Diffraction (GED)

Gas electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.[1] It involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern.

Generalized Experimental Protocol for Gas Electron Diffraction:

  • Sample Introduction: A narrow beam of this compound vapor is effused from a nozzle into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the this compound molecules, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other.

  • Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated diffraction pattern to the experimental data, yielding precise values for bond lengths, bond angles, and torsional angles.[1]

Visualizing Structure and Experimental Logic

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical Structure of this compound

Caption: Chemical structure of this compound with atom labels and selected bond lengths.

Conceptual Illustration of Ring Strain in this compound

Caption: Diagram illustrating the concept of angle strain in the epoxide ring of this compound.

Experimental Workflow for Microwave Spectroscopy

microwave_spectroscopy_workflow start Gaseous Propylene Oxide Sample irradiate Irradiation with Microwave Frequencies start->irradiate detect Detection of Rotational Transitions (Absorption Spectrum) irradiate->detect analyze Analysis of Spectrum to obtain Rotational Constants detect->analyze structure Calculation of Molecular Geometry (Bond Lengths & Angles) analyze->structure

Caption: A simplified workflow diagram for determining molecular structure using microwave spectroscopy.

Experimental Workflow for Gas Electron Diffraction

ged_workflow start This compound Vapor Beam scatter Scattering of High-Energy Electron Beam start->scatter detect Recording of Diffraction Pattern scatter->detect analyze Generation of Radial Distribution Curve detect->analyze refine Refinement of Structural Model analyze->refine structure Determination of Molecular Geometry refine->structure

Caption: A simplified workflow diagram for determining molecular structure using gas electron diffraction.

Conclusion

The chemical structure and bonding of this compound are intrinsically linked to its high reactivity and industrial importance. The strained three-membered epoxide ring, characterized by significant angle and torsional strain, results in bent C-C and C-O bonds and makes the molecule susceptible to nucleophilic attack and ring-opening reactions. Detailed experimental techniques such as microwave spectroscopy and gas electron diffraction have provided precise data on its molecular geometry, confirming the unique structural features of this important chiral molecule. A thorough understanding of these structural and bonding principles is fundamental for researchers and professionals working with this compound in various fields, from materials science to drug development.

References

Propylene Oxide: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO), a vital epoxide in the chemical industry, serves as a key building block in the synthesis of a wide array of polymers and fine chemicals. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its key reactions and analysis, and visual representations of its reactive nature and handling workflows.

Physical Properties

Propylene oxide is a colorless, volatile liquid with a characteristic ethereal odor.[1][2] It is a chiral molecule, though it is primarily used as a racemic mixture.[2] Below is a summary of its key physical properties.

PropertyValueReference(s)
Molecular Formula C₃H₆O[2][3]
Molecular Weight 58.08 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Ethereal, sweetish[1][4]
Boiling Point 34.2 °C (93.6 °F)[2]
Melting Point -112 °C (-169.6 °F)[2]
Density 0.830 g/cm³ at 20 °C[2]
Vapor Pressure 445 mmHg at 20 °C[2]
Flash Point -37 °C (-35 °F)[4]
Solubility in Water 41% (20 °C)[2]
Solubility in Organic Solvents Miscible with acetone, ether, benzene, and toluene[5]
Refractive Index (n_D) 1.3660[2]

Chemical Properties and Reactivity

The high reactivity of this compound is attributed to the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the foundation of its industrial importance.

Ring-Opening Reactions

The epoxide ring of this compound can be opened under both acidic and basic conditions. The regioselectivity of the attack depends on the reaction conditions.

  • Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom (C1), following an S_N2 mechanism.

  • Under acidic conditions , the oxygen atom is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which bears a partial positive charge.

Key reactions include:

  • Hydrolysis: Reacts with water to form propylene glycol (1,2-propanediol). This reaction can be catalyzed by either acids or bases.[2]

  • Alcoholysis: Reacts with alcohols in the presence of a catalyst to form propylene glycol ethers. For instance, reaction with methanol (B129727) yields 1-methoxy-2-propanol (B31579) as the major product under basic conditions.[6]

  • Amination: Reacts with amines to produce amino alcohols.

  • Grignard Reaction: Addition of Grignard reagents leads to the formation of secondary alcohols.[2]

  • Polymerization: Can undergo ring-opening polymerization to form polyether polyols, which are precursors to polyurethanes.[4]

ring_opening cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions PO This compound Nu_basic Nucleophile (e.g., RO⁻, H₂O, RNH₂) H_plus H⁺ Product_basic Attack at C1 (less hindered) Nu_basic->Product_basic PO_H Protonated This compound H_plus->PO_H Product_acidic Attack at C2 (more substituted) PO_H->Product_acidic Nu_acidic Nucleophile (e.g., ROH, H₂O) Nu_acidic->Product_acidic

Figure 1: Regioselectivity of this compound Ring-Opening Reactions.

Experimental Protocols

The following are generalized experimental protocols for key reactions and analytical procedures involving this compound. Note: this compound is a highly flammable, volatile, and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis of 1-Methoxy-2-propanol (Base-Catalyzed)

This protocol describes the base-catalyzed reaction of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of anhydrous methanol.

  • Add a catalytic amount of sodium hydroxide to the methanol and stir until dissolved.

  • Cool the methanol/catalyst mixture in an ice bath.

  • Slowly add this compound to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable acid (e.g., dilute sulfuric acid).

  • Remove the excess methanol by distillation.

  • The resulting crude product can be purified by fractional distillation to isolate 1-methoxy-2-propanol. The industrial process for this reaction is often carried out at elevated temperatures (95 to 180°C) and pressures (26 bar).[7]

Hydrolysis to Propylene Glycol (Acid-Catalyzed)

This protocol outlines the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Deionized water

  • Sulfuric acid (catalytic amount)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine deionized water and a catalytic amount of sulfuric acid.

  • Cool the acidic solution in an ice bath.

  • Slowly add this compound to the stirred acidic solution. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 1-2 hours.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • The resulting solution contains propylene glycol, which can be purified by distillation under reduced pressure to remove water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products

This protocol provides a general method for the analysis of this compound and its reaction products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., a PoraBOND U or similar)[9]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or the reaction solvent itself).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • GC Separation: Use a temperature program to separate the components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.

  • MS Detection: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each component that can be used for identification by comparison to a spectral library.

  • Quantification: For quantitative analysis, a calibration curve can be prepared using standards of known concentration.

gcms_workflow start Start: Reaction Mixture sample_prep Sample Preparation (Dilution) start->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection MS Detection (Ionization & Fragmentation) separation->detection analysis Data Analysis (Library Matching & Quantification) detection->analysis end End: Results analysis->end

Figure 2: General Workflow for GC-MS Analysis of this compound Reaction Products.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

  • Flammability: It is extremely flammable with a low flash point and wide explosive limits.[4] Keep away from heat, sparks, and open flames.

  • Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected human carcinogen (IARC Group 2B).[2]

  • Reactivity: It can polymerize violently in the presence of acids, bases, or certain metal salts.[4] Contamination must be avoided.

  • Handling: Always handle this compound in a chemical fume hood.[4] Use appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate are often recommended), safety goggles, and a flame-retardant lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[4]

safety_workflow prep Preparation - Don appropriate PPE - Work in a fume hood - Ensure emergency equipment is accessible handling Handling - Ground equipment to prevent static discharge - Use spark-proof tools - Dispense slowly and carefully prep->handling reaction Reaction/Use - Monitor temperature and pressure - Maintain inert atmosphere if necessary - Have quenching materials ready handling->reaction cleanup Cleanup & Waste Disposal - Decontaminate glassware - Dispose of waste in designated, labeled containers - Follow institutional hazardous waste procedures reaction->cleanup

Figure 3: Laboratory Workflow for Safe Handling of this compound.

References

Synthesis of Propylene Oxide via the Chlorohydrin Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of propylene (B89431) oxide, a crucial epoxide intermediate in the chemical and pharmaceutical industries, has historically been dominated by the chlorohydrin process. This method, while established and effective, involves a two-step reaction sequence beginning with the formation of propylene chlorohydrin from propylene, followed by dehydrochlorination to yield the desired propylene oxide. This guide provides a comprehensive technical overview of this process, detailing the underlying chemistry, reaction parameters, experimental procedures, and product analysis.

The chlorohydrin process is characterized by its relatively high selectivity but also by the generation of significant byproduct streams, primarily chlorinated hydrocarbons and inorganic salts.[1][2] Understanding the intricacies of this synthesis is paramount for researchers and professionals seeking to optimize existing processes, develop novel applications for this compound and its derivatives, or explore more sustainable and environmentally benign synthetic routes. This document serves as a detailed resource, consolidating key quantitative data, experimental protocols, and process workflows to aid in these endeavors.

Core Reactions and Stoichiometry

The synthesis of this compound via the chlorohydrin route proceeds in two primary stages:

Stage 1: Propylene Chlorohydrination

Propylene reacts with hypochlorous acid (HOCl), which is typically generated in situ by the reaction of chlorine with water, to form a mixture of two propylene chlorohydrin isomers: 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol.

CH3CH=CH2 + HOCl → CH3CH(OH)CH2Cl + CH3CH(Cl)CH2OH

Stage 2: Dehydrochlorination (Saponification)

The propylene chlorohydrin mixture is then treated with a base, such as calcium hydroxide (B78521) (Ca(OH)₂) or sodium hydroxide (NaOH), to induce dehydrochlorination and form this compound.[3]

2 CH3CH(OH)CH2Cl + Ca(OH)2 → 2 CH3CH(O)CH2 + CaCl2 + 2 H2O

or

CH3CH(OH)CH2Cl + NaOH → CH3CH(O)CH2 + NaCl + H2O

Data Presentation: Reaction Parameters and Byproduct Formation

The following tables summarize key quantitative data for the chlorohydrin process, providing a basis for comparison and process optimization.

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterChlorohydrination StepDehydrochlorination Step
Temperature 35-50 °C[1]25 °C (with rapid steam stripping)[1]
Pressure 2-3 bar[1]Atmospheric
Reactants Propylene, Chlorine, WaterPropylene Chlorohydrin solution, Calcium Hydroxide (lime water) or Sodium Hydroxide solution
Catalyst None (in situ HOCl formation)None
Reactor Type Reaction Columns / Bubble ColumnStirred Tank with Steam Stripping

Table 2: Selectivity and Byproduct Formation in the Chlorohydrin Process

Product / ByproductSelectivity (based on Propylene)Notes
This compound 87-90%[1]The desired product.
1,2-Dichloropropane 6-9%[1]A major byproduct from the direct addition of chlorine to propylene.
Bis(chloroisopropyl) ether 1-3%[1]Formed from the reaction of propylene chlorohydrin with this compound or another propylene chlorohydrin molecule.
Calcium Chloride / Sodium Chloride Stoichiometric to base usedInorganic salt byproduct requiring disposal or recycling.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis of this compound via the chlorohydrin route. These procedures are synthesized from established industrial practices and laboratory studies.

Synthesis of Propylene Chlorohydrin

Objective: To synthesize a mixture of propylene chlorohydrin isomers from propylene and chlorine water.

Materials:

  • Pressurized cylinder of propylene gas with a flow regulator

  • Chlorine gas source (or in situ generation from HCl and an oxidizing agent)

  • Deionized water

  • Jacketed glass reactor (e.g., 1 L) equipped with a gas dispersion tube, mechanical stirrer, thermometer, and a vent to a scrubber system.

  • Cooling circulator

Procedure:

  • Charge the jacketed glass reactor with 500 mL of deionized water.

  • Cool the reactor to 10-15°C using the cooling circulator.

  • Slowly bubble chlorine gas through the stirred water until a pale yellow-green solution is obtained, indicating the formation of hypochlorous acid. The concentration of HOCl can be monitored by titration.

  • While maintaining the temperature between 35-50°C, introduce a slow stream of propylene gas through the gas dispersion tube into the rapidly stirred chlorine water.[1] The flow rate of propylene should be controlled to ensure efficient absorption and reaction.

  • Continuously monitor the reaction temperature and adjust the cooling as necessary to maintain the desired range.

  • The reaction is typically carried out until the color of the chlorine water disappears, indicating the consumption of hypochlorous acid.

  • The resulting aqueous solution contains a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol, typically in a 9:1 ratio.[2]

Dehydrochlorination of Propylene Chlorohydrin to this compound

Objective: To convert the propylene chlorohydrin mixture to this compound using a base.

Materials:

  • Aqueous propylene chlorohydrin solution from the previous step.

  • Calcium hydroxide (slaked lime) or sodium hydroxide pellets.

  • Three-neck round-bottom flask equipped with a dropping funnel, a distillation head connected to a condenser and a receiving flask cooled in an ice bath, and a mechanical stirrer.

  • Heating mantle.

Procedure:

  • Prepare a 10% aqueous solution of calcium hydroxide (lime water) or sodium hydroxide.

  • Charge the three-neck round-bottom flask with the prepared alkaline solution.

  • Gently heat the alkaline solution to approximately 40-50°C.

  • Slowly add the aqueous propylene chlorohydrin solution from the dropping funnel to the stirred alkaline solution.

  • This compound, being volatile (boiling point ~34°C), will start to distill as it is formed. The reaction is driven to completion by the continuous removal of the product.[1]

  • Maintain a gentle distillation rate to co-distill this compound and some water.

  • Collect the distillate in the ice-cooled receiving flask.

  • The reaction is complete when no more this compound is observed in the distillate.

Purification of this compound

Objective: To isolate and purify this compound from the aqueous distillate.

Materials:

  • Collected distillate containing this compound and water.

  • Anhydrous calcium chloride or magnesium sulfate.

  • Fractional distillation apparatus.

Procedure:

  • Separate the this compound layer from the aqueous layer in the collected distillate using a separatory funnel.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Perform a fractional distillation of the dried organic layer.

  • Collect the fraction boiling at 33-35°C as pure this compound.

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored using gas chromatography (GC).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for separating oxygenates).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Analysis: Inject the prepared sample into the GC. Identify and quantify the components (this compound, propylene chlorohydrin isomers, 1,2-dichloropropane, etc.) by comparing their retention times and peak areas with those of known standards.

Mandatory Visualizations

Signaling Pathway of this compound Synthesis

Synthesis_Pathway Propylene Propylene HypochlorousAcid Hypochlorous Acid (in situ) Propylene->HypochlorousAcid Reaction Chlorine Chlorine Chlorine->HypochlorousAcid Reaction with Water Water Water Water->HypochlorousAcid PropyleneChlorohydrin Propylene Chlorohydrin HypochlorousAcid->PropyleneChlorohydrin Chlorohydrination PropyleneOxide This compound PropyleneChlorohydrin->PropyleneOxide Dehydrochlorination Byproducts Byproducts (1,2-Dichloropropane, Ethers) PropyleneChlorohydrin->Byproducts Side Reaction Salt Salt (CaCl2 or NaCl) PropyleneChlorohydrin->Salt Forms Salt with Base Base Base (Ca(OH)2 or NaOH) Base->PropyleneOxide Reactant

Caption: Chemical pathway for this compound synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Chlorohydrination 1. Propylene Chlorohydrination (Propylene + Chlorine Water) Start->Chlorohydrination Dehydrochlorination 2. Dehydrochlorination (with Base) Chlorohydrination->Dehydrochlorination Distillation 3. Distillative Removal of PO Dehydrochlorination->Distillation Separation 4. Phase Separation Distillation->Separation Drying 5. Drying of Organic Layer Separation->Drying FractionalDistillation 6. Fractional Distillation Drying->FractionalDistillation Analysis 7. GC Analysis FractionalDistillation->Analysis End Pure this compound Analysis->End

Caption: Laboratory workflow for this compound synthesis.

References

An In-depth Technical Guide to Propylene Oxide Production via Hydroperoxide Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO) is a vital chemical intermediate used in the production of a wide range of products, including polyurethanes, propylene glycols, and glycol ethers. Historically, the chlorohydrin process was a dominant production route, but it has been largely superseded due to significant environmental drawbacks, such as the generation of large volumes of chlorinated saltwater effluent.[1][2] Modern production is dominated by hydroperoxide processes, which offer better economic and environmental profiles.

This guide provides a detailed technical overview of the major hydroperoxide routes for propylene oxide synthesis, focusing on the underlying chemistry, process conditions, and experimental methodologies. These processes can be broadly categorized into two types: co-product processes, where a valuable chemical is produced alongside PO, and co-product-free processes.

Core Principle: The Two-Step Hydroperoxide Route

The hydroperoxide process, also known as indirect oxidation, is fundamentally a two-step method.[1]

  • Hydroperoxide Formation: A hydrocarbon is oxidized, typically using air (molecular oxygen), to form an organic hydroperoxide. In the case of the Hydrogen Peroxide to this compound (HPPO) process, the hydrogen peroxide is produced separately.

  • Epoxidation of Propylene: The formed hydroperoxide is then used to epoxidize propylene, transferring an oxygen atom to the double bond to create this compound. This step is typically catalyzed by metal complexes, most commonly those based on titanium or molybdenum.[3][4] The hydroperoxide is converted to its corresponding alcohol or, in the case of hydrogen peroxide, to water.[1]

G cluster_step1 Step 1: Hydroperoxide Formation cluster_step2 Step 2: Epoxidation HC Hydrocarbon (e.g., Isobutane (B21531), Ethylbenzene) HP Organic Hydroperoxide (ROOH) HC->HP O2 Oxygen (Air) O2->HP PO This compound HP->PO Oxygen Transfer Alcohol Co-product Alcohol (ROH) HP->Alcohol Propylene Propylene Propylene->PO Catalyst Catalyst (Ti or Mo based) Catalyst->PO

Caption: General workflow of the two-step hydroperoxide process.

Co-Product Processes

The economic viability of these routes is intrinsically linked to the market value and demand for the co-products, which are often produced in larger quantities than the this compound itself.[1]

This compound / tert-Butyl Alcohol (PO/TBA) Process

This process uses isobutane as the hydrocarbon feedstock, which is oxidized to form tert-butyl hydroperoxide (TBHP). The TBHP then epoxidizes propylene to yield PO and tert-butyl alcohol (TBA).[5]

  • Isobutane Oxidation: (CH₃)₃CH + O₂ → (CH₃)₃COOH

  • Propylene Epoxidation: (CH₃)₃COOH + CH₃CH=CH₂ → CH₃CH(O)CH₂ + (CH₃)₃COH

G Isobutane Isobutane TBHP tert-Butyl Hydroperoxide (TBHP) Isobutane->TBHP O2 Air (O₂) O2->TBHP PO This compound TBHP->PO Epoxidation TBA tert-Butyl Alcohol (TBA) TBHP->TBA Propylene Propylene Propylene->PO Mo_cat Molybdenum Catalyst Mo_cat->PO

Caption: Reaction pathway for the PO/TBA co-product process.
ParameterValueReference
Isobutane Oxidation
Temperature120 - 140 °C[5]
Pressure3 - 4 MPaG[5]
Isobutane Conversion35 - 50%[5]
TBHP Selectivity50 - 60%[5]
Propylene Epoxidation
CatalystMolybdenum-based compound[5][6]
Temperature90 - 130 °C[5][6]
Pressure1.5 - 6 MPaG[5]
TBHP Conversion>95%[5]
PO Selectivity (on TBHP)~90%[5]

The following is a representative protocol synthesized from process descriptions.

  • Catalyst Preparation: A homogeneous molybdenum-based catalyst is prepared and dissolved in a suitable solvent.[6]

  • Reactor Setup: A liquid-phase reactor, typically a continuously stirred-tank reactor (CSTR) or a series of reactors, is charged with the catalyst solution.

  • Reaction Execution:

    • A feed stream containing tert-butyl hydroperoxide (TBHP) and a stream of liquid propylene are continuously fed into the reactor.

    • The reactor is maintained at a temperature of 90-130 °C and a pressure of 1.5-6 MPaG to ensure the reaction occurs in the liquid phase.[5]

    • The reaction is exothermic, and temperature is controlled by allowing partial vaporization of the reaction mixture, followed by condensation and reflux.[6]

  • Product Separation:

    • The reactor effluent, containing this compound, tert-butyl alcohol, unreacted propylene, and TBHP, is sent to a series of distillation columns.

    • Unreacted propylene is recovered first and recycled back to the reactor feed.

    • This compound is then separated from the heavier TBA and other by-products.

    • The final stream containing TBA is purified for sale or further processing.

This compound / Styrene (B11656) Monomer (PO/SM) Process

This route involves the oxidation of ethylbenzene (B125841) to ethylbenzene hydroperoxide (EBHP), which then epoxidizes propylene. The resulting α-methylbenzyl alcohol is subsequently dehydrated to produce styrene monomer (SM), a valuable commodity chemical.[4]

  • Ethylbenzene Oxidation: C₆H₅CH₂CH₃ + O₂ → C₆H₅CH(OOH)CH₃

  • Propylene Epoxidation: C₆H₅CH(OOH)CH₃ + CH₃CH=CH₂ → CH₃CH(O)CH₂ + C₆H₅CH(OH)CH₃

  • Dehydration: C₆H₅CH(OH)CH₃ → C₆H₅CH=CH₂ + H₂O

G EB Ethylbenzene EBHP Ethylbenzene Hydroperoxide (EBHP) EB->EBHP O2 Air (O₂) O2->EBHP PO This compound EBHP->PO Epoxidation MBA α-Methylbenzyl Alcohol EBHP->MBA Propylene Propylene Propylene->PO Cat Ti/SiO₂ or Mo Catalyst Cat->PO Dehyd Dehydration (Acid Catalyst) MBA->Dehyd SM Styrene Monomer Dehyd->SM H2O Water Dehyd->H2O

Caption: Reaction pathway for the PO/SM co-product process.
ParameterValueReference
Propylene Epoxidation
CatalystTi on silica (B1680970) (heterogeneous) or Mo-based (homogeneous)[3][4]
Temperature95 - 130 °C[7]
Pressure2.5 - 4.0 MPa[7]
Propylene/EBHP Molar Ratio5 - 7[7]
EBHP Conversion95 - 99%[7]
PO Selectivity92 - 96%[7]

  • Catalyst System: The process can use either a homogeneous molybdenum catalyst or a heterogeneous titanium-on-silica catalyst.[3][4] For the heterogeneous system, the catalyst is packed into a fixed-bed reactor.

  • Reactor Setup: A multi-stage, horizontally compartmentalized reactor is often used to manage the reaction exotherm and maintain optimal conditions.

  • Reaction Execution:

    • A solution of EBHP in ethylbenzene is combined with the catalyst (if homogeneous) and fed into the reactor.

    • Liquid propylene is fed into each compartment of the reactor to maintain a high molar excess relative to EBHP.[7]

    • The reaction is conducted at 95-130 °C and 2.5-4.0 MPa for a residence time of 1-2 hours.[7]

  • Product Separation and Dehydration:

    • The reactor effluent is first distilled to remove unreacted propylene for recycling.

    • This compound is then separated by distillation.

    • The remaining mixture, containing α-methylbenzyl alcohol and unreacted ethylbenzene, is fed to a dehydration reactor.

    • Dehydration is performed in the presence of an acid catalyst to produce styrene monomer, which is then purified.[4]

Co-Product-Free Processes

These newer technologies were developed to overcome the market dependency of the co-product routes and to offer more environmentally friendly solutions.

Hydrogen Peroxide to this compound (HPPO) Process

The HPPO process is a clean and efficient method that uses hydrogen peroxide (H₂O₂) as the oxidant and a titanium silicalite-1 (TS-1) catalyst. The only significant by-product is water, making it an environmentally benign technology.[3][8]

  • Propylene Epoxidation: CH₃CH=CH₂ + H₂O₂ --(TS-1 catalyst)--> CH₃CH(O)CH₂ + H₂O

G Propylene Propylene TS1 TS-1 Catalyst (Fixed Bed) Propylene->TS1 H2O2 Hydrogen Peroxide (H₂O₂) H2O2->TS1 Methanol (B129727) Methanol (Solvent) Methanol->TS1 PO This compound TS1->PO H2O Water TS1->H2O

Caption: Reaction pathway for the HPPO process.
ParameterValueReference
CatalystTitanium Silicalite-1 (TS-1)[3][9]
SolventMethanol[5]
Temperature40 °C[6]
Pressure2 MPa[6]
H₂O₂ Conversion95 - 98%[3]
PO Selectivity (on H₂O₂)90 - 98%[3]
Propylene ConversionNearly quantitative

  • Catalyst Bed Preparation: A fixed-bed reactor (e.g., a tubular reactor) is packed with the proprietary TS-1 zeolite catalyst.

  • Feed Preparation: A feed stream is prepared by mixing an aqueous solution of hydrogen peroxide (typically ~50 wt%), methanol as a solvent, and a propylene/propane mixture.[6] Recycled, unreacted propylene is also added to this stream.

  • Reaction Execution:

    • The liquid feed is passed through the fixed-bed reactor at approximately 40 °C and 2 MPa.[6]

    • The reaction is highly selective, and the hydrogen peroxide is almost completely converted.

    • Side reactions, such as the ring-opening of PO by water or methanol, can occur, and conditions are optimized to minimize these.

  • Product Purification:

    • The reactor output consists of PO, water, methanol, and unreacted propylene/propane.

    • The light hydrocarbon (propylene/propane) off-gas is separated, purified to remove oxygen traces for safety, and recycled.

    • The remaining liquid is subjected to distillation to separate the PO product from the methanol and water.

    • The methanol is recovered and recycled back to the reactor feed, while the water stream is treated before discharge.

Cumene (B47948) Hydroperoxide (CHP) Process

Developed by Sumitomo Chemical, this is a PO-only process that uses cumene as an "oxygen carrier" in a closed loop.[4][5] Cumene is oxidized to cumene hydroperoxide (CHP), which epoxidizes propylene. The co-product, cumyl alcohol, is then hydrogenated back to cumene and recycled, meaning cumene is not consumed in the overall process.

  • Cumene Oxidation: Cumene + O₂ → Cumene Hydroperoxide (CHP)

  • Propylene Epoxidation: CHP + Propylene → this compound + Cumyl Alcohol

  • Hydrogenation: Cumyl Alcohol + H₂ → Cumene + H₂O

G Cumene Cumene CHP Cumene Hydroperoxide (CHP) Cumene->CHP Oxidation Epox Epoxidation (Ti-Silica Catalyst) CHP->Epox PO This compound (Product) Epox->PO CMA Cumyl Alcohol (CMA) Epox->CMA CMA->Cumene Hydrogenation O2 Air (O₂) O2->CHP Propylene Propylene Propylene->Epox H2 Hydrogen (H₂) H2->Cumene

Caption: The recycling cumene hydroperoxide PO-only process.
ParameterValueReference
Epoxidation Catalyst Proprietary Ti-silicon oxide[4][5]
Epoxidation Type Fixed-bed process[4]
Key Advantage High PO selectivity due to inert cumene solvent and stable hydroperoxide[5]
Overall Process Cumene is recycled, resulting in a PO-only process with water as the main by-product.[4]

  • Oxidation Stage: Cumene is oxidized with air in a liquid-phase reactor to produce cumene hydroperoxide (CHP).[4]

  • Epoxidation Stage:

    • The CHP is fed along with an excess of liquid propylene to a fixed-bed reactor containing a high-performance Ti-silicon oxide catalyst.[4]

    • The use of a highly active catalyst allows the reaction to proceed at relatively mild temperatures.[4]

    • The reactor effluent contains PO, cumyl alcohol, and unreacted propylene and cumene.

  • Separation and Recycling:

    • Unreacted propylene is recovered via distillation and recycled.

    • This compound is purified as the main product.

  • Hydrogenation Stage:

    • The stream containing cumyl alcohol is sent to a hydrogenation reactor.

    • In the presence of a hydrogenation catalyst and hydrogen, cumyl alcohol is converted back into cumene.[4]

    • The regenerated cumene is purified and recycled back to the initial oxidation stage, closing the loop.

Comparative Summary of Hydroperoxide Processes

FeaturePO/TBA ProcessPO/SM ProcessHPPO ProcessCumene (CHP) Process
Oxidant tert-Butyl HydroperoxideEthylbenzene HydroperoxideHydrogen PeroxideCumene Hydroperoxide
Co-product tert-Butyl Alcohol (TBA)Styrene Monomer (SM)Water (Essentially none)Water (Essentially none)
Catalyst Molybdenum-basedMo-based or Ti/SiO₂Titanium Silicalite (TS-1)Ti-Silicon Oxide
Key Advantage Mature technologyProduces high-value SMEnvironmentally friendly, high selectivity, no market dependencyHigh yield, stable process, PO-only
Key Disadvantage Economics tied to TBA marketComplex process, economics tied to SM marketHigh cost of H₂O₂ and catalystTechnology controlled by a single licensor
Reference [5][4][3][8][4][5]

References

Enantioselective Synthesis of (R)- and (S)-Propylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide, a key chiral building block in the synthesis of pharmaceuticals and fine chemicals, exists as a pair of enantiomers: (R)-propylene oxide and (S)-propylene oxide. The stereochemistry of this epoxide is crucial for the biological activity and efficacy of many drug molecules. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure propylene oxide is a significant area of research in synthetic organic chemistry. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)- and (S)-propylene oxide, with a focus on practical experimental protocols, quantitative data for comparison, and a clear visualization of the underlying catalytic processes.

Core Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically enriched this compound can be broadly categorized into two main approaches: asymmetric epoxidation of propylene or a precursor and kinetic resolution of racemic this compound. This guide will delve into the most prominent and effective methods within these categories:

  • Jacobsen-Katsuki Epoxidation: A powerful method for the asymmetric epoxidation of unfunctionalized olefins using a chiral manganese-salen complex.

  • Sharpless Asymmetric Epoxidation: A reliable method for the enantioselective epoxidation of allylic alcohols, which can be subsequently converted to this compound.

  • Hydrolytic Kinetic Resolution (HKR): An exceptionally efficient method for resolving racemic terminal epoxides using a chiral cobalt-salen complex and water as a nucleophile.

Hydrolytic Kinetic Resolution (HKR) of Racemic this compound

The Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a highly effective and widely used method for obtaining enantioenriched terminal epoxides and their corresponding 1,2-diols.[1][2] The reaction's practical appeal stems from the use of water as the resolving agent, low catalyst loadings (0.2-2.0 mol%), and the commercial availability and recyclability of the catalyst.[1][3] This method consistently produces both the unreacted epoxide and the 1,2-diol product in very high enantiomeric excess (>99% ee for a wide range of substrates).[2][4]

Reaction Principle

The HKR of racemic this compound involves the selective reaction of one enantiomer with water, catalyzed by a chiral (salen)Co(III) complex. For instance, using the (R,R)-(salen)Co catalyst, the (R)-enantiomer of this compound is preferentially hydrolyzed to (R)-1,2-propanediol, leaving the unreacted (S)-propylene oxide with high enantiomeric purity. Conversely, the (S,S)-(salen)Co catalyst will preferentially hydrolyze (S)-propylene oxide, yielding enantiopure (R)-propylene oxide.

Experimental Protocol: Synthesis of (S)-Propylene Oxide via HKR

This protocol describes the hydrolytic kinetic resolution of racemic this compound to yield (S)-propylene oxide with high enantiomeric excess using the (R,R)-(salen)Co(OAc) catalyst.

Materials:

  • Racemic this compound

  • (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

  • Glacial acetic acid

  • Deionized water

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Catalyst Activation: In a round-bottom flask, (R,R)-(salen)Co(II) (0.02 mol eq) is dissolved in dichloromethane. Glacial acetic acid (0.02 mol eq) is added, and the solution is stirred in the presence of air for 1 hour to form the active (R,R)-(salen)Co(III)OAc catalyst. The solvent is then removed under reduced pressure.

  • Reaction Setup: The flask containing the activated catalyst is charged with racemic this compound (1.0 eq).

  • Kinetic Resolution: The mixture is cooled to 0 °C in an ice bath. Deionized water (0.55 eq) is added dropwise over a period of 1-2 hours. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by chiral GC analysis to determine the enantiomeric excess of the remaining this compound.

  • Work-up and Purification: Upon completion (typically >99% ee for the unreacted epoxide), the reaction mixture is diluted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The drying agent is removed by filtration, and the solvent is carefully removed by distillation at atmospheric pressure to afford the enantioenriched (S)-propylene oxide. Due to the high volatility of this compound (boiling point 34 °C), careful distillation is crucial to avoid loss of product.

Quantitative Data for Hydrolytic Kinetic Resolution

The following table summarizes typical results for the hydrolytic kinetic resolution of terminal epoxides using Jacobsen's catalyst, demonstrating the high efficiency of this method.

Epoxide SubstrateCatalystCatalyst Loading (mol%)Recovered Epoxide Yield (%)Recovered Epoxide ee (%)Diol Product ee (%)Reference
This compound(R,R)-(salen)Co(OAc)0.243>99 ((S)-PO)98 ((R)-diol)[3]
1,2-Epoxyhexane(R,R)-(salen)Co(OAc)0.244>9998[3]
Styrene Oxide(R,R)-(salen)Co(OAc)0.842>9997[3]
Epichlorohydrin(R,R)-(salen)Co(OAc)0.444>9998[3]

Catalytic Cycle for Hydrolytic Kinetic Resolution

HKR_Catalytic_Cycle precat (R,R)-(salen)Co(II) active_cat (R,R)-(salen)Co(III)OAc precat->active_cat AcOH, O₂ intermediate [(R,R)-(salen)Co(III)] -- (R)-PO -- H₂O (Matched Pair) active_cat->intermediate Fast Coordination s_po (S)-Propylene Oxide (enantioenriched) active_cat->s_po Slow or no reaction mismatched [(R,R)-(salen)Co(III)] -- (S)-PO (Mismatched Pair - slow reaction) active_cat->mismatched rac_po Racemic (R/S)-Propylene Oxide rac_po->intermediate rac_po->mismatched h2o H₂O h2o->intermediate intermediate->active_cat Hydrolysis r_diol (R)-1,2-Propanediol intermediate->r_diol

Caption: Catalytic cycle of the Hydrolytic Kinetic Resolution of this compound.

Jacobsen-Katsuki Epoxidation of Propene

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric catalysis, providing a method for the enantioselective epoxidation of unfunctionalized alkenes.[5][6] The reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (B82951) (bleach).[7]

Reaction Principle

The chiral Mn(III)-salen catalyst is oxidized to a high-valent manganese-oxo species, which then transfers its oxygen atom to the double bond of propene. The stereochemistry of the resulting this compound is dictated by the chirality of the salen ligand. The (R,R)-catalyst typically yields the (R)-epoxide, while the (S,S)-catalyst produces the (S)-epoxide.

Experimental Protocol: Synthesis of (R)-Propylene Oxide

This protocol outlines the epoxidation of propene gas using the (R,R)-Jacobsen catalyst.

Materials:

  • Propene gas

  • (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 4-Phenylpyridine (B135609) N-oxide (4-PPNO)

  • Buffered sodium hypochlorite solution (commercial bleach buffered to pH ~11)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser is charged with (R,R)-Jacobsen's catalyst (0.04 eq) and 4-phenylpyridine N-oxide (0.25 eq) in dichloromethane. The solution is cooled to 0 °C.

  • Epoxidation: Propene gas is bubbled through the cooled solution. The buffered sodium hypochlorite solution (1.5 eq) is added slowly over several hours while maintaining a slow stream of propene. The reaction mixture is stirred vigorously at 0 °C.

  • Monitoring: The reaction progress can be monitored by taking aliquots from the organic layer and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the this compound.

  • Work-up: After the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Isolation: The drying agent is filtered off, and the volatile this compound is carefully isolated from the solvent by distillation.

Quantitative Data for Jacobsen-Katsuki Epoxidation

The following table presents representative data for the Jacobsen-Katsuki epoxidation of various olefins, highlighting the catalyst's effectiveness for unfunctionalized alkenes.

Olefin SubstrateCatalystOxidantYield (%)ee (%)Reference
(Z)-1-Phenylpropene(R,R)-Mn(salen)ClNaOCl8492 (1R,2S)[5]
Styrene(R,R)-Mn(salen)ClNaOCl7786 (R)[5]
1,2-Dihydronaphthalene(R,R)-Mn(salen)ClNaOCl8994 (1R,2S)[5]
Indene(R,R)-Mn(salen)ClNaOCl8289 (1R,2S)[8]

Catalytic Cycle for Jacobsen-Katsuki Epoxidation

Jacobsen_Epoxidation_Cycle cat_mn3 (salen)Mn(III) cat_mn5 (salen)Mn(V)=O (Active Oxidant) cat_mn3->cat_mn5 Oxidation intermediate [Transition State] cat_mn5->intermediate propene Propene propene->intermediate oxidant NaOCl oxidant->cat_mn5 byproduct NaCl intermediate->cat_mn3 Oxygen Transfer po This compound intermediate->po Sharpless_Epoxidation_Cycle ti_isoprop Ti(OiPr)₄ catalyst [Ti(DIPT)(OiPr)₂]₂ (Chiral Catalyst) ti_isoprop->catalyst tartrate (+)-DIPT tartrate->catalyst active_complex Active Ti-Tartrate-Allyl Alcohol-TBHP Complex catalyst->active_complex allyl_alc Allyl Alcohol allyl_alc->active_complex Ligand Exchange tbhp t-BuOOH tbhp->active_complex Coordination active_complex->catalyst Oxygen Transfer glycidol (B123203) Glycidol active_complex->glycidol tbuoh t-BuOH active_complex->tbuoh

References

An In-depth Technical Guide to the Reaction Mechanisms of Propylene Oxide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propylene (B89431) oxide (PO), a chiral epoxide, is a cornerstone chemical intermediate in the synthesis of a vast array of industrial and pharmaceutical compounds.[1][2] Its significance stems from the high ring strain of its three-membered ether ring, which facilitates nucleophilic ring-opening reactions to produce diverse functionalized propanol (B110389) derivatives.[3] This guide provides a comprehensive technical overview of the core reaction mechanisms of propylene oxide with common nucleophiles, including water, alcohols, amines, and thiols. It delineates the critical role of catalysts—both acidic and basic—in directing the regioselectivity and stereochemical outcome of these transformations. For professionals in drug development, understanding these mechanisms is paramount, as this compound serves as an indispensable chiral building block for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides mechanistic diagrams to serve as a practical reference for laboratory and process development applications.

Core Principles of this compound Reactivity

This compound is a volatile, colorless liquid that is produced on a large scale for manufacturing polyurethane plastics and other chemicals.[1] The reactivity of this compound is dominated by the high ring strain of the epoxide ring, estimated to be around 110-115 kJ/mol.[6] This inherent strain makes the C-O bonds susceptible to cleavage by nucleophiles, driving the ring-opening reactions.[3]

The reaction pathway is primarily dictated by the nature of the catalyst, which can be either acidic or basic. The choice of catalyst fundamentally alters the regioselectivity of the nucleophilic attack, leading to different constitutional isomers. This control is a central theme in the synthetic application of this compound.

G cluster_main PO This compound Catalyst Acid or Base Catalyst PO->Catalyst Nu Nucleophile (Nu⁻) Nu->Catalyst Product Ring-Opened Product (β-Substituted Propanol) Catalyst->Product G PO This compound Protonated_PO Protonated Epoxide (Oxonium Ion) PO->Protonated_PO 1. Protonation H_ion H⁺ H_ion->PO TS Transition State (Attack at C2) Protonated_PO->TS 2. Nucleophilic Attack Product Product (Attack at more substituted carbon) TS->Product Nu Nucleophile (Nu⁻) Nu->TS G PO This compound TS Sₙ2 Transition State (Attack at C1) PO->TS 1. Sₙ2 Attack Alkoxide Alkoxide Intermediate TS->Alkoxide Nu Nucleophile (Nu⁻) Nu->TS Product Product (Attack at less substituted carbon) Alkoxide->Product 2. Protonation Workup Protic Workup (e.g., H₂O) Workup->Alkoxide G PO (S)-Propylene Oxide (Chiral Building Block) Reaction Regio- and Stereoselective Ring-Opening (e.g., with R₂NH) PO->Reaction Intermediate Chiral β-Amino Alcohol Intermediate Reaction->Intermediate Steps Further Synthetic Transformations Intermediate->Steps API Active Pharmaceutical Ingredient (API) (Enantiomerically Pure) Steps->API

References

An In-depth Technical Guide to the Ring-Opening Reactions of Propylene Oxide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The acid-catalyzed ring-opening of propylene (B89431) oxide is a cornerstone of industrial organic synthesis, pivotal for the production of a wide array of valuable chemicals including propylene glycol, poly(propylene oxide) (PPO) polymers, and various glycol ethers. This technical guide provides a comprehensive examination of the fundamental principles governing these reactions. It delves into the intricate reaction mechanisms, including regioselectivity and stereochemistry, presents quantitative data from key studies, and outlines detailed experimental protocols. Through the use of structured data tables and explanatory diagrams, this document aims to equip researchers and professionals with the in-depth knowledge required to understand, control, and optimize the outcomes of these critical chemical transformations.

Core Reaction Mechanisms

The ring-opening of epoxides under acidic conditions is a classic example of an electrophilic process initiated by the protonation of the epoxide oxygen. This initial step significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

General Mechanism: A Borderline SN1/SN2 Pathway

The acid-catalyzed ring-opening of this compound does not proceed through a purely SN1 or SN2 mechanism but rather a "borderline" pathway.[1] The reaction begins with the rapid and reversible protonation of the epoxide oxygen by an acid (Brønsted or Lewis), forming a protonated epoxide intermediate. This protonation weakens the C-O bonds of the ring.

The subsequent step involves the attack of a nucleophile. For primary and secondary epoxides like this compound, the mechanism is predominantly SN2-like.[1] The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the C-O bond. This process occurs with a Walden inversion of stereochemistry at the site of attack.[1]

However, the transition state possesses some carbocationic character. The positive charge from the protonated oxygen is distributed across the epoxide ring, with a greater partial positive charge developing on the more substituted carbon atom, which can better stabilize it. This partial SN1 character is crucial for explaining the regioselectivity of the reaction.

Caption: General mechanism of acid-catalyzed ring-opening of this compound.

Regioselectivity

A key feature of the acid-catalyzed ring-opening of unsymmetrical epoxides is its regioselectivity. In contrast to base-catalyzed reactions where the nucleophile attacks the less sterically hindered carbon (the "normal" product), acidic conditions favor attack at the more substituted carbon atom.[1][2] This results in the formation of the "abnormal" product as the major isomer.[1]

This preference is attributed to electronic factors outweighing steric hindrance. The transition state for the attack at the secondary carbon is more stable because this carbon can better accommodate the developing partial positive charge. For instance, in the reaction of this compound with nitriles in the presence of sulfuric acid, approximately 70% of the product is the "abnormal" isomer resulting from attack at the more substituted carbon.[1]

Stereochemistry

The reaction proceeds with a clear inversion of configuration at the carbon atom undergoing nucleophilic attack. This observation is strong evidence for an SN2-like mechanism, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen).[1] This stereospecificity is a critical consideration in asymmetric synthesis where control of chirality is paramount.

Quantitative Data on Ring-Opening Reactions

The product distribution and reaction efficiency are highly dependent on the specific reaction conditions, including the nature of the acid catalyst, the nucleophile, and the temperature.

Table 1: Regioselectivity in this compound Ring-Opening with Various Nucleophiles
NucleophileAcid CatalystMajor ProductProduct Ratio ("Abnormal":"Normal")Reference
Water (Hydrolysis)Sulfuric Acid1,2-Propanediol~1:1 (Varies with conditions)[1]
Methanol (Methanolysis)Sulfuric Acid1-methoxy-2-propanolMajor product is abnormal[3]
Chloride IonHCl1-chloro-2-propanolDependent on electronic factors[1]
AnilineLiBr (Lewis Acid)1-phenylamino-2-propanolMajor product is abnormal[4]
Table 2: Catalytic Performance in this compound Ring-Opening Polymerization
CatalystInitiatorTemperature (°C)Conversion (%)Product Selectivity/FeaturesReference
B(C6F5)31,4-butanediolNot specified~84% (linear dependence)Low polydispersity index (<1.3)[5]
Ge-Si-MFI Zeolite-4003793% selectivity for propionaldehyde[6]
Si-MFI Zeolite-4001635% selectivity for propionaldehyde[6]
Maghnite-H+ (Clay)Tetrahydrofuran (THF)Room Temp.Yield increases with catalyst amountCopolymer of PO and THF[7]

Detailed Experimental Protocols

The following sections provide methodologies for key experimental procedures involving the acid-catalyzed ring-opening of this compound.

Protocol for Acid-Catalyzed Hydrolysis to Propylene Glycol

This protocol is based on general procedures for the hydration of this compound.[8][9][10][11]

  • Objective: To synthesize 1,2-propanediol via the hydrolysis of this compound using an acid catalyst.

  • Materials: this compound (PO), deionized water, sulfuric acid (catalyst).

  • Apparatus: A high-pressure stainless steel batch reactor equipped with a stirrer, temperature control, and pressure gauge.[8]

  • Procedure:

    • Charge the reactor with a predetermined amount of deionized water. A water-to-propylene oxide (W/PO) molar ratio of 6:1 to 15:1 is often used to maximize the yield of monopropylene glycol and suppress the formation of di- and tripropylene (B76144) glycols.[8]

    • Add a catalytic amount of sulfuric acid. For non-catalytic hydrolysis, high temperatures (150-160°C) and pressures (125-200 psi) are required.[11] Catalytic processes can proceed under milder conditions.

    • Seal the reactor and begin stirring.

    • Heat the reactor to the desired reaction temperature (e.g., 125-160°C for non-catalytic, lower for catalytic).[11]

    • Carefully feed the this compound into the reactor at a controlled rate to manage the exothermic reaction.

    • Maintain the reaction mixture at the set temperature for a specified duration (e.g., 60-120 minutes) to ensure complete conversion.[11]

    • After the reaction period, cool the reactor to room temperature.

  • Analysis:

    • The concentration of unreacted this compound can be determined by titration.[8]

    • The product mixture (monopropylene glycol, dipropylene glycol, etc.) is typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield and selectivity.

G start Start charge_reactor Charge Reactor with Water and Acid Catalyst start->charge_reactor heat_stir Seal, Heat, and Stir (e.g., 125-160°C) charge_reactor->heat_stir feed_po Feed this compound at a Controlled Rate heat_stir->feed_po react Maintain Temperature for Reaction Period (60-120 min) feed_po->react cool Cool Reactor to Room Temperature react->cool analyze Analyze Products (GC/HPLC, Titration) cool->analyze end End analyze->end

Caption: Experimental workflow for the hydrolysis of this compound.

Protocol for Lewis Acid-Catalyzed Ring-Opening Polymerization (ROP)

This protocol is a generalized representation of procedures for synthesizing poly(this compound) using organoborane catalysts.[5][12]

  • Objective: To synthesize poly(this compound) with controlled molecular weight and low polydispersity.

  • Materials: this compound (PO, freshly distilled), an initiator (e.g., 1,4-butanediol), a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, B(C6F5)3), and an appropriate solvent (e.g., dichloromethane).

  • Apparatus: A dry, inert-atmosphere glovebox or Schlenk line, glassware dried in an oven, and magnetic stirring.

  • Procedure:

    • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by moisture.

    • In the glovebox, prepare a stock solution of the B(C6F5)3 catalyst in the chosen solvent.

    • In a separate flask, add the initiator (1,4-butanediol) and the solvent.

    • Add the desired amount of the catalyst solution to the initiator solution and stir.

    • Add the this compound monomer to the catalyst/initiator mixture. The ratio of monomer to initiator ([PO]0:[-OH]0) will determine the target molecular weight.[5]

    • Allow the reaction to proceed at room temperature or a specified temperature with continuous stirring. Monitor the reaction progress by taking aliquots for analysis.

  • Analysis:

    • Monomer conversion can be monitored using 1H NMR spectroscopy.

    • The molecular weight (Mn) and polydispersity index (PDI) of the resulting PPO are determined by Gel Permeation Chromatography (GPC). The structure and end-group functionality can be confirmed by 1H and 13C NMR spectroscopy.[5]

Conclusion

The ring-opening of this compound under acidic conditions is a versatile and powerful reaction in chemical synthesis. The underlying borderline SN1/SN2 mechanism dictates the reaction's key characteristics: preferential nucleophilic attack at the more substituted carbon and inversion of stereochemistry. This regioselectivity is a critical distinction from base-catalyzed pathways. A thorough understanding of the influence of catalysts, nucleophiles, and reaction conditions—supported by the quantitative data and protocols presented herein—is essential for professionals seeking to control the synthesis of specific glycols, glycol ethers, and polymers with desired properties for applications ranging from pharmaceuticals to advanced materials.

References

The Thermochemistry of Propylene Oxide and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of propylene (B89431) oxide and its key derivatives, including propylene glycol, dipropylene glycol, and propylene carbonate. The information presented herein is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of propylene oxide and its derivatives. These values are essential for understanding the energy changes associated with their reactions and for process design and safety assessments.

Table 1: Thermochemical Properties of this compound and Its Derivatives

CompoundFormulaMolar Mass ( g/mol )ΔfH°(l) (kJ/mol)ΔcH°(l) (kJ/mol)Cp,l (J/mol·K)ΔvapH° (kJ/mol)
This compoundC₃H₆O58.08-123.0[1]-1885 to -1893[2]125.1[2]27.9[2]
Propylene GlycolC₃H₈O₂76.09--1803.3 (calc.)189.9[3]-
Dipropylene GlycolC₆H₁₄O₃134.17-614.41 (gas)[4]-3430.8 (calc.)2.107 (kJ/kg·K)[5]63.94[4]
Propylene CarbonateC₄H₆O₃102.09-613.0 ± 1.0[6][7]-1818.0 ± 1.0[6][7]167.4[6]55.2 (at 150°C)[8]

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for two key analytical methods: bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Methodology:

  • Sample Preparation: A precisely weighed liquid sample (typically 0.8-1.5 g) is placed in a crucible. For volatile liquids like this compound, encapsulation in a gelatin capsule or use of a specialized sealed crucible is necessary to prevent evaporation before combustion. A fuse wire of known length and material is attached to the electrodes, with a portion of it in contact with the sample.

  • Bomb Assembly and Pressurization: The crucible is placed inside the high-pressure vessel, known as the "bomb." A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The water is continuously stirred to ensure uniform temperature distribution. The entire apparatus is enclosed in an outer jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the sample combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the corrected heat release and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and observing phase transitions like melting and boiling.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (typically 2-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Measurement: As the temperature is changed, the DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire, under the same experimental conditions.

    • Phase Transitions: Endothermic events, such as melting or vaporization, appear as peaks in the DSC thermogram, where the sample absorbs more heat than the reference. The area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion or vaporization). The onset temperature of the peak corresponds to the transition temperature.

Visualizing Key Pathways

Understanding the chemical and biological transformations of this compound and its derivatives is crucial for various applications. The following diagrams, generated using the DOT language, illustrate two important pathways.

Industrial Production of Propylene Glycol

The primary industrial route to propylene glycol is the hydrolysis of this compound. This process is typically carried out at elevated temperatures and pressures.

G PO This compound Mixer Mixer PO->Mixer H2O Water H2O->Mixer Reactor Reactor (High T, P) Mixer->Reactor Feed Separator Separation (Distillation) Reactor->Separator Product Mixture PG Propylene Glycol (Major Product) DPG Dipropylene Glycol (Byproduct) TPG Tripropylene Glycol (Byproduct) Separator->PG Primary Product Separator->DPG Byproduct Separator->TPG Byproduct

Caption: Industrial synthesis of propylene glycol from this compound.

Metabolic Pathways of this compound

In biological systems, this compound is primarily detoxified through two main enzymatic pathways: conjugation with glutathione (B108866) and hydrolysis.

G cluster_main This compound Metabolism cluster_gst Glutathione Conjugation cluster_eh Hydrolysis PO This compound GST Glutathione S-Transferase (GST) PO->GST EH Epoxide Hydrolase (EH) PO->EH GSH_adduct Glutathione Adduct GST->GSH_adduct GSH Glutathione (GSH) GSH->GST PG_met Propylene Glycol EH->PG_met H2O_met Water H2O_met->EH

Caption: Major metabolic pathways for the detoxification of this compound.

This guide provides a foundational understanding of the thermochemistry of this compound and its derivatives. For more specific applications, it is recommended to consult the primary literature and specialized databases for the most accurate and up-to-date information.

References

Spectroscopic Profile of Propylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for propylene (B89431) oxide (also known as 2-methyloxirane), a crucial intermediate in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of propylene oxide. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the methine, methylene, and methyl protons. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Proton Assignment Chemical Shift (δ) in ppm Coupling Constants (J) in Hz
Hc (methine)2.979[1]J(A,C) = 2.57[1]
J(B,C) = 5.37[1]
Ha (methylene)2.745[1]J(A,B) = 3.88[1]
J(A,D) = 5.14[1]
Hb (methylene)2.427[1]J(B,D) = 0.52[1]
Hd (methyl)1.316[1]

Note: Data acquired in CDCl₃ at 89.56 MHz.[1] Assignments A, B, C, and D correspond to the protons on the this compound molecule as depicted in the diagram below.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C1 (CH₃)17.2, 17.4
C2 (CH)72.8, 73.3
C3 (CH₂)74.3-77.4

Note: Data corresponds to poly(this compound) and serves as a reference.[2] Individual monomer data may vary slightly.

Diagram: Structure and NMR Assignments of this compound

G This compound Structure with NMR Assignments cluster_0 C1 C1 (CH₃) - Hd C2 C2 (CH) - Hc C1->C2 C3 C3 (CH₂) - Ha, Hb C2->C3 O O C3->O O->C2

Caption: Structure of this compound with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the epoxide ring and the alkyl groups.

Vibrational Mode Frequency (cm⁻¹)
CH₂ asymmetric stretch3051
CH stretch3001
CH₃ asymmetric stretch2995
CH₃ symmetric stretch2942
CH₂ scissoring1514
CH₃ asymmetric deformation1459
Ring breathing1271
Ring deformation954
C-O asymmetric stretch756[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment
58100[M]⁺ (Molecular Ion)
5775[M-H]⁺
4360[CH₃CO]⁺
2985[CHO]⁺
2895[C₂H₄]⁺
2750[C₂H₃]⁺

Note: Data obtained from the NIST WebBook.[4][5][6]

Diagram: Simplified Mass Spectrometry Fragmentation of this compound

G MS Fragmentation Pathway M This compound [C₃H₆O]⁺˙ m/z = 58 M_minus_H [M-H]⁺ m/z = 57 M->M_minus_H - H˙ CH3CO [CH₃CO]⁺ m/z = 43 M->CH3CO - CH₃˙ CHO [CHO]⁺ m/z = 29 M->CHO - C₂H₅˙ C2H4 [C₂H₄]⁺ m/z = 28 M->C2H4 - CH₂O G NMR Workflow start Start sample_prep Sample Preparation (this compound in CDCl₃) start->sample_prep instrument_setup Instrument Setup (Locking and Shimming) sample_prep->instrument_setup h1_acquisition ¹H Spectrum Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C Spectrum Acquisition instrument_setup->c13_acquisition processing Data Processing (FT, Phasing, Baseline) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis processing->analysis end End analysis->end G ATR-FTIR Workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample_application Apply this compound to ATR Crystal background->sample_application sample_scan Acquire Sample Spectrum sample_application->sample_scan data_processing Process Spectrum (Background Subtraction) sample_scan->data_processing analysis Spectral Analysis data_processing->analysis end End analysis->end G GC-MS Workflow start Start sample_prep Sample Preparation (Dilute this compound) start->sample_prep method_dev GC-MS Method Setup sample_prep->method_dev injection Sample Injection method_dev->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis (Chromatogram & Mass Spectrum) detection->data_analysis end End data_analysis->end

References

Propylene Oxide: A Technical Guide to Toxicology and Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene (B89431) oxide (PO) is a highly reactive, flammable, and volatile organic compound with significant industrial applications, primarily as a chemical intermediate in the production of polyurethanes, propylene glycol, and other derivatives. While indispensable in many manufacturing processes, its inherent reactivity also underlies its considerable toxicological profile, necessitating stringent safety protocols for laboratory handling. This guide provides an in-depth overview of the toxicology of propylene oxide and detailed procedures for its safe management in a research environment. This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Its toxicity manifests primarily through irritation of the respiratory tract, eyes, and skin, and it can also act as a mild central nervous system depressant.[1] Chronic exposure is associated with an increased incidence of tumors at the site of contact in animal studies.[3] This document outlines the known toxicological data, metabolic pathways, and detailed experimental and safety protocols to ensure the protection of laboratory personnel.

Toxicological Profile

The toxicity of this compound has been evaluated through various routes of exposure in numerous animal studies. The primary effects are observed at the portal of entry, consistent with a reactive compound.[4]

Acute Toxicity

Acute exposure to this compound can cause significant irritation to the eyes, skin, and respiratory system.[1][5] High concentrations can lead to more severe effects such as pulmonary edema and central nervous system depression, with symptoms including headache, dizziness, and incoordination.[1][5][6]

Table 1: Acute Toxicity of this compound

Route of ExposureSpeciesValueReference
Oral LD50Rat300-1000 mg/kg bw[7][8]
Oral LD50Rat380 mg/kg[9]
Oral LD50Guinea Pig690 mg/kg[10]
Dermal LD50Rabbit500 mg/kg[7]
Dermal LD50Not Specified950-1250 mg/kg bw[7]
Inhalation LC50 (4-hour)Rat1-9.5 mg/L[7]
Inhalation LC50 (4-hour)Rat9486 mg/m³[11]
Inhalation LC50 (4-hour)Mouse1740 ppm[10]
Inhalation LC50 (4-hour)Mouse4126 mg/m³[11]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to cause inflammatory lesions in the nasal cavity, trachea, and lungs in animal studies.[1] The carcinogenicity of this compound is a significant concern. It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[3] Tumors are typically observed at the site of administration, such as nasal tumors following inhalation and forestomach tumors after oral gavage.[1][3][12]

Table 2: Carcinogenicity Classification of this compound

OrganizationClassificationReference
International Agency for Research on Cancer (IARC)Group 2B: Possibly carcinogenic to humans[2][12]
U.S. Environmental Protection Agency (EPA)Group B2: Probable human carcinogen[1]
National Toxicology Program (NTP)Reasonably anticipated to be a human carcinogen[3]
Genotoxicity

This compound is a direct-acting alkylating agent that can covalently bind to DNA, forming adducts.[1] This DNA reactivity is the basis for its genotoxic effects. It has tested positive in a variety of in vitro genotoxicity assays, including the Ames test and chromosomal aberration tests.[8] However, in vivo genotoxicity results have been more equivocal.[1]

Mechanism of Toxicity and Metabolic Pathways

The toxicity of this compound is intrinsically linked to its chemical reactivity as an epoxide. It can directly alkylate cellular macromolecules, including DNA and proteins, leading to cellular damage and mutations.[1][4]

Metabolic Detoxification Pathways

The primary routes of this compound metabolism involve enzymatic detoxification pathways that open the epoxide ring, rendering it less reactive.

  • Glutathione (B108866) (GSH) Conjugation: This is a major detoxification pathway where glutathione S-transferases (GSTs) catalyze the conjugation of this compound with glutathione. This process occurs in the cytosol of cells in various tissues, including the liver and lungs.[7]

  • Hydrolysis by Epoxide Hydrolase (EH): Microsomal and soluble epoxide hydrolases catalyze the hydrolysis of this compound to propylene glycol.[7]

G PO This compound GSH_path Glutathione Conjugation PO->GSH_path GST EH_path Epoxide Hydrolase PO->EH_path EH GSH_conjugate Glutathione Conjugate GSH_path->GSH_conjugate Propylene_glycol Propylene Glycol EH_path->Propylene_glycol Excretion Excretion GSH_conjugate->Excretion Propylene_glycol->Excretion

This compound Metabolic Pathways.
Genotoxicity and Carcinogenesis Signaling

The carcinogenic potential of this compound is thought to arise from its ability to form DNA adducts, which can lead to mutations if not repaired. The primary adduct formed is 7-(2-hydroxypropyl)guanine (B123812) (7-HPG).[13] Chronic tissue irritation and subsequent cell proliferation at the site of contact may also contribute to the carcinogenic process.[12] Recent studies also suggest the involvement of oxidative stress and the NF-κB signaling pathway in the inflammatory response to this compound exposure.[9][14]

G PO This compound Exposure DNA_adducts DNA Adduct Formation (e.g., 7-HPG) PO->DNA_adducts Oxidative_stress Oxidative Stress (ROS production) PO->Oxidative_stress Mutation Mutation DNA_adducts->Mutation Inflammation Inflammation Oxidative_stress->Inflammation NFkB NF-κB Activation Oxidative_stress->NFkB Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Cell_proliferation Increased Cell Proliferation Inflammation->Cell_proliferation Cell_proliferation->Carcinogenesis NFkB->Inflammation

This compound-Induced Carcinogenesis Pathway.

Occupational Safety and Laboratory Handling

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits for this compound to protect workers.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueReference
OSHAPermissible Exposure Limit (PEL) - 8-hr TWA100 ppm[6][15]
OSHA (1989 Final Rule Limit)Permissible Exposure Limit (PEL) - 8-hr TWA20 ppm[10][16]
NIOSHRecommended Exposure Limit (REL) - 10-hr TWA2 ppm[15]
NIOSHImmediately Dangerous to Life or Health (IDLH)400 ppm[6][15]
ACGIHThreshold Limit Value (TLV) - 8-hr TWA2 ppm[6][15]
Personal Protective Equipment (PPE)

Appropriate PPE is crucial to prevent exposure.

  • Hand Protection: Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended. Standard laboratory gloves, such as nitrile, are not suitable for prolonged contact.[9][17]

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.[9]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, a flame-resistant lab coat is recommended.[18]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[9][18] In situations where a fume hood is not available or inadequate, a full-face respirator with appropriate cartridges is necessary.[9]

Storage and Handling
  • This compound is extremely flammable and should be stored in a designated flammable storage cabinet, away from heat, sparks, and incompatible materials such as strong acids, bases, and oxidizing agents.[9][18]

  • Containers should be kept tightly closed in a cool, dry, and well-ventilated area.[9]

  • Use spark-proof tools and ensure proper grounding and bonding to prevent static discharge.[14]

Emergency Procedures

Spill Response:

  • Small Spills (<1 L): If trained and equipped, personnel can clean up small spills within a chemical fume hood using an absorbent material like vermiculite. The contaminated material should be double-bagged and disposed of as hazardous waste.[9][11]

  • Large Spills (>1 L): Evacuate the area immediately and notify emergency personnel.[9][18]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]

G Start This compound Emergency Spill Spill Start->Spill Exposure Personnel Exposure Start->Exposure SmallSpill Small Spill (<1L) in Fume Hood Spill->SmallSpill LargeSpill Large Spill (>1L) or Outside Fume Hood Spill->LargeSpill Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion Cleanup Cleanup with Absorbent Material SmallSpill->Cleanup Evacuate Evacuate Area & Call Emergency Services LargeSpill->Evacuate FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) SkinContact->FlushSkin FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes MedicalAttention Seek Immediate Medical Attention Ingestion->MedicalAttention FreshAir->MedicalAttention FlushSkin->MedicalAttention FlushEyes->MedicalAttention

Emergency Response Workflow.

Key Experimental Protocols

This section provides an overview of the methodologies for key toxicological and monitoring experiments.

Inhalation Exposure (Rodent)
  • Objective: To assess the toxicity of inhaled this compound.

  • Methodology:

    • Animals: Typically, F344 rats or B6C3F1 mice are used.[1] Animals are acclimatized to laboratory conditions before the study.

    • Exposure System: Whole-body or nose-only inhalation chambers are used. The chamber atmosphere is continuously monitored for this compound concentration, temperature, and humidity.[3]

    • Procedure: Animals are exposed to target concentrations of this compound vapor for a specified duration (e.g., 6 hours/day, 5 days/week) for acute, subchronic, or chronic studies.[1][8] Control groups are exposed to filtered air.

    • Endpoints: Observations include clinical signs of toxicity, body weight changes, mortality, and at termination, gross pathology and histopathology of target organs, particularly the respiratory tract.[1][19]

Oral Gavage (Rodent)
  • Objective: To assess the toxicity of ingested this compound.

  • Methodology:

    • Preparation of Dosing Solution: this compound is typically dissolved in a suitable vehicle like corn oil.

    • Animal Handling: The animal is restrained, and a gavage needle of appropriate size is measured from the tip of the nose to the last rib to ensure proper placement in the stomach.[10][20]

    • Administration: The gavage needle is gently inserted into the esophagus and the test substance is administered slowly.[10][20]

    • Endpoints: Similar to inhalation studies, endpoints include clinical signs, body weight, mortality, and pathology, with a focus on the gastrointestinal tract.[8]

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of this compound.

  • Methodology:

    • Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[21][22]

    • Procedure: The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix), typically using a plate incorporation or pre-incubation method.[21]

    • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[21]

Air Sampling and Analysis (OSHA/NIOSH Methods)
  • Objective: To monitor workplace air concentrations of this compound.

  • Methodology:

    • Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., coconut shell charcoal or Anasorb 747) using a calibrated personal sampling pump.[4][15][23]

    • Sample Preparation: The sorbent material is transferred to a vial, and the this compound is desorbed using a solvent such as carbon disulfide.[4][15]

    • Analysis: The desorbed sample is analyzed by gas chromatography with a flame ionization detector (GC-FID).[4][15]

    • Quantification: The concentration of this compound is determined by comparing the sample peak area to a calibration curve prepared with known standards.[15]

G Start Air Sampling Collection Draw Air Through Sorbent Tube Start->Collection Desorption Desorb with Carbon Disulfide Collection->Desorption Analysis Analyze by GC-FID Desorption->Analysis Quantification Quantify Against Calibration Curve Analysis->Quantification Result Air Concentration (ppm or mg/m³) Quantification->Result

Air Sampling and Analysis Workflow.

Conclusion

This compound is a valuable industrial chemical with significant toxicological properties, including carcinogenicity and genotoxicity. A thorough understanding of its hazards and strict adherence to safety protocols are paramount for researchers and laboratory personnel. This guide has summarized the key toxicological data, outlined the mechanisms of toxicity, and provided essential safety and experimental procedures to facilitate the safe and informed use of this compound in a research setting. Continuous vigilance, proper training, and the use of appropriate engineering controls and personal protective equipment are essential to minimize the risks associated with this hazardous substance.

References

The Evolution of Propylene Oxide Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO) is a cornerstone chemical intermediate, vital for the production of a vast array of polymers and industrial fluids, including polyurethanes, propylene glycols, and glycol ethers. The historical development of its synthesis has been a journey of continuous innovation, driven by the dual pursuits of enhanced efficiency and improved environmental stewardship. This technical guide provides an in-depth exploration of the core methodologies for propylene oxide synthesis, from the earliest commercial processes to the state-of-the-art technologies of today.

The Chlorohydrin Process: The Genesis of this compound Production

The chlorohydrin process, the first commercially successful route to this compound, involves the reaction of propylene with chlorine in the presence of water to form propylene chlorohydrin, which is subsequently dehydrochlorinated with a base (typically calcium hydroxide (B78521) or sodium hydroxide) to yield this compound.[1][2]

Experimental Protocol:

A detailed laboratory-scale synthesis based on the principles of the chlorohydrin process is as follows:

Step 1: Formation of Propylene Chlorohydrin

  • In a jacketed glass reactor equipped with a stirrer, gas inlet, and pH probe, charge with deionized water.

  • Cool the reactor to 10-20°C.

  • Simultaneously bubble propylene gas and chlorine gas through the water at a controlled rate. The molar ratio of propylene to chlorine should be maintained in excess of 1:1 to minimize the formation of 1,2-dichloropropane.

  • Maintain the pH of the reaction mixture between 4 and 7 by the controlled addition of a base, such as a dilute sodium hydroxide solution.

  • Monitor the reaction progress by periodically analyzing the aqueous solution for the concentration of propylene chlorohydrin.

Step 2: Dehydrochlorination of Propylene Chlorohydrin

  • Transfer the aqueous solution of propylene chlorohydrin to a distillation apparatus equipped with a dropping funnel.

  • Slowly add a 10-15% solution of calcium hydroxide or sodium hydroxide to the chlorohydrin solution while gently heating.

  • The this compound formed will distill over as an azeotrope with water.

  • Collect the distillate and separate the this compound from the aqueous layer. Further purification can be achieved by fractional distillation.

Reaction Pathway:

Chlorohydrin_Process Propylene Propylene PropyleneChlorohydrin Propylene Chlorohydrin Propylene->PropyleneChlorohydrin Dichloropropane 1,2-Dichloropropane (by-product) Propylene->Dichloropropane Chlorine Chlorine Chlorine->PropyleneChlorohydrin Chlorine->Dichloropropane Water Water Water->PropyleneChlorohydrin Reaction Medium PropyleneOxide This compound PropyleneChlorohydrin->PropyleneOxide Salt Salt (e.g., CaCl₂) PropyleneChlorohydrin->Salt Base Base (e.g., Ca(OH)₂) Base->PropyleneOxide Dehydrochlorination

Caption: The Chlorohydrin Process for this compound Synthesis.

Co-production Methods: An Economic Symbiosis

The 1970s witnessed the advent of co-production processes, which generate a valuable co-product alongside this compound, thereby enhancing the economic viability of the operation.[3][4][5] These methods are based on the epoxidation of propylene with an organic hydroperoxide.

This compound/Styrene (B11656) Monomer (PO/SM) Process

In the PO/SM process, ethylbenzene (B125841) is first oxidized to ethylbenzene hydroperoxide. This hydroperoxide then epoxidizes propylene to this compound, with 1-phenylethanol (B42297) formed as an intermediate, which is subsequently dehydrated to produce styrene monomer.[6][7] Molybdenum-based catalysts are typically employed for the epoxidation step.[6]

Experimental Protocol:

A representative laboratory procedure for the PO/SM process is outlined below:

Step 1: Ethylbenzene Oxidation

  • In a three-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge ethylbenzene.

  • Heat the ethylbenzene to 130-150°C.

  • Bubble air or oxygen through the liquid while stirring. The reaction is typically carried out without a catalyst, but sometimes a small amount of a radical initiator is used.

  • Monitor the formation of ethylbenzene hydroperoxide by titration.

Step 2: Propylene Epoxidation

  • In a high-pressure autoclave, charge the ethylbenzene hydroperoxide solution obtained in the previous step and a molybdenum-based catalyst (e.g., molybdenum naphthenate).

  • Pressurize the autoclave with propylene to the desired pressure.

  • Heat the mixture to 90-130°C and maintain for several hours.

  • Monitor the consumption of the hydroperoxide and the formation of this compound and 1-phenylethanol via gas chromatography (GC).

Step 3: Dehydration of 1-Phenylethanol

  • After the epoxidation is complete, the reaction mixture is distilled to separate the this compound.

  • The remaining mixture containing 1-phenylethanol is then passed through a heated tube furnace packed with a dehydration catalyst (e.g., alumina) at 250-350°C to produce styrene.

  • The styrene is then purified by distillation.

Reaction Pathway:

POSM_Process Ethylbenzene Ethylbenzene EthylbenzeneHydroperoxide Ethylbenzene Hydroperoxide Ethylbenzene->EthylbenzeneHydroperoxide Oxidation Oxygen Oxygen Oxygen->EthylbenzeneHydroperoxide PropyleneOxide This compound EthylbenzeneHydroperoxide->PropyleneOxide Epoxidation Phenylethanol 1-Phenylethanol EthylbenzeneHydroperoxide->Phenylethanol Propylene Propylene Propylene->PropyleneOxide Styrene Styrene Monomer Phenylethanol->Styrene Dehydration Water Water Phenylethanol->Water

Caption: The PO/SM Co-production Process.

This compound/tert-Butyl Alcohol (PO/TBA) Process

Similar to the PO/SM process, the PO/TBA process utilizes an organic hydroperoxide, in this case, tert-butyl hydroperoxide (TBHP), derived from the oxidation of isobutane.[3] The TBHP then epoxidizes propylene to this compound, co-producing tert-butyl alcohol (TBA).[3]

Experimental Protocol:

A general laboratory procedure for the PO/TBA process is as follows:

Step 1: Isobutane Oxidation

  • In a high-pressure reactor, charge liquid isobutane.

  • Introduce air or oxygen and heat the reactor to 120-140°C at a pressure of 3-4 MPa.

  • The reaction is typically autocatalytic but can be initiated with a small amount of a radical initiator.

  • The reaction is stopped at a moderate conversion to maintain high selectivity to TBHP.

Step 2: Propylene Epoxidation

  • In a separate reactor, the TBHP solution from the previous step is mixed with propylene in the presence of a soluble molybdenum or a heterogeneous titanium-silica catalyst.

  • The reaction is carried out at 90-130°C and 1.5-6 MPa.

  • The reaction progress is monitored by measuring the concentration of TBHP, this compound, and TBA.

  • After the reaction, the this compound is separated by distillation. The co-product, TBA, can be dehydrated to isobutylene (B52900) or used to produce MTBE.

Reaction Pathway:

POTBA_Process Isobutane Isobutane TBHP tert-Butyl Hydroperoxide (TBHP) Isobutane->TBHP Oxidation Oxygen Oxygen Oxygen->TBHP PropyleneOxide This compound TBHP->PropyleneOxide Epoxidation TBA tert-Butyl Alcohol (TBA) TBHP->TBA Propylene Propylene Propylene->PropyleneOxide

Caption: The PO/TBA Co-production Process.

Sumitomo Cumene-Based Process

A significant advancement in co-product-free this compound synthesis was the development of the Sumitomo cumene (B47948) process.[8] In this method, cumene is oxidized to cumene hydroperoxide (CHP), which then epoxidizes propylene to this compound and α,α-dimethylbenzyl alcohol (DMBA). The DMBA is then hydrogenated back to cumene and recycled, resulting in a process where the only net reactants are propylene and oxygen.[6][9]

Experimental Protocol:

A laboratory-scale representation of the Sumitomo process involves the following steps:

Step 1: Cumene Oxidation

  • In a glass reactor equipped with a stirrer, condenser, and gas inlet, charge cumene and an aqueous sodium carbonate solution to maintain an alkaline pH.[10]

  • Heat the mixture to 80-120°C.

  • Bubble air through the mixture at a controlled flow rate while stirring.[10]

  • Monitor the formation of cumene hydroperoxide.

Step 2: Propylene Epoxidation

  • In an autoclave, charge the cumene hydroperoxide solution and a proprietary titanosilicate catalyst.[10]

  • Introduce liquefied propylene to the desired pressure.

  • Heat the reactor to 80-100°C with vigorous stirring.[10]

  • After the reaction, this compound is separated by distillation.

Step 3: Hydrogenation of DMBA

  • The remaining mixture containing DMBA is transferred to a hydrogenation reactor.

  • A hydrogenation catalyst (e.g., copper-based) is added.

  • The reactor is pressurized with hydrogen and heated to facilitate the conversion of DMBA back to cumene.

  • The recovered cumene is then purified and recycled to the oxidation step.

Reaction Pathway:

Cumene_Process Cumene_in Cumene CHP Cumene Hydroperoxide (CHP) Cumene_in->CHP Oxidation Oxygen Oxygen Oxygen->CHP PropyleneOxide This compound CHP->PropyleneOxide Epoxidation DMBA α,α-Dimethylbenzyl Alcohol (DMBA) CHP->DMBA Propylene Propylene Propylene->PropyleneOxide Cumene_out Cumene (recycled) DMBA->Cumene_out Hydrogenation Hydrogen Hydrogen Hydrogen->Cumene_out Cumene_out->Cumene_in Recycle

Caption: The Sumitomo Cumene-Based Process.

Direct Oxidation Methods: The Pursuit of a Greener Route

The quest for a more sustainable and atom-economical process has led to the development of direct oxidation methods, which avoid the generation of co-products and the use of chlorine.

Hydrogen Peroxide to this compound (HPPO) Process

The HPPO process is a landmark achievement in green chemistry, utilizing hydrogen peroxide as the oxidant to convert propylene to this compound with water as the only by-product.[11] The reaction is catalyzed by titanium silicalite-1 (TS-1), a shape-selective zeolite catalyst.[12]

Experimental Protocol:

A typical laboratory-scale HPPO synthesis is performed as follows:

Catalyst Preparation (TS-1):

  • Prepare a synthesis solution containing a silica (B1680970) source (e.g., tetraethyl orthosilicate), a titanium source (e.g., tetrabutyl orthotitanate), a template (e.g., tetrapropylammonium (B79313) hydroxide), and water.

  • Heat the mixture in an autoclave under hydrothermal conditions (e.g., 175°C for several days) to crystallize the TS-1 zeolite.

  • The resulting solid is filtered, washed, dried, and calcined to remove the template.

Propylene Epoxidation:

  • In a high-pressure reactor, suspend the TS-1 catalyst in a solvent, typically methanol.

  • Introduce liquid propylene into the reactor.

  • Slowly feed an aqueous solution of hydrogen peroxide (30-50 wt%) into the reactor at a controlled rate to manage the exothermic reaction.

  • Maintain the reaction temperature at 40-60°C and the pressure high enough to keep propylene in the liquid phase.

  • Monitor the conversion of hydrogen peroxide and the formation of this compound.

  • After the reaction, the catalyst is filtered off, and the this compound is separated from the solvent and water by distillation.

Reaction Pathway:

HPPO_Process Propylene Propylene PropyleneOxide This compound Propylene->PropyleneOxide HydrogenPeroxide Hydrogen Peroxide HydrogenPeroxide->PropyleneOxide Epoxidation Water Water HydrogenPeroxide->Water TS1 TS-1 Catalyst TS1->PropyleneOxide Catalyst

Caption: The HPPO Process for this compound Synthesis.

Direct Oxidation with Molecular Oxygen

The direct gas-phase epoxidation of propylene with molecular oxygen is considered the "holy grail" of this compound synthesis due to its potential for high atom economy and the use of a cheap and abundant oxidant. However, this route has proven to be challenging due to the propensity for complete combustion of propylene. Research has focused on developing highly selective catalysts, with promising results seen with silver-based catalysts on various supports and, more recently, with gold catalysts supported on titanosilicates.[13][14]

Experimental Protocol (Representative Gas-Phase Oxidation):
  • A fixed-bed reactor is packed with the catalyst (e.g., Au/TS-1).

  • A feed gas mixture of propylene, oxygen, and an inert gas (e.g., nitrogen or helium) is passed through the reactor. Hydrogen is often co-fed to promote the in-situ formation of an active hydroperoxy species.

  • The reactor is heated to the desired temperature (e.g., 150-250°C).

  • The product stream is analyzed by online gas chromatography to determine the conversion of propylene and the selectivity to this compound and other products like CO2 and acrolein.

Reaction Pathway:

Direct_Oxidation_Process Propylene Propylene PropyleneOxide This compound Propylene->PropyleneOxide CO2 CO₂ (by-product) Propylene->CO2 Combustion Water_by Water (by-product) Propylene->Water_by Oxygen Oxygen Oxygen->PropyleneOxide Direct Epoxidation Oxygen->CO2 Oxygen->Water_by Catalyst Catalyst (e.g., Au/TS-1) Catalyst->PropyleneOxide Catalyst

Caption: Direct Oxidation of Propylene with Molecular Oxygen.

Quantitative Comparison of this compound Synthesis Methods

The following tables summarize key quantitative data for the different this compound synthesis methods, allowing for a direct comparison of their performance and characteristics.

Table 1: Reaction Conditions

ProcessTemperature (°C)Pressure (MPa)Catalyst
Chlorohydrin 35 - 50AtmosphericNone (for chlorohydrin formation)
PO/SM 90 - 1301.5 - 6.0Molybdenum-based
PO/TBA 90 - 1301.5 - 6.0Molybdenum-based or Ti-SiO₂
Sumitomo Cumene 80 - 120 (Oxidation), 80-100 (Epoxidation)Atmospheric (Oxidation), Elevated (Epoxidation)Titanosilicate
HPPO 40 - 602.0 - 3.5Titanium Silicalite-1 (TS-1)
Direct Oxidation (Gas) 150 - 250AtmosphericAu/TS-1, Ag-based

Note: These are typical ranges and can vary depending on the specific industrial implementation.

Table 2: Performance Metrics

ProcessPropylene Conversion (%)This compound Selectivity (%)Key By-products/Co-products
Chlorohydrin ~90-95 (overall)~901,2-Dichloropropane, Dichloroisopropyl ether, large volumes of saltwater[2][15]
PO/SM High>90Styrene Monomer (co-product)
PO/TBA High~90tert-Butyl Alcohol (co-product)[14]
Sumitomo Cumene High>95[14]None (DMBA is recycled)
HPPO High (based on H₂O₂)>95[11]Water
Direct Oxidation (Gas) Low to ModerateVariable (can be high)CO₂, Acrolein

Conclusion

The historical development of this compound synthesis methods showcases a clear trajectory towards more sustainable and efficient chemical manufacturing. While the chlorohydrin and co-production processes were instrumental in establishing the global this compound market, the environmental and economic pressures have spurred the development of cleaner technologies. The HPPO process represents the current state-of-the-art in terms of environmental performance, and the ongoing research into direct oxidation with molecular oxygen holds the promise of an even more atom-economical and sustainable future for this vital chemical intermediate. For researchers and professionals in drug development and related fields, understanding the intricacies of these synthesis routes is crucial for appreciating the provenance of key starting materials and for driving further innovation in green chemistry.

References

A Technical Guide to Quantum Chemical Calculations of Propylene Oxide Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical methodologies used to calculate the ring strain of propylene (B89431) oxide. Understanding the ring strain is crucial as it directly relates to the molecule's reactivity, which is a key consideration in drug design and chemical synthesis. Propylene oxide, a chiral epoxide, serves as a fundamental building block in the synthesis of a wide array of organic compounds, and its reactivity is significantly influenced by the inherent strain in its three-membered ring.

The Concept of Ring Strain in this compound

This compound, like other epoxides, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. This strain, a combination of angle and torsional strain, makes the epoxide ring susceptible to nucleophilic attack, a reaction central to its synthetic utility.[1] The accurate quantification of this ring strain energy (RSE) is a critical parameter for predicting reaction kinetics and thermodynamic favorability.

Quantum chemical calculations offer a powerful tool for determining the RSE of cyclic molecules. One of the most common and reliable methods involves the use of isodesmic and homodesmotic reactions.[2][3] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[3]

Computational Methodologies for Ring Strain Calculation

A variety of quantum chemical methods can be employed to calculate the energies of the species involved in the homodesmotic reaction. The choice of method and basis set is a trade-off between computational cost and accuracy.

Levels of Theory:

  • Density Functional Theory (DFT): This is a widely used method that offers a good balance of accuracy and computational efficiency. The B3LYP functional is a popular choice for organic molecules.[4][5][6]

  • Composite Methods: High-accuracy methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) models (e.g., CBS-APNO) are designed to yield highly accurate thermochemical data.[2] These methods combine results from several calculations at different levels of theory and with different basis sets to extrapolate to a higher level of accuracy.

Basis Sets:

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets generally provide more accurate results but at a higher computational cost.

  • Pople-style basis sets: 6-31G(d) and 6-311++G(d,p) are commonly used for geometry optimizations and frequency calculations.[4][6][7] The additional polarization (d,p) and diffuse (++) functions are important for describing the electron distribution in strained rings and for anions.

  • Correlation-consistent basis sets: The aug-cc-pVTZ and aug-cc-pVQZ basis sets are used for high-accuracy single-point energy calculations.

Data Presentation: Calculated Ring Strain Energies of Epoxides

The following table summarizes the calculated ring strain energies for some small cyclic ethers, providing a comparative context for this compound. The values are typically in the range of 25-30 kcal/mol for three-membered rings.

Cyclic EtherComputational MethodBasis SetRing Strain Energy (kcal/mol)
Oxirane (Ethylene Oxide)G3-27.6
Oxirane (Ethylene Oxide)CBS-APNO-27.3
Methyloxirane (this compound) Isodesmic Reactions - ~27 [2]
2,2-DimethyloxiraneIsodesmic Reactions-26.5
cis-2,3-DimethyloxiraneIsodesmic Reactions-26.1
trans-2,3-DimethyloxiraneIsodesmic Reactions-25.8

Note: The ring strain of this compound (methyloxirane) is expected to be very similar to that of oxirane. The exact value can vary slightly depending on the specific homodesmotic reaction and level of theory used.

Experimental Protocols: Calculating this compound Ring Strain

This section provides a detailed, step-by-step protocol for calculating the ring strain energy of this compound using a homodesmotic reaction with the Gaussian 09 software package.

Workflow for Ring Strain Calculation

The overall workflow for calculating the ring strain energy of this compound using a homodesmotic reaction is depicted below.

G Computational Workflow for this compound Ring Strain Calculation cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations (Gaussian 09) cluster_analysis 3. Data Analysis A Define Homodesmotic Reaction B Build Molecular Structures (this compound, Ethane, Propane, Diethyl Ether) A->B C Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) B->C D Verify Minima (No Imaginary Frequencies) C->D E Single-Point Energy Calculation (Higher Level of Theory, e.g., G3 or CBS-APNO) D->E F Extract Thermochemical Data (Electronic Energies + ZPE) E->F G Calculate Reaction Enthalpy (ΔH_rxn = ΣH_products - ΣH_reactants) F->G H Ring Strain Energy = -ΔH_rxn G->H

Computational workflow for calculating this compound ring strain.
Step-by-Step Protocol for Gaussian 09

1. Define the Homodesmotic Reaction:

A suitable homodesmotic reaction for this compound is:

This compound + 2 * Ethane → Propane + Diethyl Ether

This reaction conserves the number of C-C, C-H, and C-O bonds, as well as the number of each type of atom with a specific number of hydrogen atoms attached.

2. Build Molecular Structures:

Using a molecular modeling program like GaussView, build the 3D structures of all reactants and products: this compound, ethane, propane, and diethyl ether.

3. Geometry Optimization and Frequency Calculation:

For each molecule, perform a geometry optimization followed by a frequency calculation. This will find the lowest energy conformation and provide the zero-point vibrational energy (ZPVE).

  • Example Gaussian 09 Input File (propylene_oxide_opt_freq.com):

  • To run the calculation: g09 < propylene_oxide_opt_freq.com > propylene_oxide_opt_freq.log

4. Verify Minima:

After the frequency calculation, open the output file (.log) and check for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.

5. Single-Point Energy Calculation (Optional but Recommended for Higher Accuracy):

For more accurate results, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., G3 or CBS-APNO).

  • Example Gaussian 09 Input File (propylene_oxide_sp.com):

6. Extract Thermochemical Data:

From the output files of the frequency calculations (or single-point energy calculations), extract the sum of electronic and zero-point energies (or the final G3 or CBS-APNO energy).

7. Calculate Reaction Enthalpy (ΔH_rxn):

Calculate the enthalpy of the homodesmotic reaction:

ΔH_rxn = [H(Propane) + H(Diethyl Ether)] - [H(this compound) + 2 * H(Ethane)]

Where H is the sum of electronic and zero-point energies for each molecule.

8. Determine the Ring Strain Energy:

The ring strain energy (RSE) is the negative of the reaction enthalpy:

RSE = -ΔH_rxn

A positive RSE indicates that the ring is strained.

Logical Relationships in Ring-Opening Reactions

The high ring strain of this compound is the driving force for its ring-opening reactions, which can proceed through different pathways depending on the reaction conditions (e.g., acidic or basic catalysis). The regioselectivity of these reactions is a key aspect in synthetic chemistry.

G Regioselectivity of this compound Ring-Opening cluster_basic Basic/Nucleophilic Conditions cluster_acidic Acidic Conditions PO This compound SN2 SN2 Attack PO->SN2 Strong Nucleophile Protonation Protonation of Epoxide Oxygen PO->Protonation Acid Catalyst LessSub Attack at Less Substituted Carbon SN2->LessSub Product_Basic Primary Alcohol Product LessSub->Product_Basic SN1_like SN1-like Transition State Protonation->SN1_like MoreSub Attack at More Substituted Carbon SN1_like->MoreSub Product_Acidic Secondary Alcohol Product MoreSub->Product_Acidic

Logical pathways for this compound ring-opening reactions.

This guide provides a foundational understanding and a practical workflow for the computational determination of this compound's ring strain. The accurate calculation of this value is invaluable for researchers in drug development and synthetic chemistry, enabling more precise predictions of reactivity and the design of novel synthetic routes.

References

An In-depth Technical Guide to the Solubility of Propylene Oxide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylene (B89431) oxide in a range of common organic solvents. The information is intended to support laboratory research, chemical process design, and drug development activities where propylene oxide is used as a reactant, intermediate, or solvent.

Introduction to this compound

This compound (IUPAC name: 2-methyloxirane) is a colorless, volatile liquid with an ethereal odor.[1][2] It is a key chemical intermediate in the production of a wide array of industrial and commercial products, including polyether polyols for polyurethanes, propylene glycol, and various surfactants. Its utility is, in part, governed by its solubility characteristics in different media. This compound is a polar aprotic molecule, a characteristic that influences its miscibility with other organic solvents.

Quantitative Solubility Data

This compound exhibits high solubility in a variety of common organic solvents. For many of these solvents, it is considered miscible, meaning it is soluble in all proportions, forming a single homogeneous phase. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents and water.

SolventChemical FormulaSolubility of this compoundTemperature (°C)Pressure (atm)Citation(s)
Methanol CH₃OHMiscible201[3][4]
Ethanol C₂H₅OHMiscible201[3]
Acetone C₃H₆OMiscible201[3][4]
Ethyl Acetate (B1210297) C₄H₈O₂Soluble (Specific quantitative data not readily available)--
Toluene C₇H₈Miscible201[1]
Hexane C₆H₁₄Soluble (Specific quantitative data not readily available)--
Benzene C₆H₆Miscible201[3][4]
Carbon Tetrachloride CCl₄Miscible201[3][4]
Diethyl Ether (C₂H₅)₂OMiscible201[3]
Water H₂O40 g/100 mL201[2][3][5]

Note: The term "miscible" indicates that the two liquids are completely soluble in each other at all concentrations under the specified conditions. For ethyl acetate and hexane, while this compound is expected to be soluble due to its chemical nature, specific data on miscibility or quantitative solubility limits were not available in the surveyed literature.

Experimental Protocols for Determining Solubility

The determination of liquid-liquid solubility, or miscibility, is a fundamental experimental procedure in chemistry. The following protocol outlines a general method for qualitatively and quantitatively assessing the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Calibrated glassware (e.g., graduated cylinders, pipettes, burettes)

  • Sealed, transparent containers (e.g., glass vials with screw caps)

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Analytical balance

  • Spectrophotometer or refractometer (for quantitative analysis, optional)

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for determining the miscibility of two liquids.

experimental_workflow Experimental Workflow for Determining Liquid-Liquid Miscibility cluster_prep Preparation cluster_mixing Mixing and Equilibration cluster_analysis Analysis cluster_conclusion Conclusion prep_po Measure precise volume of this compound mix Combine liquids in a sealed container prep_po->mix prep_solvent Measure precise volume of Solvent prep_solvent->mix equilibrate Agitate and allow to equilibrate at a controlled temperature mix->equilibrate observe Visually inspect for homogeneity (clarity) equilibrate->observe measure Quantitative Measurement (e.g., refractive index, spectroscopy) observe->measure Optional miscible Miscible: Single clear phase observe->miscible Homogeneous immiscible Immiscible/Partially Soluble: Turbidity or phase separation observe->immiscible Not Homogeneous

Caption: A generalized workflow for determining the miscibility of this compound with an organic solvent.

3.3. Detailed Methodologies

3.3.1. Qualitative Determination of Miscibility

  • Preparation: In a clean, dry, and sealed transparent container (e.g., a glass vial), add a known volume of the organic solvent.

  • Addition of this compound: To the solvent, add a small, known volume of this compound.

  • Mixing: Securely cap the container and agitate the mixture vigorously using a vortex mixer or by thorough shaking for a set period (e.g., 1-2 minutes).

  • Equilibration: Allow the mixture to stand undisturbed in a temperature-controlled environment for a sufficient time to allow for thermal equilibrium and phase separation, if any, to occur.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase, with no visible interface or turbidity.[6]

    • Immiscible or Partially Soluble: The mixture will appear cloudy or turbid, or it will separate into two distinct liquid layers.[6]

  • Confirmation: To confirm miscibility, this process can be repeated with varying ratios of this compound to the solvent. If the mixture remains a single clear phase across all proportions, the liquids are considered miscible.

3.3.2. Quantitative Determination of Solubility (for partially soluble liquids)

If the liquids are found to be partially soluble, a more quantitative approach is required to determine the solubility limit.

  • Saturated Solution Preparation: Prepare a series of mixtures with varying, precisely known masses or volumes of this compound and the solvent in sealed containers. Ensure that the amount of this compound added spans the expected solubility limit, with some samples having an excess of this compound.

  • Equilibration: Agitate the mixtures at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixtures to stand without agitation until a clear separation of the two liquid phases is observed.

  • Sampling: Carefully extract a known volume or mass of the solvent-rich phase (the saturated solution) without disturbing the this compound-rich phase.

  • Analysis: Determine the concentration of this compound in the sampled phase using an appropriate analytical technique, such as:

    • Gas Chromatography (GC): A highly accurate method for determining the concentration of volatile components.

    • Refractive Index Measurement: The refractive index of the solution can be measured and compared to a calibration curve of known concentrations.

    • Spectroscopy (e.g., NMR, IR): Specific spectral features of this compound can be used for quantification.

  • Calculation: The solubility is then expressed as the mass or moles of this compound per unit mass or volume of the solvent at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound in various solvents is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationships between the molecular properties of this compound and its solubility behavior.

solubility_logic Factors Influencing this compound Solubility cluster_properties Molecular Properties of this compound cluster_solvents Solvent Properties cluster_interactions Intermolecular Interactions cluster_solubility Resulting Solubility PO This compound polar Polar Aprotic Nature PO->polar h_bond_acceptor Hydrogen Bond Acceptor (via oxygen atom) PO->h_bond_acceptor small_size Small Molecular Size PO->small_size dipole_dipole Dipole-Dipole polar->dipole_dipole h_bonding Hydrogen Bonding h_bond_acceptor->h_bonding london_dispersion London Dispersion Forces small_size->london_dispersion polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) polar_protic->h_bonding high_solubility High Solubility / Miscibility polar_aprotic Polar Aprotic Solvents (e.g., Acetone) polar_aprotic->dipole_dipole moderate_solubility Moderate to High Solubility nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) nonpolar->london_dispersion lower_solubility Solubility dipole_dipole->high_solubility dipole_dipole->moderate_solubility h_bonding->high_solubility london_dispersion->moderate_solubility london_dispersion->lower_solubility

Caption: A diagram illustrating the relationship between molecular properties and solubility.

Conclusion

This compound is a versatile organic solvent and chemical intermediate that is miscible with a wide range of common polar organic solvents, including short-chain alcohols, ketones, and aromatic hydrocarbons. Its solubility is primarily dictated by its polar aprotic nature, which allows for favorable dipole-dipole interactions. For nonpolar solvents, London dispersion forces contribute to its solubility. The provided experimental protocols offer a framework for the systematic determination of its solubility in various solvent systems, which is critical for its effective application in research and industrial processes.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide is a crucial intermediate in the chemical industry, primarily used in the production of polyurethanes, propylene glycols, and various other organic chemicals. This document provides detailed protocols for the laboratory-scale synthesis of propylene oxide, with a focus on methods that are relatively "green" and suitable for a research environment. The information presented is intended for use by qualified researchers and professionals, and it is imperative that all safety precautions are strictly followed. This compound is a flammable, toxic, and suspected carcinogenic substance; therefore, all handling and synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3]

Synthesis Methodologies

Several methods exist for the synthesis of this compound. The two primary laboratory-scale methods detailed below are the epoxidation of propylene using hydrogen peroxide with a titanium silicalite (TS-1) catalyst, and the epoxidation using a per-acid like peracetic acid. The hydrogen peroxide method is often favored due to its cleaner byproduct profile, primarily generating water.[4]

Method 1: Epoxidation of Propylene with Hydrogen Peroxide (HPPO Process)

This method involves the catalytic oxidation of propylene with hydrogen peroxide in the presence of a titanium silicalite (TS-1) catalyst.[4][5] The reaction is highly selective, with water being the main byproduct, making it an environmentally friendly option.[4]

Reaction Scheme:

CH₃CH=CH₂ + H₂O₂ --(TS-1 catalyst)--> CH₃CH(O)CH₂ + H₂O

Materials:

  • Propylene gas

  • Hydrogen peroxide (30% aqueous solution)

  • Titanium silicalite (TS-1) catalyst

  • Methanol (solvent)

  • Helium or Nitrogen (inert gas)

  • Glass-lined autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Activate the TS-1 catalyst by heating it at 120°C for 2 hours in a vacuum oven.

  • Reactor Setup: Charge the autoclave reactor with the activated TS-1 catalyst and methanol.

  • Inert Atmosphere: Purge the reactor with an inert gas (helium or nitrogen) to remove any air.

  • Reactant Introduction:

    • Introduce propylene gas into the reactor to the desired pressure.

    • Slowly feed the hydrogen peroxide solution into the reactor using a pump.

  • Reaction Conditions: Maintain the reactor at the desired temperature and pressure with constant stirring. The reaction is exothermic, so cooling may be necessary to maintain a constant temperature.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples from the liquid and gas phases and analyzing them by gas chromatography.

  • Reaction Quench: Once the desired conversion is achieved, stop the hydrogen peroxide feed and cool the reactor to room temperature.

  • Product Recovery:

    • Vent the excess propylene gas through a suitable trapping system.

    • Separate the liquid product mixture from the catalyst by filtration.

  • Purification: The this compound can be purified from the reaction mixture by distillation.

ParameterValueReference
Catalyst Titanium Silicalite (TS-1)[4][5]
Oxidant Hydrogen Peroxide (H₂O₂)[4][5][7]
Solvent Methanol[8]
Temperature 30 - 80 °C[9]
Pressure 10 - 30 bar[9]
Selectivity to this compound > 95%[4]
Method 2: Epoxidation of Propylene with Peracetic Acid (PAA)

This method involves the reaction of propylene with peracetic acid, a well-known epoxidation agent.[10][11] The reaction is typically carried out in a reactive distillation column, which combines reaction and separation in a single unit, offering potential cost savings.[10][11]

Reaction Scheme:

CH₃CH=CH₂ + CH₃COOOH --> CH₃CH(O)CH₂ + CH₃COOH

Materials:

  • Propylene

  • Peracetic acid (PAA) solution

  • Acetic acid (co-product and can be part of the solvent system)

  • Reactive distillation column

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Set up the reactive distillation column with appropriate heating, cooling, and packing material.

  • Feed Introduction:

    • Continuously feed the peracetic acid solution to the upper section of the column.

    • Introduce propylene gas at the bottom of the column.

  • Reaction and Distillation: The reaction occurs in the liquid phase as the PAA flows down the column, contacting the rising propylene gas. The more volatile this compound is continuously vaporized and moves up the column.

  • Product Collection: Collect the this compound-rich vapor from the top of the column and condense it.

  • Co-product Removal: Acetic acid, the co-product, is less volatile and is collected from the bottom of the column.[10][11]

  • Analysis: Analyze the product streams using gas chromatography to determine purity and conversion.

ParameterValueReference
Oxidant Peracetic Acid (PAA)[10][11]
Co-product Acetic Acid[10][11]
Apparatus Reactive Distillation Column[10][11]
Temperature Mild (specifics depend on setup)[10]
Pressure Mild (specifics depend on setup)[10]

Safety Precautions

This compound is a highly hazardous chemical.[1] It is crucial to adhere to the following safety measures:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[1][2]

  • Ignition Sources: this compound is extremely flammable. Keep it away from heat, sparks, and open flames.[1][3] Use spark-proof equipment.[12]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional and local regulations.[1]

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[1]

Visualizations

Experimental Workflow for HPPO Synthesis

HPPO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Activate TS-1 Catalyst reactor_setup Set up Autoclave Reactor catalyst_prep->reactor_setup inert_atm Purge with Inert Gas reactor_setup->inert_atm reactant_add Introduce Propylene & H2O2 inert_atm->reactant_add reaction Maintain T & P with Stirring reactant_add->reaction monitoring Monitor via GC reaction->monitoring quench Cool Reactor reaction->quench monitoring->reaction product_recovery Vent Gas & Filter quench->product_recovery purification Distill this compound product_recovery->purification final_product final_product purification->final_product Pure this compound

Caption: Workflow for the laboratory synthesis of this compound via the HPPO method.

Signaling Pathway Analogy: Catalytic Epoxidation

Catalytic_Epoxidation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products propylene Propylene (Substrate) catalyst TS-1 Catalyst (Active Site) propylene->catalyst Binds to h2o2 Hydrogen Peroxide (Oxidant) h2o2->catalyst Activates po This compound (Product) catalyst->po Forms water Water (Byproduct) catalyst->water Releases

Caption: Simplified representation of the catalytic epoxidation of propylene.

References

Application Notes and Protocols for the Purification of Propylene Oxide by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide (PO) is a crucial intermediate in the chemical and pharmaceutical industries, primarily used in the production of polyurethanes, propylene glycols, and as a sterilant for medical equipment. The synthesis of propylene oxide often results in a crude product containing various impurities that must be removed to meet the stringent purity requirements for its applications, particularly in drug development where high purity is paramount. Fractional distillation, often in conjunction with extractive distillation, is the primary method for purifying crude this compound.

This document provides detailed application notes and protocols for the purification of this compound by fractional distillation. It includes a summary of common impurities, detailed experimental procedures, and expected purity levels post-purification.

Common Impurities in Crude this compound

Crude this compound, typically produced through the epoxidation of propylene, contains a variety of impurities that need to be separated. The composition of the crude stream can vary depending on the specific manufacturing process (e.g., hydroperoxide process). A typical crude this compound stream, after the removal of unreacted propylene, may contain 1 to 5 weight percent impurities.[1]

Table 1: Typical Composition of Crude this compound

ComponentConcentration (wt. %)
This compound95.0 - 99.0
Acetone0.1 - 2.0
Water0.1 - 2.0
Methanol (B129727)0.1 - 0.5
Methyl Formate0.05 - 0.1
Acetaldehyde0.01 - 0.05
Propionaldehyde0.01 - 0.05
Hydrocarbons (C6)Variable

Purification of this compound: Experimental Workflow

The purification of this compound is a multi-step process that typically involves an initial distillation to remove light ends, followed by one or more distillation columns to separate the final product from heavier impurities and close-boiling components. Extractive distillation is often employed to enhance the separation of impurities like methanol and water, which are difficult to remove by conventional distillation alone.

G cluster_0 Crude this compound Feed cluster_1 Initial Purification cluster_2 Extractive Distillation cluster_3 Final Purification cluster_4 Product & Waste Streams Crude_PO Crude this compound (95-99% Purity) Distillation_1 Initial Distillation Column (Light Ends Removal) Crude_PO->Distillation_1 Extractive_Distillation Extractive Distillation Column Distillation_1->Extractive_Distillation PO Stream with Heavier Impurities Final_Distillation Final Distillation Column (Solvent Recovery & PO Polishing) Extractive_Distillation->Final_Distillation PO & Solvent Mixture Impurities_Waste Impurity & Solvent Waste Extractive_Distillation->Impurities_Waste Water, Methanol, Aldehydes Solvent_Input Extractive Solvent Input (e.g., Glycol, Hydrocarbon) Solvent_Input->Extractive_Distillation Purified_PO High-Purity this compound (>99.9% Purity) Final_Distillation->Purified_PO Final_Distillation->Impurities_Waste Solvent for Recycle/Waste

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification of this compound by Extractive and Fractional Distillation

This protocol describes a general procedure for the purification of crude this compound using a combination of extractive and fractional distillation. The specific parameters may need to be optimized based on the composition of the crude feed and the desired final purity.

Safety Precautions:

This compound is highly flammable, toxic, and a suspected carcinogen.[2] All handling and distillation procedures must be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a flame-resistant lab coat, must be worn at all times.[3][4] All equipment must be properly grounded to prevent static discharge, and only non-sparking tools should be used.[5][6] An inert gas atmosphere (e.g., nitrogen) is required over this compound to prevent the formation of explosive mixtures with air.[2]

Materials and Equipment:

  • Crude this compound

  • Extractive solvent (e.g., triethylene glycol, C7 or greater alkane)[1][7]

  • Fractional distillation apparatus with a high-efficiency packed column (at least 25 theoretical plates)[8]

  • Heating mantles and temperature controllers

  • Condensers with a cooling system

  • Receiving flasks

  • Vacuum pump (if operating under reduced pressure)

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Initial Distillation (Light Ends Removal):

    • The crude this compound is first subjected to a preliminary distillation to separate unreacted propylene and other low-boiling components.[1] This step is often performed in industrial settings before the main purification. For laboratory-scale purification, this step may be omitted if the crude feed has already undergone this initial separation.

  • Extractive Distillation:

    • Charge the crude this compound to the reboiler of the extractive distillation column.

    • The extractive solvent is continuously fed to the upper section of the distillation column, at least four theoretical plates above the this compound feed point.[8]

    • The column is operated under controlled conditions to facilitate the separation of impurities.

    • The overhead distillate will be an enriched this compound stream with reduced amounts of water and methanol.

    • The bottoms product will contain the extractive solvent, water, acetone, and a significant portion of the methanol.[7]

  • Final Fractional Distillation (PO Polishing and Solvent Recovery):

    • The overhead stream from the extractive distillation, which is a mixture of this compound and the extractive solvent (if a hydrocarbon was used), is fed to a second distillation column.

    • This column separates the purified this compound as the overhead product from the heavier extractive solvent, which is collected as the bottoms and can be recycled.[1]

    • If necessary, a third distillation column can be used to remove any remaining C6 hydrocarbon impurities.[1]

Table 2: Typical Operating Parameters for this compound Distillation

ParameterExtractive Distillation ColumnFinal Distillation Column
Pressure 0.07 to 0.27 bar (10 to 40 psia)[8][9]0.45 to 0.55 bar[10]
Top Temperature 20°C to 80°C[8][9]20°C to 55°C[1]
Bottoms Temperature 100°C to 250°C[8][9]80°C to 120°C[1]
Reflux Ratio 1:1 to 5:1[8][9]3.5 to 4.5[10]
Number of Theoretical Trays At least 25[8]120 to 130[10]

Purity Analysis and Expected Results

The purity of the this compound at various stages of the distillation process should be monitored using gas chromatography (GC) with a flame ionization detector (FID). A polar-bonded porous polymer column is suitable for separating common impurities.[11]

Table 3: Impurity Removal Efficiency and Final Product Purity

ImpurityRemoval Efficiency (%)Final Concentration in Purified PO
Water >99.9%< 100 ppm
Methanol >99.4%< 10 ppm
Acetaldehyde ~64%< 30 ppm (total aldehydes)
Acetone ~12%Variable
Methyl Formate ~1%Variable

Data synthesized from patent literature describing liquid-liquid extraction followed by distillation.[1]

The final purified this compound can achieve a purity of greater than 99.95%.[12] Commercial grade this compound typically has a purity of >99.9%.[13]

Concluding Remarks

The purification of this compound to a high degree of purity is achievable through a carefully controlled multi-step process involving fractional and extractive distillation. The choice of extractive solvent and the optimization of distillation parameters are critical to achieving the desired separation efficiency. Strict adherence to safety protocols is essential when working with this hazardous material. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the purification of this compound for sensitive applications.

References

Application Notes and Protocols for Anionic Ring-Opening Polymerization of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anionic ring-opening polymerization (AROP) of propylene (B89431) oxide (PO) is a crucial technique for the synthesis of poly(propylene glycol) (PPG), a versatile polymer with significant applications in the pharmaceutical and biomedical fields. PPG and its copolymers are utilized as drug delivery vehicles, excipients, and in the formation of hydrogels and nanoparticles, owing to their biocompatibility, tunable solubility, and amphiphilic nature.

This document provides detailed application notes and experimental protocols for the AROP of propylene oxide, focusing on methodologies that offer control over polymer molecular weight and dispersity. Traditional methods often face challenges with side reactions, particularly chain transfer to the monomer, which can limit the molecular weight of the resulting polymer.[1] This guide will cover both conventional and advanced initiator systems designed to mitigate these issues.

Mechanism of Anionic Ring-Opening Polymerization of this compound

The polymerization is initiated by a nucleophilic attack of an anionic species on one of the carbon atoms of the epoxide ring of this compound. The reaction proceeds via a living mechanism in the absence of impurities or terminating agents. However, a significant side reaction involves the abstraction of a proton from the methyl group of the this compound monomer by the highly basic propagating alkoxide. This chain transfer reaction results in the formation of an unsaturated allyl alcoholate species, which can initiate new polymer chains, leading to a lower molecular weight and broader dispersity of the final polymer.[1]

Experimental Protocols

Protocol 1: Traditional Polymerization using Potassium Hydroxide (B78521) (KOH)

This protocol describes a conventional method for the synthesis of PPG using a potassium hydroxide catalyst and a diol initiator. This method is widely used in industrial processes.[2]

Materials:

  • This compound (PO), distilled over CaH₂ before use.

  • 1,2-Propylene glycol (PG), dried over molecular sieves.

  • Potassium hydroxide (KOH), pellets.

  • Anhydrous toluene (B28343), distilled from sodium/benzophenone.

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1 M solution.

  • Nitrogen or Argon gas, high purity.

Procedure:

  • Initiator Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,2-propylene glycol (e.g., 1.52 g, 20 mmol) and anhydrous toluene (50 mL).

    • Add powdered KOH (e.g., 0.56 g, 10 mmol) to the solution.

    • Heat the mixture to 100°C and stir for 4 hours to form the potassium alkoxide initiator. Water formed during the reaction is removed by azeotropic distillation.

  • Polymerization:

    • Cool the initiator solution to the desired reaction temperature (e.g., 80°C).

    • Slowly add the purified this compound (e.g., 58.08 g, 1 mol) to the initiator solution via a syringe pump over 2-4 hours.

    • After the addition is complete, allow the reaction to proceed for an additional 12-24 hours at the same temperature.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a small amount of methanol (e.g., 5 mL).

    • Neutralize the catalyst by adding 1 M HCl until the solution is slightly acidic.

    • Filter the solution to remove the precipitated potassium chloride.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Dissolve the resulting viscous polymer in a minimal amount of dichloromethane (B109758) and precipitate it into a large volume of cold n-hexane.

    • Repeat the dissolution-precipitation step twice.

    • Dry the purified poly(propylene glycol) under vacuum at 60°C to a constant weight.

Protocol 2: Controlled Polymerization using Potassium Acetate (B1210297)/18-Crown-6 (B118740) Ether

This advanced protocol utilizes a "soft" nucleophilic catalyst system to minimize the chain transfer side reaction, allowing for the synthesis of PPG with higher molecular weights and lower dispersities.[3]

Materials:

  • This compound (PO), distilled over CaH₂ before use.

  • Benzyl (B1604629) alcohol (BnOH), dried over molecular sieves.

  • Potassium acetate (KOAc), dried under vacuum.

  • 18-Crown-6 ether (18C6), dried under vacuum.

  • Anhydrous Toluene (optional, for solution polymerization).

  • Methanol.

  • Dichloromethane.

  • n-Hexane.

  • Nitrogen or Argon gas, high purity.

Procedure:

  • Catalyst/Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve potassium acetate (e.g., 0.098 g, 1 mmol) and 18-crown-6 ether (e.g., 0.264 g, 1 mmol) in anhydrous toluene (20 mL).

    • Add benzyl alcohol (e.g., 0.108 g, 1 mmol) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Polymerization:

    • Add the desired amount of purified this compound (e.g., for a target DP of 100, add 5.81 g, 100 mmol) to the initiator solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C). The reaction can also be performed at room temperature, but the reaction time will be longer.[3]

    • Monitor the progress of the polymerization by taking aliquots and analyzing them via ¹H NMR or GPC.

  • Termination and Purification:

    • Once the desired conversion is reached, cool the reaction to room temperature.

    • Terminate the polymerization by adding a small amount of methanol (e.g., 2 mL).

    • If the polymerization was performed in toluene, remove the solvent under reduced pressure.

    • Dissolve the crude polymer in dichloromethane and wash with water to remove the catalyst.

    • Precipitate the polymer in cold n-hexane.

    • Dry the purified poly(propylene glycol) under vacuum at 60°C.

Data Presentation

The choice of initiator system has a significant impact on the outcome of the polymerization. The following tables summarize typical results obtained with different initiators.

Table 1: Comparison of Initiator Systems for Anionic Polymerization of this compound

Initiator SystemTypical Mn ( g/mol )Dispersity (Đ = Mw/Mn)Key AdvantagesKey DisadvantagesReference
KOH / Alcohol< 6,000> 1.2Inexpensive, widely usedSignificant chain transfer, limited Mn, broad Đ[1]
Potassium Alkoxide< 10,0001.1 - 1.3Higher Mn than KOHStill susceptible to chain transfer[4]
KOAc / 18-Crown-6> 20,000< 1.1Controlled polymerization, high Mn, narrow ĐMore expensive, requires crown ether[3]

Table 2: Effect of Reaction Conditions on Polymer Characteristics (KOAc/18-Crown-6 System)

[PO]:[BnOH]:[KOAc/18C6]Temperature (°C)Time (h)Conversion (%)Mn,exp ( g/mol )Đ
50:1:1502~95~29001.05
100:1:1504~98~58001.06
200:1:15010~99~116001.08
265:1:1219670~108001.15

Data in Table 2 is illustrative and based on trends reported in the literature.[3]

Visualizations

Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_siderxn Side Reaction (Chain Transfer) Initiator Initiator PropyleneOxide1 This compound Initiator->PropyleneOxide1 Nucleophilic Attack Alkoxide1 Alkoxide Intermediate PropyleneOxide1->Alkoxide1 PropyleneOxide2 This compound Alkoxide1->PropyleneOxide2 Ring-Opening GrowingChain Growing Polymer Chain PropyleneOxide2->GrowingChain PropyleneOxideN This compound GrowingChain->PropyleneOxideN ...n PropyleneOxideSide This compound GrowingChain->PropyleneOxideSide Proton Abstraction FinalPolymer Poly(propylene glycol) PropyleneOxideN->FinalPolymer UnsaturatedEnd Unsaturated Chain End + Allyl Alkoxide PropyleneOxideSide->UnsaturatedEnd

Caption: Anionic ring-opening polymerization of this compound.

Experimental Workflow

experimental_workflow Start Start ReagentPurification Purify Monomer and Solvent Start->ReagentPurification InitiatorPrep Prepare Initiator under Inert Atmosphere ReagentPurification->InitiatorPrep Polymerization Slowly Add Monomer at Controlled Temperature InitiatorPrep->Polymerization Monitoring Monitor Reaction Progress (NMR, GPC) Polymerization->Monitoring Termination Terminate Polymerization Monitoring->Termination Purification Purify Polymer (Precipitation) Termination->Purification Characterization Characterize Final Polymer (Mn, Đ, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for AROP of this compound.

Applications in Drug Development

Poly(propylene glycol) and its copolymers, such as Pluronics® (PEG-PPG-PEG), are extensively used in drug development for:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic PPG core of micelles formed by amphiphilic copolymers can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • Controlled Drug Release: The polymer matrix can be designed to release the encapsulated drug over a prolonged period.

  • Targeted Drug Delivery: The surface of PPG-based nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

  • Excipients in Formulations: PPG is used as a solvent, plasticizer, and stabilizer in various oral, topical, and parenteral formulations.[5]

Conclusion

The anionic ring-opening polymerization of this compound is a powerful tool for synthesizing well-defined poly(propylene glycol) for various applications, particularly in the pharmaceutical industry. While traditional methods using strong bases like KOH are cost-effective, they offer limited control over the polymer architecture. The use of more sophisticated initiator systems, such as potassium acetate in conjunction with a crown ether, provides a pathway to producing high molecular weight PPG with low dispersity, opening up new possibilities for the design of advanced drug delivery systems and other biomedical applications. Careful control over experimental conditions and rigorous purification of reagents are paramount to achieving reproducible and predictable results.

References

Application Notes and Protocols for Cationic Ring-Opening Polymerization of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cationic ring-opening polymerization (CROP) of propylene (B89431) oxide (PO), a crucial process for the synthesis of poly(propylene oxide) (PPO), also known as poly(propylene glycol) (PPG). PPO and its derivatives are versatile polymers with wide-ranging applications in the development of polyurethanes, elastomers, surfactants, and as drug delivery vehicles. This document details the underlying reaction mechanisms, experimental protocols for various catalytic systems, and presents key quantitative data to guide researchers in synthesizing PPO with desired characteristics.

Introduction to Cationic Ring-Opening Polymerization of this compound

The CROP of this compound is a chain-growth polymerization driven by the relief of ring strain in the three-membered epoxide ring. The reaction is initiated by electrophilic species, typically Brønsted or Lewis acids, which activate the oxygen atom of the PO monomer, rendering it susceptible to nucleophilic attack by another monomer molecule. The polymerization proceeds through initiation, propagation, and termination steps, ultimately yielding linear polyether chains.

Control over the molecular weight and polydispersity of the resulting PPO can be challenging in CROP due to the highly reactive nature of the propagating cationic species, which can lead to side reactions such as chain transfer. Careful selection of the initiator, catalyst, and reaction conditions is therefore critical to achieve polymers with well-defined properties.

Reaction Mechanism and Experimental Workflow

The general mechanism for the cationic ring-opening polymerization of this compound involves three key stages: initiation, propagation, and termination. The process is typically initiated by a Lewis acid or a protic acid.

Signaling Pathway: Reaction Mechanism

ReactionMechanism Initiator Initiator (e.g., Lewis Acid, H⁺) ActivatedComplex Activated Monomer Complex Initiator->ActivatedComplex Initiation PO This compound (PO) Monomer PO->ActivatedComplex PropagatingChain Propagating Cationic Chain ActivatedComplex->PropagatingChain Ring-Opening LongerChain Lengthened Cationic Chain PropagatingChain->LongerChain Propagation AnotherPO Another PO Monomer AnotherPO->LongerChain FinalPolymer Poly(this compound) (PPO) LongerChain->FinalPolymer Termination TerminationAgent Termination Agent (e.g., H₂O, Alcohol) TerminationAgent->FinalPolymer

Caption: Cationic Ring-Opening Polymerization Mechanism of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start ReagentPrep Reagent Preparation & Purification (this compound, Solvent, Initiator) Start->ReagentPrep ReactionSetup Reaction Setup under Inert Atmosphere (e.g., N₂, Ar) ReagentPrep->ReactionSetup Initiation Initiator/Catalyst Addition ReactionSetup->Initiation Polymerization Polymerization at Controlled Temperature Initiation->Polymerization Termination Quenching of the Reaction Polymerization->Termination Purification Polymer Purification (Precipitation, Filtration, Drying) Termination->Purification Characterization Polymer Characterization (GPC, NMR, FTIR) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for CROP of this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the cationic ring-opening polymerization of this compound, showcasing the influence of different catalysts and reaction conditions on the resulting polymer properties.

Table 1: Polymerization of this compound using Lewis Acid Catalysts

CatalystCo-initiator/SolventTemp. (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
BF₃·OEt₂PGN / Dichloromethane0-5201886-1.3-
Maghnite-H⁺Bulk (THF as comonomer)2024210032501.5560
Maghnite-H⁺Bulk (THF as comonomer)2024250040501.6275

Note: PGN (polyglycidyl nitrate) was used as a macroinitiator in the BF₃·OEt₂ system. The Maghnite-H⁺ data is from a copolymerization with tetrahydrofuran (B95107) (THF).

Table 2: Effect of Catalyst Concentration on Polymer Yield using Maghnite-H⁺

Catalyst Conc. (% w/w)Reaction Time (h)Yield (%)Reference
2.52448
5.02460
7.52469
10.02475

Conditions: Bulk copolymerization of this compound and tetrahydrofuran at 20°C.

Experimental Protocols

The following are detailed methodologies for key experiments in the cationic ring-opening polymerization of this compound.

Protocol 1: Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is adapted from a procedure for the synthesis of a triblock copolymer where poly(propylene glycol) is grown from a macroinitiator.

Materials:

  • This compound (PO), distilled from CaH₂.

  • Dichloromethane (CH₂Cl₂), dried and distilled.

  • Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.

  • Macroinitiator (e.g., a di-functional polyether like polyglycidyl nitrate (B79036) (PGN)).

  • Nitrogen or Argon gas for inert atmosphere.

  • Methanol for quenching.

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet, dissolve the macroinitiator in dry dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add the freshly distilled this compound to the solution via a syringe.

  • Add the required amount of BF₃·OEt₂ catalyst dropwise to the stirred solution.

  • Allow the reaction to proceed at 0-5°C for 20 hours under an inert atmosphere.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold n-hexane).

  • Collect the polymer by filtration or decantation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify.

  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

Protocol 2: Bulk Polymerization using Acid-Exchanged Montmorillonite (B579905) Clay (Maghnite-H⁺)

This protocol describes a solvent-free, bulk polymerization method using a solid acid catalyst.

Materials:

  • This compound (PO), as received or distilled.

  • Maghnite-H⁺ catalyst (prepared by treating montmorillonite clay with sulfuric acid).

  • Chloroform (B151607) for purification.

  • Sealed reaction tubes.

Procedure:

  • Dry the Maghnite-H⁺ catalyst in an oven at 100°C for 1 hour just before use.

  • In a sealed tube, add the desired amount of this compound.

  • Add the pre-weighed, dried Maghnite-H⁺ catalyst to the this compound. For example, for a 5% w/w catalyst concentration, add 0.05 g of catalyst for every 1 g of monomer.

  • Seal the tube and stir the mixture at room temperature (20°C) for the desired reaction time (e.g., 24 hours).

  • After the reaction period, dissolve the viscous product in chloroform.

  • Filter the solution to remove the solid Maghnite-H⁺ catalyst. The catalyst can be washed, dried, and potentially reused.

  • Remove the chloroform from the filtrate by rotary evaporation to yield the crude polymer.

  • Further purify the polymer by redissolving in a minimal amount of a good solvent and precipitating in a large volume of a non-solvent, if necessary.

  • Dry the purified polymer under vacuum to a constant weight.

Characterization:

  • Determine Mn, Mw, and PDI using GPC.

  • Analyze the polymer structure by ¹H NMR and FTIR spectroscopy.

  • The intrinsic viscosity can be measured using an Ubbelohde viscometer.

Applications in Drug Development

Poly(this compound) and its copolymers, particularly amphiphilic block copolymers with poly(ethylene oxide) (PEO-PPO-PEO, known as Pluronics® or Poloxamers), are of significant interest in drug development. Their properties make them suitable for:

  • Drug Solubilization: The hydrophobic PPO core can encapsulate poorly water-soluble drugs, while the hydrophilic PEO shell provides aqueous stability.

  • Controlled Release Systems: PPO-based polymers can be formulated into micelles, hydrogels, and nanoparticles for the sustained and targeted delivery of therapeutic agents.

  • Bioadhesives: The mucoadhesive properties of some PPO-containing polymers can enhance drug residence time at specific mucosal surfaces.

The ability to control the molecular weight and block length of PPO through careful polymerization is crucial for tailoring the properties of these drug delivery systems to specific applications.

Conclusion

The cationic ring-opening polymerization of this compound is a fundamental method for producing poly(this compound), a polymer with significant industrial and pharmaceutical applications. While challenges in controlling the polymerization exist, careful selection of catalysts and reaction conditions allows for the synthesis of PPO with a range of molecular weights and functionalities. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to design and synthesize PPO-based materials for their specific needs.

Propylene Oxide: A Cornerstone Monomer for Polyether Polyol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide (PO) is a key epoxide monomer extensively utilized in the chemical industry for the synthesis of polyether polyols. These polyols are crucial intermediates in the production of a wide array of polymers, most notably polyurethanes, which find applications in flexible and rigid foams, coatings, adhesives, sealants, and elastomers.[1][2] The versatility of polyether polyols stems from the ability to tailor their properties, such as molecular weight, functionality (the number of hydroxyl groups per molecule), and viscosity, by carefully controlling the polymerization process.[2] This document provides detailed insights into the synthesis of polyether polyols using propylene oxide, covering reaction mechanisms, experimental protocols, and characterization techniques.

The ring-opening polymerization of this compound is the fundamental reaction for producing polyether polyols.[3][4] This process is driven by the high ring strain of the epoxide ring (approximately 110–115 kJ/mol for ethylene (B1197577) oxide, a similar epoxide), which facilitates its opening in the presence of suitable initiators and catalysts.[3] The polymerization can proceed through different mechanisms, primarily anionic, cationic, and coordination polymerization, with the anionic route being the most commercially significant.[3][5]

Reaction Mechanisms and Key Parameters

The synthesis of polyether polyols from this compound involves three main stages: initiation, propagation (chain growth), and termination.[5] The choice of initiator and catalyst is paramount as it dictates the reaction mechanism and the final properties of the polyol.

1. Anionic Polymerization:

This is the most common industrial method for producing polyether polyols.[3][6] It typically employs a strong base catalyst, such as potassium hydroxide (B78521) (KOH), and an initiator with active hydrogen atoms, like glycerol (B35011), propylene glycol, or sorbitol.[3][6][7]

  • Initiation: The initiator reacts with the catalyst to form an alkoxide. This alkoxide then attacks a this compound molecule, opening the epoxide ring and forming a new, larger alkoxide.[5]

  • Propagation: The newly formed alkoxide continues to react with subsequent this compound molecules, leading to chain growth.[5] This step is highly exothermic, with approximately 1500 kJ of heat released per kilogram of this compound polymerized.[8]

  • Termination: The reaction is typically terminated by neutralizing the catalyst with an acid, such as formic acid or acetic acid.[9][10]

A significant challenge in the anionic polymerization of this compound is a side reaction involving proton abstraction from the methyl group of the monomer. This leads to the formation of an unsaturated monol, which terminates a polymer chain and reduces the average functionality of the polyol.[3][6] The tendency for this side reaction is influenced by the counter-ion of the catalyst, decreasing in the order of Na⁺ > K⁺ > Cs⁺.[6]

2. Cationic Polymerization:

Cationic polymerization is initiated by Lewis acids or Brønsted acids.[11] While less common industrially for homopolymers of this compound due to side reactions, it is a viable method. The reaction proceeds via an oxonium ion intermediate.[12]

3. Coordination Polymerization:

Coordination catalysts, such as double-metal cyanide (DMC) complexes, offer significant advantages over traditional alkaline catalysts.[6][13][14] DMC catalysts, often based on zinc-cobalt cyanide complexes, are highly active and allow for the synthesis of polyether polyols with much higher molecular weights and lower levels of unsaturation compared to base-catalyzed methods.[5][6][13] The polymerization mechanism is believed to be a living-type process, resulting in a narrow molecular weight distribution.[5]

Key Synthesis Parameters

The properties of the final polyether polyol are highly dependent on the reaction conditions. The table below summarizes typical parameters for the synthesis of polyether polyols from this compound.

ParameterBase-Catalyzed ProcessDMC-Catalyzed Process
Initiator Glycerol, Propylene Glycol, Sorbitol, Water, Ethylene Glycol[6][7]Oligomeric polyols prepared with a starter like glycerol[13][14]
Catalyst Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)[3][13]Zinc-cobalt double-metal cyanide complexes[6][13]
Catalyst Concentration 0.05% to 1.0% by weight of reactants[9][10]Typically much lower than base catalysts
Reaction Temperature 80°C to 160°C[8][9][10]Varies, can be lower than base-catalyzed processes
Reaction Pressure 0.3 to 0.8 MPa[8]Varies depending on temperature and reactor design
Molecular Weight (Mn) Typically up to 6,000 g/mol due to side reactions[3]Can exceed 3,000 g/mol , with much higher molecular weights achievable[13][14]
Unsaturation (meq/g) Higher, increases with molecular weight[6]Significantly lower[6]
Post-treatment Neutralization of catalyst, filtration, dehydration[9]Often requires catalyst removal, though levels can be low enough to remain[15]

Experimental Protocols

The following protocols provide a general outline for the synthesis of a polyether triol using this compound with a glycerol initiator.

Protocol 1: Base-Catalyzed Synthesis of a Polyether Triol

Materials:

  • Glycerol (initiator)

  • Potassium Hydroxide (KOH) (catalyst)

  • This compound (monomer)

  • Nitrogen gas (inert atmosphere)

  • Formic acid or Acetic acid (for neutralization)

  • Magnesium silicate (B1173343) or similar adsorbent (for purification)

Equipment:

  • Jacketed pressure reactor with a mechanical stirrer, temperature and pressure controls, a nitrogen inlet, and a monomer feed line.

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with dry nitrogen to create an inert atmosphere.[8]

  • Initiator and Catalyst Charging: A calculated amount of glycerol and potassium hydroxide (typically 0.2-1.0 wt% of the final product) are charged into the reactor.[9]

  • Dehydration: The mixture is heated to 110-120°C under vacuum to remove any traces of water.[8] Water can act as an initiator, leading to the formation of diols and reducing the average functionality of the final product.[8]

  • Polymerization:

    • The reactor is pressurized with nitrogen.

    • The temperature is raised to the desired reaction temperature, typically between 100°C and 130°C.

    • This compound is fed into the reactor at a controlled rate to manage the exothermic reaction and maintain a constant pressure (e.g., 0.3-0.8 MPa).[8] The reaction temperature is maintained by circulating a cooling fluid through the reactor jacket.[8]

    • The addition of this compound is continued until the desired molecular weight is achieved, which is determined by the molar ratio of this compound to the initiator.

  • Digestion: After all the this compound has been added, the reaction mixture is typically held at the reaction temperature for a period to ensure complete monomer conversion.

  • Post-Treatment:

    • The reactor is cooled, and any unreacted this compound is removed under vacuum.[9]

    • The crude polyol is neutralized by adding a stoichiometric amount of an acid like formic or acetic acid to a pH of around 6-7.[9]

    • The resulting salt and any residual catalyst are removed by filtration, often with the aid of an adsorbent like magnesium silicate.

    • The purified polyol is then dehydrated under vacuum to meet the required specifications (e.g., water content < 0.05%).[16]

Protocol 2: Characterization of Polyether Polyols

The synthesized polyether polyols are characterized to ensure they meet the required specifications for their intended application.

Key Characterization Parameters and Methods:

ParameterMethodSignificance
Hydroxyl Number (OHV) Titration (e.g., ASTM D4274)Measures the concentration of hydroxyl groups, which is inversely proportional to the molecular weight.[6]
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determines the average molecular weight and the breadth of the molecular weight distribution.[13][17]
Unsaturation Titration (e.g., ASTM D4671)Quantifies the amount of unsaturated end groups, which is an indicator of side reactions during polymerization.[6]
Viscosity Viscometer (e.g., Brookfield)An important physical property that affects processing and handling.
Water Content Karl Fischer TitrationWater can react with isocyanates, so its content must be strictly controlled.[16]
Acid Number TitrationIndicates the amount of residual acidic or basic species.
pH pH meterPolyether polyols are typically controlled to a slightly acidic or neutral pH.
Structure and End-Group Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass SpectrometryProvides detailed information about the polymer structure, including the type and distribution of end groups.[13][17]

Visualizing the Process

To better understand the chemical transformations and the experimental steps, the following diagrams are provided.

Anionic_Polymerization_of_Propylene_Oxide cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-OH) (e.g., Glycerol) Alkoxide Alkoxide (R-O⁻K⁺) Initiator->Alkoxide + Catalyst Catalyst Catalyst (KOH) Growing_Chain Growing Polyether Chain (R-(OCH(CH₃)CH₂)n-O⁻K⁺) Alkoxide->Growing_Chain + this compound PO1 This compound PO1->Growing_Chain Polyether_Polyol_Salt Polyether Polyol Salt Growing_Chain->Polyether_Polyol_Salt + n PO POn n this compound POn->Polyether_Polyol_Salt Final_Polyol Polyether Polyol (R-(OCH(CH₃)CH₂)n-OH) Polyether_Polyol_Salt->Final_Polyol + Acid Salt Salt (K⁺) Polyether_Polyol_Salt->Salt Acid Acid (H⁺) Acid->Final_Polyol

Caption: Anionic polymerization of this compound.

Polyether_Polyol_Synthesis_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, N₂ Purge) Start->Reactor_Prep Charging Charge Initiator & Catalyst Reactor_Prep->Charging Dehydration Dehydration (Heat under Vacuum) Charging->Dehydration Polymerization Polymerization (Feed this compound) Dehydration->Polymerization Digestion Digestion Polymerization->Digestion Cooling_Degassing Cooling & Degassing Digestion->Cooling_Degassing Neutralization Neutralization (Add Acid) Cooling_Degassing->Neutralization Purification Purification (Filtration, Adsorption) Neutralization->Purification Final_Dehydration Final Dehydration (Vacuum) Purification->Final_Dehydration Characterization Characterization Final_Dehydration->Characterization End End Product: Polyether Polyol Characterization->End

Caption: Experimental workflow for polyether polyol synthesis.

Conclusion

The synthesis of polyether polyols from this compound is a well-established and versatile process. By carefully selecting the initiator, catalyst, and reaction conditions, a wide range of polyols with tailored properties can be produced to meet the demands of various applications. The choice between traditional base-catalyzed methods and more advanced coordination catalysts like DMC depends on the desired product specifications, particularly molecular weight and unsaturation levels. Rigorous post-treatment and characterization are essential to ensure the quality and performance of the final polyether polyol product. These application notes and protocols provide a foundational understanding for researchers and professionals working in polymer synthesis and material development.

References

Application Notes and Protocols for the Synthesis of Poly(propylene oxide)-Poly(ethylene oxide) Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of amphiphilic poly(propylene oxide)-poly(ethylene oxide) (PPO-PEO) block copolymers, commonly known as Pluronics® or poloxamers. These versatile polymers are of significant interest in drug delivery and biomaterials due to their self-assembling properties and biocompatibility.[1][2]

Introduction

PPO-PEO block copolymers are non-ionic triblock copolymers composed of a central hydrophobic poly(this compound) block and two flanking hydrophilic poly(ethylene oxide) blocks. In aqueous solutions, these polymers self-assemble into micelles above a certain concentration and temperature, known as the critical micellization concentration (CMC) and critical micellization temperature (CMT), respectively. This behavior allows for the encapsulation of hydrophobic drugs within the micellar core, enhancing their solubility and bioavailability.[1][3] The properties of these copolymers, such as their molecular weight and the ratio of PPO to PEO blocks, can be tailored to specific applications by controlling the polymerization process.

Synthesis of PPO-PEO Block Copolymers

The most common method for synthesizing PPO-PEO block copolymers is through sequential anionic ring-opening polymerization of propylene (B89431) oxide and ethylene (B1197577) oxide.[4][5] This method allows for good control over the molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).

Anionic Ring-Opening Polymerization Protocol

This protocol describes the synthesis of a PEO-PPO-PEO triblock copolymer. The synthesis is carried out in two main steps: first, the polymerization of this compound to form the central hydrophobic block, followed by the addition of ethylene oxide to grow the hydrophilic side blocks.

Materials:

Procedure:

  • Initiator Preparation: In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, dissolve the initiator (e.g., KOH) in the anhydrous solvent.

  • Polymerization of this compound:

    • Cool the reactor to the desired reaction temperature (typically 90-120°C).

    • Slowly add the purified this compound to the initiator solution under a continuous nitrogen purge.

    • Allow the polymerization to proceed for the calculated time to achieve the desired PPO block length. The reaction is typically monitored by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Polymerization of Ethylene Oxide:

    • Once the desired PPO block length is achieved, slowly introduce the purified ethylene oxide into the reactor.

    • Continue the polymerization at the same temperature until the desired PEO block length is reached.

  • Termination:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a small amount of acidified methanol to neutralize the alkoxide chain ends.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the final PPO-PEO block copolymer under vacuum at room temperature until a constant weight is achieved.

Characterization of PPO-PEO Block Copolymers

Accurate characterization of the synthesized block copolymers is crucial to ensure they meet the desired specifications for their intended application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the composition and molecular weight of the PPO-PEO block copolymers.[3][6][7]

Protocol:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks for the PPO and PEO blocks:

    • PPO methyl protons (-CH(CH₃)-): ~1.1-1.2 ppm

    • PPO methylene (B1212753) and methine protons (-CH₂-CH(CH₃)-): ~3.3-3.7 ppm

    • PEO methylene protons (-CH₂-CH₂-O-): ~3.6-3.7 ppm

  • Calculate the molar ratio of PPO to PEO units by integrating the respective peaks.

  • Determine the number-average molecular weight (Mn) by end-group analysis if a suitable end-group with a distinct NMR signal is present.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized copolymers.[8][9]

Protocol:

  • Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with a small amount of an electrolyte like LiBr).

  • Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Inject the sample into the GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns).

  • Use a series of narrow molecular weight polystyrene or PEO/PEG standards to generate a calibration curve.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A narrow PDI (typically < 1.2) indicates a well-controlled polymerization.

Quantitative Data

The following tables summarize typical molecular characteristics of commercially available and synthesized PPO-PEO block copolymers.

Table 1: Molecular Characteristics of Commercial Pluronic® Copolymers

Pluronic® GradePPO Units (m)PEO Units (n)Total Molecular Weight ( g/mol )PEO Content (%)
F683076840080
F874061770070
F108561291460080
F127651001260070
P844319420040
P1045927590040
P1236920575030

Data compiled from various sources.

Table 2: Example of Synthesized PEO-PPO-PEO Copolymers and their Characterization Data

Sample IDTarget Mn ( g/mol )Mn (GPC)PDI (GPC)PPO/PEO Ratio (¹H NMR)
PPO-PEO-1500048001.051:2.1
PPO-PEO-2800079001.081:3.5
PPO-PEO-312000115001.121:1.5

This is example data and will vary based on synthesis conditions.

Visualizations

The following diagrams illustrate the synthesis workflow and the mechanism of drug delivery using PPO-PEO block copolymers.

SynthesisWorkflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post Post-Polymerization Initiator Initiator Preparation (e.g., KOH in Toluene) PPO_Poly Anionic Polymerization of this compound Initiator->PPO_Poly Monomer_Prep Monomer Purification (Drying and Distillation) Monomer_Prep->PPO_Poly EO_Poly Sequential Anionic Polymerization of Ethylene Oxide PPO_Poly->EO_Poly Living PPO chains Termination Termination (Acidified Methanol) EO_Poly->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying under Vacuum Purification->Drying Final_Product PPO-PEO Block Copolymer Drying->Final_Product

Caption: Synthesis workflow for PPO-PEO block copolymers.

Caption: Drug delivery mechanism using PPO-PEO micelles.

References

Application Notes and Protocols: Propylene Oxide in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide, a readily available and versatile epoxide, serves as a critical C3 chiral building block in the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chirality is a key feature, as the biological activity of many drugs is dependent on their stereochemistry. The enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the development of stereoselective synthetic routes to enantiomerically pure compounds is a cornerstone of modern drug development.

This document provides detailed application notes and experimental protocols for the use of propylene oxide in the synthesis of key chiral pharmaceutical intermediates. The methodologies covered include hydrolytic kinetic resolution (HKR) for the production of enantioenriched this compound, and its subsequent use in the synthesis of antiviral and cardiovascular drug precursors.

Hydrolytic Kinetic Resolution (HKR) of Racemic this compound

The hydrolytic kinetic resolution of terminal epoxides, pioneered by Jacobsen and coworkers, is a powerful method for accessing highly enantioenriched epoxides and 1,2-diols. The reaction utilizes a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective ring-opening of one enantiomer of the racemic epoxide with water, leaving the other enantiomer unreacted and in high enantiomeric excess.

Key Applications:
  • Production of (R)- and (S)-propylene oxide with high enantiomeric purity.

  • Synthesis of chiral 1,2-propanediol.

  • A foundational step for the synthesis of numerous chiral pharmaceutical intermediates.

Quantitative Data Summary
CatalystSubstrateCatalyst Loading (mol%)SolventTime (h)Conversion (%)Epoxide e.e. (%)Diol e.e. (%)Reference
(R,R)-(salen)Co(III)OAc (Jacobsen's Cat.)This compound0.5 - 2.0THF14~50>99 (S)>95 (R)[1]
(S,S)-(salen)Co(III)OAcThis compound0.5None1446>99 (R)-[1]
Experimental Protocol: Hydrolytic Kinetic Resolution of this compound

Materials:

  • Racemic this compound

  • (R,R)-(salen)Co(III)OAc (Jacobsen's catalyst)

  • Deionized water

  • Tetrahydrofuran (THF), anhydrous (optional)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring apparatus

  • Distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-(salen)Co(III)OAc (0.5-2.0 mol% relative to the total moles of racemic this compound).

  • Add racemic this compound to the flask. If a solvent is used, add anhydrous THF (approximately 1 volume relative to the epoxide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add deionized water (0.55 equivalents relative to the total moles of racemic this compound) dropwise to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 14-18 hours.

  • Upon completion of the reaction (monitored by chiral GC or TLC), the unreacted (S)-propylene oxide can be isolated by distillation.

  • The resulting (R)-1,2-propanediol can be isolated from the reaction mixture by standard workup procedures (e.g., extraction and column chromatography).

Synthesis of (R)-Propylene Carbonate: A Key Intermediate for Tenofovir

(R)-propylene carbonate is a crucial chiral intermediate in the synthesis of the antiviral drug Tenofovir, which is widely used in the treatment of HIV and Hepatitis B.[1] It can be synthesized from (R)-1,2-propanediol, which is obtained from the hydrolytic kinetic resolution of racemic this compound.

Quantitative Data Summary
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(R)-1,2-PropanediolUrea (B33335)Zinc OxideNone100-1201292[2]
(R)-Propylene OxideCO2Quinine/TEAMethanol10-202495[3]
Experimental Protocol: Synthesis of (R)-Propylene Carbonate from (R)-1,2-Propanediol

Materials:

  • (R)-1,2-propanediol

  • Urea

  • Zinc oxide

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

  • Vacuum distillation setup

Procedure:

  • In a round-bottom flask, combine (R)-1,2-propanediol (1.0 equiv), urea (0.83 equiv), and zinc oxide (catalytic amount, e.g., 0.01 equiv).[2]

  • Heat the mixture with stirring in an oil bath at 100-120 °C for 12 hours.[2]

  • After the reaction is complete, remove any unreacted (R)-1,2-propanediol by vacuum distillation.

  • Continue the vacuum distillation to isolate the (R)-propylene carbonate.

G rac_PO Racemic this compound HKR Hydrolytic Kinetic Resolution (Jacobsen's Catalyst, H₂O) rac_PO->HKR S_PO (S)-Propylene Oxide HKR->S_PO >99% e.e. R_PG (R)-1,2-Propanediol HKR->R_PG >95% e.e. PC_synth Cyclization (Urea, ZnO) R_PG->PC_synth R_PC (R)-Propylene Carbonate PC_synth->R_PC Tenofovir Tenofovir Synthesis R_PC->Tenofovir

Caption: Synthesis of (R)-Propylene Carbonate for Tenofovir.

Synthesis of (S)-Propranolol via Asymmetric Aminolysis

(S)-Propranolol is a widely used beta-blocker for treating various cardiovascular conditions. Its synthesis can be achieved through the enantioselective ring-opening of a this compound derivative with an amine. While many syntheses start with epichlorohydrin, a similar strategy can be employed with a chiral this compound precursor. A common precursor is 3-(1-naphthoxy)-1,2-epoxypropane, which can be resolved to obtain the desired enantiomer.

Quantitative Data Summary
Epoxide SubstrateAmineCatalystSolventTemperature (°C)Time (h)Yield (%)e.e. (%)Reference
(±)-3-(1-naphthoxy)-1,2-epoxypropaneIsopropylamineZn(NO₃)₂/(+)-tartaric acidDichloromethaneReflux245589 (S)[4]
3-(1-naphthoxy)-1,2-epoxypropaneIsopropylamineN,N-diisopropylethylamineToluene45491.3-[3]
Experimental Protocol: Kinetic Resolution in the Synthesis of (S)-Propranolol

Materials:

  • (±)-3-(1-naphthoxy)-1,2-epoxypropane

  • Isopropylamine

  • Zinc nitrate (B79036) (Zn(NO₃)₂)

  • (+)-Tartaric acid

  • Dichloromethane

  • Standard glassware for organic synthesis

  • Reflux and stirring apparatus

Procedure:

  • Prepare the chiral catalyst in situ by stirring a mixture of Zn(NO₃)₂ and (+)-tartaric acid in dichloromethane.

  • To this catalyst mixture, add (±)-3-(1-naphthoxy)-1,2-epoxypropane followed by isopropylamine.[4]

  • Reflux the reaction mixture for 24 hours.[4]

  • After cooling, filter the reaction mixture.

  • The filtrate is then subjected to an aqueous workup with 10% sodium hydroxide (B78521) solution and extraction with dichloromethane.

  • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The enantiomeric excess of the resulting (S)-propranolol can be determined by chiral HPLC.

G rac_epoxide Racemic 3-(1-naphthoxy) -1,2-epoxypropane aminolysis Asymmetric Aminolysis (Isopropylamine, Chiral Catalyst) rac_epoxide->aminolysis S_propranolol (S)-Propranolol aminolysis->S_propranolol R_epoxide Unreacted (R)-Epoxide aminolysis->R_epoxide

Caption: Asymmetric Synthesis of (S)-Propranolol.

Organocatalytic Asymmetric Ring-Opening of this compound

The use of metal-free organocatalysts for the asymmetric ring-opening of epoxides is a rapidly growing field, offering a more sustainable alternative to metal-based catalysts. Chiral phosphoric acids, for instance, have shown promise in catalyzing the kinetic resolution of epoxides.

While a detailed, high-yielding protocol specifically for the asymmetric aminolysis of this compound with an organocatalyst is still an area of active research, the principles have been demonstrated. The general approach involves the activation of the epoxide by the chiral Brønsted acid catalyst, followed by nucleophilic attack of the amine.

Conceptual Workflow:

G rac_PO Racemic this compound transition_state Diastereomeric Transition States rac_PO->transition_state organocat Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) organocat->transition_state amine Nucleophilic Amine (e.g., Aniline) amine->transition_state products Enantioenriched β-Amino Alcohol & Unreacted Epoxide transition_state->products

Caption: Organocatalytic Asymmetric Ring-Opening.

Conclusion

This compound is a versatile and economically important chiral building block in the pharmaceutical industry. The methodologies outlined in these application notes, particularly the robust hydrolytic kinetic resolution and subsequent functionalization, provide reliable pathways to a variety of enantiomerically pure pharmaceutical intermediates. The ongoing development of new catalytic systems, including organocatalysts, promises to further expand the utility of this compound in efficient and sustainable drug synthesis. Researchers and drug development professionals are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols: Synthesis of Propylene Glycol Ethers from Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol ethers (PGEs) are a versatile class of organic solvents possessing both ether and alcohol functionalities.[1] This unique chemical structure imparts desirable properties such as high solvency for a wide range of polar and non-polar substances, controlled volatility, and good water solubility.[1] Consequently, PGEs are extensively utilized as high-performance industrial solvents in paints, coatings, cleaners, resins, and inks.[2][3] They also serve as chemical intermediates in the production of other valuable compounds, anti-icing agents in jet fuels, and hydraulic fluids.[2] Compared to their ethylene (B1197577) glycol ether counterparts, PGEs exhibit lower toxicity, offering a safer alternative in many applications.[3]

The primary industrial route for producing propylene glycol ethers is the catalyzed reaction of propylene oxide (PO) with an alcohol.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of propylene glycol ethers, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Overview

The fundamental reaction for the synthesis of propylene glycol ethers involves the ring-opening of the epoxide ring of this compound by an alcohol molecule. This reaction can be catalyzed by both acidic and basic catalysts.[1][4]

  • Acid Catalysis: Acidic catalysts can be employed, but they are generally less selective and tend to produce a mixture of the primary (β-isomer, e.g., 2-alkoxy-1-propanol) and secondary (α-isomer, e.g., 1-alkoxy-2-propanol) alcohol isomers.[1][2]

  • Base Catalysis: Basic catalysts are preferred in industrial applications due to their higher selectivity towards the α-isomer, which is the more commercially significant product.[1] The reaction mechanism involves the nucleophilic attack of the alkoxide ion on the less sterically hindered carbon atom of the this compound ring.[5]

Catalysts for this reaction can be further classified as homogeneous or heterogeneous:

  • Homogeneous Catalysts: These catalysts are soluble in the reaction mixture, forming a single liquid phase.[2][4] Examples include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide).[4][6][7] While effective, they require separation from the product mixture, which can add complexity and cost to the process.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture.[2][4] They offer the advantage of easy separation from the product by filtration.[5] Examples include solid bases like anionic double hydroxide (B78521) clays, basic zeolites, and basic metal oxides.[5] Recent research has also explored the use of environmentally friendly ionic liquids as catalysts.[8][9]

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed and acid-catalyzed pathways for the reaction of this compound with an alcohol (ROH).

G General Reaction Pathways for Propylene Glycol Ether Synthesis cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ROH Alcohol (ROH) RO_minus Alkoxide (RO-) ROH->RO_minus + B- Base Base (B-) BH BH RO_minus->BH - H+ PO This compound Intermediate_B Intermediate PO->Intermediate_B + RO- PGE_alpha α-isomer (major product) 1-alkoxy-2-propanol Intermediate_B->PGE_alpha + H+ from ROH PO_acid This compound Protonated_PO Protonated PO PO_acid->Protonated_PO + H+ Acid Acid (H+) Intermediate_A1 Intermediate 1 Protonated_PO->Intermediate_A1 + ROH (attack at C2) Intermediate_A2 Intermediate 2 Protonated_PO->Intermediate_A2 + ROH (attack at C1) PGE_alpha_acid α-isomer Intermediate_A1->PGE_alpha_acid - H+ PGE_beta_acid β-isomer 2-alkoxy-1-propanol Intermediate_A2->PGE_beta_acid - H+ ROH_acid Alcohol (ROH)

Caption: Base-catalyzed vs. Acid-catalyzed synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

This protocol describes the synthesis of PGME using a dual homogeneous/heterogeneous catalyst system in a pre-reactor followed by catalytic distillation.[2][4]

Materials and Reagents:

  • Methanol (B129727) (MeOH), anhydrous

  • This compound (PO)

  • Sodium methoxide (B1231860) (CH₃ONa), solid, anhydrous (homogeneous catalyst)[2]

  • Heterogeneous basic catalyst (e.g., anion exchange resin in free base form)[4]

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor (pre-reactor) equipped with a magnetic stirrer, thermocouple, and reflux condenser

  • Catalytic distillation column

  • Syringe pumps for feeding reactants

  • Heating/cooling circulator

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation: Prepare a solution of the homogeneous catalyst by dissolving a specific amount of sodium methoxide in methanol.[2]

  • Reactor Setup: Charge the pre-reactor with the heterogeneous basic catalyst.[2]

  • Reaction Initiation:

    • Begin feeding the methanol-catalyst solution and this compound to the pre-reactor at a controlled rate using syringe pumps.[2] A typical molar feed ratio of methanol to this compound is between 1.5:1 and 5:1.[4]

    • The reaction is exothermic; maintain the desired reaction temperature, which can reach up to 100°C, by circulating coolant through the reactor jacket.[2][4]

  • Catalytic Distillation:

    • Once the reaction in the pre-reactor reaches a steady state or a specific temperature (e.g., 100°C), transfer the reaction products to a catalytic distillation column for further reaction and purification.[2][4]

    • The distillation column also contains a fixed bed of the heterogeneous basic catalyst.[2]

  • Product Collection: Substantially pure propylene glycol methyl ether is removed from the bottom of the distillation column as the bottoms product.[2][4]

  • Analysis: Analyze the product composition using GC-FID to determine the conversion of this compound and the selectivity to PGME.

Protocol 2: Synthesis of Propylene Glycol n-Butyl Ether (PNB)

This protocol outlines the synthesis of PNB in a semi-batch reactor using potassium hydroxide as a homogeneous catalyst.[7]

Materials and Reagents:

  • n-Butanol

  • This compound (PO)

  • Potassium hydroxide (KOH), catalyst

  • Nitrogen gas

Equipment:

  • Semi-batch reactor equipped with a mechanical stirrer, heating mantle, thermocouple, pressure transducer, and a feeding pump for this compound.

  • Reflux condenser

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reactor Charging: Charge the reactor with a specific amount of n-butanol and the potassium hydroxide catalyst (e.g., 0.5% by weight).[7]

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 110°C) with stirring.[7]

  • Reactant Feeding:

    • Once the desired temperature is reached, start feeding this compound into the reactor at a constant rate (e.g., 10 mL/min).[7] The molar ratio of n-butanol to this compound is a key parameter; a ratio of 4:1 has been shown to be effective.[7]

    • The reaction is exothermic, so monitor the temperature and pressure closely. The reaction pressure is typically maintained between 0.2-0.5 MPa.[10]

  • Reaction Completion: After the addition of this compound is complete, allow the reaction to continue for a specified time (e.g., 1-2 hours) to ensure maximum conversion.[10]

  • Purification: After cooling the reactor, the product mixture can be purified by distillation. Unreacted n-butanol is first removed, followed by the distillation of the PNB product.[11]

  • Analysis: The conversion of this compound and the yield of PNB are determined by analyzing samples using GC-FID.[7]

Experimental Workflow Diagram

G General Experimental Workflow for PGE Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis A Charge Alcohol & Catalyst to Reactor B Purge with N2 A->B C Heat to Reaction Temp B->C D Feed this compound at a Controlled Rate C->D E Monitor Temperature & Pressure D->E F Continue Reaction Post-feeding E->F G Cool Reactor F->G H Purify by Distillation G->H I Analyze Product by GC-FID H->I J Characterize Final Product I->J

Caption: A typical workflow for propylene glycol ether synthesis.

Data Presentation

The efficiency of propylene glycol ether synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for Propylene Glycol Butyl Ether (PNB) Synthesis

CatalystPO Conversion (%)PNB Selectivity (%)Reaction ConditionsReference
NaOH98.290.50.1 mol PO, 0.3 mol n-butanol, 0.2 mmol catalyst, 120°C, 2 h[8]
EmimOAc (Ionic Liquid)99.192.30.1 mol PO, 0.3 mol n-butanol, 0.2 mmol catalyst, 120°C, 2 h[8]
KF/MgO>9995.8140°C, 4 h, PO/butanol molar ratio 1:4[7]
Perchlorate95.591.0100-150°C, 0.2-0.5 MPa, 1-2 h[10][11]

Table 2: Effect of Reaction Conditions on PNB Synthesis using KOH Catalyst

Temperature (°C)Alcohol/PO RatioDosing Rate (mL/min)Catalyst Conc. (%)PNB Yield (%)System Pressure (bar)Reference
1104100.585.911.752[7]
100350.3~75~2.0[7]
1205150.7~80~2.5[7]

Safety Precautions

This compound is a highly flammable, volatile, and toxic substance. It is a suspected carcinogen and mutagen. All manipulations involving this compound must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure that adequate cooling capacity is available and that the reaction is monitored continuously. Alcohols used in the synthesis are also flammable. The catalysts, especially alkali metal hydroxides and alkoxides, are corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Propylene Oxide as a Fumigant for Biological Specimens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) oxide (PPO) is a colorless, volatile liquid that functions as a potent fumigant and sterilant.[1] It belongs to the epoxide class of chemicals and is widely used for controlling microbial contamination (bacteria, mold) and insect infestations in various commodities, including foodstuffs and, by extension, biological specimens.[2][3] Its mechanism of action relies on its ability to act as an alkylating agent, making it highly effective for sterilization.[4] However, its DNA-reactive and genotoxic properties necessitate careful consideration, particularly when the molecular integrity of the specimen is paramount.[5] These notes provide researchers, scientists, and drug development professionals with comprehensive data and protocols for the application of propylene oxide as a fumigant.

Mechanism of Action: DNA Alkylation

This compound is a DNA-reactive agent that exerts its sterilizing and insecticidal effects by forming covalent adducts with nucleic acids.[5][6] As an SN2 alkylating agent, the strained epoxide ring of PPO is susceptible to nucleophilic attack by atoms in biological macromolecules.[4] It primarily reacts with DNA bases, forming 2-hydroxypropyl (HP) adducts. The most significant reaction occurs at the N7 position of guanine.[6] Other reaction sites include the N6 position of adenine (B156593) and the N3 position of thymine.[6] Alkylation at the N3 position of deoxycytidine can lead to hydrolytic deamination, converting it to a deoxyuridine adduct, which can be a source of mutation.[6] This widespread DNA damage disrupts replication and transcription, leading to cell death in contaminating microorganisms and insects.

PPO This compound (1,2-epoxypropane) Guanine Guanine PPO->Guanine Alkylation at N7 Adenine Adenine PPO->Adenine Alkylation at N6 Cytosine Cytosine PPO->Cytosine Alkylation & Deamination AdductG N7-hydroxypropyl-Guanine Guanine->AdductG AdductA N6-hydroxypropyl-Adenine Adenine->AdductA AdductU 3-hydroxypropyl-dUridine (from Cytosine deamination) Cytosine->AdductU

Mechanism of PPO-induced DNA alkylation.

Application Data

The efficacy of this compound fumigation is dependent on concentration, exposure time, temperature, and pressure. Due to its flammability in air (2-37% by volume), it is often applied under reduced pressure (vacuum) or mixed with an inert gas like carbon dioxide.[2][4][7]

Table 1: Example Parameters for Microbial and Insect Control

Target OrganismPPO Concentration (Dose)Exposure TimeTemperaturePressureEfficacy/Notes
Bacteria & Mold500 g/m³4 hours49°C (approx.)Reduced to ~100 mm HgPasteurization dose for almonds.[2]
Confused Flour Beetle0.1 oz/ft³4 hours26.7°C (80°F)Vacuum (26" Hg)100% kill of adults, larvae, and eggs.[4]
Indianmeal Moth (Larvae)13.9 - 93.1 mg/L4 hoursNot SpecifiedReduced to 100 mm HgLC99 values, varying by presence of commodity (walnuts, almonds).[8]
Mite Eggs (T. putrescentiae)20 mg/L24 hours25°CAtmosphericAchieved 100% mortality; eggs are a tolerant life stage.[7]
Mite Eggs (T. putrescentiae)71.42 mg/L< 12 hours25°CAtmosphericDid not achieve 100% mortality, indicating time/concentration dependence.[7]

Table 2: this compound Residue Levels in Fumigated Commodities

Residue analysis is critical, as PPO can react with components of the specimen to form byproducts such as propylene chlorohydrin (PCH) and propylene bromohydrin (PBH) if chloride or bromide ions are present.[3]

CommodityInitial PPO DoseTime After FumigationPPO Residue (ppm)Reference
Peanuts68.7 mg/L for 5h1 day111[8]
Almonds68.7 mg/L for 5h1 day46[8]
Walnuts68.7 mg/L for 5h1 day80[8]

Note: The FDA tolerance for PPO residue in nutmeats, cocoa powder, and spices is 300 ppm.[4]

Detailed Fumigation Protocol for Biological Specimens

This protocol outlines a general procedure for the fumigation of non-food biological specimens in a laboratory setting. Extreme caution is required due to PPO's flammability and toxicity. All steps involving liquid or gaseous PPO must be performed in a certified chemical fume hood.[9]

1. Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, full-length pants, closed-toe shoes, chemical-resistant gloves (butyl rubber recommended for larger quantities), and safety goggles.[9][10]

  • Engineering Controls: A properly functioning chemical fume hood is mandatory for handling PPO.[9] The storage area for PPO should be cool, dry, well-ventilated, and designated with appropriate warning labels.[9]

  • Flammability: Keep PPO away from all sources of ignition. Take precautionary measures against static discharge.[9]

2. Equipment and Materials

  • Vacuum-rated fumigation chamber or desiccator.

  • Vacuum pump with appropriate tubing and trap.

  • Volatilizer or heated injection port to vaporize liquid PPO.[2][4]

  • Specimen containers (e.g., glass vials with permeable caps, petri dishes).

  • Liquid this compound (reagent grade).

  • Aeration/ventilation system within the fume hood.

3. Experimental Workflow

A 1. Specimen Preparation - Place specimens in permeable containers. - Pre-condition temperature if necessary. B 2. Chamber Loading - Load specimens into the vacuum fumigation chamber. A->B C 3. Vacuum Generation - Seal chamber and draw vacuum (e.g., to 100-200 mm Hg). B->C D 4. PPO Injection - Vaporize and inject calculated dose of PPO into the chamber. C->D E 5. Fumigation Exposure - Maintain set temperature and pressure for the required duration (e.g., 4-24 hours). D->E F 6. Chamber Purging - Evacuate PPO gas to a safe exhaust or chemical trap. E->F G 7. Aeration (Air Washes) - Break vacuum with clean air or inert gas. - Repeatedly evacuate and flush chamber (e.g., 4 cycles). F->G H 8. Post-Fumigation - Remove specimens inside fume hood. - Allow further off-gassing in a ventilated area as needed. G->H

General workflow for PPO fumigation.

4. Step-by-Step Procedure

  • Specimen Preparation: Place biological specimens in containers that allow for gas penetration, such as open petri dishes or vials with gas-permeable stoppers. If required by the protocol, pre-condition the specimens to the target fumigation temperature.[2]

  • Chamber Loading: Arrange the prepared specimens inside the fumigation chamber, ensuring adequate space for gas circulation.

  • Vacuum Generation: Seal the chamber tightly. Using the vacuum pump, reduce the internal pressure to the desired level (e.g., 100-200 mm Hg). This removes oxygen, reducing flammability risk and facilitating PPO penetration.[2][8]

  • PPO Injection: Calculate the required mass or volume of liquid PPO to achieve the target concentration (e.g., in mg/L or g/m³). Heat the volatilizer to between 60-71°C.[2] Carefully inject the liquid PPO into the volatilizer, allowing the vapor to be drawn into the evacuated chamber.

  • Fumigation Exposure: Once the PPO is introduced, the pressure inside the chamber will rise. Maintain the chamber at the specified temperature and pressure for the duration determined by your experimental needs (e.g., 4 to 48 hours).[2]

  • Chamber Purging & Aeration: After the exposure period, evacuate the PPO-laden atmosphere from the chamber through the vacuum pump, ensuring the exhaust is safely vented or scrubbed.

  • Air Washes: Break the vacuum by introducing clean, dry air or an inert gas. Repeat the process of evacuation and flushing several times (e.g., four consecutive vacuum-aeration cycles) to remove residual PPO.[2]

  • Specimen Removal and Off-Gassing: Cautiously open the chamber inside the chemical fume hood. Remove the specimens and place them in a well-ventilated area for a specified period to allow any sorbed PPO to off-gas before analysis or storage.

Considerations for Researchers

  • Impact on Specimen Integrity: Given that PPO is a DNA-reactive mutagen, it is unsuitable for specimens intended for genomic or transcriptomic analysis where sequence fidelity is critical.[5][11] Researchers should validate its effect on morphology, protein structure, and other biochemical properties relevant to their study.

  • Method Validation: The parameters in this note are derived primarily from agricultural and food science applications. It is crucial to validate and optimize fumigation conditions (concentration, time, temperature) for specific types of biological specimens and target contaminants to achieve desired sterility without compromising sample quality.

  • Alternative Methods: For applications sensitive to DNA damage, alternative sterilization methods such as gamma irradiation, ethylene (B1197577) oxide (which is also an alkylating agent but with different potency), or sterile filtration should be considered.[11]

References

Application of Propylene Oxide in Electron Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Propylene (B89431) oxide is a crucial transitional fluid in the preparation of biological samples for transmission electron microscopy (TEM). Its primary function is to act as a bridge between the dehydrating agent, typically ethanol (B145695), and the embedding medium, which is usually an epoxy resin.[1][2][3] This application note details the role, protocols, and safety considerations of propylene oxide in this critical preparatory phase.

Proper dehydration and infiltration are paramount for preserving the ultrastructure of biological specimens. This compound's miscibility with both alcohol and epoxy resins makes it an effective intermediary, ensuring complete infiltration of the resin into the tissue.[1][4] This process is essential for producing high-quality, thin sections for TEM imaging. However, due to its hazardous nature, strict safety protocols must be followed when handling this compound.[2][5][6][7][8][9]

Chemical Properties and Safety

This compound (1,2-epoxypropane) is a highly volatile and flammable organic compound.[5][6][7][8] It is also classified as a toxic and carcinogenic substance.[2][5][6][7][8][9] Therefore, all handling must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2][9]

PropertyValue
Synonyms 1,2-Epoxypropane, Methyloxirane[6][8]
CAS Number 75-56-9[5][8]
Molecular Formula C3H6O[5][8]
Molecular Weight 58.08 g/mol [5]
Boiling Point 34°C[10][11]
Flash Point -37°C[6]

Experimental Protocols

The following are standard protocols for the use of this compound in preparing biological samples for TEM. Timings may need to be adjusted based on the tissue type and size. For dense tissues, longer incubation times may be necessary to ensure complete infiltration.[12]

Dehydration and Infiltration Protocol

This protocol outlines the sequential steps for dehydrating the sample and infiltrating it with resin using this compound as a transitional fluid.

StepReagentDurationNotes
150% Ethanol10-15 minutes[12][13]Begin dehydration.
270% Ethanol10-15 minutes[12][13]Sample can be stored overnight at this stage if necessary.[12]
395% Ethanol10-15 minutes[12]
4100% Ethanol3 x 15 minutes[12]Use fresh, anhydrous ethanol to ensure complete water removal.
5100% this compound2-3 x 15 minutes[12][13]Transitional step.
61:1 this compound:Resin1 hour to overnight[12][13]Infiltration begins. For best results, perform on a shaker.[12]
7100% Resin1-2 hours[12]Final infiltration. Vials can be left uncapped to allow this compound to evaporate.[12]
8EmbeddingVariableTransfer sample to embedding mold with fresh resin.
9PolymerizationOvernight at 60°C[14]Harden the resin block.

Workflow for Dehydration and Infiltration

G cluster_dehydration Dehydration cluster_transition Transition cluster_infiltration Infiltration cluster_embedding Embedding & Polymerization Dehy1 50% Ethanol Dehy2 70% Ethanol Dehy1->Dehy2 Dehy3 95% Ethanol Dehy2->Dehy3 Dehy4 100% Ethanol (3x) Dehy3->Dehy4 PO1 100% this compound (2-3x) Dehy4->PO1 Infil1 1:1 PO:Resin PO1->Infil1 Infil2 100% Resin Infil1->Infil2 Embed Embedding in fresh resin Infil2->Embed Poly Polymerization (60°C) Embed->Poly

Standard workflow for sample dehydration and infiltration.

Alternatives to this compound

Given the hazardous nature of this compound, several alternatives have been explored. The most common substitutes are acetone (B3395972) and acetonitrile.[1][2]

AlternativeAdvantagesDisadvantages
Acetone Good miscibility with resins.[4] Very good water scavenger.[4]High volatility.[4] Strong lipid solvent.[4]
Acetonitrile Low solubility of phospholipids, leading to better membrane preservation.[1] Freely miscible with water, alcohols, acetone, and epoxy resins.[1]Not as commonly used, may require protocol optimization.

Logical Relationship of Reagents

G cluster_sample cluster_dehydration cluster_transition cluster_embedding Sample Fixed & Washed Biological Sample Ethanol Dehydrating Agent (e.g., Ethanol) Sample->Ethanol Removes Water PO Transitional Fluid (this compound) Ethanol->PO Miscible with Ethanol & Resin Resin Embedding Medium (e.g., Epoxy Resin) PO->Resin Allows full infiltration

Role of this compound as a transitional fluid.

References

Application Notes and Protocols for Alcohol Synthesis via Grignard Reaction with Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of secondary alcohols using the Grignard reaction with propylene (B89431) oxide. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of regioselectivity.

Introduction and Reaction Principle

The reaction of a Grignard reagent (R-MgX) with an epoxide provides a powerful method for the synthesis of alcohols. Specifically, the reaction with propylene oxide, an unsymmetrical epoxide, allows for the regioselective formation of secondary alcohols. The high ring strain of the three-membered epoxide ring facilitates nucleophilic attack and ring-opening.

Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions for successful reactions. The overall process involves two main stages:

  • Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring.

  • Acidic Work-up: The resulting magnesium alkoxide intermediate is protonated in a subsequent step to yield the final alcohol product.[1]

Reaction Mechanism and Regioselectivity

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. As a strong nucleophile, the Grignard reagent preferentially attacks the less sterically hindered carbon atom of the this compound ring (C1).[2] This backside attack leads to the cleavage of the C-O bond and an inversion of stereochemistry at the site of attack. The regioselectivity of this reaction makes it a reliable method for synthesizing specific secondary alcohol isomers.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PropyleneOxide This compound Alkoxide Magnesium Alkoxide Intermediate PropyleneOxide->Alkoxide 1. Nucleophilic Attack (Sₙ2 at less hindered carbon) Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol 2. Protonation Workup Acidic Work-up (H₃O⁺) Workup->Alcohol

Caption: General mechanism of the Grignard reaction with this compound.

Quantitative Data Summary

The yield of the secondary alcohol product can be influenced by the specific Grignard reagent used, the reaction solvent, temperature, and the presence of catalysts. Generally, yields are moderate to good. Older literature suggests that the formation of halohydrin byproducts can be a competing reaction, though this can be managed by controlling the reactant stoichiometry.[3] The use of a copper(I) iodide (CuI) catalyst has been shown to improve yields in certain cases.[4]

Grignard Reagent (R-MgX)ProductCatalystSolventYield (%)Reference
Phenylmagnesium bromide1-Phenyl-2-propanol (B48451)1 mol% CuITHF~70%[4]
t-Butylmagnesium bromide4,4-Dimethyl-2-pentanolNoneDiethyl ether44%[5]
General Alkyl/Aryl MgBrSecondary AlcoholsVariesDiethyl ether50-70%[6]

Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-propanol

This protocol details the synthesis of 1-phenyl-2-propanol from bromobenzene (B47551) and this compound.

Safety Precautions:

  • All operations must be conducted in a certified chemical fume hood.

  • Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried (oven- or flame-dried) and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Diethyl ether and THF are extremely flammable. Ensure no open flames are present.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.312.67 g0.11
BromobenzeneC₆H₅Br157.0115.7 g (10.5 mL)0.10
This compoundC₃H₆O58.086.97 g (8.4 mL)0.12Use 1.2 equivalents
Copper(I) IodideCuI190.45~190 mg0.0011 mol% catalyst
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl-100 mL-For work-up
Iodine (I₂)I₂253.811 small crystal-For initiation

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel.

  • Magnesium: Place the magnesium turnings (2.67 g) in the flask.

  • Initiation: Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

  • Reagent Solution: In the dropping funnel, prepare a solution of bromobenzene (15.7 g) in 50 mL of anhydrous diethyl ether.

  • Reaction Start: Add approximately 10 mL of the bromobenzene solution to the magnesium. The reaction should begin spontaneously, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction is initiated and refluxing gently, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution should be cloudy and grayish-brown.

Part B: Reaction with this compound 8. Catalyst Addition: Cool the Grignard solution to room temperature and add the copper(I) iodide catalyst (~190 mg). 9. This compound Addition: In the dropping funnel, prepare a solution of this compound (6.97 g) in 25 mL of anhydrous diethyl ether. 10. Reaction: Cool the Grignard solution in an ice bath. Add the this compound solution dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. 11. Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The original reference suggests stirring for several days to maximize the yield, but overnight stirring is often sufficient for significant conversion.[4]

Part C: Work-up and Purification 12. Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to quench the reaction and hydrolyze the magnesium alkoxide. 13. Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether. 14. Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine). 15. Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄). 16. Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator. 17. Purification: Purify the crude 1-phenyl-2-propanol by vacuum distillation to obtain the final product.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Workflow node_start node_start node_process node_process node_decision node_decision node_io node_io node_end node_end A Start: Assemble Dry Glassware under Inert Atmosphere B Add Mg Turnings & I₂ Crystal A->B C Initiate Reaction with Bromobenzene/Ether Solution B->C D Reaction Initiated? C->D E Gently Warm D->E No F Add Remaining Bromobenzene (Maintain Reflux) D->F Yes E->D G Stir to Complete Grignard Formation F->G H Add CuI Catalyst G->H I Add this compound Solution (Dropwise at <10°C) H->I J Stir at Room Temperature (Overnight) I->J K Quench with sat. NH₄Cl (aq) J->K L Extract with Ether K->L M Dry Organic Layer (Na₂SO₄) L->M N Concentrate (Rotovap) M->N O Purify by Vacuum Distillation N->O P End: Characterize Product (1-Phenyl-2-propanol) O->P

Caption: Experimental workflow for the synthesis of 1-phenyl-2-propanol.

References

Application Notes and Protocols: Propylene Oxide as a Precursor for Isopropanolamines in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropanolamines, including monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (B86542) (TIPA), are alkanolamines synthesized from the reaction of propylene (B89431) oxide with ammonia (B1221849).[1] These compounds are characterized by the presence of both hydroxyl and amino functional groups, granting them versatile chemical properties.[2][3] Their utility spans various industrial applications, from surfactants and corrosion inhibitors to their significant role in pharmaceutical synthesis and drug formulation.[2][4][5] In the context of drug development, isopropanolamines serve as crucial building blocks for a range of active pharmaceutical ingredients (APIs) and are used in the development of novel drug delivery systems.[1][6]

Applications in Research and Drug Development

Isopropanolamines are valuable intermediates in the synthesis of a diverse array of pharmaceutical compounds. Their applications in this field include:

  • Precursors for Drug Synthesis: They are integral to the synthesis of various drugs, including anticancer agents, platelet aggregation inhibitors, antihistamines, antimalarials, and muscle relaxants.[4][6]

  • Active Pharmaceutical Ingredients (APIs): Certain isopropanolamine derivatives exhibit pharmacological activity, acting as partial adenosine (B11128) A1 receptor agonists, which have potential for treating cardiovascular, metabolic, and kidney disorders.[6]

  • Drug Delivery Systems: Their properties are leveraged to develop novel drug delivery systems, aiming to enhance bioavailability, achieve sustained release, and enable targeted delivery of therapeutic agents.[6]

  • Isotopically-Labeled Compounds: The synthesis of isotopically-labeled isopropanolamines (e.g., with deuterium, carbon-14, or fluorine-18) is crucial for drug distribution studies, metabolic stability analysis, and positron emission tomography (PET) imaging.[6]

  • Excipients and pH Adjusters: In pharmaceutical formulations, they can function as drug excipients, pH adjusters, and stabilizers in emulsions.[2][3]

Synthesis of Isopropanolamines from Propylene Oxide

The primary industrial method for producing isopropanolamines is the reaction of this compound with aqueous ammonia.[1] This is a sequential reaction where this compound reacts with ammonia to form monoisopropanolamine (MIPA). MIPA can then further react with this compound to yield diisopropanolamine (DIPA), which in turn can react to form triisopropanolamine (TIPA).[7]

The distribution of MIPA, DIPA, and TIPA in the final product is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to this compound.[8] A higher molar ratio of ammonia to this compound favors the formation of MIPA. Conversely, a lower ratio promotes the formation of DIPA and TIPA. Other factors influencing the reaction include temperature, pressure, and the use of catalysts.[8][9] Water typically acts as a catalyst in this reaction.[8]

Reaction Pathway

G PO This compound MIPA Monoisopropanolamine (MIPA) PO->MIPA + NH3 NH3 Ammonia NH3->MIPA DIPA Diisopropanolamine (DIPA) MIPA->DIPA + this compound TIPA Triisopropanolamine (TIPA) DIPA->TIPA + this compound

Caption: Reaction pathway for the synthesis of isopropanolamines.

Experimental Protocols

The following protocols are generalized from various synthesis methods. Researchers should optimize these conditions based on their specific equipment and desired product distribution.

Protocol 1: General Synthesis of a Mixture of Isopropanolamines

This protocol outlines a general procedure for the synthesis of a mixture of MIPA, DIPA, and TIPA.

Materials:

  • This compound (PO)

  • Aqueous Ammonia (NH₃)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with aqueous ammonia. The concentration of ammonia can vary, but higher concentrations (e.g., 60-90%) can reduce the energy consumption required for dehydration later in the process.[8]

  • Pressurize the reactor. The working pressure can range from 6 to 20 MPa.[8]

  • Heat the reactor to the desired reaction temperature, typically between 130°C and 180°C.[8]

  • Introduce this compound into the reactor. The molar ratio of ammonia to this compound is a critical parameter. A common industrial range is 6:1 to 10:1.[8] For laboratory scale, this can be adjusted to target specific products.

  • Allow the reaction to proceed for a specified duration. Reaction times can vary from minutes to several hours.[9]

  • After the reaction is complete, cool the reactor and depressurize.

  • The resulting mixture contains MIPA, DIPA, TIPA, unreacted ammonia, and water.

  • Purify the product mixture through a two-stage deamination process followed by dehydration to remove unreacted ammonia and water.[8]

  • Separate the individual isopropanolamines (MIPA, DIPA, TIPA) via vacuum distillation.[8]

Protocol 2: Selective Synthesis of Monoisopropanolamine (MIPA)

This protocol is adapted for the preferential synthesis of MIPA.

Materials:

Procedure:

  • Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through methanol with stirring.[10]

  • Transfer the ammonia-methanol solution to the synthesis reactor.

  • Pressurize the reactor with an inert gas to 0.1-0.2 MPa.[10]

  • Introduce this compound to the reactor. To favor MIPA production, use a high molar ratio of ammonia to this compound (e.g., 5 parts ammonia solution to 1 part this compound by mole).[10]

  • Maintain the reaction temperature between 20°C and 50°C.[10]

  • After the reaction is complete, the resulting solution will primarily contain MIPA dissolved in methanol.

  • Remove the solvent and any unreacted starting materials under reduced pressure to obtain the MIPA product.

Experimental Workflow Diagram

G start Start charge_reactor Charge Reactor with Aqueous Ammonia start->charge_reactor pressurize_heat Pressurize and Heat Reactor charge_reactor->pressurize_heat add_po Introduce This compound pressurize_heat->add_po react Reaction (Controlled T, P, time) add_po->react cool_depressurize Cool and Depressurize react->cool_depressurize deamination Deamination cool_depressurize->deamination dehydration Dehydration deamination->dehydration distillation Vacuum Distillation dehydration->distillation end End (Pure MIPA, DIPA, TIPA) distillation->end

Caption: Generalized workflow for isopropanolamine synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods. These tables are intended to provide researchers with a comparative overview of how reaction conditions can influence product yields and selectivity.

Table 1: Influence of Reaction Conditions on Product Selectivity

Molar Ratio (NH₃/PO)Temperature (°C)Pressure (MPa)Time (min)CatalystPO Conversion (%)MIPA Selectivity (%)DIPA Selectivity (%)TIPA Selectivity (%)Reference
NH₃/H₂O = 532Not Specified42Water98.849.345.55.3[9]
6:1 - 10:1130 - 18011 - 20Not SpecifiedWater/MIPANot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
1:3.00 - 1:3.0520 - 120< 0.560 - 180WaterNot Specified--High (Target Product)[7]

Note: A direct molar ratio of NH₃ to PO was not provided in the first entry, but rather the ratio of ammonia to water.

Table 2: Yields for Specific Isopropanolamine Derivatives

ReactantsProductTemperature (°C)Time (h)Yield (%)Reference
Diethanolamine, this compound, WaterDiethanol Isopropanol (B130326) Amine60296.6[11]
Diethanolamine, this compound, WaterDiethanol Isopropanol Amine65497.6[11]
Diethanolamine, this compound, WaterDiethanol Isopropanol Amine70598.8[11]

This compound is a fundamental precursor for the synthesis of isopropanolamines, which are of significant interest to researchers and drug development professionals. By carefully controlling reaction parameters such as the molar ratio of reactants, temperature, and pressure, it is possible to influence the product distribution and selectively synthesize monoisopropanolamine, diisopropanolamine, or triisopropanolamine. The protocols and data presented here provide a foundation for the laboratory-scale synthesis of these versatile chemical intermediates for their application in pharmaceutical research and development.

References

Controlled Polymerization of Propylene Oxide Using Organocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled polymerization of propylene (B89431) oxide (PO) to produce well-defined poly(propylene oxide) (PPO) and its copolymers is of significant interest for various applications, particularly in the biomedical and pharmaceutical fields. PPO-based block copolymers can self-assemble into micelles, which serve as effective nanocarriers for drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs.[1][2][3] Traditional polymerization methods for PO often lack control, leading to broad molecular weight distributions and undesirable side reactions.[4] The advent of organocatalysis has provided a powerful metal-free alternative for the controlled ring-opening polymerization (ROP) of PO, enabling the synthesis of polymers with predictable molecular weights, narrow dispersities, and desired end-group functionalities.[3][5]

This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound using various classes of organocatalysts, including N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional organocatalysts.

Key Organocatalytic Systems

Several classes of organocatalysts have emerged as highly efficient for the controlled ROP of PO.

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can initiate the polymerization of PO through a zwitterionic or anionic mechanism.[1][6] The combination of NHCs with a Lewis acid, such as triisobutylaluminum (B85569) (i-Bu3Al) or triethylborane (B153662) (Et3B), has been shown to significantly enhance the control over the polymerization, affording PPO with predictable molar masses and low dispersities (Đ < 1.10).[1][2]

  • Phosphazene Bases: Strong, non-nucleophilic phosphazene bases, such as t-BuP4, are highly effective catalysts for the anionic ROP of epoxides.[7][8] They can deprotonate an alcohol initiator to generate a highly reactive alkoxide, which then initiates the polymerization. This system allows for the synthesis of well-defined polyethers with controlled molecular weights and narrow dispersities.

  • Bifunctional Organocatalysts: These catalysts incorporate both a Lewis acidic site for monomer activation and a nucleophilic or basic site for initiation within the same molecule.[5][9] For instance, bifunctional organoborane catalysts have demonstrated unprecedented activity in the living ROP of epoxides, enabling the synthesis of high molecular weight polyethers (up to 106 g/mol ) with narrow dispersities.[5]

Data Presentation: Comparison of Organocatalytic Systems

The following tables summarize quantitative data from representative experiments using different organocatalytic systems for the polymerization of this compound.

Table 1: N-Heterocyclic Carbene (NHC)/Lewis Acid Catalyzed Polymerization of PO

EntryCatalyst System[PO]:[I]:[Cat]:[LA]Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)Ref.
1IPr / i-Bu_3_Al100:1:1:1.52985,9001.08[1]
2IPr / i-Bu_3_Al200:1:1:1.549711,5001.09[1]
3IMes / Et_3_B100:1:1:10.5>996,0001.07[2]
4IMes / Et_3_B500:1:1:13>9929,2001.08[2]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; I = Initiator (e.g., alcohol); LA = Lewis Acid

Table 2: Phosphazene Base Catalyzed Polymerization of PO

EntryCatalystInitiator[PO]:[I]:[Cat]Temp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)Ref.
1t-BuP_4_BnOH100:1:12524955,6001.12[10]
2t-BuP_4_BnOH200:1:125489210,8001.15[10]
3t-BuP_2_ / t-BuP_4_BnOH100:1:1:0.12518895,3001.10[10]

BnOH = Benzyl (B1604629) alcohol

Table 3: Bifunctional Organoborane Catalyzed Polymerization of PO

EntryCatalyst[PO]:[Cat]Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)Ref.
1Borinane-based1000:10.1>9958,1001.05[5]
2Borinane-based5000:10.5>99290,5001.06[5]
3Borinane-based10000:11>99582,0001.08[5]

Experimental Protocols

Materials and General Procedures
  • This compound (PO): this compound should be purified prior to use to remove water and other impurities that can interfere with the polymerization. A common procedure involves drying over calcium hydride (CaH_2) followed by distillation under an inert atmosphere.

  • Initiators and Catalysts: Initiators (e.g., alcohols) and organocatalysts should be of high purity. Solvents should be dried using appropriate methods.

  • Inert Atmosphere: All polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.

  • Characterization: The resulting polymers are typically characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ = M_w/M_n).[11] The chemical structure and end-group analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[12][13][14][15]

Protocol 1: NHC/Lewis Acid-Catalyzed Polymerization of this compound

This protocol is adapted from procedures described for NHC/Lewis acid-mediated ROP of PO.[1][2]

  • Catalyst and Initiator Preparation: In a glovebox, a solution of the N-heterocyclic carbene (e.g., IMes, 1 equivalent) and the initiator (e.g., benzyl alcohol, 1 equivalent) in a dry solvent (e.g., toluene) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Lewis Acid: The Lewis acid (e.g., triethylborane, 1 equivalent) is added to the flask, and the mixture is stirred for a few minutes.

  • Monomer Addition: The desired amount of purified this compound is added to the reaction mixture via syringe.

  • Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 25 °C) with stirring. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: The polymerization is terminated by the addition of a quenching agent (e.g., a small amount of acidic methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.

Protocol 2: Phosphazene Base-Catalyzed Polymerization of this compound

This protocol is based on the use of phosphazene bases for the ROP of epoxides.[8][10]

  • Initiator Activation: In a glovebox, the alcohol initiator (e.g., benzyl alcohol, 1 equivalent) is dissolved in a dry solvent (e.g., toluene) in a flame-dried Schlenk flask. The phosphazene base (e.g., t-BuP_4, 1 equivalent) is then added, and the mixture is stirred to allow for the deprotonation of the alcohol to form the alkoxide initiator.

  • Monomer Addition: The purified this compound is added to the activated initiator solution.

  • Polymerization: The reaction is stirred at the desired temperature (e.g., room temperature) until the desired monomer conversion is reached.

  • Termination and Purification: The polymerization is quenched by the addition of a proton source (e.g., benzoic acid or acidic methanol). The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Catalyst Organocatalyst ActiveSpecies Active Initiating Species Catalyst->ActiveSpecies activates Initiator Initiator (e.g., ROH) Initiator->ActiveSpecies Monomer This compound ActiveSpecies->Monomer attacks GrowingChain Propagating Polymer Chain Monomer->GrowingChain GrowingChain->Monomer n PO Quenching Quenching Agent GrowingChain->Quenching FinalPolymer Poly(this compound) Quenching->FinalPolymer

Caption: General mechanism of organocatalyzed ring-opening polymerization of this compound.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_ReactionSetup 2. Reaction Setup cluster_Polymerization 3. Polymerization cluster_Workup 4. Work-up & Purification cluster_Characterization 5. Characterization PurifyPO Purify Propylene Oxide InertAtmosphere Assemble Reaction under Inert Atmosphere PurifyPO->InertAtmosphere DryGlassware Dry Glassware & Solvents DryGlassware->InertAtmosphere AddReagents Add Initiator, Catalyst, & PO InertAtmosphere->AddReagents Stir Stir at Desired Temperature AddReagents->Stir Monitor Monitor Conversion (e.g., by NMR) Stir->Monitor Quench Quench Reaction Monitor->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry GPC GPC (Mn, Mw, Đ) Dry->GPC NMR NMR (Structure, End-groups) Dry->NMR

Caption: Experimental workflow for controlled polymerization of this compound.

Drug_Delivery_Application cluster_Synthesis Synthesis cluster_SelfAssembly Self-Assembly cluster_DrugLoading Drug Loading cluster_Application Application PO This compound BlockCopolymer Amphiphilic Block Copolymer (PPO-b-PEO) PO->BlockCopolymer HydrophilicBlock Hydrophilic Polymer Block (e.g., PEO) HydrophilicBlock->BlockCopolymer AqueousSolution Aqueous Solution BlockCopolymer->AqueousSolution Micelle Polymeric Micelle AqueousSolution->Micelle > CMC DrugLoadedMicelle Drug-Loaded Micelle Micelle->DrugLoadedMicelle HydrophobicDrug Hydrophobic Drug HydrophobicDrug->DrugLoadedMicelle encapsulation DrugDelivery Targeted Drug Delivery DrugLoadedMicelle->DrugDelivery

Caption: Application of PPO-based block copolymers in drug delivery.

References

Synthesis of Functional Poly(propylene oxide)s: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional poly(propylene oxide)s (PPOs). Functional PPOs are a versatile class of polymers with wide-ranging applications in drug delivery, biomaterials, and nanotechnology. Their utility stems from the ability to introduce specific chemical groups onto the polymer backbone or at the chain ends, allowing for tailored properties and conjugation with other molecules.

This guide covers the primary synthesis methodologies, including anionic and cationic ring-opening polymerization (ROP), and controlled radical polymerization techniques. Detailed protocols for key experiments, characterization methods, and data presentation are included to facilitate the practical implementation of these synthetic strategies in a research and development setting.

Synthetic Methodologies for Functional PPOs

The synthesis of functional PPOs can be broadly categorized into three main approaches: anionic ring-opening polymerization (AROP), cationic ring-opening polymerization (CROP), and controlled radical polymerization (CRP). The choice of method depends on the desired polymer architecture, functionality, and molecular weight control.

Anionic Ring-Opening Polymerization (AROP)

AROP is a powerful technique for the synthesis of well-defined PPOs with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This living polymerization technique allows for the synthesis of block copolymers and end-functionalized polymers.

A common challenge in the AROP of propylene (B89431) oxide is a chain transfer reaction to the monomer, which can limit the achievable molecular weight.[1] However, the use of specific initiator systems, such as those combining an alkali metal alkoxide with a trialkylaluminum, can suppress this side reaction and enable the synthesis of high molecular weight PPOs.[2]

Cationic Ring-Opening Polymerization (CROP)

CROP provides an alternative route to PPOs and is particularly useful for the copolymerization of this compound with other cyclic ethers like tetrahydrofuran (B95107) (THF).[3] This method can be initiated by protic acids or Lewis acids.[4] The use of solid acid catalysts, such as acid-exchanged montmorillonite (B579905) clay, offers advantages in terms of catalyst separation and potential for bulk polymerization.[3]

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are versatile methods for synthesizing polymers with complex architectures and a high degree of functionality.[2][5] While not as common for the direct polymerization of this compound, these methods are invaluable for creating block copolymers where one of the blocks is a functional PPO derivative, or for grafting functional side chains onto a PPO backbone.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of functional PPOs.

Protocol for Anionic Ring-Opening Polymerization of Hydroxy-Terminated PPO

This protocol describes the synthesis of a hydroxyl-terminated PPO using a potassium-based initiator.

Materials:

Procedure:

  • All glassware should be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • In a nitrogen-filled glovebox, add the desired amount of initiator solution to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the desired amount of purified this compound to the stirring initiator solution.

  • Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • To terminate the polymerization, add a small amount of degassed methanol to the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexane.

  • Filter the polymer and wash it with fresh hexane.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

  • To obtain a hydroxyl-terminated PPO, the polymer can be treated with a dilute HCl solution to protonate the alkoxide chain end, followed by purification.

Protocol for Cationic Ring-Opening Copolymerization of PO with Tetrahydrofuran (THF)

This protocol outlines the synthesis of a PPO-PTHF block copolymer using a solid acid catalyst.[3]

Materials:

  • This compound (PO), distilled

  • Tetrahydrofuran (THF), distilled

  • Maghnite-H+ (acid-exchanged montmorillonite clay), dried at 100 °C for 1 hour before use[3]

  • Chloroform (B151607)

Procedure:

  • In a sealed tube, combine 7.21 g (0.1 mol) of THF, 5.8 g (0.1 mol) of PO, and a specific weight percentage of Maghnite-H+ catalyst (e.g., 5 wt%).[3]

  • Seal the tube under an inert atmosphere.

  • Allow the bulk copolymerization to proceed at room temperature (20 °C) for a specified time (e.g., 24 hours).[3]

  • After the reaction, dissolve the viscous polymer in chloroform.

  • Separate the catalyst by filtration.

  • Remove the chloroform by evaporation to obtain the copolymer.

Protocol for Chain-End Functionalization: Synthesis of Amine-Terminated PPO

This protocol describes a two-step method to convert hydroxyl-terminated PPO to amine-terminated PPO.[6]

Step 1: Condensation with N-Benzyloxycarbonyl Amino Acid

  • Dissolve hydroxyl-terminated PPO in anhydrous toluene.

  • Add N-benzyloxycarbonyl glycine, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the polymer in cold diethyl ether and dry under vacuum.

Step 2: Catalytic Hydrogenation

  • Dissolve the polymer from Step 1 in ethanol.

  • Add a catalytic amount of palladium on activated carbon (10 wt%).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1 atm) for 24 hours.

  • Filter the catalyst and evaporate the solvent to obtain the amine-terminated PPO.

Protocol for Side-Chain Functionalization: Copolymerization of PO with a Functional Glycidyl (B131873) Ether

This protocol describes the synthesis of a PPO copolymer with pendant functional groups by copolymerizing PO with a functional glycidyl ether, such as allyl glycidyl ether (AGE).

Materials:

  • This compound (PO), distilled

  • Allyl glycidyl ether (AGE), distilled

  • Potassium acetate (B1210297) (KOAc)[7]

  • 18-crown-6 ether (18C6)[7]

  • Benzyl alcohol (BnOH) as initiator[7]

Procedure:

  • In a nitrogen-filled glovebox, combine KOAc and 18C6 in a 1:1 molar ratio in a Schlenk flask.

  • Add BnOH initiator.

  • Add the desired molar ratio of PO and AGE monomers.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by ¹H NMR.

  • Terminate the polymerization by adding a small amount of acidic methanol.

  • Purify the copolymer by precipitation in a suitable non-solvent like cold hexane.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a crucial technique for determining the structure and composition of functional PPOs.

  • ¹H NMR: Used to confirm the polymer structure, determine the copolymer composition, and calculate the number-average molecular weight (Mn) by end-group analysis. For example, in a PPO-PEO block copolymer, the composition can be calculated by comparing the integral of the PEO methylene (B1212753) protons (around 3.6 ppm) with the PPO methyl protons (around 1.1 ppm).[8]

  • ¹³C NMR: Provides detailed information about the polymer microstructure, including tacticity and the presence of head-to-tail or head-to-head/tail-to-tail linkages.[9]

Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or d₆-DMSO).

Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymers.[10]

Typical Conditions for PPO:

  • Eluent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns

  • Calibration: Polystyrene or PPO standards

  • Detector: Refractive Index (RI) detector

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).

Typical Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[11]

  • Crimp the pan with a lid.[11]

  • Place the sample pan and an empty reference pan into the DSC cell.[11]

  • Heat the sample to a temperature above its expected melting point (e.g., 200 °C for semi-crystalline PPO) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).

  • Heat the sample again at the same rate to obtain the final thermogram. The Tg is observed as a step change in the heat flow, and the Tm is the peak of the endothermic melting transition.

Data Presentation

Quantitative data from the synthesis and characterization of functional PPOs should be summarized in clear and concise tables for easy comparison.

Table 1: Synthesis and Characterization of Functional PPOs via Anionic ROP

EntryInitiatorMonomer(s)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)PDI (SEC)Functional GroupReference
1i-PrONa/i-Bu₃AlPO5,0004,8001.10Hydroxyl[12]
2i-PrONa/i-Bu₃AlPO, EPK10,0009,5001.15Carbazole[12]
3KOAc/18C6PO15,40015,000<1.1Hydroxyl[7]

Table 2: Synthesis and Characterization of Functional PPOs via Cationic ROP

EntryCatalystMonomer(s)Yield (%)Intrinsic Viscosity (dL/g)Functional GroupReference
1Maghnite-H+PO, THF600.45Hydroxyl[3]
2BF₃·OEt₂PO, PGN--Nitrate[13]

Table 3: Characterization of PPO-PEO Block Copolymers

SamplePPO Mn ( g/mol )PEO Mn ( g/mol )Total Mn ( g/mol ) (NMR)PDI (SEC)Reference
P6585-POEO20,00056,00076,0001.20[8]

Visualizations

Synthetic Pathways

The following diagrams illustrate the general synthetic pathways for functional PPOs.

Synthesis_Pathways cluster_anionic Anionic Ring-Opening Polymerization cluster_cationic Cationic Ring-Opening Polymerization PO_A This compound Living_PPO Living PPO Chain (PPO-O- K+) PO_A->Living_PPO Propagation Initiator_A Anionic Initiator (e.g., RO- K+) Initiator_A->PO_A Initiation Terminator_A Terminating Agent (e.g., H+) Living_PPO->Terminator_A Termination Functional_PPO_A Hydroxy-terminated PPO Terminator_A->Functional_PPO_A PO_C This compound Active_Center Active Center PO_C->Active_Center Propagation Initiator_C Cationic Initiator (e.g., H+) Initiator_C->PO_C Initiation Terminator_C Terminating Agent (e.g., H2O) Active_Center->Terminator_C Termination Functional_PPO_C Functional PPO Terminator_C->Functional_PPO_C Workflow Monomer_Prep Monomer Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Polymerization Termination Termination/Quenching Polymerization->Termination Purification Purification (Precipitation/Filtration) Termination->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization NMR NMR (1H, 13C) Characterization->NMR SEC SEC/GPC Characterization->SEC DSC DSC Characterization->DSC Chain_End_Functionalization Start_Polymer Hydroxy-terminated PPO (PPO-OH) Activation Activation of Hydroxyl Group Start_Polymer->Activation Activated_Polymer Activated PPO (e.g., PPO-OMs) Activation->Activated_Polymer Nucleophilic_Sub Nucleophilic Substitution Activated_Polymer->Nucleophilic_Sub Functionalized_Polymer Azide-terminated PPO (PPO-N3) Nucleophilic_Sub->Functionalized_Polymer Functional_Molecule Functional Molecule (e.g., NaN3) Functional_Molecule->Nucleophilic_Sub Reduction Reduction Functionalized_Polymer->Reduction Final_Polymer Amine-terminated PPO (PPO-NH2) Reduction->Final_Polymer

References

Propylene Oxide as a Chemical Intermediate for Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide (PO) is a versatile and crucial chemical intermediate in the synthesis of a wide array of nonionic surfactants. Its incorporation into a polymer backbone imparts unique hydrophobic characteristics that, when balanced with hydrophilic segments, lead to surfactants with a broad spectrum of properties and applications. These surfactants are integral to numerous fields, from industrial and consumer cleaning products to advanced pharmaceutical formulations.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of common propylene oxide-based surfactants, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Key Surfactant Classes Derived from this compound

Two primary classes of nonionic surfactants are synthesized using this compound as a key monomer:

  • Alcohol Propoxylates and Ethoxylates/Propoxylates: These are produced by the reaction of this compound (and often ethylene (B1197577) oxide) with fatty alcohols. The resulting surfactants consist of a hydrophobic alkyl chain and a polyoxypropylene and/or polyoxyethylene chain. The ratio of this compound to ethylene oxide is a critical determinant of the surfactant's properties.

  • EO/PO Block Copolymers (Poloxamers/Pluronics®): These are triblock copolymers consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] Poloxamers are widely used in the pharmaceutical industry as excipients due to their low toxicity and unique self-assembling properties.[1][3]

Applications in Research and Drug Development

This compound-derived surfactants, particularly poloxamers, are of significant interest in drug development for several reasons:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles formed by these surfactants can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and bioavailability.[3][4]

  • Drug Delivery Systems: They can self-assemble into various nanostructures like micelles and hydrogels, which can be used as controlled-release drug delivery vehicles.[1][2]

  • Biological Response Modifiers: Certain poloxamers have been shown to interact with biological membranes, inhibit drug efflux transporters like P-glycoprotein, and sensitize multidrug-resistant cancer cells to chemotherapy.[5][6][7] This makes them not just inert carriers but active participants in therapeutic efficacy.

  • Stabilizers: They are used to stabilize cell membranes and proteins during bioprocessing, which is crucial for the manufacturing of therapeutic proteins, vaccines, and antibodies.[3]

  • Excipients in Various Formulations: They function as emulsifiers, solubilizing agents, and dispersing agents in a wide range of pharmaceutical formulations, including topical, oral, and parenteral dosage forms.[8][9]

Data Presentation: Properties of this compound-Based Surfactants

The properties of these surfactants are highly tunable by varying the length of the hydrophobic and hydrophilic blocks.

Table 1: Influence of Polyoxypropylene (PPO) Chain Length on the Critical Micelle Concentration (CMC) of RPE Block Copolymers
Surfactant Series (Initiator)Number of PO Units (m)Critical Micelle Concentration (CMC) [mM]
Dodecyl Alcohol00.06
10.04
20.03
30.02
40.015
Tridecyl Alcohol00.045
10.03
20.02
30.015
40.01

Data adapted from[10]. The number of ethylene oxide units is held constant at approximately 8.

Table 2: Physicochemical Properties of Common Poloxamers
PoloxamerPEO Units (a)PPO Units (b)Molecular Weight (Da)CMC (mM)
P188 (F68)80277680 - 95100.04
P407 (F127)101569840 - 146000.1
P184---0.6

Data compiled from[8][11][12]. Note that CMC values can vary depending on the measurement technique and conditions.

Table 3: Effect of Ethoxylation and Propoxylation on the Cloud Point of Fatty Alcohol-Based Nonionic Surfactants
Alkyl ChainEthylene Oxide Units (m)This compound Units (p)Cloud Point (°C)
C12-1450~40
C12-1470~65
C12-1452~30
C12-1472~55
C16-18100~80
C16-18103~60

Illustrative data based on general trends described in[13][14][15]. Actual values can vary based on the specific fatty alcohol and manufacturing process.

Experimental Protocols

Safety Precautions: this compound is a highly flammable, volatile, and toxic substance and is classified as a probable human carcinogen.[16][17] All manipulations involving this compound must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Reactions are typically performed in sealed, pressure-rated reactors.

Protocol 1: Synthesis of a Fatty Alcohol Propoxylate

Objective: To synthesize a C12-14 fatty alcohol propoxylate with an average of 3 this compound units per molecule.

Materials:

  • C12-14 fatty alcohol (e.g., Lauryl-Myristyl Alcohol)

  • This compound (PO)

  • Potassium hydroxide (B78521) (KOH) pellets (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Ethanol (B145695) (for dissolving the initiator)

  • Hydrochloric acid or acetic acid (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Pressure-rated glass reactor or stainless steel autoclave equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and inlet/outlet valves.

Procedure:

  • Catalyst Preparation: In a dry flask, dissolve a catalytic amount of KOH (e.g., 0.5-1.0% by weight of the final product) in a small amount of ethanol.

  • Reactor Setup: Charge the reactor with the C12-14 fatty alcohol.

  • Inerting: Purge the reactor with nitrogen gas for 15-20 minutes to remove air and moisture.

  • Catalyst Addition: Add the ethanolic KOH solution to the reactor.

  • Drying: Heat the mixture to 100-120°C under a gentle nitrogen stream to remove the ethanol and any residual water.

  • Propoxylation:

    • Cool the reactor to the desired reaction temperature (typically 120-150°C).

    • Slowly feed the calculated amount of this compound into the reactor. The feed rate should be controlled to maintain the desired reaction temperature and pressure. The reaction is exothermic.

    • After the addition is complete, maintain the temperature for a further 1-2 hours to ensure complete reaction.

  • Neutralization: Cool the reactor to below 80°C. Neutralize the catalyst by adding a stoichiometric amount of hydrochloric acid or acetic acid.

  • Purification:

    • The resulting salt can be removed by filtration.

    • Alternatively, the product can be washed with hot water to remove the salt.

    • Dry the final product over anhydrous magnesium sulfate or sodium sulfate and filter.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the polyether chain.

  • ¹H NMR Spectroscopy: To determine the average degree of propoxylation.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Protocol 2: Synthesis of a Poloxamer (EO/PO Block Copolymer)

Objective: To synthesize a poloxamer by the sequential addition of this compound and then ethylene oxide to a propylene glycol initiator.

Materials:

  • Propylene glycol (initiator)

  • This compound (PO)

  • Ethylene oxide (EO)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (catalyst)

  • Nitrogen gas

  • Acetonitrile (B52724) (for purification, optional)

  • Succinyl chloride (for multiblock synthesis, optional)

  • Pressure-rated reactor system (as described in Protocol 1)

Procedure:

  • Initiator and Catalyst Charging: Charge the reactor with propylene glycol and the alkaline catalyst (e.g., NaOH or KOH).[18]

  • Inerting and Drying: Purge the reactor with nitrogen and heat to remove any water.

  • Propoxylation (Formation of the Hydrophobic Block):

    • Heat the reactor to the reaction temperature (e.g., 110-130°C).

    • Slowly feed the desired amount of this compound to form the central PPO block.

    • Allow the reaction to proceed until the desired molecular weight of the PPO block is achieved.

  • Ethoxylation (Formation of the Hydrophilic Blocks):

    • Without isolating the intermediate, feed the desired amount of ethylene oxide into the reactor.

    • Maintain the reaction temperature until the ethoxylation is complete.

  • Neutralization and Purification:

    • Cool the reactor and neutralize the catalyst as described in Protocol 1.

    • The crude poloxamer can be purified by various methods, including aqueous-aqueous extraction or by dissolving in a suitable solvent like acetonitrile and precipitating out impurities.[19][20]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the block copolymer structure and determine the EO/PO ratio.

  • GPC/SEC: To determine the molecular weight and polydispersity index.

  • Surface Tensiometry: To determine the Critical Micelle Concentration (CMC).

  • Differential Scanning Calorimetry (DSC): To study the thermal properties, including the critical micellization temperature (CMT).

Mandatory Visualizations

Synthesis of Fatty Alcohol Propoxylate

Fatty_Alcohol_Propoxylate_Synthesis Fatty_Alcohol Fatty Alcohol (R-OH) Reaction Propoxylation Reaction Fatty_Alcohol->Reaction Propylene_Oxide This compound (n PO) Propylene_Oxide->Reaction Catalyst Catalyst (e.g., KOH) Catalyst->Reaction Product Fatty Alcohol Propoxylate (R-(O-CH(CH3)-CH2)n-OH) Reaction->Product

Caption: Synthesis of fatty alcohol propoxylate.

Synthesis of Poloxamer (EO/PO Block Copolymer)

Poloxamer_Synthesis Propylene_Glycol Propylene Glycol Initiator Step1 Step 1: Propoxylation Propylene_Glycol->Step1 Propylene_Oxide This compound (x PO) Propylene_Oxide->Step1 Ethylene_Oxide Ethylene Oxide (2y EO) Catalyst Catalyst (e.g., KOH) Catalyst->Step1 Intermediate Hydrophobic PPO Block HO-(PO)x-H Step1->Intermediate Step2 Step 2: Ethoxylation Intermediate->Step2 Product Poloxamer (PEO)y-(PPO)x-(PEO)y Step2->Product Ethylene_ Ethylene_ Oxide Oxide Oxide->Step2

Caption: Two-step synthesis of a poloxamer.

Experimental Workflow for Surfactant Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Reactor Setup (Initiator + Catalyst) Inerting Inerting & Drying Start->Inerting Alkoxylation Alkoxylation (PO and/or EO addition) Inerting->Alkoxylation Neutralization Neutralization Alkoxylation->Neutralization Purification Purification Neutralization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular_Weight Molecular Weight (GPC/SEC) Purification->Molecular_Weight Surface_Activity Surface Activity (CMC, Surface Tension) Purification->Surface_Activity Thermal_Properties Thermal Properties (DSC, Cloud Point) Purification->Thermal_Properties

Caption: General workflow for synthesis and characterization.

Signaling Pathway Interaction of Pluronics in Drug Delivery

Pluronic_Signaling Pluronic Pluronic Unimers Membrane Cell Membrane Pluronic->Membrane incorporation Mitochondria Mitochondria Pluronic->Mitochondria ATP_Depletion ATP Depletion Membrane->ATP_Depletion Efflux_Inhibition Inhibition of Efflux Pumps (e.g., P-gp) Membrane->Efflux_Inhibition Drug_Uptake Increased Intracellular Drug Concentration ATP_Depletion->Drug_Uptake Efflux_Inhibition->Drug_Uptake Apoptosis Enhanced Apoptosis Mitochondria->Apoptosis Drug_Uptake->Apoptosis synergistic effect

Caption: Pluronic interaction with multidrug-resistant cells.

References

Troubleshooting & Optimization

Technical Support Center: Propylene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the polymerization of propylene (B89431) oxide (PO).

Frequently Asked Questions (FAQs)

Q1: My poly(propylene oxide) (PPO) has a lower molecular weight than expected. What are the potential causes?

A1: A lower than expected molecular weight in PPO is most commonly due to a side reaction known as chain transfer to the monomer. In this reaction, the propagating alkoxide chain end abstracts a proton from the methyl group of a this compound monomer. This terminates the growing polymer chain and generates an allyl alkoxide, which can then initiate a new, shorter polymer chain.[1] This side reaction is particularly prevalent in anionic polymerizations using highly basic initiators like potassium hydroxide (B78521) (KOH).[2]

Q2: I'm observing a high degree of unsaturation in my PPO. Why is this happening?

A2: A high degree of unsaturation is a direct consequence of the chain transfer to monomer side reaction. The abstraction of a proton from the methyl group of this compound leads to the formation of an allyl ether end group on the terminated polymer chain, which contains a carbon-carbon double bond. The presence of these unsaturated end groups is a characteristic feature of PPO synthesized via anionic polymerization with strong bases.

Q3: Can I completely eliminate chain transfer to the monomer?

A3: While complete elimination is challenging, the extent of chain transfer can be significantly minimized. Strategies include:

  • Catalyst Selection: Using less basic catalysts, such as double metal cyanide (DMC) catalysts, can significantly reduce chain transfer and allow for the synthesis of higher molecular weight PPO with lower unsaturation.[2]

  • Use of Additives: The addition of crown ethers, like 18-crown-6, can complex the counter-ion (e.g., K+) and reduce the basicity of the propagating alkoxide, thereby suppressing the chain transfer reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can also help to reduce the rate of the chain transfer reaction.

Q4: What are some other potential side reactions in PO polymerization?

A4: Besides chain transfer to the monomer, other side reactions can occur depending on the polymerization method and conditions. In the copolymerization of PO with carbon dioxide, backbiting of the polymer chain can lead to the formation of cyclic propylene carbonate.[3] Additionally, under certain conditions, side reactions can lead to the formation of polyether linkages.

Troubleshooting Guides

Issue 1: Low Molecular Weight and Broad Molecular Weight Distribution

Symptom Possible Cause Troubleshooting Steps
Gel Permeation Chromatography (GPC) shows a lower than targeted molecular weight (Mn) and a high polydispersity index (PDI > 1.2).Excessive chain transfer to the monomer.1. Optimize Catalyst: If using an alkali metal hydroxide, consider switching to a DMC catalyst. 2. Introduce a Co-catalyst/Additive: If using an alkali metal catalyst, add a crown ether (e.g., 18-crown-6) to reduce the basicity of the propagating species.[1] 3. Lower Reaction Temperature: Perform the polymerization at a lower temperature to disfavor the chain transfer reaction.
Presence of impurities that act as chain transfer agents (e.g., water, alcohols).1. Ensure Monomer and Solvent Purity: Dry the this compound and any solvents used thoroughly before the reaction. 2. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).

Issue 2: High Degree of Unsaturation Detected by NMR

Symptom Possible Cause Troubleshooting Steps
¹H NMR or ¹³C NMR spectra show signals corresponding to allyl ether end groups.Predominance of the chain transfer to monomer side reaction.The troubleshooting steps are the same as for "Low Molecular Weight and Broad Molecular Weight Distribution." The goal is to minimize the occurrence of proton abstraction from the monomer.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for the Determination of Unsaturation

  • Sample Preparation: Dissolve 10-20 mg of the PPO sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • The signals for the methyl protons of the PPO backbone typically appear around 1.1 ppm.

    • The methine and methylene (B1212753) protons of the backbone are observed between 3.3 and 3.7 ppm.[4]

    • Signals corresponding to the protons of the allyl end group will appear in the vinyl region (typically 5.0-6.0 ppm).

    • The degree of unsaturation can be quantified by comparing the integration of the vinyl proton signals to the integration of the methyl proton signals of the polymer backbone.

Protocol 2: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry PPO sample.

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[5]

  • Instrumentation:

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Select a column set appropriate for the expected molecular weight range of the PPO.

  • Analysis:

    • Calibrate the GPC system with narrow molecular weight polystyrene standards.

    • Inject the prepared PPO sample.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.

Protocol 3: MALDI-TOF Mass Spectrometry for End-Group Analysis

  • Sample Preparation:

    • Prepare a matrix solution (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile - DCTB) in a suitable solvent (e.g., THF).

    • Prepare a solution of a cationizing agent (e.g., sodium iodide - NaI) in a suitable solvent.

    • Mix the PPO sample solution, matrix solution, and cationizing agent solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.[6]

  • Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

  • Analysis:

    • The resulting spectrum will show a distribution of polymer chains, with each peak corresponding to a specific chain length.

    • The mass of each peak can be used to identify the end groups of the polymer chains. For example, the presence of allyl end groups can be confirmed by the mass of the polymer chains.

Signaling Pathways and Workflows

chain_transfer_mechanism propagating_chain Propagating PPO Chain (~CH(CH3)CH2O⁻ K⁺) proton_abstraction Proton Abstraction (Chain Transfer) propagating_chain->proton_abstraction Reacts with po_monomer This compound Monomer po_monomer->proton_abstraction new_chain_initiation Initiation of New PPO Chain po_monomer->new_chain_initiation terminated_chain Terminated PPO Chain (with -OH end group) proton_abstraction->terminated_chain allyl_alkoxide Allyl Alkoxide (CH2=CHCH2O⁻ K⁺) proton_abstraction->allyl_alkoxide allyl_alkoxide->new_chain_initiation Reacts with short_ppo_chain Shorter PPO Chain (with allyl end group) new_chain_initiation->short_ppo_chain troubleshooting_workflow start Low Molecular Weight or High Unsaturation Observed check_catalyst Is an alkali metal hydroxide catalyst being used? start->check_catalyst switch_catalyst Consider switching to a DMC catalyst. check_catalyst->switch_catalyst Yes add_crown_ether Add a crown ether (e.g., 18-crown-6). check_catalyst->add_crown_ether Yes check_temp Check Reaction Temperature check_catalyst->check_temp No switch_catalyst->check_temp add_crown_ether->check_temp lower_temp Lower the polymerization temperature. check_temp->lower_temp High check_purity Check Monomer/Solvent Purity check_temp->check_purity Optimal lower_temp->check_purity purify_reagents Thoroughly dry and purify monomer and solvents. check_purity->purify_reagents Impurities Suspected end Problem Resolved check_purity->end Purity Confirmed purify_reagents->end

References

Controlling molecular weight in poly(propylene oxide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the control of molecular weight (Mn) and polydispersity index (PDI) during the synthesis of poly(propylene oxide) (PPO).

Troubleshooting Guide

This section addresses common problems encountered during PPO synthesis.

Q1: Why is my experimental molecular weight significantly lower than the theoretical value calculated from the monomer-to-initiator ratio?

A: This is the most common issue in PPO synthesis and is almost always caused by chain transfer reactions. In a typical anionic ring-opening polymerization (AROP), the highly basic propagating alkoxide species can abstract a proton from the methyl group of the propylene (B89431) oxide (PO) monomer.[1][2] This terminates the growing polymer chain and creates a new, low-molecular-weight polymer chain initiated by the resulting allyl alkoxide.[2] This side reaction becomes more prevalent at higher temperatures and with highly active, uncomplexed initiators like potassium hydroxide (B78521) (KOH).[3] Consequently, the final product contains a higher number of polymer chains than intended, leading to a lower average molecular weight.[1]

Q2: My polydispersity index (PDI) is very broad (e.g., > 1.5). What is the cause and how can I fix it?

A: A high PDI indicates a wide distribution of polymer chain lengths in your sample. This is directly linked to the chain transfer side reactions mentioned in the previous point.[1][4] When chain transfer occurs, new, shorter chains are continuously initiated throughout the polymerization process, leading to a heterogeneous mixture of chain lengths and thus a broad PDI.[5]

Solutions to Minimize Chain Transfer and Narrow PDI:

  • Lower the Reaction Temperature: Industrial processes often run at high temperatures (105–125 °C), which favors the chain transfer reaction.[3] Reducing the temperature can significantly suppress this side reaction.

  • Use a "Soft" Nucleophilic System: Employing a catalyst system that reduces the basicity of the propagating species is highly effective. A combination of potassium acetate (B1210297) (KOAc) and 18-crown-6 (B118740) ether (18C6) has been shown to produce PPO with predictable molecular weights up to 20,000 g/mol and very low PDI values (< 1.1) by creating a less aggressive, "soft" nucleophile.[1][6][7]

  • Monomer-Activated Polymerization: Using a Lewis acid like triisobutylaluminum (B85569) (i-Bu3Al) can activate the monomer, allowing the polymerization to proceed quickly at low temperatures with suppressed side reactions, yielding PPO with very high molecular weights (up to 150,000 g/mol ) and narrow PDI.[8][9]

Q3: The polymerization reaction stalls or proceeds very slowly. What are the potential causes?

A: Several factors can lead to slow or stalled reactions:

  • Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can react with and consume the initiator, preventing polymerization. Ensure all reagents and glassware are rigorously dried before use.

  • Initiator/Catalyst Inactivity: The initiator or catalyst may have degraded due to improper storage or handling.

  • Low Temperature: While lower temperatures reduce side reactions, excessively low temperatures can dramatically slow the rate of polymerization. A balance must be found for the specific system being used. For monomer-activated systems, reactions can be initiated at temperatures as low as -30°C and allowed to warm to room temperature.[9]

  • Poor Solubility: The initiator or propagating chain ends may have poor solubility in the reaction medium, reducing their reactivity.

Frequently Asked Questions (FAQs)

Q1: How can I accurately predict and control the molecular weight of my PPO?

A: The key to predictable molecular weight is to establish a "living" or controlled polymerization, where chain termination and transfer reactions are negligible. In such a system, the number-average molecular weight (Mn) can be calculated as follows:

Mn (theoretical) = (Mass of Monomer / Moles of Initiator) + Molecular Weight of Initiator

To achieve this, you must use a polymerization method that minimizes the side reactions discussed above. The ratio of monomer concentration to initiator concentration ([M]₀/[I]₀) is the primary determinant of the degree of polymerization and, therefore, the final molecular weight.[3]

Q2: What is the most effective method for synthesizing high molecular weight PPO with a narrow PDI?

A: Conventional anionic polymerization is generally limited to producing PPO with molecular weights below 6,000 g/mol .[2] To achieve higher molecular weights with excellent control (PDI < 1.2), more advanced techniques are necessary.

  • Crown Ether-Mediated Polymerization: Using an alcohol initiator with an activator like potassium acetate and 18-crown-6 ether (18C6/KOAc) effectively limits chain transfer, allowing for the synthesis of PPO with molar masses up to 20,000 g/mol and PDI < 1.1.[1][7]

  • Monomer-Activated Anionic Polymerization: This powerful technique uses a combination of an initiator (e.g., tetraalkylammonium salt) and a Lewis acid (e.g., triisobutylaluminum). It dramatically increases the polymerization rate while suppressing side reactions, enabling the synthesis of well-defined PPO with molecular weights exceeding 100,000 g/mol .[8][9]

Q3: What is the difference between an initiator and a catalyst/activator in PPO synthesis?

A:

  • Initiator: The initiator is a molecule that starts the polymerization process. In the anionic polymerization of PO, the initiator is typically an alcohol (ROH) or an alkoxide (RO⁻). Each initiator molecule ideally starts one polymer chain. Therefore, the concentration of the initiator is used to control the final molecular weight.

  • Catalyst/Activator: A catalyst or activator is a substance that facilitates the reaction, often by increasing the rate or enhancing control, but is not the starting point of the polymer chain itself. For example, in the 18C6/KOAc system, the alcohol is the initiator, while the crown ether/salt complex acts as an activator that deprotonates the alcohol and moderates the reactivity of the propagating species.[1][6]

Data Presentation

Table 1: Comparison of PPO Synthesis Systems

Polymerization SystemTypical Initiator(s)Typical ConditionsMax. Controlled Mn ( g/mol )Typical PDI (ĐM)Key Feature
Conventional Anionic KOH, NaOH, Alkoxides105-125 °C, Bulk< 6,000[2]> 1.5Industrial standard; significant chain transfer.[3]
Cs⁺-Based Anionic Cesium Alkoxides40-80 °C~13,000 - 15,000[2]1.1 - 1.3Softer counterion suppresses chain transfer compared to K⁺ or Na⁺.[2]
Crown Ether-Mediated Alcohol + 18C6/KOAcRoom Temp, Bulk~20,000[1]< 1.1[1]Complexation creates a "soft nucleophile," drastically limiting side reactions.[6][7]
Monomer-Activated Anionic Onium Salts + i-Bu₃Al-30 to 25 °C, Solution> 150,000[8]1.1 - 1.3Lewis acid activates monomer, allowing for very fast and controlled polymerization.[9]

Experimental Protocols

Protocol: Controlled Synthesis of PPO via Crown Ether-Mediated Anionic Polymerization

This protocol describes the synthesis of PPO with a target molecular weight of ~15,000 g/mol using a propylene glycol initiator and an 18C6/KOAc activating system.[1]

Materials:

  • Propylene Glycol (PG), dried over molecular sieves.

  • This compound (PO), distilled over CaH₂.

  • Potassium Acetate (KOAc), dried under vacuum.

  • 18-Crown-6 Ether (18C6), dried under vacuum.

  • Anhydrous Toluene (for transfers, if needed).

  • Nitrogen or Argon gas for inert atmosphere.

  • Schlenk flask and lines.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Activator Preparation: In a Schlenk flask under an inert atmosphere, add 18-crown-6 ether (1 eq) and potassium acetate (1 eq). Purge with inert gas for 15-20 minutes.

  • Initiator Addition: Using a gas-tight syringe, add the desired amount of propylene glycol initiator. For a target Mn of 15,400 g/mol , the molar ratio of [PO]₀/[PG]₀ would be approximately 265.[1] The initiator-to-activator ratio ([OH]₀/[18C6/KOAc]₀) should be 1.[1]

  • Monomer Addition: Cool the flask in an ice bath. Slowly add the purified this compound monomer via syringe to the flask containing the initiator and activator.

  • Polymerization: Remove the ice bath and allow the reaction to stir at room temperature (e.g., 21°C). The reaction mixture will become increasingly viscous. The reaction can take several days to reach high conversion due to the increasing viscosity.[1]

  • Monitoring: Periodically take small aliquots (if possible) under inert conditions to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of acidified methanol.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent like cold hexane (B92381) or water.

  • Drying: Collect the precipitated PPO and dry under vacuum at 40-50°C until a constant weight is achieved.

  • Characterization: Analyze the final polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

Troubleshooting Workflow

G Problem Unexpected Result: Low Mn or High PDI CheckRatio Verify [M]/[I] Ratio Problem->CheckRatio CheckPurity Check Reagent Purity (Monomer, Solvent) Problem->CheckPurity CheckTemp Evaluate Reaction Temperature Problem->CheckTemp CauseRatio Cause: Incorrect Stoichiometry CheckRatio->CauseRatio Incorrect? CausePurity Cause: Impurities (H₂O) Initiating New Chains CheckPurity->CausePurity Impurities Present? CauseTemp Cause: Chain Transfer Reaction is Dominant CheckTemp->CauseTemp Too High? SolveRatio Solution: Recalculate and Repeat Experiment CauseRatio->SolveRatio SolvePurity Solution: Purify/Distill Monomer and Dry Solvent CausePurity->SolvePurity SolveTemp Solution: Lower Temperature and/or Use Activator (e.g., 18C6) CauseTemp->SolveTemp G cluster_params Input Parameters cluster_outcomes Polymer Properties Ratio [Monomer] / [Initiator] Ratio MW Molecular Weight (Mn) Ratio->MW Directly Proportional Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideReactions Chain Transfer Temp->SideReactions Increases System Catalyst / Initiator System System->Rate Influences System->SideReactions Can Suppress Purity Reagent Purity Purity->SideReactions Impurities Increase PDI Polydispersity (PDI) SideReactions->MW Decreases SideReactions->PDI Increases

References

Minimizing chain transfer reactions in propylene oxide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing chain transfer reactions during propylene (B89431) oxide (PO) polymerization.

Troubleshooting Guide

Low molecular weight and high polydispersity are common issues in propylene oxide polymerization, often stemming from chain transfer reactions. This guide provides solutions to these challenges.

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Chain transfer to monomer: In anionic polymerization, the highly basic propagating alkoxide can abstract a proton from the methyl group of the this compound monomer. This terminates the growing chain and initiates a new, shorter chain, leading to a lower average molecular weight.[1]1. Catalyst Selection: Utilize catalysts less prone to promoting chain transfer. Double metal cyanide (DMC) catalysts and bimetallic chromium catalysts are effective in producing high molecular weight poly(this compound) (PPO).[2][3] 2. Use of Additives: For anionic polymerization, the addition of a crown ether, such as 18-crown-6 (B118740), can complex the counter-ion (e.g., K⁺), reducing the basicity of the propagating species and suppressing the chain transfer reaction.[1][4] 3. Temperature Control: Lowering the reaction temperature can reduce the rate of chain transfer reactions.[1]
High Polydispersity Index (PDI) Multiple active species and slow initiation: If the initiation of polymerization is slow compared to propagation, or if various active species with different reactivities are present, the resulting polymer chains will have a wide range of lengths, leading to a high PDI. Chain transfer reactions also contribute significantly to broadening the molecular weight distribution.1. Controlled/Living Polymerization Techniques: Employ polymerization methods that offer better control over the initiation and propagation steps. 2. Catalyst Optimization: Ensure the catalyst is well-dispersed and activated for a uniform initiation process. For DMC catalysts, proper preparation is crucial for achieving narrow polydispersity.[2] 3. Minimize Chain Transfer: Implement the strategies mentioned above to reduce chain transfer, which is a primary contributor to high PDI.
Presence of Unsaturation in the Polymer Chain transfer to monomer: The formation of an allyl alkoxide as a result of proton abstraction introduces a double bond into the polymer chain.[1]1. Optimize Reaction Conditions: As with minimizing low molecular weight, using less basic catalysts, adding crown ethers in anionic systems, and lowering the reaction temperature can decrease the extent of this side reaction.[1][4] 2. Characterization: Use techniques like NMR spectroscopy to quantify the level of unsaturation and correlate it with your reaction parameters to optimize your process further.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of chain transfer in the anionic polymerization of this compound?

A1: The primary mechanism is chain transfer to the monomer. The highly basic propagating alkoxide abstracts a proton from the methyl group of a this compound monomer. This results in the termination of the growing polymer chain and the formation of an allyl alkoxide, which can then initiate a new polymer chain. This side reaction leads to a decrease in the average molecular weight of the polymer and introduces unsaturation into the polymer backbone.[1]

Q2: How do crown ethers help in minimizing chain transfer reactions?

A2: In anionic polymerization using alkali metal hydroxides or alkoxides as initiators (e.g., KOH), crown ethers like 18-crown-6 can chelate the metal cation (K⁺). This complexation increases the distance between the cation and the propagating alkoxide anion, making the anion "softer" and less basic. As a result, its propensity to abstract a proton from the monomer is reduced, thereby suppressing the chain transfer reaction and allowing for the formation of higher molecular weight PPO.[1][4]

Q3: What are the advantages of using Double Metal Cyanide (DMC) catalysts?

A3: DMC catalysts are highly effective for the ring-opening polymerization of epoxides, including this compound. Their main advantages in minimizing chain transfer reactions include:

  • Higher Molecular Weights: DMC catalysts can produce PPO with significantly higher molecular weights and much lower polydispersity compared to traditional alkaline catalysts.[2]

  • Reduced Unsaturation: They are known to produce polyether polyols with very low levels of unsaturation.[5]

  • High Activity: DMC catalysts exhibit high catalytic activity, allowing for lower catalyst concentrations and milder reaction conditions.[2]

Q4: What is the effect of temperature on chain transfer reactions in this compound polymerization?

A4: Generally, higher reaction temperatures increase the rate of all reactions, including chain transfer. In the context of this compound polymerization, elevated temperatures can lead to a more pronounced chain transfer to monomer, resulting in lower molecular weight and increased unsaturation.[1] Therefore, to minimize these side reactions, it is often beneficial to conduct the polymerization at a lower temperature, although this may also decrease the overall polymerization rate.

Q5: Can chain transfer agents be used to control the molecular weight of poly(this compound)?

A5: Yes, in some polymerization systems, chain transfer agents (CTAs) are intentionally added to control the molecular weight of the resulting polymer. For instance, in the synthesis of isotactic PPO using bimetallic chromium catalysts, chain shuttling agents can be employed to control the molecular weight.[3] It is crucial to distinguish this controlled use of CTAs from the undesirable, uncontrolled chain transfer to monomer that limits molecular weight in conventional anionic polymerization.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Polymerization

Catalytic SystemTypical Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Key Advantages
KOH (anionic) < 6,000[1]BroadInexpensive and simple to use.
KOH / 18-crown-6 ether Up to 20,000[4]< 1.1[4]Significantly reduces chain transfer, allowing for higher molecular weights and narrow PDI.
Double Metal Cyanide (DMC) > 3,000[2]NarrowHigh activity, produces high molecular weight PPO with low unsaturation.[2][5]
Bimetallic Chromium Catalyst ControllableNarrowAllows for the synthesis of isotactic PPO with controlled molecular weight.[3]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound using KOH and 18-Crown-6 Ether

Objective: To synthesize poly(this compound) with a higher molecular weight by minimizing chain transfer using a crown ether.

Materials:

  • This compound (PO), freshly distilled over CaH₂.

  • Potassium hydroxide (B78521) (KOH), finely ground and dried under vacuum.

  • 18-crown-6 ether, dried under vacuum.

  • Anhydrous toluene (B28343) or other suitable solvent.

  • Initiator (e.g., a low molecular weight alcohol like benzyl (B1604629) alcohol), dried.

  • Nitrogen or Argon gas for inert atmosphere.

Procedure:

  • Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer, a reflux condenser, a nitrogen/argon inlet, and a rubber septum is used.

  • Initiator and Catalyst Loading: The reactor is charged with the desired amount of initiator and 18-crown-6 ether under a positive pressure of inert gas. Anhydrous solvent is then added via a syringe.

  • Initiation: The calculated amount of KOH is added to the reactor. The mixture is stirred at a specific temperature (e.g., 40 °C) until the KOH is completely dissolved and the potassium alkoxide of the initiator is formed.[1]

  • Polymerization: Freshly distilled this compound is slowly added to the reaction mixture via a syringe pump to control the exothermic reaction.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like ¹H NMR or gas chromatography.

  • Termination: The polymerization is terminated by adding a small amount of acidic methanol.

  • Purification: The polymer is precipitated in a non-solvent like cold n-hexane, filtered, and dried under vacuum to a constant weight.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting PPO are determined by gel permeation chromatography (GPC). The chemical structure and end-group analysis can be performed using ¹H and ¹³C NMR.

Protocol 2: Polymerization of this compound using a Double Metal Cyanide (DMC) Catalyst

Objective: To synthesize high molecular weight poly(this compound) with low unsaturation using a DMC catalyst.

Materials:

  • This compound (PO), freshly distilled.

  • Double Metal Cyanide (DMC) catalyst (e.g., zinc hexacyanocobaltate-based).

  • Initiator (e.g., a low molecular weight polyol like polypropylene (B1209903) glycol diol).

  • Nitrogen or Argon gas.

Procedure:

  • Catalyst Preparation: DMC catalysts can be synthesized or obtained commercially. A typical preparation involves reacting a metal salt (like zinc chloride) with a metal cyanide salt (like potassium hexacyanocobaltate) in the presence of a complexing agent (like t-butanol).[6]

  • Reactor Setup: A pressure reactor equipped with a mechanical stirrer, heating and cooling capabilities, a monomer feed line, and a nitrogen/argon inlet is required.

  • Catalyst Activation: The reactor is charged with the initiator and the DMC catalyst. The mixture is heated under vacuum to remove any traces of water.

  • Initiation: A small amount of this compound is introduced into the reactor to initiate the polymerization. An induction period is often observed, indicated by a drop in reactor pressure.

  • Polymerization: Once the catalyst is activated, the remaining this compound is continuously fed into the reactor at a controlled rate, maintaining the desired reaction temperature and pressure.

  • Termination and Purification: After the desired monomer conversion is reached, the unreacted monomer is removed under vacuum. For many applications, the catalyst can be left in the final product at very low concentrations. If required, it can be removed by filtration.

  • Characterization: The polymer is characterized for its molecular weight, PDI, and unsaturation level using GPC, NMR, and titration methods, respectively.

Visualizations

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_chain_transfer Chain Transfer to Monomer Growing_Chain P-O⁻ K⁺ (Propagating Alkoxide) Propagated_Chain P-O-CH₂(CH₃)CH-O⁻ K⁺ (Longer Chain) Growing_Chain->Propagated_Chain Ring Opening PO_Monomer This compound (Monomer) PO_Monomer->Propagated_Chain Growing_Chain_CT P-O⁻ K⁺ (Propagating Alkoxide) Terminated_Chain P-OH (Terminated Polymer) Growing_Chain_CT->Terminated_Chain Proton Abstraction PO_Monomer_CT This compound (Monomer) Allyl_Alkoxide CH₂=CH-CH₂-O⁻ K⁺ (Allyl Alkoxide) PO_Monomer_CT->Allyl_Alkoxide New_Short_Chain New, Shorter Polymer Chain Allyl_Alkoxide->New_Short_Chain Initiates New Chain

Caption: Mechanism of chain transfer to monomer in anionic polymerization of this compound.

Experimental_Workflow Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Reagent_Addition Add Initiator, Catalyst, and Solvent Reactor_Setup->Reagent_Addition Initiation Initiate Polymerization Reagent_Addition->Initiation Monomer_Feed Controlled Monomer (this compound) Feed Initiation->Monomer_Feed Polymerization Polymerization (Monitor T, P) Monomer_Feed->Polymerization Termination Terminate Reaction Polymerization->Termination Purification Purify Polymer (Precipitation/Filtration) Termination->Purification Drying Dry Polymer (Vacuum Oven) Purification->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for this compound polymerization.

References

Technical Support Center: Improving Regioselectivity in Propylene Oxide Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common issues encountered during the ring-opening of propylene (B89431) oxide (PO), with a specific focus on controlling and improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of propylene oxide ring-opening?

A1: The regioselectivity of this compound ring-opening depends primarily on the reaction conditions, specifically whether it is conducted under basic/neutral or acidic conditions.

  • Under Basic or Neutral Conditions : The reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the methylene (B1212753), -CH₂) of the epoxide ring. This is known as "normal" addition or adherence to Krasuskii's rule and results in the formation of a secondary alcohol.[1]

  • Under Acidic Conditions : The epoxide oxygen is first protonated or coordinated to a Lewis acid. This activation creates a partial positive charge on the carbon atoms, giving the transition state some SN1 character. The more substituted carbon (the methine, -CH) can better stabilize this positive charge due to the electron-donating effect of the methyl group. Consequently, nucleophilic attack preferentially occurs at the more substituted carbon, leading to the "abnormal" addition product, a primary alcohol.[1]

Q2: Which side reactions are common during this compound ring-opening and how can they be minimized?

A2: Several side reactions can reduce the yield and purity of the desired product. Key side reactions include:

  • Polymerization : this compound can polymerize, especially under strongly acidic or basic conditions or at elevated temperatures.[2] This can be minimized by carefully controlling catalyst loading, using a semi-batch approach for large-scale reactions to manage exotherms, and maintaining optimal temperatures.[3]

  • Isomerization to Propionaldehyde (B47417) (PA) : Lewis acid catalysts, particularly strong ones like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃ or BCF), can promote the rearrangement of this compound to propionaldehyde.[3][4] Choosing a different Lewis acid or optimizing reaction conditions (e.g., lower temperature) can mitigate this.

  • Formation of Cyclic Carbonates : When using CO₂ in copolymerization reactions, a common byproduct is the formation of cyclic propylene carbonate.[5][6] This backbiting reaction is often favored at higher temperatures.[6][7] Controlling the reaction temperature and CO₂ pressure can help maximize selectivity for the desired polymer over the cyclic byproduct.[6]

Q3: How do electronic and steric factors of the nucleophile/initiator affect regioselectivity?

A3: Both electronic and steric properties of the incoming nucleophile or initiator are critical.

  • Steric Hindrance : Large, bulky nucleophiles will almost always favor attack at the less sterically hindered methylene carbon, even under acidic conditions, due to steric repulsion.

  • Nucleophilicity : Less nucleophilic species often require harsher conditions (e.g., stronger acids, higher temperatures), which can affect selectivity and promote side reactions. In some cases, the choice of initiator can dramatically alter the reaction pathway and product distribution. For instance, in reactions catalyzed by aluminum-porphyrin complexes, the initiating group (e.g., chloride vs. carboxylate) changes the relative rates of ring-opening.[8][9]

Visualizing the Reaction Pathways

The diagram below illustrates the two possible regiochemical outcomes of nucleophilic attack on an activated this compound ring.

G cluster_0 Acid-Catalyzed Activation cluster_1 Nucleophilic Attack cluster_2 Products PO This compound Activated_PO Activated PO Complex PO->Activated_PO Coordination H_plus H+ / Lewis Acid H_plus->Activated_PO Path_A Attack at more substituted carbon (Abnormal/SN1-like) Activated_PO->Path_A Path_B Attack at less substituted carbon (Normal/SN2-like) Activated_PO->Path_B Nu Nucleophile (Nu-) Nu->Path_A Nu->Path_B Primary_OH Primary Alcohol Path_A->Primary_OH Secondary_OH Secondary Alcohol Path_B->Secondary_OH

Caption: Regioselective pathways in acid-catalyzed this compound ring-opening.

Troubleshooting Guide

Problem 1: My reaction produces the wrong regioisomer (e.g., secondary alcohol instead of the desired primary alcohol).

  • Possible Cause 1 : The reaction conditions are not sufficiently acidic to promote attack at the more substituted carbon.

    • Solution : If your protocol allows, switch from basic/neutral conditions to an acid-catalyzed system. If already using an acid, consider a stronger Lewis acid. The acidity of the catalyst is a key determinant of activity and selectivity.[4]

  • Possible Cause 2 : The nucleophile is too sterically hindered.

    • Solution : A bulky nucleophile will preferentially attack the less hindered position. If possible, switch to a smaller, less sterically demanding nucleophile to favor attack at the methine carbon.

  • Possible Cause 3 : The catalyst is not optimal for the desired selectivity.

    • Solution : Different catalysts exhibit different selectivities. For example, traditional potassium hydroxide (B78521) catalysts exclusively yield secondary alcohols.[3] In contrast, certain boron-based Lewis acids or Germanium-containing zeolites can be tuned for specific outcomes.[3][10] A catalyst screening study is recommended.

Problem 2: The reaction has a high yield of propionaldehyde (PA) byproduct.

  • Possible Cause : The Lewis acid catalyst is too strong or is promoting isomerization. This is a known issue with catalysts like B(C₆F₅)₃ (BCF).[3][4]

    • Solution 1 : Reduce the reaction temperature. Isomerization pathways often have different activation energies than the desired ring-opening pathway.

    • Solution 2 : Switch to a different Lewis acid. For instance, tris(3,5-bis(trifluoromethyl)phenyl)borane has been shown to produce less PA byproduct compared to BCF while still yielding the primary alcohol.[3]

    • Solution 3 : Consider a heterogeneous catalyst like a Germanium-silicate zeolite (Ge-MFI), which can show very high selectivity toward propionaldehyde's precursor under specific temperature ranges, indicating its role in the reaction pathway.[10] Understanding the catalyst's behavior can help you select conditions that favor your desired product.

Quantitative Data on Catalyst Performance

The choice of catalyst has a profound impact on conversion and product selectivity. The tables below summarize performance data for different catalytic systems.

Table 1: Performance of MFI Zeolite Catalysts in PO Isomerization [10]

CatalystTemperature (°C)Conversion (%)Selectivity toward Propionaldehyde (%)
Si-MFI350~1035
Si-MFI40016~30
Ge-Si-MFI 350 ~25 85
Ge-Si-MFI 400 37 93

Table 2: Regioselectivity of Various Catalysts in PO Ring-Opening Polymerization [3]

Catalyst SystemDesired ProductRegioselectivityKey Side Product
Potassium HydroxideSecondary AlcoholExclusively 2° OH-
Tris(pentafluorophenyl)borane (BCF)Primary AlcoholGood (up to 70% 1° OH)[4]Propionaldehyde
Tris(3,5-bis(trifluoromethyl)phenyl)boranePrimary Alcohol40 - 50% 1° OHReduced Propionaldehyde
Troubleshooting and Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting regioselectivity issues and optimizing a reaction.

G start Problem: Poor Regioselectivity or Byproduct Formation check_catalyst 1. Evaluate Catalyst - Is it appropriate for desired isomer? - Screen alternative catalysts (e.g., Lewis Acids, Zeolites). start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Lower temperature to reduce side reactions. - Adjust pressure (e.g., CO2 pressure). check_catalyst->check_conditions If problem persists check_reagents 3. Assess Reagents - Is nucleophile too bulky? - Check purity of PO and solvent. check_conditions->check_reagents If problem persists analyze 4. Analyze Results - Use NMR, GC-MS to quantify regioisomers and byproducts. check_reagents->analyze analyze->check_catalyst Re-evaluate solution Optimized Process with High Regioselectivity analyze->solution Success

Caption: A systematic workflow for troubleshooting regioselectivity issues.

Experimental Protocols

Protocol: Ring-Opening of this compound with Aniline (B41778) using a Lewis Acid Catalyst

This protocol is a representative procedure for the synthesis of β-amino alcohols, adapted from literature methods.[11] It demonstrates a typical lab-scale batch reaction.

Materials:

  • Aniline (461.74 g)

  • This compound (820.96 g)

  • Lithium Bromide (LiBr) (2.2 g) - Lewis Acid Catalyst

  • Nitrogen gas for inert atmosphere

  • Reaction vessel (pressure-rated reactor)

  • Purification supplies: Silica (B1680970) gel, n-hexane, ethyl acetate (B1210297)

Procedure:

  • Reactor Setup :

    • Under a nitrogen atmosphere, add aniline (461.74 g) and lithium bromide (2.2 g) to the pressure reactor.

    • Seal the reactor and ensure the inert atmosphere is maintained.

  • Initial Heating :

    • Heat the mixture to approximately 80 °C. The internal pressure under nitrogen will be around 4.44 atm.

  • Addition of this compound :

    • Carefully add this compound (820.96 g) to the reaction mixture.

    • Increase the temperature to 125 °C. The reaction is exothermic; monitor the temperature and pressure closely. The pressure will rise to approximately 7.65 atm.

    • Maintain these conditions for 3 hours, stirring continuously.

  • Reaction Completion :

    • After the initial 3-hour period, continue stirring the mixture at 125 °C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Workup and Purification :

    • Cool the reactor to room temperature.

    • Vent any excess pressure safely.

    • Separate the excess, unreacted this compound by heating the mixture to 130 °C under reduced pressure (0.75 atm) for 1 hour.

    • Purify the resulting crude product mixture using silica gel column chromatography with a solvent system of n-hexane:ethyl acetate (6:4, v/v).

  • Analysis :

    • Characterize the purified product using FT-IR, ¹H NMR, and ¹³C NMR to confirm the structure and determine the regioselectivity of the ring-opening. Elemental analysis can be performed to confirm purity.[11]

References

Removal of acetaldehyde and acetone impurities from propylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Propylene (B89431) Oxide

Welcome to the technical support center for the purification of propylene oxide (PO). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of common impurities such as acetaldehyde (B116499) and acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove acetaldehyde and acetone from this compound by simple distillation?

A1: The primary challenge lies in the close boiling points of these compounds. This compound has a boiling point of approximately 34°C, while acetaldehyde boils at 20.2°C and acetone at 56°C.[1][2] This proximity makes efficient separation by conventional fractional distillation difficult and energy-intensive.

Q2: What are the most common methods for removing acetaldehyde and acetone from this compound?

A2: The most prevalent methods include extractive distillation, adsorption using molecular sieves, and chemical treatment.[3][4]

  • Extractive Distillation uses a solvent to alter the relative volatilities of the components, making separation easier.[4][5]

  • Adsorption utilizes porous materials, such as molecular sieves, that selectively trap impurity molecules.[3][6]

  • Chemical Treatment involves reacting the impurities with a reagent to form a new compound that is easily separated. A common example is washing with a sodium bisulfite solution.[7][8]

Q3: How can I analyze the levels of acetaldehyde and acetone in my this compound sample?

A3: A reliable method for quantifying aldehyde and ketone impurities is through derivatization followed by liquid chromatography (LC).[9] One common procedure involves reacting the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form derivatives that can be separated and quantified.[9] Gas chromatography, particularly using a Micro GC with appropriate columns, is also an effective technique for analyzing the composition of both raw materials and purified products in PO synthesis.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process, organized by method.

Method 1: Adsorption using Molecular Sieves

Q: My 5A molecular sieve column is no longer removing acetaldehyde effectively. What is the cause?

A: The adsorbent is likely saturated with acetaldehyde and this compound molecules. To restore its function, the molecular sieve needs to be regenerated. This is typically achieved by purging the column with an inert gas, such as nitrogen, at elevated temperatures. A two-step thermal regeneration process is often effective.[3][11]

Q: I'm experiencing a low yield of this compound after the adsorption and regeneration cycle. What could be the reason?

A: Low yield can result from two main factors:

  • Co-adsorption of this compound: The molecular sieve can adsorb PO along with the impurities. Some of this adsorbed PO can be recovered by a low-temperature nitrogen purge (e.g., at 70°C) before high-temperature regeneration.[3]

  • Degradation during Regeneration: High regeneration temperatures can sometimes cause side reactions. Ensure the desorption temperature is optimized. For acetaldehyde removal, a high-temperature purge at around 160°C is used to remove the impurity after the initial PO recovery step.[3][11]

Q: The flow through my adsorption column has significantly decreased. What should I do?

A: A decrease in flow rate may indicate fouling or breakdown of the adsorbent material. Check for any particulate matter in the feed stream that could be clogging the column. If the adsorbent has degraded, it may need to be replaced.

Method 2: Extractive Distillation

Q: The purity of my this compound after extractive distillation is below the required specification. How can I improve it?

A: Several factors influence the efficiency of extractive distillation:

  • Solvent-to-Feed Ratio: Ensure the ratio of the extractive distillation agent to the impure PO feedstock is within the optimal range. Ratios can vary from 1:1 to 1:20 depending on the solvent used.[4]

  • Column Efficiency: The number of theoretical plates in your distillation column is critical. For high purity, a column with 30 to 120 theoretical plates may be necessary.[12]

  • Operating Conditions: Check and optimize the reboiler temperature, top temperature, and reflux ratio. These parameters are crucial for achieving the desired separation.[5]

Q: Which solvent should I choose for extractive distillation?

A: The choice of solvent is critical. Glycols, such as ethylene (B1197577) glycol or propylene glycol, are effective.[4][12] Other patented solvents include 2-hydroxyethyl 2-hydroxyethylcarbamate and mixtures of polyoxypropylene glycols, which have shown high efficiency in removing acetone and other oxygenated impurities.[4][12]

Method 3: Chemical Treatment (Sodium Bisulfite Wash)

Q: I performed a sodium bisulfite wash, but my product still contains significant aldehyde and ketone impurities. What went wrong?

A: Incomplete removal can be due to several reasons:

  • Insufficient Reagent: Use a saturated aqueous solution of sodium bisulfite to ensure the reaction equilibrium favors the formation of the adduct.[7]

  • Inadequate Mixing: Vigorous shaking of the this compound with the bisulfite solution is essential to maximize the interfacial area and ensure a complete reaction.[8]

  • Reaction Time: Allow sufficient time for the reaction to complete before separating the layers.

  • Steric Hindrance: While effective for acetaldehyde and acetone, the bisulfite addition reaction is less effective for sterically hindered ketones.[8][13]

Q: How do I handle the product after the sodium bisulfite wash?

A: After shaking, allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adducts of acetaldehyde and acetone.[7] Carefully separate the organic this compound layer. To remove any residual water, you may need to pass the product through a drying agent.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound58.08[14]34[15]40.5 g/100 mL[15]
Acetaldehyde44.0520.2[2]Miscible[16][17][18][19]
Acetone58.0856Miscible[16][17]
Table 2: Performance of Extractive Distillation for Impurity Removal
Extractive SolventInitial Impurity LevelFinal Impurity LevelReference
2-hydroxyethyl 2-hydroxyethylcarbamateAcetone: 0.01 - 2 wt.%Acetone: 0.1 - 100 ppm[12]
Polyoxypropylene GlycolsAcetone: 0.01 - 2 wt.%Acetone: 0.1 - 100 ppm[4]
Glycols (e.g., ethylene glycol)Acetaldehyde, Acetone presentImpurities removed[4][12]
Table 3: Performance of 5A Molecular Sieve for Acetaldehyde Removal
ParameterValueUnitReference
Adsorbent5A Molecular Sieve-[3][6][11]
Operating Temperature15°C[3][20]
Liquid Hourly Space Velocity (LHSV)1h⁻¹[3][20]
Initial Acetaldehyde Concentration0.5wt.%[3][20]
Acetaldehyde Removal Efficiency96.3%[3][6][11]
Final Acetaldehyde Concentration0.0187wt.%[3][6][11]
This compound Yield92.2%[3][6][11]

Experimental Protocols

Protocol 1: Adsorptive Removal of Acetaldehyde using 5A Molecular Sieves

This protocol is based on studies demonstrating high efficiency in acetaldehyde removal.[3][20]

1. Adsorption Phase: a. Pack a chromatography column with activated 5A molecular sieves. b. Pass the impure this compound solution (containing up to 0.5% acetaldehyde) through the column. c. Maintain the column temperature at 15-20°C.[11] d. Set the liquid hourly space velocity (LHSV) to 1 h⁻¹.[3][20] e. Collect the purified this compound as it elutes from the column. Monitor the acetaldehyde concentration in the outflow periodically. f. Stop the feed when the acetaldehyde concentration in the outflow approaches the maximum allowable limit (e.g., 0.02 wt.%).[3][11]

2. Regeneration Phase: a. PO Recovery: Purge the column with nitrogen gas at 70°C to recover co-adsorbed this compound. Condense the outflow to collect the PO.[3] b. Impurity Desorption: Increase the column temperature to 160°C and continue purging with nitrogen to desorb the acetaldehyde.[3] c. Cooling: Cool the column back to the operating temperature of 15°C before starting the next adsorption cycle.

Protocol 2: Chemical Purification using Sodium Bisulfite Wash

This protocol describes a standard laboratory procedure for removing aldehyde and unhindered ketone impurities.[8]

1. Reaction: a. Place the impure this compound in a separatory funnel. b. Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). c. Add the saturated sodium bisulfite solution to the separatory funnel. A typical volume ratio would be 1 part bisulfite solution to 4 parts this compound, but this can be optimized. d. Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure buildup. Caution: This should be performed in a fume hood as sulfur dioxide gas may be generated.[8]

2. Separation: a. Allow the mixture to stand until two distinct layers form. The bottom aqueous layer contains the bisulfite adducts of acetaldehyde and acetone.[7][8] b. Carefully drain and discard the lower aqueous layer. c. Collect the upper organic layer, which is the purified this compound.

3. Post-Treatment: a. To remove any dissolved water, wash the this compound with a saturated sodium chloride (brine) solution. b. Separate the organic layer again and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). c. Decant or filter to obtain the final purified, dry this compound.

Visualizations

Extractive_Distillation_Workflow process process input input output output waste waste impure_po Impure this compound (with Acetaldehyde & Acetone) column Extractive Distillation Column impure_po->column Feed solvent Extractive Solvent (e.g., Glycol) solvent->column Solvent Feed (Upper Stage) overhead Purified this compound (Overhead Product) column->overhead Vapor bottoms Solvent + Impurities (Bottoms Product) column->bottoms Liquid

Caption: Workflow for removing impurities via extractive distillation.

Adsorption_Cycle_Workflow cluster_adsorption Adsorption Phase cluster_regeneration Regeneration Phase process process input input output output condition condition impure_po Impure PO adsorption_column 5A Molecular Sieve Column impure_po->adsorption_column pure_po Purified PO adsorption_column->pure_po saturated_column Saturated Column adsorption_column->saturated_column Becomes Saturated purge1 N₂ Purge (70°C) saturated_column->purge1 purge2 N₂ Purge (160°C) purge1->purge2 recovered_po Recovered PO purge1->recovered_po impurities_out Desorbed Impurities purge2->impurities_out regenerated_column Regenerated Column purge2->regenerated_column regenerated_column->adsorption_column Reuse

Caption: Adsorption and regeneration cycle using 5A molecular sieves.

Bisulfite_Wash_Logic process process input input output output intermediate intermediate start Impure this compound (PO + Aldehyde/Ketone) mixing Vigorous Mixing (Separatory Funnel) start->mixing reagent Saturated Aq. Sodium Bisulfite (NaHSO₃) reagent->mixing reaction Formation of Water-Soluble Bisulfite Adducts mixing->reaction separation Phase Separation reaction->separation final_po Purified This compound (Organic Layer) separation->final_po waste Aqueous Layer with Impurities as Adducts separation->waste

Caption: Logical workflow for purification via sodium bisulfite wash.

References

Technical Support Center: High-Purity Propylene Oxide Production via Extractive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the extractive distillation of propylene (B89431) oxide (PO).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude propylene oxide that need to be removed?

A1: Crude this compound, particularly from peroxidation processes, is often contaminated with water, methanol (B129727), acetone (B3395972), acetaldehyde, methyl formate, and propionaldehyde.[1][2][3][4] These impurities can be challenging to separate from PO by conventional distillation due to close boiling points and azeotrope formation.

Q2: Which solvents are typically used for the extractive distillation of this compound?

A2: A variety of extractive distillation solvents have been successfully employed. The choice of solvent depends on the specific impurities being targeted. Common solvents include:

  • Polyoxypropylene glycols: Effective for removing water, acetone, and methanol.[1][5]

  • Water: Can be used to remove methanol and acetone.[6]

  • Glycols (e.g., ethylene (B1197577) glycol, propylene glycol, triethylene glycol): Used for the removal of oxygen-containing impurities like acetone, acetaldehyde, and methanol.[1][4]

  • Ethylene carbonate and Propylene carbonate: Effective in removing water and methanol.[2][3]

  • Hydrocarbons (e.g., n-octane): Can be used in a coupled azeotropic and extractive distillation process.[7][8]

Q3: What are the typical operating conditions for an extractive distillation column for this compound purification?

A3: Operating conditions can vary depending on the solvent and the specific separation, but typical ranges are provided in the table below.

ParameterTypical Range
Pressure 10 to 40 psia (0.07 to 0.27 MPa)[1][5]
Reboiler Temperature 100°C to 250°C[1][5]
Top (Overhead) Temperature 20°C to 80°C[1][5]
Reflux Ratio 1:1 to 10:1[1][5]
Solvent to Feed Ratio (by weight) 1:1 to 1:20[5]

Q4: How can I analyze the purity of the final this compound product?

A4: Gas chromatography (GC) with a flame ionization detector (FID) is a standard and effective method for determining the level of impurities in high-purity this compound.[9] Specific columns, such as the Agilent J&W PoraBOND U PLOT column, have been shown to effectively separate common impurities like acetaldehyde, methanol, and propanal.[9]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
High levels of water in the purified this compound. - Inefficient solvent for water removal.- Inadequate solvent-to-feed ratio.- Foaming in the distillation column.- Switch to a more hydrophilic solvent like polyoxypropylene glycols or ethylene carbonate.[2][5]- Increase the solvent flow rate relative to the feed rate.[5]- Consider adding an anti-foaming agent if foaming is observed.
High levels of methanol and/or acetone in the product. - The chosen solvent may have low selectivity for these impurities.- Incorrect operating temperature or pressure.- Insufficient number of theoretical plates in the column.- Use a solvent known to be effective for methanol and acetone removal, such as water or polyoxypropylene glycols.[1][6]- Optimize the reboiler and condenser temperatures to improve separation.[5]- Ensure your distillation column has a sufficient number of theoretical plates, with at least 25 being preferable.[3]
Gradual decrease in product purity over prolonged operation. - Degradation or accumulation of contaminants in the recycled extractive distillation solvent.[5]- Implement a purge system to remove a portion of the recycled solvent and replace it with fresh solvent.[5]
Low yield of purified this compound. - Excessive reboiler temperature leading to PO hydrolysis to propylene glycol.[6]- High solvent flow rate carrying PO to the bottoms product.- Inefficient condensation of the overhead product.- Carefully control the reboiler temperature to stay within the recommended range.[1][5]- Optimize the solvent-to-feed ratio to minimize PO loss.[5]- Ensure the condenser is operating efficiently to capture all the overhead PO vapor.
Inability to remove both water and organic impurities effectively with a single solvent. - Some solvents are more selective for either polar (water) or non-polar (organic) impurities.[2][3]- Consider a two-stage extractive distillation process with different solvents in each stage.[2][3]- Explore coupled azeotropic and extractive distillation processes.[7]

Quantitative Data Summary

The following tables summarize typical impurity levels and the effectiveness of extractive distillation.

Table 1: Typical Impurity Levels in Crude this compound

ImpurityConcentration Range
Methanol50 - 4,000 ppm[1][2][4]
Water0.01 - 2 wt%[1][2][4]
Acetone0.01 - 2 wt%[1][2][4]

Table 2: Example of Achievable Purity with Extractive Distillation

ImpurityConcentration in Purified ProductSolvent Used
Methanol29 ppm[6]Water[6]
Water< 100 ppm[6]Water[6]
AcetoneTrace amounts[6]Water[6]
Water5 - 600 ppm[5]Polyoxypropylene glycols[5]
Methanol15 - 2,000 ppm[5]Polyoxypropylene glycols[5]
Acetone0.1 - 100 ppm[5]Polyoxypropylene glycols[5]

Experimental Protocols

Protocol 1: Extractive Distillation using Polyoxypropylene Glycols

This protocol is based on a continuous extractive distillation process.

  • Apparatus: A distillation column with at least 25 theoretical plates, equipped with a reboiler, condenser, and separate feed lines for the crude this compound and the extractive distillation solvent.

  • Feed Introduction:

    • Continuously feed the impure this compound into the lower half of the distillation column.[5]

    • Continuously introduce the polyoxypropylene glycol solvent into the upper half of the column, at least four theoretical plates above the crude PO feed point.[3][5]

  • Operating Conditions:

    • Maintain the column pressure between 10 and 40 psia.[5]

    • Set the reboiler temperature between 100°C and 250°C.[5]

    • Control the overhead temperature in the range of 20°C to 80°C.[5]

    • Adjust the reflux ratio to between 2:1 and 10:1.[5]

    • The ratio of the impure this compound feedstock to the extractive distillation agent should be between 1:1 and 20:1.[5]

  • Product and Waste Collection:

    • Collect the purified this compound as the overhead distillate.

    • The heavier bottoms fraction will contain the polyoxypropylene glycols, water, acetone, and some methanol, which can be partially recycled as the extractive distillation agent.[1][5]

Visualizations

Extractive_Distillation_Workflow Crude_PO Crude this compound (with Water, Methanol, Acetone) Distillation_Column Extractive Distillation Column Crude_PO->Distillation_Column Feed (Lower Section) Solvent_Tank Extractive Solvent (e.g., Polyoxypropylene Glycols) Solvent_Tank->Distillation_Column Solvent (Upper Section) Condenser Condenser Distillation_Column->Condenser Vapor Reboiler Reboiler Distillation_Column->Reboiler Liquid Reflux_Drum Reflux Drum Condenser->Reflux_Drum Reflux_Drum->Distillation_Column Reflux Purified_PO High-Purity This compound Reflux_Drum->Purified_PO Product Reboiler->Distillation_Column Vapor Bottoms_Product Bottoms Product (Solvent + Impurities) Reboiler->Bottoms_Product Solvent_Recycle Solvent Recycle Bottoms_Product->Solvent_Recycle Solvent_Recycle->Solvent_Tank Recycled Solvent Troubleshooting_Logic Start Product Purity Issue (e.g., High Water Content) Check_Solvent Is the solvent appropriate for the target impurity? Start->Check_Solvent Check_Ratio Is the solvent-to-feed ratio adequate? Check_Solvent->Check_Ratio Yes Action_Change_Solvent Select a more effective solvent. Check_Solvent->Action_Change_Solvent No Check_Conditions Are operating conditions (T, P) optimal? Check_Ratio->Check_Conditions Yes Action_Increase_Ratio Increase solvent flow rate. Check_Ratio->Action_Increase_Ratio No Check_Solvent_Health Is the recycled solvent degraded? Check_Conditions->Check_Solvent_Health Yes Action_Optimize Adjust temperature and pressure. Check_Conditions->Action_Optimize No Action_Purge Purge and replace a portion of the solvent. Check_Solvent_Health->Action_Purge Yes End Purity Improved Check_Solvent_Health->End No Action_Change_Solvent->End Action_Increase_Ratio->End Action_Optimize->End Action_Purge->End

References

Preventing self-polymerization of propylene oxide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of propylene (B89431) oxide, with a specific focus on preventing its self-polymerization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of propylene oxide.

Problem Possible Causes Recommended Actions
Increased pressure in the storage container. Self-polymerization has initiated, leading to heat generation and vaporization.1. Do NOT open the container. 2. Immediately cool the container by applying a water spray from a safe distance.[1][2]3. If the situation escalates (e.g., rising sound from a venting safety device), evacuate the area immediately and contact emergency services.[3]4. Ensure the storage area is well-ventilated to prevent the accumulation of flammable vapors.
Discoloration or presence of solid material in the this compound. Polymerization has occurred, forming solid polypropylene (B1209903) oxide. The discoloration may indicate contamination.1. Do not use the this compound.2. Treat the material as hazardous waste and arrange for its disposal according to your institution's safety protocols.[4][5]3. Investigate potential sources of contamination in your storage and handling procedures.
Positive peroxide test. The this compound has been exposed to oxygen, leading to the formation of peroxides, which can initiate polymerization.1. Handle the material with extreme caution, as peroxides can be shock-sensitive.[6]2. If peroxide concentration is above 100 ppm, do not attempt to move or handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.[6][7]3. For lower concentrations, consult with your EHS office for procedures on quenching the peroxides before disposal.
Unexpectedly rapid consumption of the material in a reaction. The this compound may be undergoing a competing polymerization reaction, catalyzed by reaction components or contaminants.1. Immediately stop the addition of any further reagents.2. Cool the reaction vessel.3. Review your reaction setup for any incompatible materials or sources of contamination.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent self-polymerization?

A1: this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[5][8][9][10] The storage temperature should be kept below 29°C (84°F).[5] It should be stored in tightly closed containers, preferably in a designated flammable storage cabinet.[4][11]

Q2: What materials should I avoid when storing or handling this compound?

A2: this compound is incompatible with a wide range of materials that can catalyze its polymerization. These include:

  • Acids: (e.g., hydrochloric acid, sulfuric acid)[9][12]

  • Bases: (e.g., sodium hydroxide, potassium hydroxide)[9][12]

  • Oxidizing agents: (e.g., peroxides)[8][12]

  • Metals: such as copper, brass, and anhydrous metal chlorides (e.g., iron, aluminum, tin chlorides).[9][12]

  • Amines and ammonia. [12]

  • Clay-based absorbents. [12]

Q3: How long can I store this compound?

A3: The shelf life of this compound can vary depending on the presence of inhibitors and storage conditions. For inhibited propylene glycol, a related compound, the shelf life is typically 2 to 3 years under ideal conditions.[13] For high-purity this compound, one supplier indicates a shelf life of 24 months when stored refrigerated between 2°C to 8°C.[10] It is crucial to monitor the material for any signs of degradation or polymerization and to test for peroxides regularly.

Q4: Should this compound be stored under an inert atmosphere?

A4: Yes, storing this compound under an inert atmosphere, such as nitrogen, is recommended to prevent contact with oxygen, which can lead to peroxide formation and subsequent polymerization.[14]

Inhibitors and Purity

Q5: Are commercial grades of this compound inhibited?

A5: this compound is often supplied with inhibitors to prevent polymerization during transport and storage. However, the type and concentration of the inhibitor can vary. Always check the manufacturer's safety data sheet (SDS) for this information. For laboratory applications requiring high purity, this compound may be supplied without inhibitors, which necessitates stricter storage and handling protocols.

Q6: How can I check the purity of my this compound?

A6: Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for analyzing the purity of this compound and detecting impurities.[3][15] Specific columns, such as the Agilent J&W PoraBOND U PLOT column, have been shown to effectively separate this compound from common impurities like acetaldehyde, propanal, and ethylene (B1197577) oxide.[3]

Q7: How often should I test for peroxides?

A7: For uninhibited this compound, it is recommended to test for peroxides upon receipt and every 3 months thereafter. If the container has been opened, more frequent testing is advisable. For inhibited this compound, testing should be performed before any distillation and periodically, especially if the material is close to its expiration date.

Safety and Emergency Procedures

Q8: What should I do in case of a this compound spill?

A8: For a small spill (<1 L) in a well-ventilated area like a chemical fume hood, you can absorb the spill with an inert material like vermiculite (B1170534) or sand (do not use clay-based absorbents).[5][8][12] For larger spills, or any spill outside of a fume hood, evacuate the area immediately, eliminate all ignition sources, and call your institution's emergency response team.[5][8]

Q9: What are the signs of a runaway polymerization?

A9: A runaway polymerization is a highly exothermic process. Key signs include a rapid increase in temperature and pressure within the container.[16][17] You may also hear a rising sound from a venting safety device.[3] If you observe these signs, evacuate the area immediately and alert emergency personnel.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing (Potassium Iodide Method)

This protocol is adapted from general procedures for testing peroxides in organic solvents and can be used for a preliminary assessment of this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid or 5% aqueous solution

  • Starch solution (1% aqueous, optional for enhanced visualization)

  • Test tubes

Procedure:

  • In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% potassium iodide solution or a small spatula tip of solid potassium iodide and shake the mixture.

  • Observe for any color change.

    • No color change: Peroxides are not detected.

    • Yellow color: Indicates a low concentration of peroxides.

    • Brown color: Indicates a high concentration of peroxides.[18]

  • For a more sensitive test, add a drop of starch solution after adding the potassium iodide. A blue or purple color indicates the presence of peroxides.[19][20]

Interpretation: This is a semi-quantitative test. If any color change is observed, it is recommended to follow up with a quantitative analysis or treat the material with extreme caution and dispose of it.

Protocol 2: Quantitative Peroxide Analysis (Based on ASTM E299)

This is a summary of the principles of a standard method for determining trace amounts of peroxides in organic solvents, which can be adapted for this compound. This method should be performed by trained personnel in a controlled laboratory setting.

Principle: Peroxides in the sample react with iodide ions in an acidic solution to liberate iodine. The amount of iodine released is proportional to the peroxide concentration and can be determined by spectrophotometry.

Apparatus:

  • Spectrophotometer

  • Matched 1-cm cells

  • Reaction-absorption cell (for low concentrations)

Reagents:

  • Acetic acid-chloroform solvent

  • Potassium iodide reagent solution

Procedure Summary:

  • A sample of this compound is dissolved in a mixture of acetic acid and chloroform.

  • The solution is deaerated to remove dissolved oxygen.

  • Potassium iodide reagent solution is added.

  • The mixture is allowed to react in the dark for a specified time (e.g., 1 hour), during which iodine is released.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 470 nm or 410 nm for higher sensitivity).[21]

  • The peroxide concentration (as active oxygen) is determined by comparing the absorbance to a calibration curve prepared with standard iodine solutions.

For detailed instructions and safety precautions, refer to the full ASTM E299 standard.[3][12][15]

Data Presentation

Table 1: Material Compatibility with this compound

Material CategoryCompatible MaterialsIncompatible Materials
Metals Stainless steel, Carbon steel, Nickel, Aluminum, IronCopper, Brass, Bronze, Anhydrous metal chlorides (iron, aluminum, tin)
Plastics Polypropylene (limited data, testing recommended)Some plastics (data is limited and often contradictory, testing is essential)
Elastomers Data is limited and performance can vary. Testing under specific operating conditions is highly recommended. Some sources suggest specific grades of materials like Teflon or Kalrez may be suitable for certain applications.Many common elastomers may not be suitable.

Note: This table is a summary of generally available information. It is crucial to consult specific chemical compatibility charts and test materials under your actual operating conditions.[1][2][22][23][24][25]

Visualizations

Storage_Workflow cluster_receiving Receiving this compound cluster_storage Storage cluster_monitoring Monitoring cluster_decision Decision cluster_action Action Receive Receive Container Inspect Inspect Container for Damage Receive->Inspect CheckLabel Check Label for Inhibitor Status & Expiry Inspect->CheckLabel Store Store in Cool, Dry, Well-Ventilated Area (<29°C) CheckLabel->Store Inert Store Under Inert Atmosphere (e.g., Nitrogen) Store->Inert Segregate Segregate from Incompatible Materials Store->Segregate TestPeroxides Periodically Test for Peroxides Store->TestPeroxides InspectContainer Visually Inspect Container for Changes Store->InspectContainer PeroxidePositive Peroxides > 100 ppm? TestPeroxides->PeroxidePositive SignsOfPoly Signs of Polymerization? InspectContainer->SignsOfPoly PeroxidePositive->SignsOfPoly No Dispose Contact EHS for Disposal PeroxidePositive->Dispose Yes Use Safe to Use SignsOfPoly->Use No SignsOfPoly->Dispose Yes

Caption: Workflow for safe storage and monitoring of this compound.

Runaway_Polymerization cluster_initiators Initiation Triggers cluster_process Polymerization Process Contaminants Contaminants (Acids, Bases, Metal Halides) Initiation Initiation of Polymerization Contaminants->Initiation Heat High Temperature Heat->Initiation Peroxides Peroxides (from Oxygen exposure) Peroxides->Initiation Propagation Exothermic Chain Propagation Initiation->Propagation HeatGen Heat Generation Propagation->HeatGen HeatGen->Initiation Accelerates PressureInc Pressure Increase HeatGen->PressureInc Runaway Runaway Reaction PressureInc->Runaway

Caption: Factors leading to runaway polymerization of this compound.

References

Optimization of reaction conditions for propylene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for propylene (B89431) epoxidation.

Troubleshooting Guide

This guide addresses common issues encountered during propylene epoxidation experiments.

Issue 1: Low Propylene Oxide (PO) Selectivity

Low selectivity towards this compound is a frequent challenge, often caused by the formation of byproducts.

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote side reactions. For instance, at temperatures exceeding 50°C, the selectivity of this compound can decrease substantially as 1-methoxy-2-propanol (B31579) becomes a dominant product.[1] Increasing the reaction temperature can also lead to consecutive reactions of PO, such as isomerization and oxidative cracking, further reducing selectivity.[2]

    • Solution: Optimize the reaction temperature. A study using a TS-1 catalyst found that the maximum selectivity toward this compound was achieved at the lowest tested temperature of 25°C.[1]

  • High Water Concentration: Water can act as a ring-opening agent for epoxides, leading to the formation of propylene glycol and reducing PO selectivity.[1] An increase in water content can lead to a decrease in conversion and changes in selectivity due to the formation of propylene glycol.[1]

    • Solution: Minimize the water content in the reaction mixture. Lower water concentration is important for the selective production of this compound.[1][3]

  • Inappropriate Solvent: The choice of solvent significantly impacts selectivity. Methanol (B129727) and acetone (B3395972) have been shown to yield high this compound selectivity.[3]

    • Solution: Screen different solvents to identify the optimal one for your specific catalyst system.

  • Long Residence Times: Longer residence times can promote the conversion of this compound into byproducts.[1][3]

    • Solution: Optimize the flow rate to achieve a shorter residence time. However, be aware that a very high flow rate might decrease propylene conversion.[1]

  • Catalyst Properties: The properties of the catalyst, such as the Si/Ti ratio in titanosilicate zeolites, can influence selectivity. A higher Si/Ti ratio in Au/Ti-MWW catalysts has been shown to increase PO selectivity.[4][5]

    • Solution: Characterize and select a catalyst with properties known to favor high PO selectivity.

Troubleshooting Logic for Low PO Selectivity

Low_PO_Selectivity start Low PO Selectivity Observed check_temp Check Reaction Temperature start->check_temp check_water Check Water Concentration start->check_water check_solvent Evaluate Solvent Choice start->check_solvent check_residence_time Analyze Residence Time start->check_residence_time check_catalyst Verify Catalyst Properties start->check_catalyst optimize_temp Optimize Temperature (e.g., lower to 25-40°C) check_temp->optimize_temp If too high minimize_water Minimize Water Content check_water->minimize_water If too high screen_solvents Screen Solvents (e.g., Methanol, Acetone) check_solvent->screen_solvents If suboptimal adjust_flow_rate Adjust Flow Rate (shorter residence time) check_residence_time->adjust_flow_rate If too long select_catalyst Select Catalyst with Optimal Properties check_catalyst->select_catalyst If not ideal end Improved PO Selectivity optimize_temp->end minimize_water->end screen_solvents->end adjust_flow_rate->end select_catalyst->end

Caption: Troubleshooting workflow for low this compound selectivity.

Issue 2: Low Propylene Conversion

Low conversion of propylene indicates that the reaction is not proceeding efficiently.

Possible Causes and Solutions:

  • Low Reaction Temperature: While high temperatures can decrease selectivity, very low temperatures can result in low reaction rates and thus low conversion.[3]

    • Solution: Gradually increase the temperature while monitoring both conversion and selectivity to find the optimal balance. A maximum in catalytic activity is often observed at an optimal temperature.[3]

  • Low Hydrogen Peroxide Concentration: The concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂), directly impacts propylene conversion. An increase in H₂O₂ concentration generally improves propylene conversion.[1]

    • Solution: Increase the H₂O₂ concentration, but be mindful that this may decrease PO selectivity.[1]

  • Catalyst Deactivation: The catalyst can lose its activity over time due to various reasons.

    • Solution: Refer to the "Catalyst Deactivation and Regeneration" section below.

  • Insufficient Pressure: In gas-phase or slurry reactions, pressure can influence the concentration of propylene in the liquid phase.

    • Solution: Optimize the reaction pressure. Studies have been conducted in a broad range of pressures (2.5–8.5 bar).[1][3]

Issue 3: Catalyst Deactivation

Catalyst deactivation is a common problem in continuous propylene epoxidation processes.

Possible Causes and Solutions:

  • Pore Blocking: Bulky organic byproducts, such as dimers or oligomers of this compound, can block the micropores of the catalyst, preventing reactants from reaching the active sites.[6] This is a major cause of deactivation for TS-1 catalysts.[6]

    • Solution (Regeneration):

      • Calcination: Heating the catalyst at high temperatures (e.g., 550°C for 5 hours) can burn off the organic deposits.[6]

      • Washing with Dilute Hydrogen Peroxide: This method has been shown to be highly effective in recovering the catalytic activity of TS-1.[6]

      • Solvent Extraction: Washing with a suitable solvent can remove the deposited byproducts.[6]

  • Coke Deposition: The formation of coke on the catalyst surface can cover active sites.[6]

    • Solution (Regeneration): Thermal treatment in the presence of air or oxygen can remove coke deposits.[7]

  • Chemical Deactivation: this compound can chemisorb on the active sites (e.g., Ti-OH groups in titanosilicates), leading to the formation of species that deactivate the catalyst.[8][9]

    • Solution: Introducing an appropriate amount of certain additives, like KH₂PO₄ in a Ti-MWW/H₂O₂ system, can suppress this deactivation mechanism and significantly extend the catalyst's lifetime.[8][9]

  • Leaching of Active Sites: The active metal (e.g., titanium) can be leached from the catalyst support, leading to a permanent loss of activity.[6]

    • Solution: This is often irreversible. The focus should be on prevention by optimizing reaction conditions to be less harsh on the catalyst.

Catalyst Regeneration Workflow

Catalyst_Regeneration start Catalyst Deactivation Observed diagnose Diagnose Cause of Deactivation start->diagnose pore_blocking Pore Blocking by Organic Byproducts diagnose->pore_blocking coke_deposition Coke Deposition diagnose->coke_deposition chemical_deactivation Chemical Deactivation diagnose->chemical_deactivation leaching Active Site Leaching diagnose->leaching calcination Calcination pore_blocking->calcination h2o2_wash Wash with Dilute H₂O₂ pore_blocking->h2o2_wash solvent_wash Solvent Extraction pore_blocking->solvent_wash thermal_treatment Thermal Treatment in Air/O₂ coke_deposition->thermal_treatment additive_modification Consider Catalyst Modification with Additives chemical_deactivation->additive_modification prevention Optimize Conditions to Prevent Further Leaching leaching->prevention end Catalyst Activity Restored/Managed calcination->end h2o2_wash->end solvent_wash->end thermal_treatment->end additive_modification->end prevention->end

Caption: Decision workflow for catalyst regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in propylene epoxidation with H₂O₂ over a TS-1 catalyst?

A1: The most common side reactions involve the ring-opening of the newly formed this compound. When using methanol as a solvent, the primary byproduct is 1-methoxy-2-propanol.[3] If water is present in the reaction medium, propylene glycol will also be formed.[1][3]

Q2: How does the concentration of hydrogen peroxide affect the reaction?

A2: Increasing the hydrogen peroxide concentration generally leads to a higher propylene conversion.[1] However, it can also decrease the selectivity to this compound due to an increased rate of side reactions.[1] Furthermore, at temperatures above 50°C, the decomposition of H₂O₂ becomes significant, reducing its availability for the epoxidation reaction.[1]

Q3: What is the effect of water on the epoxidation of propylene?

A3: Water can have a detrimental effect on the reaction. It can adsorb on the catalyst surface, affecting the epoxidation kinetics.[1] More significantly, water acts as a nucleophile that attacks the epoxide ring, leading to the formation of propylene glycol, which reduces the overall selectivity for this compound.[1]

Q4: What are the typical reaction conditions for propylene epoxidation in a laboratory setting?

A4: Based on literature, typical laboratory-scale experiments for propylene epoxidation over a TS-1 catalyst are conducted in a trickle-bed reactor with the following conditions:

  • Temperature: 25–80 °C[1][3]

  • Pressure: 2.5–8.5 bar[1][3]

  • Solvent: Methanol is commonly used.[3]

  • Catalyst: Titanium silicate (B1173343) (TS-1) is a widely studied heterogeneous catalyst.[3]

Q5: Are there any "green" or environmentally friendly processes for this compound production?

A5: Yes, the hydrogen peroxide to this compound (HPPO) process is considered a greener alternative to older methods like the chlorohydrin process.[10] The HPPO process uses hydrogen peroxide as the oxidant and typically a titanosilicate catalyst, producing only water as a byproduct.[10][11] This avoids the generation of chlorinated waste or large streams of co-products.[10]

Data Presentation

Table 1: Effect of Temperature on Propylene Conversion and Selectivity (TS-1 Catalyst)

Temperature (°C)Propylene Conversion (%)This compound Selectivity (%)Main Byproduct(s)Reference
25LowerHighest1-methoxy-2-propanol[1]
40HigherHigh1-methoxy-2-propanol[1]
>50Increases, then may decreaseDecreases significantly1-methoxy-2-propanol[1]
60VariesLower1-methoxy-2-propanol, Propylene Glycol[1]

Note: Exact values are dependent on other reaction parameters such as pressure and reactant concentrations.

Table 2: Influence of Reactant Concentrations on Reaction Performance

Parameter VariedEffect on Propylene ConversionEffect on PO SelectivityReference
Increase H₂O₂ Concentration IncreasesDecreases[1]
Increase Water Content DecreasesDecreases (due to glycol formation)[1]

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Propylene Epoxidation in a Trickle-Bed Reactor

This protocol is a generalized procedure based on common practices reported in the literature.

1. Materials and Setup:

  • Reactants: Propylene, hydrogen peroxide (e.g., 30 wt% solution), solvent (e.g., methanol), inert gas (e.g., helium or nitrogen).

  • Catalyst: Granulated heterogeneous catalyst (e.g., TS-1).

  • Apparatus: A laboratory-scale trickle-bed reactor, mass flow controllers for gases, a high-pressure liquid pump for the liquid feed, a back-pressure regulator to maintain system pressure, a heating system for the reactor, and a product collection system with cooling.

2. Experimental Procedure:

  • Pack a known amount of the catalyst into the reactor.

  • Pressurize the system with the inert gas to the desired reaction pressure (e.g., 4.5 bar).

  • Heat the reactor to the target temperature (e.g., 40°C).

  • Introduce the liquid feed (a solution of H₂O₂ in the chosen solvent) into the reactor at a specific flow rate using the liquid pump.

  • Simultaneously, introduce a stream of propylene and inert gas at a controlled flow rate using the mass flow controllers.

  • Allow the reaction to stabilize for a defined period.

  • Collect the liquid and gas products downstream of the reactor. The liquid product is typically cooled to condense any volatile components.

  • Analyze the composition of the liquid and gas phases using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards products.

Experimental Workflow Diagram

Experimental_Workflow start Start pack_catalyst Pack Catalyst in Reactor start->pack_catalyst pressurize Pressurize System with Inert Gas pack_catalyst->pressurize heat Heat Reactor to Target Temperature pressurize->heat start_liquid_feed Start Liquid Feed (H₂O₂ in Solvent) heat->start_liquid_feed start_gas_feed Start Gas Feed (Propylene + Inert) heat->start_gas_feed stabilize Allow Reaction to Stabilize start_liquid_feed->stabilize start_gas_feed->stabilize collect_products Collect Liquid and Gas Products stabilize->collect_products analyze Analyze Products by GC collect_products->analyze end End analyze->end

Caption: General experimental workflow for propylene epoxidation.

References

Troubleshooting low yields in laboratory propylene oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of propylene (B89431) oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving reaction yields and minimizing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my propylene oxide yield consistently low?

Low yields in this compound synthesis can stem from several factors related to reaction conditions, catalyst activity, and reactant purity. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature significantly impacts both reaction rate and selectivity. For the common Hydrogen Peroxide this compound (HPPO) process using a Titanium Silicalite-1 (TS-1) catalyst, the optimal temperature is typically between 40°C and 60°C.[1][2] Temperatures above this range can lead to the decomposition of hydrogen peroxide and an increase in side reactions, thus lowering the yield of this compound.[1][3] Conversely, temperatures that are too low will result in a sluggish reaction and incomplete conversion.

  • Incorrect Pressure: The pressure of the reaction system, particularly the partial pressure of propylene, influences the reaction rate. In laboratory-scale trickle-bed reactors, a maximum propylene conversion is often observed at a specific pressure, for instance, around 4.5 bar in some studies.[1][4] Operating at pressures significantly different from the optimum can lead to reduced conversion.

  • Improper Reactant Concentrations: The concentrations of hydrogen peroxide and water play a critical role. An increase in hydrogen peroxide concentration can enhance propylene conversion but may decrease selectivity towards this compound.[1] High water content can lead to the formation of byproducts like propylene glycol through the ring-opening of the epoxide.[1][2]

  • Catalyst Deactivation: The TS-1 catalyst can deactivate over time due to the deposition of byproducts or coke on its active sites.[2] This blockage of micropores hinders the access of reactants to the catalytic sites, leading to a gradual decrease in activity.

  • Impure Reactants or Solvents: The presence of impurities in the reactants or the solvent (commonly methanol) can poison the catalyst. For example, amines and acetone (B3395972) in the methanol (B129727) solvent have been shown to significantly suppress the conversion of hydrogen peroxide.[5]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low this compound Yield check_temp Verify Reaction Temperature (40-60°C for HPPO) start->check_temp check_pressure Confirm System Pressure (e.g., ~4.5 bar) check_temp->check_pressure Temp OK optimize_temp Optimize Temperature check_temp->optimize_temp Temp Not Optimal check_conc Analyze Reactant Concentrations (H2O2, H2O) check_pressure->check_conc Pressure OK optimize_pressure Adjust Pressure check_pressure->optimize_pressure Pressure Not Optimal check_catalyst Evaluate Catalyst Activity check_conc->check_catalyst Concentrations OK adjust_conc Modify Concentrations check_conc->adjust_conc Concentrations Not Optimal check_purity Assess Reactant/Solvent Purity check_catalyst->check_purity Catalyst Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Catalyst Deactivated purify_reactants Purify Reactants/Solvent check_purity->purify_reactants Impurities Detected end_node Yield Improved check_purity->end_node Purity OK optimize_temp->end_node optimize_pressure->end_node adjust_conc->end_node regenerate_catalyst->end_node purify_reactants->end_node Reaction_Pathway Propylene Propylene TS1 TS-1 Catalyst Propylene->TS1 H2O2 H2O2 H2O2->TS1 PO This compound (Desired Product) TS1->PO Epoxidation Methoxypropanol 1-Methoxy-2-propanol (Byproduct) PO->Methoxypropanol Ring-opening with Methanol PropyleneGlycol Propylene Glycol (Byproduct) PO->PropyleneGlycol Ring-opening with Water Methanol Methanol (Solvent) Methanol->Methoxypropanol Water Water Water->PropyleneGlycol Experimental_Workflow start Start catalyst_prep Catalyst Loading and System Purge start->catalyst_prep set_conditions Set Reaction Temperature and Pressure catalyst_prep->set_conditions feed_reactants Introduce Propylene and Liquid Feed set_conditions->feed_reactants run_reaction Run Reaction for Desired Time feed_reactants->run_reaction sample_collection Collect Liquid and Gas Samples run_reaction->sample_collection gc_analysis Analyze Samples by GC sample_collection->gc_analysis data_analysis Calculate Yield and Selectivity gc_analysis->data_analysis shutdown System Shutdown and Purge data_analysis->shutdown end_node End shutdown->end_node

References

Technical Support Center: Reducing Byproduct Formation in the Chlorohydrin Process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorohydrin process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chlorohydrin process, and what causes their formation?

A1: The primary desired product in the chlorohydrin process, for example with propene, is propylene (B89431) chlorohydrin. However, several byproducts can form, reducing the yield and purity of the target molecule. The most common byproducts include:

  • 1,2-Dichloropropane (B32752): This is a major byproduct formed by the direct addition of chlorine across the double bond of propene. Its formation is favored by a high concentration of chloride ions and lower pH.

  • Dichloroisopropyl Ether: This byproduct can form from the reaction of a chloronium intermediate with a molecule of propylene chlorohydrin.

  • Glycols (e.g., Propylene Glycol): These can form from the hydrolysis of the desired chlorohydrin, particularly at higher pH values (above 10) and elevated temperatures.[1]

Q2: My reaction is producing a high percentage of 1,2-dichloropropane. How can I minimize it?

A2: High levels of 1,2-dichloropropane are typically due to reaction conditions that favor the direct chlorination of the alkene. To minimize its formation, consider the following adjustments:

  • Increase the pH: Maintaining a pH greater than 6.0, and preferably between 7.0 and 9.5, favors the reaction of the intermediate chloronium ion with water or hydroxide (B78521) ions over chloride ions, thus increasing the yield of the desired chlorohydrin and reducing the formation of 1,2-dichloropropane.[1]

  • Control Reactant Concentrations: Avoid a large excess of chlorine. Maintaining a close to 1:1 molar ratio of the unsaturated organic compound to the chlorinating species is preferable when not using a recycle stream.

  • Ensure Adequate Mixing: Good mixing ensures that the alkene quickly reacts with the hypochlorous acid before it can react with chloride ions.

Q3: I am observing a significant amount of glycol in my product mixture. What is the likely cause and how can I prevent it?

A3: Glycol formation is generally a result of the hydrolysis of the chlorohydrin product. This is more likely to occur under the following conditions:

  • High pH: While a pH above 6.0 is necessary to suppress dichloride formation, excessively high pH (above 10.0) can increase the rate of glycol formation.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the hydrolysis of the chlorohydrin to a glycol. Maintaining the temperature in the optimal range of 40°C to 60°C is recommended.[1]

  • Prolonged Reaction Times: Leaving the chlorohydrin in the aqueous reaction mixture for extended periods, especially at elevated temperatures and pH, can lead to increased hydrolysis.

Q4: What is the source of dichloroisopropyl ether and how can its formation be controlled?

A4: Dichloroisopropyl ether is formed from the reaction of the chloronium ion intermediate with a molecule of the already formed propylene chlorohydrin. To control its formation:

  • Maintain a Low Concentration of Propylene Chlorohydrin: In a continuous process, this can be achieved by controlling the feed rates and residence time. In a batch process, this is more challenging but can be influenced by the rate of addition of reactants.

  • Optimize Temperature: Operating at the lower end of the recommended temperature range (around 40-50°C) can help to reduce the rate of this and other side reactions.

Troubleshooting Guides

Issue: Low Selectivity for the Desired Chlorohydrin

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of the reaction mixture is consistently maintained between 7.0 and 9.5. Use a reliable pH meter and ensure proper calibration. Consider using a buffered system or a pH controller for continuous processes.
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range of 40-60°C. Use a temperature-controlled reactor bath.
Poor Mixing Increase the agitation speed to ensure efficient mixing of the reactants. In a larger scale setup, evaluate the impeller design and position.
Incorrect Reactant Ratio Carefully control the molar ratio of the alkene to the chlorinating species. A slight excess of the alkene may be beneficial, but a large excess of chlorine should be avoided.

Data Presentation

The following tables summarize quantitative data on the effect of pH and temperature on product and byproduct distribution in the chlorohydrin process for producing propylene chlorohydrin (PCH).

Table 1: Effect of pH on Product Composition

pHPCH (molar-%)Propylene Oxide (PO) (molar-%)Byproducts (molar-%)
~7.391.34.14.6
~8.589.95.74.4

Data adapted from patent literature describing specific experimental runs.[1]

Table 2: Effect of Temperature on Propylene Chlorohydrin Yield

Temperature (°C)Yield of Propylene Chlorohydrin (%)Notes
35Increased YieldReducing the temperature from 45°C to 35°C showed an increase in product yield.
4597At a chlorine concentration of 0.15 g/l.
75-80~50Higher temperatures can significantly decrease the yield.

Data compiled from various sources indicating general trends.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Propylene Chlorohydrin with Minimized Byproducts

This protocol is designed for the batch synthesis of propylene chlorohydrin with a focus on maximizing selectivity by controlling pH and temperature.

Materials:

  • Propylene gas

  • Chlorine gas

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ice bath

  • Three-necked round-bottom flask equipped with a gas inlet tube, a pH probe, and a mechanical stirrer.

Procedure:

  • Reactor Setup: Assemble the three-necked flask in a fume hood. Place the flask in an ice bath on a magnetic stir plate.

  • Initial Charge: Add a calculated volume of deionized water to the flask and begin stirring.

  • pH Adjustment: While monitoring with the pH probe, slowly add the 1 M NaOH solution to the water until the pH is stable between 8.0 and 8.5.

  • Gas Introduction: Begin bubbling propylene gas through the gas inlet tube into the stirred, cooled solution at a controlled rate.

  • Chlorination: Simultaneously and slowly, introduce chlorine gas into the solution. Monitor the pH closely. The reaction is exothermic, so maintain the temperature between 40-50°C by adjusting the ice bath.

  • pH Control: As the reaction proceeds, the pH will decrease due to the formation of HCl. Maintain the pH between 7.0 and 8.0 by the controlled addition of the 1 M NaOH solution.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots of the reaction mixture and analyzing them by GC-MS (see Protocol 2).

  • Reaction Completion: Once the desired conversion is achieved (as determined by GC-MS analysis), stop the flow of both gases.

  • Work-up: The resulting aqueous solution contains propylene chlorohydrin. This can be extracted with a suitable organic solvent (e.g., diethyl ether) for further purification or analysis.

Protocol 2: GC-MS Analysis of Chlorohydrin Process Products

This protocol outlines a general method for the separation and identification of propylene chlorohydrin and its major byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: LECO Pegasus BT TOF-MS (or equivalent)[2]

  • Column: A suitable capillary column for separating polar volatile compounds (e.g., a wax-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 200°C

  • Mass Range: 35-350 amu

Sample Preparation:

  • Aqueous Sample: Take a 1 mL aliquot of the reaction mixture.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) and 0.2 g of sodium chloride (to reduce the solubility of the organic compounds in the aqueous layer).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge to separate the layers.

  • Transfer: Carefully transfer the organic layer to a clean GC vial.

  • Injection: Inject 1 µL of the organic extract into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to propylene chlorohydrin isomers, 1,2-dichloropropane, dichloroisopropyl ether, and propylene glycol by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas.

Mandatory Visualizations

Chlorohydrin_Process_Byproducts cluster_reactions Reaction Pathways Propene Propene Chloronium_Ion Chloronium Ion Intermediate Propene->Chloronium_Ion + Cl+ Cl2_H2O Cl2 / H2O Propylene_Chlorohydrin Propylene Chlorohydrin (Desired Product) Chloronium_Ion->Propylene_Chlorohydrin + H2O / OH- (High pH, >6.0) Byproduct_Dichloropropane 1,2-Dichloropropane Chloronium_Ion->Byproduct_Dichloropropane + Cl- (Low pH) Byproduct_Ether Dichloroisopropyl Ether Chloronium_Ion->Byproduct_Ether + Propylene Chlorohydrin Byproduct_Glycol Propylene Glycol Propylene_Chlorohydrin->Byproduct_Glycol Hydrolysis (High pH, >10; High Temp) H2O H2O / OH- Cl_ion Cl- PCH_molecule Propylene Chlorohydrin Hydrolysis Hydrolysis

Byproduct formation pathways in the chlorohydrin process.

Troubleshooting_Workflow Start High Byproduct Formation Identified by GC-MS Check_pH Is pH between 7.0 and 9.5? Start->Check_pH Adjust_pH Adjust pH using NaOH or HCl Check_pH->Adjust_pH No Check_Temp Is Temperature between 40°C and 60°C? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Adjust_Temp Adjust Reaction Temperature Check_Temp->Adjust_Temp No Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Temp Increase_Mixing Increase Stirring Speed or Improve Baffling Check_Mixing->Increase_Mixing No Check_Reactant_Ratio Review Reactant Molar Ratios Check_Mixing->Check_Reactant_Ratio Yes Increase_Mixing->Check_Mixing Re_run Re-run Experiment and Analyze by GC-MS Check_Reactant_Ratio->Re_run

A logical workflow for troubleshooting high byproduct formation.

References

Technical Support Center: Enhancing Catalyst Lifetime in Propylene Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lifetime of catalysts used in propylene (B89431) oxide (PO) production. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and process diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst Deactivation

Q1: My catalyst activity is decreasing rapidly. What are the likely causes?

A1: Rapid catalyst deactivation in propylene epoxidation, particularly with titanium silicalite-1 (TS-1) catalysts, is often attributed to the following:

  • Coke Formation: The primary cause of deactivation is the deposition of carbonaceous materials, or "coke," on the catalyst surface and within its pores. These deposits consist mainly of byproducts such as propylene glycol, ethers, and oligomers.[1] This blockage of active sites and pores prevents reactants from reaching the catalytic centers.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the formation of byproducts and coke, leading to faster deactivation.[3] It can also favor side reactions over the desired epoxidation.

  • Water Content: While a certain amount of water can be tolerated, high concentrations can lead to the formation of glycols, which are precursors to coke.[4][5] Conversely, the presence of some water can sometimes attenuate the deactivation process.[6]

  • Impurities in the Feed: Contaminants in the propylene or solvent feed, such as rust from equipment, can deposit on the catalyst and block active sites.[1]

Q2: I'm observing a significant drop in propylene oxide selectivity. What could be the issue?

A2: A decrease in selectivity towards this compound often points to an increase in side reactions. Key factors include:

  • Catalyst Acidity: An increase in the acidity of the catalyst can promote the isomerization of this compound to byproducts.[7] This can be caused by impurities or changes in the catalyst structure over time.

  • Temperature Excursions: Higher than optimal reaction temperatures can significantly decrease PO selectivity by promoting the formation of byproducts like propanal, acetone, and CO2.[3]

  • Byproduct Accumulation: The accumulation of primary byproducts like propylene glycol can lead to further consecutive reactions, reducing the overall selectivity for PO.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic characterization of the fresh, spent, and regenerated catalyst is crucial. Key analytical techniques include:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Nitrogen Physisorption (BET analysis): To measure the surface area and pore volume, which will decrease if pores are blocked by coke.

  • X-ray Diffraction (XRD): To check for any changes in the crystalline structure of the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) and UV-Visible Spectroscopy (UV-Vis): To identify the nature of the deposited species and changes in the coordination of the active metal sites (e.g., titanium in TS-1).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the coke after extraction from the catalyst surface.[1]

Data Presentation

The following tables summarize quantitative data on catalyst performance and the impact of various parameters.

Table 1: Influence of Reaction Temperature on this compound (PO) Selectivity and Propylene Conversion

Temperature (°C)Propylene Conversion (%)PO Selectivity (%)Reference
25~75>95[8]
40~80~95[8]
50~78~90[8]
60~70~85[8]
80~55<70[8]

Data extracted from graphical representations in the cited source.

Table 2: Catalytic Performance of Different Catalysts in Propylene Epoxidation

CatalystPropylene Conversion (%)PO Selectivity (%)PO Formation Rate (gPO·kgcat⁻¹·h⁻¹)Stability (Time on Stream)Reference
9%Ni-Cs/TS-11487.8382.9>150 h[9]
E-HPTS-1-8>92 (H₂O₂ conversion)>90 (PO Yield)-~220 h[10]
ZnO/MCM-41(7.99)-~100-Stable for 4 cycles[11]
Sumitomo Ti-silicon oxide->95--[12][13]

Table 3: Effect of Calcination Temperature on the Regeneration of a Spent TS-1 Catalyst

Regeneration MethodH₂O₂ Conversion (%)PO Selectivity (%)NotesReference
Fresh Catalyst~95~90Initial performance[14]
Spent Catalyst (after 1200h)Deactivated--[15]
Calcination (300-350°C)Restored to fresh levelsRestored to fresh levelsTemperature-programmed calcination in N₂/O₂ atmosphere[15]
Calcination (550°C)Fully recoveredFully recoveredComplete removal of deposited organics[16]

Experimental Protocols

Synthesis of Titanium Silicalite-1 (TS-1) Catalyst (Hydrothermal Method)

This protocol is a generalized procedure based on common practices in the literature.[17][18]

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS) - Silicon source

  • Tetrabutyl orthotitanate (TBOT) - Titanium source

  • Tetrapropylammonium hydroxide (B78521) (TPAOH) - Structure-directing agent

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Solution A (Silicon Source): In a flask, add TEOS to a solution of TPAOH in deionized water under vigorous stirring. Heat the mixture to 80°C and stir for 2 hours to ensure complete hydrolysis of TEOS.

  • Preparation of Solution B (Titanium Source): In a separate beaker, mix TBOT with ethanol.

  • Mixing: Slowly add Solution B to Solution A under continuous stirring. Continue stirring the resulting gel for another hour to ensure homogeneity.

  • Hydrothermal Synthesis: Transfer the gel to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 170°C for 48 hours under static conditions.

  • Catalyst Recovery: After cooling the autoclave to room temperature, recover the solid product by centrifugation or filtration.

  • Washing: Wash the catalyst repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the catalyst at 100°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in a flow of air. Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to remove the organic template.[17]

Propylene Epoxidation in a Fixed-Bed Reactor

This protocol describes a typical setup for evaluating catalyst performance.[19][20]

Equipment:

  • High-pressure fixed-bed reactor

  • High-pressure liquid pump for solvent and H₂O₂

  • Mass flow controller for propylene gas

  • Back-pressure regulator

  • Temperature controller

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Pack a fixed amount of the prepared catalyst (e.g., 1-2 g) into the reactor, typically mixed with an inert material like quartz sand to ensure uniform flow and heat distribution.

  • System Pressurization: Pressurize the system with nitrogen to the desired reaction pressure (e.g., 3.0 MPa) and check for leaks.

  • Heating: Heat the reactor to the reaction temperature (e.g., 40-60°C).

  • Reactant Feed: Once the temperature and pressure are stable, introduce the propylene gas at a specific flow rate. Simultaneously, pump the liquid feed (e.g., a solution of H₂O₂ in methanol) into the reactor.

  • Reaction: Allow the reaction to proceed for a set period, collecting the effluent from the reactor.

  • Product Collection and Analysis: The effluent is passed through a gas-liquid separator. Analyze the gas and liquid phases using a GC to determine the conversion of propylene and H₂O₂ and the selectivity to this compound.

Regeneration of a Deactivated TS-1 Catalyst by Calcination

This is a common method to remove coke deposits and restore catalyst activity.[15]

Procedure:

  • Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor.

  • Solvent Washing (Optional): Wash the catalyst with a solvent like methanol (B129727) to remove loosely adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven at 100-120°C.

  • Calcination: Place the dried catalyst in a furnace. Under a flow of air or a mixture of nitrogen and oxygen, slowly heat the catalyst to a temperature between 350°C and 550°C. The heating rate should be controlled (e.g., 1-2°C/min) to avoid rapid combustion of the coke, which can damage the catalyst structure. Hold at the final temperature for 3-5 hours.

  • Cooling: Allow the catalyst to cool down to room temperature before reuse.

Visualizations

Catalyst Deactivation and Regeneration Workflow

Troubleshooting Workflow for Catalyst Deactivation start Start: Decreased Catalyst Performance check_params Verify Operating Conditions (Temp, Pressure, Flow Rates) start->check_params analyze_feed Analyze Feedstock for Impurities check_params->analyze_feed characterize_spent Characterize Spent Catalyst (TGA, BET, XRD) analyze_feed->characterize_spent coke_detected Coke Formation Detected? characterize_spent->coke_detected other_issue Investigate Other Issues (e.g., Catalyst Structural Change) coke_detected->other_issue No regenerate Regenerate Catalyst (e.g., Calcination) coke_detected->regenerate Yes end End: Process Optimized other_issue->end characterize_regen Characterize Regenerated Catalyst regenerate->characterize_regen activity_restored Activity Restored? characterize_regen->activity_restored activity_restored->other_issue No optimize_conditions Optimize Reaction Conditions to Minimize Coking activity_restored->optimize_conditions Yes optimize_conditions->end

Caption: A logical workflow for troubleshooting catalyst deactivation.

Mechanism of Coke Formation on TS-1 Catalyst

Simplified Mechanism of Coke Formation on TS-1 propylene Propylene ts1 TS-1 Active Site propylene->ts1 h2o2 H₂O₂ h2o2->ts1 po This compound (PO) ts1->po water Water/Methanol po->water Ring Opening glycol Propylene Glycol (PG) water->glycol ether Glycol Ethers glycol->ether oligomers Oligomers/Polymers ether->oligomers coke Coke Deposition (Deactivation) oligomers->coke

Caption: Pathway from this compound to coke formation.

Catalyst Regeneration by Calcination

Catalyst Regeneration via Calcination deactivated_catalyst Deactivated Catalyst (Coke on Surface) heat_air Heat + Air/O₂ (350-550°C) deactivated_catalyst->heat_air combustion Coke Combustion heat_air->combustion co2_h2o CO₂ + H₂O (Volatile Products) combustion->co2_h2o regenerated_catalyst Regenerated Catalyst (Active Sites Restored) combustion->regenerated_catalyst

Caption: The process of regenerating a coked catalyst using calcination.

References

Addressing safety hazards in handling propylene oxide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with propylene (B89431) oxide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with propylene oxide?

A1: this compound is an extremely flammable liquid and an acute toxin.[1] It is also considered a potential carcinogen and mutagen.[2] The primary hazards include:

  • Flammability: It has a low flash point and can form explosive mixtures with air.[3]

  • Toxicity: Inhalation can cause respiratory irritation, headache, dizziness, and nausea.[3] Prolonged or high exposure can lead to more severe health effects, including central nervous system depression and lung damage.[4][5]

  • Reactivity: It can react violently with strong acids, bases, and oxidizing agents.[3] Polymerization can occur with certain contaminants or at high temperatures.[6]

  • Irritation: It is a severe irritant to the skin and eyes, potentially causing burns.[4][5]

Q2: What are the established exposure limits for this compound?

A2: Several organizations have established occupational exposure limits for this compound. It is crucial to adhere to these limits to minimize health risks.[2]

Q3: What type of gloves should I use when handling this compound?

A3: Standard laboratory gloves are often not sufficient. Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling this compound.[4][7] It is always best to consult the glove manufacturer's compatibility chart for specific chemicals.[1]

Q4: How should I properly store this compound in the lab?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizers, strong acids, and bases.[1] It should be kept in a flammable storage cabinet with containers tightly closed.[4]

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound and any contaminated materials must be disposed of as hazardous waste.[4] Waste containers should be clearly labeled and kept closed at all times.[4] Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[7]

Troubleshooting Guide

IssueRecommended Action
I can smell a sweet, ether-like odor while working with this compound in the fume hood. 1. Immediately stop your work and ensure the fume hood sash is at the appropriate height. 2. Check for any potential sources of the leak within the fume hood. 3. If the odor persists, evacuate the immediate area and notify your supervisor or EH&S. Do not re-enter until the area has been cleared by safety personnel.
My skin has come into contact with this compound. 1. Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[4] 2. Seek immediate medical attention.[4] 3. Wash contaminated clothing before reuse.[4]
This compound has splashed into my eyes. 1. Immediately flush your eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding your eyelids open.[4] 2. Seek immediate medical attention. Continue rinsing during transport to the hospital if possible.[4]
A small spill of this compound (<1 L) has occurred inside the fume hood. 1. If you are trained and comfortable doing so, you may clean up the spill.[4] 2. Ensure you are wearing appropriate PPE, including butyl rubber gloves, safety goggles, and a lab coat.[4] 3. Use a spill kit with absorbent material like vermiculite (B1170534) to contain the spill.[4][7] 4. Place the contaminated absorbent material in a sealed, labeled hazardous waste container.[4]
A large spill of this compound (>1 L) has occurred. 1. Evacuate the spill area immediately and alert others.[4] 2. If it is safe to do so, turn off any ignition sources in the area.[7] 3. Contact your institution's emergency response number (e.g., 911 from a campus phone) and EH&S for assistance.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 75-56-9[4]
Molecular Formula C₃H₆O[4]
Molecular Weight 58.08 g/mol [8]
Appearance Colorless liquid[4]
Odor Ethereal, sweet, or benzene-like[8][9]
Boiling Point 34°C (93.6°F)[4][8]
Flash Point -37°C (-35°F)[7][8]
Lower Explosive Limit (LEL) 2.3% - 2.8%[2][6]
Upper Explosive Limit (UEL) 36% - 37%[2][6]
Vapor Density 2 (Air = 1)[2]
Specific Gravity 0.83 - 0.859 (Water = 1)[2][6]
Solubility in Water 40.5% by weight at 20°C[9]

Table 2: Occupational Exposure Limits for this compound

OrganizationLimitValue
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA100 ppm[8]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWAReduce exposure to the lowest feasible concentration[2]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA2 ppm[1]
NIOSH Immediately Dangerous to Life or Health (IDLH)400 ppm[3]

Experimental Protocols

Protocol: Use of this compound as a Co-monomer in a Polymerization Reaction

This protocol outlines the general steps for safely using this compound as a co-monomer in a laboratory-scale polymerization reaction. Note: This is a general guideline and must be adapted to the specific requirements of your experiment and approved by your Principal Investigator.

1. Pre-Experiment Preparations:

  • Ensure you have read and understood the Safety Data Sheet (SDS) for this compound and all other reagents.
  • Verify that the chemical fume hood is certified and functioning correctly.[1]
  • Assemble all necessary glassware and ensure it is clean and dry.
  • Prepare a quench solution appropriate for your reaction.
  • Ensure an emergency eyewash and shower are accessible.

2. Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, buttoned to its full length.[1]
  • Wear ANSI-approved safety goggles.[4]
  • Wear butyl rubber gloves.[4]
  • Ensure you are wearing long pants and closed-toe shoes.[1]

3. Reaction Setup:

  • All manipulations of neat this compound must be performed inside a chemical fume hood.[4]
  • Ground all equipment to prevent static discharge.[10]
  • Set up your reaction apparatus, ensuring all joints are properly sealed.
  • If the reaction requires an inert atmosphere, purge the system with nitrogen or argon.

4. Handling and Dispensing this compound:

  • This compound containers should be stored in a refrigerator and sealed when not in use.[4]
  • Use a syringe or cannula to transfer the required amount of this compound to the reaction vessel.
  • Perform the transfer slowly and carefully to avoid splashing.
  • Immediately close the this compound container after dispensing.

5. Running the Reaction:

  • Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
  • Maintain the reaction temperature as specified in your protocol.

6. Work-up and Quenching:

  • Upon completion, cool the reaction mixture to the appropriate temperature.
  • Slowly add the quenching solution to the reaction mixture in the fume hood.
  • Be aware of any potential gas evolution during quenching.

7. Glassware Decontamination:

  • Rinse all glassware that has been in contact with this compound with an appropriate solvent (e.g., acetone) in the fume hood.[11]
  • Then, wash the glassware with laboratory-grade detergent and water.[11]
  • For final rinsing, use deionized water.[11]

8. Waste Disposal:

  • All liquid waste containing this compound must be collected in a properly labeled hazardous waste container.[4]
  • Contaminated solid waste (e.g., gloves, paper towels) should be placed in a separate, labeled hazardous waste bag.[7]

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_sop Review SOP & SDS prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_setup Set up & Ground Equipment prep_hood->prep_setup handle_transfer Transfer PO in Fume Hood prep_setup->handle_transfer handle_close Securely Close Container handle_transfer->handle_close handle_reaction Monitor Reaction handle_close->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste post_wash Wash Hands Thoroughly cleanup_waste->post_wash post_document Document Experiment post_wash->post_document

Caption: Workflow for the safe handling of this compound.

Spill_Response_Decision_Tree cluster_major Major Spill cluster_minor Minor Spill cluster_exposure Personnel Exposure spill This compound Spill Occurs assess Assess the Spill spill->assess exposure Personnel Exposed? spill->exposure major_evacuate Evacuate Area & Alert Others assess->major_evacuate Large Spill (>1L) or Immediate Danger minor_ppe Don Appropriate PPE assess->minor_ppe Small Spill (<1L) and No Immediate Danger and Trained Personnel major_ignite Turn off Ignition Sources (if safe) major_evacuate->major_ignite major_call Call Emergency Response & EH&S major_ignite->major_call minor_contain Contain with Absorbent Material minor_ppe->minor_contain minor_collect Collect Waste in Sealed Container minor_contain->minor_collect minor_decon Decontaminate the Area minor_collect->minor_decon exposure_yes Provide First Aid & Seek Immediate Medical Attention exposure->exposure_yes Yes exposure_no Proceed with Spill Response exposure->exposure_no No exposure_no->assess

Caption: Emergency response decision tree for a this compound spill.

References

Water removal from propylene oxide to prevent glycol formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) oxide. The focus is on preventing the formation of propylene glycol by effectively removing water from propylene oxide.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A1: Water reacts with this compound (PO) in a ring-opening reaction to form propylene glycol (PG).[1] This is often an undesired side reaction that consumes the starting material and can introduce impurities into your product. In polymerization reactions, the presence of water can also interfere with the catalyst and affect the molecular weight and properties of the resulting polymer.

Q2: What are the common signs of water contamination in my this compound?

A2: Visual inspection is often unreliable. The most definitive sign of water contamination is the presence of propylene glycol as an impurity in your reaction, which can be detected by analytical techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. An unexpected increase in the reaction temperature can also indicate an exothermic hydrolysis reaction.[2]

Q3: How can I determine the water content in my this compound before use?

A3: For precise quantification, Karl Fischer titration is a standard and reliable method for determining low levels of moisture in organic solvents like this compound.[3] Near-infrared (NIRS) spectroscopy is another powerful technique for real-time, inline monitoring of water content in PO streams, though it requires calibration against a primary method like Karl Fischer titration.[3][4] For a qualitative check, the addition of a small amount of a water-sensitive indicator could be used, but this is less common and may introduce impurities.

Q4: What are the best practices for storing this compound to prevent water absorption?

A4: this compound is hygroscopic and should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][6][7] Containers should be kept tightly closed when not in use.[6][8] It is advisable to store PO under an inert atmosphere, such as nitrogen or argon, to prevent both moisture ingress and potential peroxide formation.

Troubleshooting Guide

Problem 1: My reaction with this compound is sluggish, and the yield is low. I suspect water contamination.

Possible Cause Troubleshooting Step
Contaminated starting materialBefore starting your reaction, verify the water content of your this compound using Karl Fischer titration. If the water content is above your experimental tolerance, purify the this compound.
Improper storageReview your storage procedures. Ensure that the this compound container is always tightly sealed and stored in a dry environment. Consider storing it over a desiccant in a desiccator.
Atmospheric moistureConduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture from the air, especially if the reaction is sensitive to water.

Problem 2: I have observed an unexpected exotherm in my reaction involving this compound.

Possible Cause Troubleshooting Step
Uncatalyzed hydrolysisThe reaction of this compound with water to form propylene glycol is exothermic.[2] This may be the cause of the unexpected temperature increase.
Catalyzed hydrolysisThe presence of acidic or basic impurities can catalyze the hydrolysis of this compound, leading to a more vigorous and potentially hazardous exotherm.[9]
Solution Immediately cool the reaction vessel and ensure adequate mixing to dissipate the heat. If the exotherm is uncontrollable, follow your laboratory's emergency procedures. For future experiments, ensure your this compound is dry and that all glassware is thoroughly dried before use.

Problem 3: My final product is contaminated with a high-boiling impurity, which I suspect is propylene glycol.

Possible Cause Troubleshooting Step
Incomplete water removalThe method used for drying the this compound may not have been sufficient.
Solution Characterize the impurity using analytical techniques such as GC-MS or NMR to confirm its identity as propylene glycol. If confirmed, you may need to purify your product using methods like distillation or chromatography. For future reactions, use a more rigorous drying protocol for your this compound.

Quantitative Data Summary

ParameterValueReference
This compound Purity (Post-Purification)> 99.99%[10]
Water Content in Purified this compound< 100 ppm[11]
Impure this compound Water Content Range0.01 to 2 wt.%[12]
Propylene Glycol Formation Enthalpy-84,666 J/mol[2]
This compound Hydrolysis Half-life in Water4 - 12 days[8][13]
This compound Boiling Point34 °C (93.6 °F)[14]
Propylene Glycol Boiling Point188.2 °C

Experimental Protocols

Protocol 1: Drying this compound with Calcium Hydride

Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂)

  • Round-bottom flask with a stir bar

  • Distillation apparatus

  • Inert gas source (nitrogen or argon)

  • Dry glassware

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Place the this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere, carefully add a small amount of calcium hydride to the this compound. Be aware that hydrogen gas will be evolved as the calcium hydride reacts with water.

  • Stir the mixture at room temperature for several hours, or until the evolution of gas ceases.

  • Set up a distillation apparatus, ensuring all connections are well-sealed and under an inert atmosphere.

  • Distill the this compound from the calcium hydride. Collect the distillate in a dry receiving flask.

  • The freshly distilled, dry this compound should be used immediately or stored under an inert atmosphere in a tightly sealed container.

Protocol 2: Quantification of Water in this compound by Karl Fischer Titration

Objective: To accurately determine the water content in a this compound sample.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Karl Fischer titrant

  • This compound sample

  • Gas-tight syringe

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint.

  • Using a gas-tight syringe, carefully draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration vessel.

  • Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content of the sample, usually in ppm or percent.

  • It is good practice to run the analysis in triplicate to ensure the accuracy and precision of the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis_storage Analysis & Storage start Start: Reagent-grade this compound drying_agent Add Drying Agent (e.g., CaH2) start->drying_agent stirring Stir under Inert Atmosphere drying_agent->stirring distillation Distillation stirring->distillation kf_titration Karl Fischer Titration distillation->kf_titration Collect Distillate storage Store under Inert Atmosphere kf_titration->storage If Dry use_immediately Use Immediately kf_titration->use_immediately If Dry

Caption: Experimental workflow for drying and purifying this compound.

signaling_pathway PO This compound PG Propylene Glycol PO->PG Ring-Opening Hydration Water Water (H2O) Water->PG Catalyst Acid or Base Catalyst (Optional) Catalyst->PG Accelerates Reaction

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Propylene Oxide: GC-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO) is a critical raw material in the pharmaceutical and chemical industries. Its purity is paramount, as impurities can affect reaction kinetics, product yield, and the safety of the final product. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the determination of propylene oxide purity, supported by experimental data and protocols.

At a Glance: Method Comparison

The selection of an analytical method for this compound purity testing depends on the specific impurity of interest, the required sensitivity, and practical considerations such as sample throughput and available expertise. While GC-MS offers high sensitivity and specificity for a wide range of volatile and semi-volatile impurities, traditional methods like Karl Fischer titration and other titration techniques provide cost-effective solutions for specific key parameters.

FeatureGC-MSKarl Fischer TitrationAcid-Base TitrationArgentometric Titration
Primary Use Broad-spectrum impurity profiling, identification of unknown impuritiesQuantification of water contentQuantification of total acidityQuantification of total chlorides
Selectivity High (mass-to-charge ratio)Specific to waterNon-specific to acidic compoundsSpecific to halides
Sensitivity High (ppm to ppb)High (ppm to %)Moderate (percent level)Moderate (percent level)
Analysis Time ~20-30 minutes per sample~5-10 minutes per sample~5-10 minutes per sample~10-15 minutes per sample
Cost per Sample HigherLowerLowerLower
Equipment Cost HighModerateLowLow
Operator Skill HighModerateLowLow

In-Depth Analysis: GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound. The gas chromatograph separates the individual components of a sample, and the mass spectrometer provides detailed mass information that allows for the identification and quantification of each component.

Common Impurities Detected by GC-MS

The manufacturing process of this compound can introduce various impurities. Common impurities that can be identified and quantified by GC-MS include:

  • Acetaldehyde

  • Methanol (B129727)

  • Propanal

  • Ethylene oxide

  • Furan

  • 1,2-Dichloropropane

  • Propylene glycol

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of impurities in this compound using a standard GC-MS system.

1. Sample Preparation:

  • Directly inject a neat this compound sample into the GC inlet. Due to the high volatility of this compound and some of its impurities, no complex sample preparation is typically required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: Agilent J&W PoraBOND U, 25 m x 0.32 mm, 7 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.2 mL/min).

  • Inlet: Split mode (e.g., 100:1 split ratio) at 170°C.

  • Oven Program: 80°C initial temperature, hold for 0 minutes, then ramp to 200°C at 5°C/min.

  • MSD Conditions:

    • Transfer Line: 250°C

    • Ion Source: 230°C (Electron Impact ionization)

    • Quadrupole: 150°C

    • Scan Range: m/z 35-350

Quantitative Data from GC Analysis

The following table summarizes the limits of detection (LODs) for common impurities in this compound determined by a GC-FID system, which provides comparable sensitivity to GC-MS for these compounds.[1]

ImpurityLimit of Detection (mg/kg or ppm)
Propylene0.08
Methanol0.40
Ethylene oxide0.77
Acetaldehyde1.70
Furan0.05
Propanal1.30
1,2-Dichloropropane0.62

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial Autosampler Vial Sample->Vial Direct Transfer GC_Inlet GC Inlet (Vaporization) Vial->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer MS_Detector Detector (Signal) MS_Analyzer->MS_Detector Chromatogram Chromatogram (Peak Integration) MS_Detector->Chromatogram Data Acquisition Mass_Spectrum Mass Spectrum (Library Search) MS_Detector->Mass_Spectrum Data Acquisition Report Purity Report Chromatogram->Report Mass_Spectrum->Report

GC-MS analysis workflow for this compound purity.

Alternative Methods for Purity Assessment

While GC-MS provides a comprehensive impurity profile, other methods are routinely used to assess specific aspects of this compound purity.

Karl Fischer Titration for Water Content

The Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[2] It is the standard method for water determination in many industries, including pharmaceuticals.

1. Reagents:

  • Titrant: One-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5).

  • Solvent: Methanol suitable for Karl Fischer titration (e.g., Aquastar® CombiMethanol).

2. Instrumentation:

  • Automatic volumetric Karl Fischer titrator.

3. Procedure:

  • Add the KF solvent to the titration cell and perform a pre-titration to eliminate any residual moisture.

  • Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.

  • Start the titration. The titrator will automatically dispense the KF reagent until all the water in the sample has reacted.

  • The instrument calculates the water content based on the volume of titrant consumed.

Titrimetric Determination of Total Acidity and Chlorides

Simple titration methods can be used to determine the total acidity and total chloride content in this compound, which are important quality control parameters.

This method determines the total acidic content, typically expressed as acetic acid.[3]

1. Reagents:

2. Procedure:

  • To a cooled conical flask, add a known volume of the this compound sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the 0.01 N NaOH solution to a faint pink endpoint that persists for at least 15 seconds.

  • Calculate the total acidity based on the volume of NaOH consumed.

This potentiometric titration method determines the total chloride content.[3]

1. Reagents:

  • Nitric acid (HNO₃).

  • Methyl red indicator.

  • 0.02 N Silver nitrate (B79036) (AgNO₃) standard solution.

2. Procedure:

  • React a known amount of the this compound sample with sodium ethoxide in methanol and then boil under reflux.

  • After cooling, acidify the solution with nitric acid using methyl red as an indicator.

  • Titrate the solution potentiometrically with 0.02 N AgNO₃ solution.

  • A blank titration is performed, and the total chloride content is calculated from the difference in titrant volumes.

Comparative Workflow of Analytical Techniques

Analytical_Comparison cluster_sample Sample cluster_methods Analytical Methods cluster_results Results PO_Sample This compound GC_MS GC-MS PO_Sample->GC_MS KF Karl Fischer Titration PO_Sample->KF Titration Titration (Acidity/Chlorides) PO_Sample->Titration Impurity_Profile Volatile Impurity Profile & Identification GC_MS->Impurity_Profile Water_Content Water Content (%) KF->Water_Content Acidity_Chlorides Total Acidity & Total Chlorides Titration->Acidity_Chlorides

Comparison of analytical workflows for this compound purity.

Conclusion

The choice of analytical methodology for assessing this compound purity is dictated by the specific information required. GC-MS is the preferred method for comprehensive impurity profiling and the identification of unknown contaminants, offering high sensitivity and specificity. However, for routine quality control of specific parameters like water content, total acidity, and total chlorides, Karl Fischer titration and other titrimetric methods provide accurate, reliable, and more cost-effective alternatives. For researchers and professionals in drug development, a combination of these techniques is often employed to ensure the highest quality of this compound for use in their processes.

References

A Researcher's Guide to NMR Spectroscopy for Poly(propylene oxide) Microstructure Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the microstructure of poly(propylene oxide) (PPO) is critical as it dictates the polymer's physicochemical properties and, consequently, its performance in various applications, including drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and versatile analytical technique for elucidating the intricate microstructural details of PPO. This guide provides a comprehensive comparison of various NMR techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The ring-opening polymerization of propylene (B89431) oxide can result in a variety of microstructures, including variations in stereochemistry (tacticity) and regiochemistry (monomer orientation).[1] These subtle differences in the polymer chain can have a profound impact on properties such as crystallinity, solubility, and thermal behavior. NMR spectroscopy, by probing the local chemical environment of atomic nuclei, offers an unparalleled ability to quantify these microstructural features.

Comparative Analysis of NMR Techniques for PPO Microstructure

The choice of NMR technique depends on the specific microstructural information required. While basic 1D NMR methods provide a good overview, more advanced 2D techniques are often necessary for unambiguous assignments and detailed characterization.

NMR Technique Information Obtained Advantages Disadvantages
1D ¹H NMR - Basic structural confirmation- End-group analysis[2][3][4][5]- Limited tacticity information- High sensitivity- Short acquisition times- Poor resolution for main-chain protons due to signal overlap- Limited ability to distinguish stereoisomers
1D ¹³C NMR - Detailed tacticity analysis (triads, pentads)[6][7][8][9][10][11]- Regiochemistry (Head-to-Tail, Head-to-Head, Tail-to-Tail)[1][12]- End-group analysis- High resolution and large chemical shift dispersion[13]- Direct observation of the carbon backbone- Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times[10][14]
DEPT - Differentiates between CH, CH₂, and CH₃ groups- Simplifies spectral assignment- Confirms the identity of carbon signals- Requires additional experiments alongside a standard ¹³C NMR
2D COSY - Shows ¹H-¹H correlations through bonds- Helps in assigning proton signals that are close in chemical shift- Can be complex to interpret for polymers with significant signal overlap
2D HSQC/HMQC - Correlates directly bonded ¹H and ¹³C nuclei[13]- Powerful for assigning carbon signals based on their attached protons- Increases sensitivity for ¹³C detection- Does not provide information about long-range connectivity
2D HMBC - Shows long-range ¹H-¹³C correlations (2-3 bonds)- Useful for assigning quaternary carbons and elucidating complex structures- Aids in end-group analysis and identifying monomer linkages- Lower sensitivity compared to HSQC/HMQC

Key Microstructural Features and Their NMR Signatures

Tacticity

The stereochemistry of the methyl groups along the PPO backbone can be isotactic (meso, m), syndiotactic (racemic, r), or atactic (random). ¹³C NMR is particularly sensitive to these arrangements, allowing for the quantification of different triad (B1167595) (mm, mr, rr) and even pentad sequences.[10][15]

Table of ¹³C Chemical Shifts for PPO Tacticity (in CDCl₃)

CarbonTriadChemical Shift (ppm)
Methyl (CH₃)mm~17.5
mr~17.3
rr~17.1
Methylene (CH₂)m~75.6
r~75.4
Methine (CH)mm~73.4
mr~73.2
rr~73.0

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and polymer molecular weight.

Regiochemistry

The ring-opening of this compound can lead to different monomer linkages:

  • Head-to-Tail (H-T): The most common linkage.

  • Head-to-Head (H-H): Methylene groups are adjacent.

  • Tail-to-Tail (T-T): Methine groups are adjacent.

These regio-irregularities can be identified by unique signals in the ¹³C NMR spectrum.[1][12]

Experimental Protocols

Sample Preparation

A general protocol for preparing a PPO sample for NMR analysis is as follows:

  • Dissolve 10-50 mg of the PPO sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Ensure the polymer is fully dissolved, using gentle heating or vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

1D ¹³C NMR for Tacticity and Regiochemistry
  • Spectrometer: 400 MHz or higher for better resolution.

  • Solvent: CDCl₃ or Benzene-d₆.[6]

  • Temperature: 25-30 °C.[6][12]

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the carbon nuclei for quantitative analysis.[13]

  • Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

2D HSQC for ¹H-¹³C Correlation
  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Temperature: 25 °C.

  • Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Number of Increments in F1 (¹³C): 256-512.

  • Number of Scans per Increment: 8-16.

Visualizing PPO Microstructure and Analysis Workflow

PPO_Microstructure cluster_stereoisomers PPO Stereoisomers cluster_regioisomers PPO Regioisomers Isotactic Isotactic (mm) Syndiotactic Syndiotactic (rr) Atactic Atactic (mr/rm) HT Head-to-Tail HH Head-to-Head TT Tail-to-Tail

Caption: Different stereochemical and regiochemical structures in Poly(this compound).

NMR_Workflow PPO_Sample PPO Sample Preparation NMR_Acquisition NMR Data Acquisition (1D & 2D) PPO_Sample->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Microstructure_Quant Microstructure Quantification (Tacticity, Regiochemistry) Spectral_Analysis->Microstructure_Quant

Caption: General workflow for PPO microstructure analysis using NMR spectroscopy.

Logical_Relationships H1_NMR 1H NMR End_Group End-Group Analysis H1_NMR->End_Group C13_NMR 13C NMR C13_NMR->End_Group Tacticity Tacticity C13_NMR->Tacticity Regiochemistry Regiochemistry C13_NMR->Regiochemistry DEPT DEPT DEPT->C13_NMR COSY COSY Connectivity Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->End_Group HMBC->Connectivity

Caption: Logical relationships between NMR experiments and the microstructural information obtained.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed microstructural characterization of poly(this compound). While ¹H NMR offers a quick overview and is excellent for end-group analysis, ¹³C NMR provides in-depth information about tacticity and regiochemistry.[1][2][3][4][5][6][16] For unambiguous assignments and the characterization of complex PPO architectures, 2D NMR techniques such as HSQC and HMBC are often essential.[17] By carefully selecting the appropriate NMR experiment and optimizing the experimental parameters, researchers can gain a comprehensive understanding of their PPO materials, enabling the rational design of polymers with tailored properties for advanced applications.

References

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like propylene (B89431) oxide is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The ability to accurately quantify the enantiomeric composition of a chiral substance is paramount in numerous scientific disciplines. In the pharmaceutical industry, for instance, the differential physiological effects of enantiomers can be stark, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful. Propylene oxide, a key chiral building block in the synthesis of a wide array of chemical products, including pharmaceuticals, necessitates reliable and robust analytical methods for determining its enantiomeric purity.

This guide delves into the practical application of Chiral GC, Chiral HPLC, and NMR spectroscopy for the enantiomeric analysis of this compound, offering a side-by-side comparison of their capabilities and limitations.

At a Glance: Comparing Analytical Methods

To facilitate a quick assessment of the most suitable method for your specific needs, the following table summarizes the key performance metrics of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Auxiliaries
Principle Differential partitioning of enantiomers on a chiral stationary phase in a gas chromatograph.Differential interaction of enantiomers with a chiral stationary phase in a liquid chromatograph.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Typical Resolution (Rs) > 1.5 (Baseline separation achievable)> 1.5 (Baseline separation achievable)Not applicable (quantification based on signal integration)
Analysis Time Relatively fast (typically 10-30 minutes)Moderate (typically 15-45 minutes)Fast per sample (a few minutes), but sample preparation may be required.
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ppm to ppb levels)High (ppm to ppb levels)Lower (requires higher sample concentration)
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or other suitable detector.NMR Spectrometer.
Development Effort ModerateCan be extensive (screening of columns and mobile phases)Moderate (selection of appropriate chiral auxiliary and solvent)

In-Depth Experimental Protocols

For researchers looking to implement these methods, the following sections provide detailed experimental protocols for the analysis of chiral this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The method relies on a chiral stationary phase that interacts differently with the (R)- and (S)-enantiomers of this compound, leading to different retention times.

Experimental Protocol:

  • Column: Astec® CHIRALDEX™ A-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant pressure of 24 psi.

  • Injector:

    • Temperature: 250 °C.

    • Injection Volume: 3 µL.

    • Split Ratio: 80:1.

  • Oven Program: Isothermal at 30 °C.

  • Detector (FID):

    • Temperature: 250 °C.

  • Expected Elution Order: (R)-(+)-propylene oxide followed by (S)-(-)-propylene oxide.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be applied to a wide range of chiral compounds, including those that are not sufficiently volatile for GC analysis. The separation is based on the differential interactions between the this compound enantiomers and a chiral stationary phase (CSP).

Experimental Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is a common starting point for the separation of epoxides. The selection of the specific CSP often requires screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) as this compound has a weak chromophore, or a Refractive Index (RI) detector.

  • Enantiomeric Excess (ee) Calculation: The calculation is the same as for Chiral GC, based on the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle involves the addition of a chiral auxiliary, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to the sample. This forms transient diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.

Experimental Protocol (using a Chiral Solvating Agent):

  • Chiral Solvating Agent (CSA): A common choice for alcohols and ethers is a chiral alcohol like (R)- or (S)-1-phenylethanol or a more specialized CSA. The selection of the optimal CSA may require screening.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the sample.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of this compound (e.g., the methine proton or one of the methylene (B1212753) protons) that shows splitting into two distinct signals in the presence of the CSA.

    • The integration of these two signals corresponds to the ratio of the two enantiomers.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the integral values of the two resolved signals:

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

      • Where Integral₁ is the integral value of the major enantiomer's signal and Integral₂ is the integral value of the minor enantiomer's signal.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the decision-making involved in selecting an appropriate method, the following diagrams, generated using Graphviz, illustrate the general workflow and a logical comparison of the techniques.

general_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Chiral this compound Sample Prepared_Sample Prepare solution in appropriate solvent Sample->Prepared_Sample GC Chiral GC Prepared_Sample->GC HPLC Chiral HPLC Prepared_Sample->HPLC NMR NMR with Chiral Auxiliary Prepared_Sample->NMR Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Integrate Peaks/Signals Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

gc_workflow cluster_gc Chiral GC Workflow Start Prepare Sample Solution Inject Inject into GC Start->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Experimental workflow for Chiral Gas Chromatography.

hplc_workflow cluster_hplc Chiral HPLC Workflow Start Prepare Sample Solution Inject Inject into HPLC Start->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV/RI Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Experimental workflow for Chiral High-Performance Liquid Chromatography.

nmr_workflow cluster_nmr NMR with Chiral Auxiliary Workflow Start Dissolve Sample in Deuterated Solvent Add_Aux Add Chiral Auxiliary (CSA/CDA) Start->Add_Aux Acquire Acquire 1H NMR Spectrum Add_Aux->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Diastereomeric Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Experimental workflow for NMR with a chiral auxiliary.

method_comparison cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR with Chiral Auxiliary GC_Adv Advantages: - High resolution - Fast analysis time - High sensitivity GC_Dis Disadvantages: - Requires volatile sample - High temperature can cause degradation HPLC_Adv Advantages: - Broad applicability - No volatility requirement - Preparative scale possible HPLC_Dis Disadvantages: - Method development can be lengthy - Higher solvent consumption NMR_Adv Advantages: - Rapid analysis per sample - Non-destructive - Provides structural information NMR_Dis Disadvantages: - Lower sensitivity - Chiral auxiliary may interfere - Peak overlap can be an issue Decision Choice of Method Decision->GC_Adv Volatility is suitable Decision->HPLC_Adv High throughput needed Decision->NMR_Adv Rapid screening desired Propylene_Oxide This compound (Volatile, Thermally Stable) Propylene_Oxide->Decision

Caption: Logical comparison of analytical methods for this compound.

Conclusion

The determination of the enantiomeric excess of chiral this compound can be effectively achieved using Chiral GC, Chiral HPLC, and NMR spectroscopy with chiral auxiliaries. The choice of the most appropriate technique depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the developmental stage of the product.

  • Chiral GC is often the method of choice for routine quality control of volatile and thermally stable compounds like this compound, offering high resolution and speed.

  • Chiral HPLC provides greater flexibility, especially for less volatile derivatives of this compound or when preparative separation is required.

  • NMR spectroscopy serves as a powerful tool for rapid screening and for samples where minimal preparation is desired, providing direct observation of the enantiomeric ratio.

By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable analytical strategy for their specific needs, ensuring the quality and stereochemical integrity of their chiral products.

A Comparative Guide to the Reactivity of Propylene Oxide and Ethylene Oxide in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) in various copolymerization systems. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how different reaction parameters influence copolymer composition and microstructure. This understanding is crucial for the tailored synthesis of poly(propylene oxide-co-ethylene oxide) (PPO-PEO) copolymers, which are widely utilized in drug delivery systems, surfactants, and biomedical applications due to their tunable amphiphilicity and biocompatibility.

Executive Summary

Ethylene oxide (EO) is generally more reactive than this compound (PO) in anionic ring-opening copolymerization (AROP), primarily due to the lower steric hindrance of EO. This reactivity difference, quantified by reactivity ratios (r_EO > 1, r_PO < 1), leads to the formation of gradient or block-like copolymers where EO is incorporated more rapidly. However, the choice of catalyst and reaction conditions can significantly influence and even reverse this reactivity trend. For instance, double metal cyanide (DMC) catalysts can favor the incorporation of PO over EO. This guide will delve into the experimental data supporting these observations and provide detailed protocols for key copolymerization techniques.

Data Presentation: Reactivity Ratios of PO and EO

The following tables summarize the experimentally determined reactivity ratios for the copolymerization of this compound (PO) and ethylene oxide (EO) under different catalytic systems and reaction conditions. The reactivity ratios, r_EO and r_PO, indicate the preference of a propagating chain ending in an EO or PO unit to add another molecule of the same monomer versus the other comonomer.

  • r > 1 : The propagating chain preferentially adds the same monomer.

  • r < 1 : The propagating chain preferentially adds the other comonomer.

  • r = 1 : Random incorporation of both monomers.

Table 1: Reactivity Ratios in Anionic Ring-Opening Polymerization (AROP)

Initiator/Catalyst SystemSolventTemperature (°C)r_EOr_POReference
Potassium BenzoxideTHF453.780.26[1]
Potassium BenzoxideToluene (B28343)403.780.26[1]
Potassium BenzoxideToluene603.210.31[1]
Potassium BenzoxideAnisole403.520.28[1]
Potassium BenzoxideAnisole603.320.30[1]
Potassium BenzoxideDMSO403.100.32[1]
Potassium salt of ethylene glycolDimethyl formamide901.80.3[1]

Table 2: Reactivity Ratios in Monomer-Activated Anionic Ring-Opening Polymerization (AROP)

Catalyst SystemSolventTemperature (°C)r_EOr_POReference
iBu₃AlToluene-d80-206.40.16[2]

Table 3: Reactivity Ratios using Double Metal Cyanide (DMC) Catalysts

Catalyst SystemSolventTemperature (°C)r_EOr_POReference
Double Metal Cyanide (DMC)BulkNot Specified0.422.4[2]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Copolymerization of PO and EO and Determination of Reactivity Ratios by In-Situ ¹H NMR

This protocol outlines a general procedure for the anionic copolymerization of PO and EO, followed by the determination of reactivity ratios using in-situ ¹H NMR spectroscopy. This method allows for real-time monitoring of monomer consumption.

1. Materials and Reagents:

  • This compound (PO), distilled over CaH₂.

  • Ethylene Oxide (EO), distilled over CaH₂.

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl.

  • Initiator: Potassium naphthalenide or a potassium alkoxide solution in THF, titrated prior to use.

  • Deuterated solvent for NMR (e.g., THF-d₈).

2. Experimental Setup:

All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. NMR experiments are conducted in sealed NMR tubes suitable for pressure reactions.

3. Polymerization Procedure:

  • In a glovebox, a known amount of initiator solution is added to a flame-dried, sealed NMR tube.

  • The desired amounts of purified PO and EO are condensed into the NMR tube at low temperature (-78 °C).

  • Anhydrous deuterated THF is then added to achieve the desired monomer and initiator concentrations.

  • The NMR tube is sealed under vacuum or an inert atmosphere.

  • The tube is carefully warmed to room temperature and then placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 45 °C).

4. In-Situ ¹H NMR Monitoring:

  • ¹H NMR spectra are acquired at regular intervals throughout the polymerization.

  • The conversion of each monomer is determined by integrating the characteristic signals of the epoxide protons and comparing them to an internal standard or their initial integrals.

    • EO: A singlet around 2.5 ppm.

    • PO: A multiplet around 2.4 ppm (CH), and two doublets of doublets around 2.7 and 2.9 ppm (CH₂).

  • The data of monomer concentration versus time is plotted to determine the rate of consumption of each monomer.

5. Determination of Reactivity Ratios:

The reactivity ratios are calculated by fitting the monomer conversion data to an appropriate copolymerization model, such as the Meyer-Lowry or the Beckingham-Sanoja-Lynd (BSL) integrated models.[3]

Mandatory Visualizations

Experimental Workflow for Determining Reactivity Ratios

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (PO, EO) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (e.g., THF) Solvent_Drying->Reactor_Setup Initiator_Prep Initiator Preparation (e.g., Potassium Naphthalenide) Monomer_Addition Monomer & Initiator Addition Initiator_Prep->Monomer_Addition Reactor_Setup->Monomer_Addition Polymerization_Reaction Copolymerization (Controlled Temperature) Monomer_Addition->Polymerization_Reaction InSitu_NMR In-Situ 1H NMR Monitoring Polymerization_Reaction->InSitu_NMR Data_Processing Data Processing (Monomer Conversion) InSitu_NMR->Data_Processing Reactivity_Ratio_Calc Reactivity Ratio Calculation Data_Processing->Reactivity_Ratio_Calc

Caption: Workflow for determining PO and EO reactivity ratios.

Factors Influencing Monomer Reactivity in Copolymerization

G cluster_inputs Reaction Parameters cluster_reactivity Monomer Reactivity cluster_outputs Copolymer Properties Catalyst Catalyst System (Anionic, DMC, etc.) Reactivity_Ratios Reactivity Ratios (r_EO, r_PO) Catalyst->Reactivity_Ratios Solvent Solvent Polarity (THF, Toluene, DMSO) Solvent->Reactivity_Ratios Temperature Reaction Temperature Temperature->Reactivity_Ratios Microstructure Copolymer Microstructure (Random, Gradient, Block-like) Reactivity_Ratios->Microstructure Properties Physical Properties (Solubility, Thermal) Microstructure->Properties

Caption: Factors affecting PO and EO copolymerization reactivity.

Discussion of Reactivity Comparison

The presented data clearly indicates that in conventional anionic ring-opening polymerization, ethylene oxide is significantly more reactive than this compound. This is attributed to the steric hindrance of the methyl group in PO, which makes the nucleophilic attack on the epoxide ring more difficult compared to the unsubstituted EO ring.[4] The polymerization rate of EO is consequently considerably faster than that of PO.[4]

The choice of solvent also plays a crucial role. In less polar solvents like toluene and anisole, the difference in reactivity ratios between EO and PO is more pronounced.[1] As the temperature increases in these solvents, the reactivity ratios tend to converge, suggesting that the activation energy for PO incorporation is higher.[1] In a more polar solvent like DMSO, the reactivity ratios are closer, indicating that the solvent polarity can modulate the relative reactivities.[1]

A significant shift in reactivity is observed with different catalyst systems. Monomer-activated AROP using triisobutylaluminum (B85569) (iBu₃Al) further enhances the reactivity of EO over PO, leading to a strong monomer gradient in the copolymer.[2] In stark contrast, double metal cyanide (DMC) catalysts reverse the trend, showing a preference for PO incorporation (r_PO > 1, r_EO < 1).[2] This highlights the profound impact of the catalyst's coordination mechanism on monomer selection during polymerization.

Conclusion

The reactivity of this compound and ethylene oxide in copolymerization is not an intrinsic constant but is highly dependent on the chosen synthetic strategy. For applications requiring random copolymers, conditions that lead to reactivity ratios close to unity are desirable. Conversely, to create block or gradient copolymers, conditions that maximize the difference in reactivity ratios should be selected. The data and protocols presented in this guide provide a foundational understanding for researchers to rationally design and synthesize PPO-PEO copolymers with tailored microstructures and properties for advanced applications in drug development and materials science.

References

A Comparative Guide to Catalysts for Propylene Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propylene (B89431) oxide (PO), a crucial precursor in the production of a vast array of chemicals and materials, is a field of continuous innovation, driven by the pursuit of more efficient, selective, and environmentally benign catalytic processes. This guide provides a comparative analysis of prominent catalysts employed in propylene oxide synthesis, with a focus on the Hydrogen Peroxide this compound (HPPO) process and emerging alternatives. The information presented is curated from recent scientific literature to aid researchers in navigating the complex landscape of catalyst selection and development.

Performance Comparison of Key Catalysts

The efficacy of a catalyst for this compound synthesis is primarily evaluated based on propylene conversion, this compound selectivity, and the efficiency of the oxidant utilization. The following tables summarize the performance of three major classes of catalysts: Titanium Silicalite-1 (TS-1) and its modifications, silver-based catalysts, and copper-based catalysts. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here are representative examples to illustrate the general performance of each catalyst type.

Table 1: Performance of Titanium Silicalite-1 (TS-1) Based Catalysts

Titanium Silicalite-1 is the cornerstone of the commercial HPPO process, renowned for its high selectivity to this compound when using hydrogen peroxide as the oxidant. Research efforts are focused on enhancing its activity and stability through various modifications.

CatalystPropylene Conversion (%)PO Selectivity (%)H₂O₂ Efficiency (%)Reaction ConditionsReference
Conventional TS-193.2 (H₂O₂ conversion)90.284.145°C, 0.6 MPa propylene, 1 h, methanol (B129727) solvent[1]
Hierarchical HTS-1High turnover frequency of 1,650 h⁻¹--Alkaline etching of TS-1[1][2]
0.212Au-0.154Ni/TS-1--31170°C, gas phase[3]
9%Ni-Cs/TS-11487.8-200°C, gas phase with H₂ and O₂[4]
Au/TS-1-urea->95-Gas phase with H₂ and O₂[5]
Pd-Pt/TS-1-High-40°C, 5.5 bar, liquid phase[6]
Table 2: Performance of Silver-Based Catalysts

Silver catalysts are historically significant for ethylene (B1197577) epoxidation and have been extensively studied for propylene epoxidation, typically using molecular oxygen as the oxidant. A key challenge is mitigating the allylic oxidation of propylene to acrolein.

CatalystPropylene Conversion (%)PO Selectivity (%)Reaction ConditionsReference
Ag/CaCO₃8.131.9200°C, atmospheric pressure[7]
5 wt% NaCl modified Ag33.418.6350°C, 90% air/10% propylene feed[7]
Ag₉₅-Cu₅/BaCO₃3.655.1200°C[8]
Ag(56)-Na(1)/SrCO₃ (with UV-LED)-1.2 (yield 0.20%)UV-LED irradiation[9]
Table 3: Performance of Copper-Based Catalysts

Copper-based catalysts are being explored as a potentially more selective and earth-abundant alternative to silver for the direct epoxidation of propylene with molecular oxygen.

CatalystPropylene Conversion (%)PO Selectivity (%)Reaction ConditionsReference
Cu₂O nanoparticles (<5 nm) on silica32.70.4300°C[7]
K⁺ modified CuOx/SBA-15-High-[10]
Cu-OH-Cl-TiO₂4.838.9500 K[8]
NaCl promoted Cu-Ru/c-SiO₂9.5535.98300°C, C₃H₆/O₂ = 0.5[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for advancing catalyst research. Below are representative protocols for the synthesis of a TS-1 catalyst and a general procedure for catalytic testing.

Synthesis of Titanium Silicalite-1 (TS-1)

This protocol is a representative example of a hydrothermal synthesis method for TS-1.

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Tetrabutyl orthotitanate (TBOT)

  • Tetrapropylammonium hydroxide (B78521) (TPAOH) or Tetrapropylammonium bromide (TPABr)

  • Deionized water

  • Ethanolamine (in some preparations)

Procedure: [12]

  • Preparation of Solution A (Silica source): TEOS is added dropwise to an aqueous solution of TPAOH under vigorous stirring. The mixture is then hydrolyzed under reflux for a specified time and temperature (e.g., 1-2 hours at 60-80°C).

  • Preparation of Solution B (Titanium source): TBOT is dissolved in an alcohol (e.g., isopropanol) and hydrolyzed at a low temperature (e.g., 0°C) for a specific duration.

  • Mixing and Gel Formation: Solution B is added dropwise to Solution A under continuous stirring to form a homogeneous gel.

  • Hydrothermal Crystallization: The resulting gel is transferred to a Teflon-lined stainless-steel autoclave and heated under static conditions for crystallization (e.g., 175°C for 24-48 hours).

  • Product Recovery: After cooling, the solid product is recovered by centrifugation or filtration, washed thoroughly with deionized water, and dried (e.g., at 60-100°C overnight).

  • Calcination: The dried powder is calcined in air (e.g., at 550°C for 6-8 hours) to remove the organic template.

Catalytic Testing for Propylene Epoxidation (HPPO Process)

This protocol describes a typical batch reaction for the liquid-phase epoxidation of propylene using H₂O₂.

Apparatus:

  • High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure: [1][13]

  • Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g of TS-1) is placed into the reactor.

  • Solvent and Oxidant Addition: The solvent (e.g., 24 ml of methanol) and hydrogen peroxide (e.g., 3 ml of 27.5 wt% H₂O₂) are added to the reactor.

  • Reaction Setup: The reactor is sealed and heated to the desired reaction temperature (e.g., 45°C) with stirring.

  • Propylene Introduction: Propylene is introduced into the reactor to a specific pressure (e.g., 0.6 MPa).

  • Reaction: The reaction is allowed to proceed for a set duration (e.g., 1 hour).

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid and gas phases are analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity to products.

Visualizing Catalytic Pathways and Workflows

Understanding the logical relationships in catalyst design and the sequence of experimental procedures is crucial for systematic research. The following diagrams, generated using the DOT language, illustrate these concepts.

Logical Flow of Catalyst Development for Propylene Epoxidation

This diagram illustrates the general thought process and development trajectory for propylene epoxidation catalysts, starting from established systems and branching into novel materials.

Catalyst_Development_Flow cluster_established Established Catalyst Systems cluster_modification Modification & Optimization cluster_emerging Emerging Catalyst Systems TS-1 (HPPO) TS-1 (HPPO) Hierarchical TS-1 Hierarchical TS-1 TS-1 (HPPO)->Hierarchical TS-1 Improve diffusion Metal-doped TS-1 (Au, Ni) Metal-doped TS-1 (Au, Ni) TS-1 (HPPO)->Metal-doped TS-1 (Au, Ni) Enhance activity Ag-based (O2) Ag-based (O2) Promoted Ag (NaCl, Cs) Promoted Ag (NaCl, Cs) Ag-based (O2)->Promoted Ag (NaCl, Cs) Increase selectivity Bimetallic Ag-Cu Bimetallic Ag-Cu Ag-based (O2)->Bimetallic Ag-Cu Synergistic effects Cu-based (O2) Cu-based (O2) Ag-based (O2)->Cu-based (O2) Alternative to Ag Pd-Pt/TS-1 Pd-Pt/TS-1 Metal-doped TS-1 (Au, Ni)->Pd-Pt/TS-1 Bimetallic synergy Single-atom catalysts Single-atom catalysts Metal-doped TS-1 (Au, Ni)->Single-atom catalysts Maximize atom efficiency

Caption: Logical progression of catalyst development for propylene epoxidation.

General Experimental Workflow for Catalyst Evaluation

This diagram outlines the typical sequence of steps involved in the synthesis, characterization, and performance testing of a novel catalyst for this compound synthesis.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Evaluation Precursor Selection Precursor Selection Synthesis Method Synthesis Method Precursor Selection->Synthesis Method Post-synthesis Treatment Post-synthesis Treatment Synthesis Method->Post-synthesis Treatment Structural (XRD, TEM) Structural (XRD, TEM) Post-synthesis Treatment->Structural (XRD, TEM) Spectroscopic (IR, UV-Vis) Spectroscopic (IR, UV-Vis) Post-synthesis Treatment->Spectroscopic (IR, UV-Vis) Surface Properties (BET) Surface Properties (BET) Post-synthesis Treatment->Surface Properties (BET) Reactor Setup Reactor Setup Structural (XRD, TEM)->Reactor Setup Spectroscopic (IR, UV-Vis)->Reactor Setup Surface Properties (BET)->Reactor Setup Reaction Condition Screening Reaction Condition Screening Reactor Setup->Reaction Condition Screening Product Analysis (GC) Product Analysis (GC) Reaction Condition Screening->Product Analysis (GC) Data Analysis Data Analysis Product Analysis (GC)->Data Analysis

Caption: Standard workflow for catalyst synthesis and evaluation.

Concluding Remarks

The field of this compound synthesis is characterized by a dynamic interplay between established industrial processes and innovative academic research. While TS-1 based catalysts remain the commercial benchmark for the clean production of PO via the HPPO route, significant research is dedicated to improving their performance and exploring alternative, potentially more cost-effective and selective catalytic systems. Silver and copper-based catalysts, although currently facing challenges in selectivity and stability, hold promise for the direct epoxidation of propylene using molecular oxygen, which could offer economic advantages. The continued development of novel catalysts, including bimetallic and single-atom systems, guided by a deeper understanding of reaction mechanisms and structure-activity relationships, will be pivotal in shaping the future of this compound production. This guide serves as a foundational resource for researchers contributing to this important area of catalysis.

References

A Comparative Guide to the Validation of Analytical Methods for Propylene Oxide Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the impurity profiling of propylene (B89431) oxide (PO), a critical raw material in pharmaceutical manufacturing. The validation of these methods is paramount to ensure the quality, safety, and efficacy of the final drug product. This document summarizes quantitative performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and implementation of appropriate validation strategies.

Introduction to Propylene Oxide Impurity Profiling

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and excipients.[1] However, its manufacturing process can introduce several impurities that may be reactive, toxic, or otherwise compromise the stability and safety of the drug product.[2] Rigorous analytical testing is therefore essential to identify and quantify these impurities. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities.[3][4]

Common impurities in this compound can include unreacted starting materials, by-products, and degradation products. Typical product specifications for high-purity this compound often list limits for water, aldehydes (such as acetaldehyde (B116499) and propionaldehyde), and chlorides.[5][6] A more comprehensive analysis for pharmaceutical applications may also target other volatile organic compounds like ethylene (B1197577) oxide, methanol, furan, and propylene.[7]

Gas chromatography (GC) is the most prevalent and effective technique for the separation and quantification of volatile impurities in this compound.[7][8] The choice of detector, primarily Flame Ionization Detection (FID) or Mass Spectrometry (MS), and the specific GC column are critical factors that influence the method's performance characteristics.

Comparison of Analytical Methods

The following tables summarize the performance of two common gas chromatography-based methods for the analysis of impurities in this compound. The selection of a method should be based on the specific impurities of interest, the required sensitivity, and the available instrumentation.

Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for its robustness and quantitative accuracy for a broad range of organic compounds.

ImpurityLimit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Recovery (%)Repeatability (RSD%)Reference
Propylene0.030.198.3 - 105.1< 6.15[7]
Acetaldehyde0.050.1798.3 - 105.1< 6.15[7]
Methanol0.040.1398.3 - 105.1< 6.15[7]
Propanal0.060.298.3 - 105.1< 6.15[7]
Ethylene Oxide0.040.1398.3 - 105.1< 6.15[7]
Furan0.050.1798.3 - 105.1< 6.15[7]
Table 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.

ImpurityLimit of Quantitation (LOQ)Recovery (%)Intraday Precision (RSD%)Interday Precision (RSD%)Reference
This compound0.135 µ g/cigarette 99 - 1077.76.2[8][9]
Propylene Chlorohydrin~0.7 mg/kg (with GC-ECD)Not SpecifiedNot SpecifiedNot Specified[10]
Propylene Bromohydrin~0.7 mg/kg (with GC-ECD)Not SpecifiedNot SpecifiedNot Specified[10]

Note: The data for GC-MS is sourced from an analysis of cigarette smoke, which represents a complex matrix. The LOQ is presented in µ g/cigarette as reported in the study. The data for chlorohydrins and bromohydrins was obtained using an electron capture detector (ECD), which is often used for halogenated compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods.

GC-FID Method for Impurity Profiling

This protocol is based on the analysis of high-purity this compound using an Agilent J&W PoraBOND U PLOT column, which is effective for separating volatile oxygenated hydrocarbons.[7]

  • Instrumentation: Agilent 7890A GC system with a flame ionization detector (FID).[7]

  • Column: Agilent J&W PoraBOND U PLOT, 50 m x 0.32 mm x 5 µm.[7]

  • Carrier Gas: Hydrogen (H2) or Helium (He) at a constant flow.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 10°C/min to 200°C, hold for 5 minutes.[7]

  • Injector: Split/splitless injector at 250°C.[7]

  • Detector: FID at 300°C.[7]

  • Sample Preparation: Direct injection of the this compound sample. For volatile impurities, a pressurized gas-tight syringe should be used.

  • Quantitation: The corrected peak area normalization method is often used, especially when standards for highly volatile impurities are difficult to prepare accurately.[7]

GC-MS Method for this compound Determination

This method is adapted from a procedure for the determination of this compound in a complex matrix, demonstrating the sensitivity and selectivity of GC-MS.[8]

  • Instrumentation: Agilent 6890 GC coupled to an Agilent 5973 mass selective detector.[8]

  • Column: Varian CP-PoraBond Q capillary column, 25 m x 0.25 mm i.d., 3-µm film thickness.[8]

  • Carrier Gas: Helium in splitless mode.[8]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 30°C/min to 300°C, hold for 10 minutes.[8]

  • Injector: 1 µL injection volume.[8]

  • Mass Spectrometer: Operated in electron impact (70eV) mode. The MS transfer line temperature is set to 230°C, and the MS quadrupole and source heaters are maintained at 120°C and 220°C, respectively.[8]

  • Data Analysis: Chromatographic peak areas are determined automatically by the instrument's software.[8]

Validation of Analytical Methods

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[6] According to ICH guidelines, the following parameters should be considered for impurity testing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by the resolution of the impurity peak from other components in the chromatogram.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies of spiked samples.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GC_FID_Workflow cluster_sample Sample Handling cluster_gc_fid GC-FID Analysis cluster_data Data Processing Sample This compound Sample Direct_Injection Direct Injection Sample->Direct_Injection GC_System GC System (PoraBOND U Column) Direct_Injection->GC_System Separation Separation of Impurities GC_System->Separation FID_Detection Flame Ionization Detection Separation->FID_Detection Chromatogram Generate Chromatogram FID_Detection->Chromatogram Quantitation Peak Area Quantitation Chromatogram->Quantitation Report Impurity Profile Report Quantitation->Report

Caption: Workflow for GC-FID analysis of this compound impurities.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Injection Splitless Injection Sample->Injection GC_System GC System (PoraBond Q Column) Injection->GC_System Separation Chromatographic Separation GC_System->Separation MS_Detection Mass Spectrometric Detection (EI) Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Peak_Integration Peak Integration & Identification TIC->Peak_Integration Final_Report Quantitative Report Peak_Integration->Final_Report

Caption: Workflow for GC-MS analysis of this compound impurities.

References

Propylene Oxide vs. Other Epoxides: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxides are a versatile class of cyclic ethers that serve as crucial building blocks in organic synthesis due to their inherent ring strain, which facilitates a wide range of ring-opening reactions. Among them, propylene (B89431) oxide, ethylene (B1197577) oxide, and butylene oxide are some of the most industrially significant. This guide provides an objective comparison of propylene oxide with these other common epoxides, supported by available data and general principles of chemical reactivity. While extensive quantitative comparative data under identical experimental conditions is often proprietary or scattered across numerous publications, this guide consolidates the fundamental aspects to aid in the selection of the appropriate epoxide for specific research and development needs.

Physical and Chemical Properties

The physical properties of epoxides influence their handling, reaction conditions, and purification processes. This compound, ethylene oxide, and butylene oxide exhibit distinct differences in their boiling points, densities, and solubilities, primarily due to the increasing length of the alkyl chain.

PropertyEthylene OxideThis compound1,2-Butylene Oxide
Molecular Formula C₂H₄OC₃H₆OC₄H₈O
Molar Mass ( g/mol ) 44.0558.0872.11
Boiling Point (°C) 10.734.263
Density (g/cm³) 0.882 (at 10°C)0.830 (at 20°C/20°C)0.826 (at 20°C)
Solubility in Water Miscible40.5% (at 20°C)9.7% (at 20°C)
Chirality AchiralChiral (racemic mixture commonly used)Chiral (racemic mixture commonly used)

Reactivity and Performance in Organic Synthesis

The reactivity of epoxides is dominated by nucleophilic ring-opening reactions, which can be catalyzed by either acid or base. The choice of catalyst and the structure of the epoxide determine the regioselectivity of the reaction.

General Reactivity

The reactivity of these epoxides in ring-opening reactions generally follows the order: ethylene oxide > this compound > butylene oxide . This trend is attributed to a combination of steric and electronic effects. The increasing size of the alkyl substituent from this compound to butylene oxide increases steric hindrance, making nucleophilic attack more difficult.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive electrophile. The subsequent nucleophilic attack proceeds with significant SN1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.

Diagram of Acid-Catalyzed Ring-Opening of this compound

AcidCatalyzedRingOpening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PO This compound Protonated_PO Protonated this compound PO->Protonated_PO + H⁺ H_plus H⁺ Nu_H Nu-H Major_Product Major Product (Attack at C2) Protonated_PO->Major_Product + Nu-H (Major pathway) Minor_Product Minor Product (Attack at C1) Protonated_PO->Minor_Product + Nu-H (Minor pathway) Transition_State Transition State Product_complex Product Complex

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

In contrast, base-catalyzed ring-opening reactions proceed via an SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted carbon atom.

Diagram of Base-Catalyzed Ring-Opening of this compound

BaseCatalyzedRingOpening cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PO This compound Alkoxide_Intermediate Alkoxide Intermediate PO->Alkoxide_Intermediate + Nu⁻ (attacks less substituted carbon) Nu_minus Nu⁻ Solvent Solvent (e.g., ROH) Product Product Alkoxide_Intermediate->Product + Solvent (protonation)

Caption: Base-catalyzed ring-opening of this compound.

Performance Comparison in a Representative Reaction: Alcoholysis

The reaction of epoxides with alcohols (alcoholysis) to form glycol ethers is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is a key performance indicator.

EpoxideCatalystMajor ProductMinor Product
This compound Acid (e.g., H₂SO₄)2-alkoxy-1-propanol1-alkoxy-2-propanol
This compound Base (e.g., NaOR)1-alkoxy-2-propanol2-alkoxy-1-propanol
1,2-Butylene Oxide Acid (e.g., H₂SO₄)2-alkoxy-1-butanol1-alkoxy-2-butanol
1,2-Butylene Oxide Base (e.g., NaOR)1-alkoxy-2-butanol2-alkoxy-1-butanol

Note: The exact product ratios are dependent on the specific alcohol, catalyst, solvent, and temperature used. The table reflects the generally observed regioselectivity based on established reaction mechanisms.

Experimental Protocols

The following are generalized protocols for the ring-opening of epoxides. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Acid-Catalyzed Alcoholysis of an Epoxide
  • To a solution of the epoxide (1.0 eq.) in an excess of the desired alcohol (acting as both reactant and solvent) at 0 °C, add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Base-Catalyzed Alcoholysis of an Epoxide
  • To a solution of the desired alcohol, add a strong base (e.g., sodium metal, sodium hydride) to generate the corresponding alkoxide in situ.

  • To this solution, add the epoxide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of a General Experimental Workflow for Comparing Epoxide Reactivity

ExperimentalWorkflow Start Select Epoxides for Comparison (e.g., PO, EO, BO) Reaction_Setup Set Up Parallel Reactions - Same Nucleophile - Same Catalyst - Same Solvent - Same Temperature Start->Reaction_Setup PO_Reaction This compound Reaction Reaction_Setup->PO_Reaction EO_Reaction Ethylene Oxide Reaction Reaction_Setup->EO_Reaction BO_Reaction Butylene Oxide Reaction Reaction_Setup->BO_Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) PO_Reaction->Monitoring EO_Reaction->Monitoring BO_Reaction->Monitoring Workup Quench, Extract, and Purify Products Monitoring->Workup Analysis Analyze Products - Determine Yield - Determine Regioselectivity (NMR, GC-MS) Workup->Analysis Comparison Compare Results - Reaction Rates - Product Distribution - Yields Analysis->Comparison Conclusion Draw Conclusions on Relative Reactivity and Selectivity Comparison->Conclusion

Caption: A generalized workflow for comparing the reactivity of different epoxides.

Applications in Drug Development and Synthesis

This compound is a particularly valuable building block in the pharmaceutical industry due to its chiral nature. The use of enantiomerically pure this compound allows for the synthesis of complex chiral molecules with high stereoselectivity, which is crucial for the efficacy and safety of many drugs. While ethylene oxide is used to introduce hydrophilic polyethylene (B3416737) glycol (PEG) chains in drug delivery systems, and butylene oxide can be used to introduce more hydrophobic moieties, the stereochemical control offered by this compound is a distinct advantage in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The choice between this compound, ethylene oxide, and butylene oxide in organic synthesis depends on the specific requirements of the target molecule.

  • Ethylene oxide is the most reactive and is ideal for introducing a hydroxyethyl (B10761427) group or for producing polyethylene glycols.

  • This compound offers a balance of reactivity and the ability to introduce a chiral secondary alcohol or a primary alcohol, depending on the reaction conditions. Its chirality is a significant advantage in pharmaceutical synthesis.

  • Butylene oxide is less reactive and more sterically hindered, making it suitable for applications where a larger, more hydrophobic group is required.

For researchers and drug development professionals, a thorough understanding of the reactivity and regioselectivity of these epoxides is essential for designing efficient and stereocontrolled synthetic routes. While this guide provides a foundational comparison, it is recommended to consult specific literature for detailed quantitative data relevant to a particular synthetic transformation.

A Comparative Guide to Propylene Oxide Production: Economic Viability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the leading synthesis routes for propylene (B89431) oxide, a crucial building block in the chemical and pharmaceutical industries.

Propylene oxide (PO) is a vital chemical intermediate, indispensable for the production of a wide array of products, including polyurethanes, propylene glycols, and various specialty chemicals. The choice of production route for this versatile epoxide has significant economic and environmental ramifications. This guide provides a comprehensive comparison of the dominant industrial processes for this compound synthesis, offering a critical evaluation of their economic performance and environmental footprint, supported by available data and established experimental methodologies.

Economic and Environmental Performance at a Glance

The selection of a this compound production technology is a complex decision, balancing capital and operational expenditures against environmental sustainability. The following tables summarize the key quantitative data for the primary commercial routes: the Chlorohydrin process, the Hydroperoxide processes (PO/TBA and PO/SM), the Cumene-based (POC) process, and the Hydrogen Peroxide to this compound (HPPO) process.

Table 1: Economic Comparison of this compound Production Routes

ParameterChlorohydrin ProcessHydroperoxide (PO/TBA)Hydroperoxide (PO/SM)Cumene-based (POC)HPPO Process
Capital Investment (CAPEX) HighVery HighVery HighHighModerate to High
Operating Costs (OPEX) HighModerate to HighModerate to HighModerateLow to Moderate
Key Economic Drivers Price of chlorine and limePrice of isobutane (B21531) and market for tert-Butanol (B103910) (TBA)Price of ethylbenzene (B125841) and market for styrene (B11656) monomer (SM)Price of cumene (B47948)Price of hydrogen peroxide
Co-product Dependency None (by-product is waste)High (TBA)High (Styrene)None (co-product is recycled)None

Table 2: Environmental Comparison of this compound Production Routes

ParameterChlorohydrin ProcessHydroperoxide (PO/TBA)Hydroperoxide (PO/SM)Cumene-based (POC)HPPO Process
Primary By-products/Waste Calcium chloride brine, chlorinated hydrocarbonstert-Butanol (co-product)Styrene monomer (co-product)Cumyl alcohol (recycled)Water
Wastewater Generation Very High (approx. 40-50 tons per ton of PO)ModerateModerateLowVery Low (up to 80% less than chlorohydrin)
Energy Consumption HighHighHighModerateLow (up to 35% less than traditional methods)
Greenhouse Gas Emissions HighModerateModerateLowVery Low
Process Safety Concerns Handling of chlorineHandling of flammable hydroperoxidesHandling of flammable hydroperoxidesHandling of cumene hydroperoxideHandling of concentrated hydrogen peroxide

In-Depth Process Analysis

The following sections provide a more detailed examination of each production route, outlining the core chemistry and highlighting their intrinsic advantages and disadvantages.

Chlorohydrin Process

The traditional and oldest route to this compound involves the reaction of propylene with chlorine in the presence of water to form propylene chlorohydrin, which is then dehydrochlorinated with a base (typically lime or caustic soda) to yield this compound.

Key Reactions: CH₃CH=CH₂ + Cl₂ + H₂O → CH₃CH(OH)CH₂Cl + HCl 2 CH₃CH(OH)CH₂Cl + Ca(OH)₂ → 2 CH₃CH(O)CH₂ + CaCl₂ + 2 H₂O

While technologically mature, this process is plagued by significant environmental drawbacks. For every ton of this compound produced, a large volume of wastewater containing calcium chloride and other chlorinated organic compounds is generated, posing a considerable treatment and disposal challenge. The process is also capital and energy-intensive due to the corrosive nature of the reactants and the need for extensive purification steps.

Hydroperoxide Processes

These routes co-produce this compound and another valuable chemical. The two main variations are the PO/TBA process, which co-produces tert-butanol, and the PO/SM process, which co-produces styrene monomer.

  • PO/TBA Process: Isobutane is oxidized to tert-butyl hydroperoxide (TBHP), which then epoxidizes propylene to this compound, with tert-butanol as the co-product.

  • PO/SM Process: Ethylbenzene is oxidized to ethylbenzene hydroperoxide, which then reacts with propylene to form this compound and 1-phenylethanol (B42297). The 1-phenylethanol is subsequently dehydrated to produce styrene monomer.

The economics of these processes are heavily dependent on the market value of the co-products. While they are generally more environmentally benign than the chlorohydrin process, they are complex, multi-step processes requiring significant capital investment.

Cumene-based Process (POC)

Developed by Sumitomo Chemical, this process utilizes cumene as an oxygen carrier. Cumene is first oxidized to cumene hydroperoxide. This hydroperoxide then epoxidizes propylene to this compound, yielding cumyl alcohol as a co-product. The cumyl alcohol is then dehydrated and hydrogenated back to cumene, which is recycled into the process.

This "PO-only" process avoids the market volatility associated with co-products. It is characterized by high selectivity and energy efficiency.

Hydrogen Peroxide to this compound (HPPO) Process

The HPPO process is considered a green and sustainable route for this compound production. It involves the direct epoxidation of propylene with hydrogen peroxide in the presence of a titanium silicalite-1 (TS-1) catalyst. The only significant by-product is water, making it an environmentally attractive option.

Key Reaction: CH₃CH=CH₂ + H₂O₂ --(TS-1 catalyst)--> CH₃CH(O)CH₂ + H₂O

The HPPO process offers several advantages, including significantly reduced wastewater generation (up to 80% less than the chlorohydrin process) and lower energy consumption (around 35% less). The process is also characterized by lower capital investment compared to the hydroperoxide routes due to its simpler setup and lack of co-product handling facilities. The economics of the HPPO process are primarily influenced by the price of hydrogen peroxide.

Experimental Protocols

The evaluation of the economic and environmental performance of these production routes relies on a range of standardized experimental and analytical protocols.

Catalyst Performance Evaluation

The efficiency of the catalysts used in the hydroperoxide, cumene-based, and HPPO processes is critical to the overall process viability. Key performance indicators include:

  • Conversion: The percentage of the limiting reactant (e.g., propylene or hydroperoxide) that is consumed in the reaction.

  • Selectivity: The percentage of the converted reactant that forms the desired product (this compound).

  • Yield: The overall percentage of the initial reactant that is converted to the desired product (Conversion x Selectivity).

  • Catalyst Stability and Lifetime: The ability of the catalyst to maintain its activity and selectivity over extended periods of operation.

Methodology for Catalyst Testing: Catalyst performance is typically evaluated in laboratory-scale fixed-bed or slurry reactors under controlled temperature, pressure, and reactant feed rates. The reaction products are analyzed using gas chromatography (GC) to determine the composition of the product stream and calculate the conversion, selectivity, and yield. Catalyst stability is assessed through long-duration runs, and deactivated catalysts can be characterized by techniques such as temperature-programmed desorption (TPD) and X-ray diffraction (XRD) to understand the deactivation mechanism.

Wastewater Analysis

The environmental impact of each process is significantly influenced by the volume and composition of the wastewater generated.

Methodology for Wastewater Analysis: Wastewater samples are collected from the process effluent streams and analyzed for various parameters according to standard methods, such as those published by the American Society for Testing and Materials (ASTM) and the U.S. Environmental Protection Agency (EPA). Key parameters include:

  • Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD): Measures of the total amount of oxygen required to chemically or biologically degrade the organic matter in the water.

  • Total Organic Carbon (TOC): A measure of the total amount of carbon in organic compounds.

  • pH and Salinity: Important indicators of water quality, particularly for the high-salt brine from the chlorohydrin process.

  • Specific Pollutants: Analysis for specific organic and inorganic compounds, such as chlorinated hydrocarbons in the chlorohydrin process effluent, using techniques like gas chromatography-mass spectrometry (GC-MS) and inductively coupled plasma (ICP) spectroscopy.

Energy Consumption Measurement

Accurate measurement of energy consumption is crucial for economic and environmental assessments.

Methodology for Energy Consumption Measurement: Energy consumption is determined through a combination of direct measurement and process simulation. In an industrial setting, flow meters and power meters are used to monitor the consumption of utilities such as steam, cooling water, and electricity. Process simulation software (e.g., Aspen Plus) is used to model the process and calculate the theoretical energy requirements for heating, cooling, and separation units. These models are validated with operational data. A comprehensive energy audit can identify areas for energy savings and process optimization.

Logical Relationships and Process Workflows

The following diagrams illustrate the fundamental relationships between the different this compound production routes and their key inputs and outputs.

Propylene_Oxide_Production_Routes cluster_Inputs Raw Materials cluster_Processes Production Processes cluster_Outputs Products & By-products Propylene Propylene Chlorohydrin Chlorohydrin Propylene->Chlorohydrin POTBA PO/TBA Propylene->POTBA POSM PO/SM Propylene->POSM POC Cumene (POC) Propylene->POC HPPO HPPO Propylene->HPPO Chlorine Chlorine Chlorine->Chlorohydrin Water Water Water->Chlorohydrin Lime Lime Lime->Chlorohydrin Isobutane Isobutane Isobutane->POTBA Ethylbenzene Ethylbenzene Ethylbenzene->POSM Cumene Cumene Cumene->POC H2O2 Hydrogen Peroxide H2O2->HPPO PO This compound Chlorohydrin->PO CaCl2_brine CaCl2 Brine (Waste) Chlorohydrin->CaCl2_brine POTBA->PO TBA tert-Butanol (Co-product) POTBA->TBA POSM->PO Styrene Styrene (Co-product) POSM->Styrene POC->PO HPPO->PO Water_byproduct Water (By-product) HPPO->Water_byproduct

Figure 1: Inputs and outputs of major this compound production routes.

Environmental_Impact_Comparison cluster_Process Production Process cluster_Impact Environmental Impact Chlorohydrin Chlorohydrin High_Impact High Impact Chlorohydrin->High_Impact Wastewater, Energy Hydroperoxide Hydroperoxide Moderate_Impact Moderate Impact Hydroperoxide->Moderate_Impact Energy, Co-product Dependence Cumene Cumene Low_Impact Low Impact Cumene->Low_Impact Energy, Waste HPPO HPPO Very_Low_Impact Very Low Impact HPPO->Very_Low_Impact Wastewater, Energy

Figure 2: Relative environmental impact of this compound production routes.

Conclusion

The landscape of this compound production is evolving, driven by a growing emphasis on sustainability and economic efficiency. The traditional chlorohydrin process, while well-established, is increasingly being displaced by newer technologies due to its significant environmental burden. The hydroperoxide routes offer improved environmental performance but are intrinsically linked to the market dynamics of their co-products.

The cumene-based and HPPO processes represent the forefront of cleaner and more efficient this compound synthesis. The HPPO process, in particular, stands out for its green credentials, producing only water as a by-product and offering substantial reductions in wastewater and energy consumption. For researchers and professionals in fields where this compound is a key raw material, understanding the nuances of these production routes is essential for making informed decisions regarding supply chain sustainability and long-term cost-effectiveness. The continued development of novel catalytic systems and process optimization will undoubtedly further shape the future of this compound manufacturing.

A Comparative Guide to the Kinetic Studies of Propylene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic studies of propylene (B89431) oxide (PO) polymerization through different mechanisms. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for understanding and controlling the synthesis of poly(propylene oxide) (PPO), a polymer with significant applications in the biomedical and pharmaceutical fields.

Overview of Polymerization Mechanisms and Their Kinetics

The ring-opening polymerization (ROP) of this compound, a strained three-membered cyclic ether, can be initiated through various mechanisms, primarily anionic, cationic, and coordination polymerization. Each method presents distinct kinetic profiles, advantages, and challenges, particularly concerning the control of molecular weight and the suppression of side reactions.

A significant challenge in PO polymerization, especially in anionic systems, is the chain transfer reaction to the monomer. This reaction involves the abstraction of a proton from the methyl group of PO by the highly basic propagating species, leading to the formation of an unsaturated allyl end group and limiting the achievable molecular weight of the polymer.[1] The ratio of the rate constant of propagation (kp) to the rate constant of chain transfer to monomer (ktrM) is a critical parameter in controlling this side reaction.[1]

Comparative Kinetic Data

The following tables summarize key quantitative data from kinetic studies of this compound polymerization under different catalytic systems.

Table 1: Anionic Ring-Opening Polymerization (AROP) of this compound
Initiator/Catalyst SystemSolventTemperature (°C)Propagation Rate Constant (kp) (L·mol-1·s-1)Dispersity (Đ)Notes
Cesium alkoxide (free anion)THF201.7[1]LowRepresents the reactivity of the free propagating anion.
Potassium acetate (B1210297) (KOAc) / 18-crown-6 (B118740) ether (18C6)Bulk50-< 1.1[2]This system effectively suppresses chain transfer, enabling the synthesis of high molecular weight PPO (up to 20 kg/mol ).[2]
Potassium alkoxide / 18-crown-6 etherNeat PO40--Achieved molecular weights up to 13,000 g/mol .[1]
Table 2: Cationic Ring-Opening Polymerization (CROP) of this compound
CatalystSolventTemperature (°C)Reaction Time (h)Molecular Weight (Mn) ( g/mol )
Boron trifluoride etherate (BF3·OEt2)Dichloromethane0–5201886 (for a triblock copolymer)[3]
Acid-exchanged montmorillonite (B579905) clayBulkRoom Temperature--
Table 3: Coordination Polymerization of this compound
Catalyst SystemKey Kinetic FeatureRate Law
Double Metal Cyanide (DMC) complexesThe polymerization rate is proportional to the catalyst concentration and the square of the monomer concentration.[4]Rp = k[M]2[c] / (1 + k'[Tr])[4]
Zinc glutarate (for PO/CO2 copolymerization)Catalytic chain transfer copolymerization allows for the synthesis of oligo- and poly(propylene ether carbonate)-polyols with a wide range of molecular weights (0.8 to over 50 kg/mol ).[5]-
Table 4: Activation Energies for this compound Reactions
ReactionCatalyst/ConditionsActivation Energy (Ea) (kJ/mol)
PolymerizationAqueous sodium hydroxide83.6[6]
Copolymerization with CO2(salen)Co(DNP)/[PPN]Cl45.7 ± 2.0[7]
Thermal decomposition (hydrolysis)Water75–80[8]

Experimental Protocols

General Procedure for Kinetic Studies of Anionic ROP

A representative experimental setup for studying the kinetics of anionic ROP of PO involves the following steps:

  • Purification of Reagents: this compound, solvent (e.g., THF), and initiator are rigorously purified to remove any protic impurities that could terminate the living polymerization.

  • Reactor Setup: A dried and nitrogen-purged glass reactor equipped with a magnetic stirrer and a sampling port is used.

  • Initiation: The initiator (e.g., a potassium alkoxide) and any additives like a crown ether are introduced into the reactor containing the solvent.

  • Polymerization: A known amount of purified this compound is added to the initiator solution at a controlled temperature.

  • Monitoring the Reaction: Aliquots are withdrawn from the reactor at specific time intervals and terminated (e.g., with acidic methanol).

  • Analysis: The monomer conversion is determined using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and dispersity of the polymer are analyzed by size-exclusion chromatography (SEC).

  • Kinetic Analysis: The rate of polymerization is determined by plotting the natural logarithm of the initial to the current monomer concentration versus time.

General Procedure for Kinetic Studies of Cationic ROP
  • Catalyst Preparation: The cationic catalyst (e.g., BF3·OEt2) is handled under an inert atmosphere due to its moisture sensitivity.

  • Reaction Setup: A similar reactor setup to the anionic polymerization is used, ensuring anhydrous conditions.

  • Polymerization: The catalyst is added to a solution of this compound in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., 0-5 °C) to control the typically fast and exothermic reaction.

  • Monitoring and Analysis: The reaction progress is monitored by measuring monomer conversion over time using GC or NMR. Polymer characterization is performed using SEC.

Visualizing Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound polymerization.

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Reagent Purification (PO, Solvent, Initiator) Reactor_Setup Reactor Setup (Dry, Inert Atmosphere) Purification->Reactor_Setup Initiation Initiator Addition Reactor_Setup->Initiation Polymerization PO Addition & Polymerization Initiation->Polymerization Sampling Aliquots Taken Over Time Polymerization->Sampling Termination Termination of Aliquots Sampling->Termination Conversion Monomer Conversion (GC/NMR) Termination->Conversion MW_Analysis Molecular Weight (SEC) Termination->MW_Analysis

Caption: Experimental workflow for a kinetic study of anionic ROP of this compound.

Anionic_ROP_Mechanism cluster_propagation Propagation cluster_transfer Chain Transfer to Monomer Propagating_Chain RO-(CH(CH3)CH2O)n⁻ K⁺ PO_Monomer This compound Propagating_Chain->PO_Monomer Nucleophilic Attack Next_Chain RO-(CH(CH3)CH2O)n+1⁻ K⁺ PO_Monomer->Next_Chain Ring Opening Propagating_Chain_T RO-(CH(CH3)CH2O)n⁻ K⁺ PO_Monomer_T This compound Propagating_Chain_T->PO_Monomer_T Proton Abstraction Dead_Chain RO-(CH(CH3)CH2O)nH PO_Monomer_T->Dead_Chain Allyl_Alkoxide CH2=CHCH2O⁻ K⁺ (New Initiator) PO_Monomer_T->Allyl_Alkoxide

Caption: Competing propagation and chain transfer reactions in anionic ROP of PO.

Cationic_ROP_Mechanism Initiator Initiator (e.g., H⁺) PO_Monomer This compound Initiator->PO_Monomer Protonation Activated_Monomer Protonated PO (Oxonium Ion) PO_Monomer->Activated_Monomer Next_Chain ~[O-CH(CH3)-CH2]n+1-O⁺H(CH(CH3)CH2OH) PO_Monomer->Next_Chain Propagating_Chain ~[O-CH(CH3)-CH2]n-O⁺H(CH(CH3)CH2OH) Activated_Monomer->Propagating_Chain Nucleophilic Attack by Monomer/Polymer Propagating_Chain->PO_Monomer Addition of Monomer

Caption: Simplified mechanism of cationic ring-opening polymerization of this compound.

Conclusion

The kinetic studies of this compound polymerization reveal a complex interplay between the chosen polymerization mechanism, catalyst system, and reaction conditions. For applications requiring well-defined polymers with high molecular weights and low dispersity, such as in drug delivery systems, the anionic ring-opening polymerization with advanced catalytic systems like the 18-crown-6 ether/KOAc complex offers superior control by minimizing chain transfer reactions. Cationic polymerization provides an alternative route, though it often leads to less control over the polymer structure. Coordination polymerization, particularly with DMC catalysts, is a powerful industrial method that allows for high polymerization rates. Understanding the underlying kinetics is paramount for the rational design and synthesis of PPO-based materials with tailored properties for advanced scientific and pharmaceutical applications.

References

A Comparative Guide to In-Situ Monitoring of Propylene Oxide Reactions: IR Spectroscopy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring safety, and achieving desired product quality. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for monitoring propylene (B89431) oxide reactions, supported by experimental data and detailed protocols.

Propylene oxide is a vital intermediate in the production of numerous chemicals, including polyurethanes and propylene glycol.[1] Its high reactivity and potential hazards necessitate careful monitoring during chemical synthesis.[2] In-situ monitoring techniques offer a significant advantage over traditional offline analysis by providing real-time data on reactant consumption, intermediate formation, and product yield without the need for sample extraction.[3][4]

In-Situ Mid-Infrared (Mid-IR) Spectroscopy: A Powerful Monitoring Tool

In-situ mid-IR spectroscopy has emerged as a robust technique for real-time reaction analysis.[3] By tracking the characteristic vibrational frequencies of functional groups, it provides detailed information about the molecular changes occurring during a reaction.[5] This allows for the direct tracking of reactants, intermediates, and products in their native environment.[3]

Experimental Protocol: In-Situ ATR-FTIR Monitoring of a this compound Reaction

This protocol outlines a general procedure for monitoring a this compound reaction in a laboratory-scale reactor using an Attenuated Total Reflectance (ATR) FTIR probe.

  • System Setup:

    • Insert a clean and calibrated in-situ ATR-FTIR probe into the reaction vessel. Ensure the probe material (e.g., Diamond or Silicon) is chemically compatible with the reaction mixture.

    • Connect the probe to the FTIR spectrometer via a light conduit.

    • Couple the reactor to a thermostat for precise temperature control.

    • Ensure proper ventilation and safety measures are in place for handling this compound.

  • Background Spectrum Acquisition:

    • Before initiating the reaction, add the solvent and any catalysts to the reactor.

    • Record a background spectrum of this mixture at the desired reaction temperature. This will be subtracted from subsequent spectra to isolate the signals of the reactants and products.

  • Reaction Initiation and Data Collection:

    • Start the reaction by adding the reactants, including this compound, to the vessel.

    • Begin continuous spectral acquisition. The frequency of data collection can be adjusted based on the expected reaction rate, from every few seconds for fast reactions to several minutes for slower processes.[6]

    • Modern spectrometers come with software that allows for continuous spectral collection.[6]

  • Data Analysis:

    • Identify the characteristic infrared absorption bands for this compound, reactants, and the expected product. For example, the ring breathing mode of this compound can be observed in the mid-IR region.[7]

    • Develop a calibration model to correlate the absorbance of these characteristic peaks with the concentration of each species.

    • Plot the concentration profiles of reactants and products over time to determine reaction kinetics, identify intermediates, and assess reaction completion.

Comparison of In-Situ Monitoring Techniques

While FTIR spectroscopy is a powerful tool, other techniques can also be employed for in-situ reaction monitoring. The choice of technique often depends on the specific reaction conditions, the chemical species involved, and the information required.

Technique Principle of Operation Advantages Limitations Typical Performance
In-Situ Mid-IR (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides rich structural information, suitable for a wide range of organic molecules, non-destructive, and can be used in various reaction phases (liquid, gas).[3][8]Water can be a strong interferent, and the probe can be susceptible to fouling.[8]Sensitivity: Can detect species at millimolar concentrations.[5] Response Time: Typically a few seconds to a minute per spectrum.[6]
In-Situ Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Less sensitive to water interference, excellent for studying aqueous systems and C=C bonds, can provide information on catalyst surfaces.[8][9][10]Can be affected by fluorescence, and the Raman signal is generally weaker than IR absorption.[10]Sensitivity: Comparable to or slightly lower than IR, depending on the molecule. Response Time: Similar to FTIR, typically seconds to minutes.
Gas Chromatography (GC) Separates components of a mixture based on their partitioning between a stationary and a mobile phase.High sensitivity and selectivity, well-established for quantitative analysis.[2]Typically an offline or at-line technique requiring sample extraction, which can introduce delays and may not be suitable for unstable intermediates.[2]Sensitivity: Can detect ppm to ppb levels.[2][11] Response Time: Several minutes per analysis, not truly real-time.[2]
In-Situ UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules with chromophores.Simple, cost-effective, and suitable for monitoring reactions involving colored compounds or changes in conjugation.[12]Provides less structural information than IR or Raman, and is only applicable to molecules that absorb in the UV-Vis range.Sensitivity: Highly dependent on the molar absorptivity of the analyte. Response Time: Very fast, often on the order of seconds.
In-Situ NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling the unambiguous identification of reactants, intermediates, and products.[4][8]Lower sensitivity compared to other techniques, requires specialized and expensive equipment, and may have limitations with heterogeneous mixtures.Sensitivity: Generally requires higher concentrations (mM to M). Response Time: Can range from seconds to minutes depending on the experiment.

Visualizing the Workflow: In-Situ IR Monitoring

The following diagram illustrates the typical experimental workflow for monitoring a this compound reaction using in-situ IR spectroscopy.

In_Situ_IR_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactor 1. Reactor Setup Probe 2. Insert IR Probe Reactor->Probe Solvent 3. Add Solvent/Catalyst Probe->Solvent Background 4. Acquire Background Spectrum Solvent->Background Reactants 5. Add Reactants (incl. This compound) Background->Reactants Initiate Reaction Acquisition 6. Start Continuous Spectral Acquisition Reactants->Acquisition Processing 7. Process Spectra (Baseline Correction, etc.) Acquisition->Processing Real-time Data Stream Analysis 8. Identify Characteristic Peaks Processing->Analysis Quantification 9. Correlate Absorbance to Concentration Analysis->Quantification Kinetics 10. Determine Reaction Kinetics & Endpoint Quantification->Kinetics

Caption: Workflow for in-situ IR monitoring of a this compound reaction.

Conclusion

The selection of an appropriate in-situ monitoring technique is critical for the effective study and optimization of this compound reactions. In-situ FTIR spectroscopy offers a powerful and versatile solution, providing rich, real-time data on the molecular transformations occurring within the reaction vessel. While alternative techniques such as Raman spectroscopy, GC, UV-Vis, and NMR spectroscopy each have their own strengths and weaknesses, a thorough understanding of their respective capabilities and limitations will enable researchers to choose the most suitable tool for their specific application. The integration of these in-situ analytical methods is paramount for advancing chemical process development in a safe, efficient, and data-driven manner.

References

Comparative analysis of organometallic versus organocatalysts for PO polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Organometallic versus Organocatalysts for Propylene (B89431) Oxide Polymerization

The ring-opening polymerization (ROP) of propylene oxide (PO) is a cornerstone of the polymer industry, yielding poly(this compound) (PPO) or poly(propylene glycol) (PPG), essential components in the production of polyurethanes, surfactants, and various specialty chemicals. The choice of catalyst is paramount in dictating the efficiency of the polymerization and the properties of the resulting polymer. Historically, organometallic catalysts have dominated this field, offering high activity and the ability to produce high molecular weight polymers. However, the demand for metal-free polymers, particularly in biomedical and electronic applications, has spurred the development of organocatalysts as a viable alternative. This guide provides a comparative analysis of the performance of representative organometallic and organocatalytic systems for PO polymerization, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for representative organometallic (Double Metal Cyanide - DMC) and organocatalytic (N-Heterocyclic Olefin - NHO) systems in the polymerization of this compound.

Catalyst SystemCatalyst TypeActivity/TurnoverMolecular Weight (Mn) ( g/mol )Dispersity (Đ)SelectivityReference
Zn₃[Co(CN)₆]₂-based (DMC)OrganometallicHigh (TOF up to 11,292 h⁻¹)High (up to >3000)Narrow (1.02 - 1.42)High for linear polymer[1][2]
N-Heterocyclic Olefin (NHO)OrganocatalystHigh (TON > 2000)Controlled (predictable)Narrow (< 1.09)High for linear polymer[3]

Note: TOF = Turnover Frequency, TON = Turnover Number. These values are highly dependent on specific reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.

Organometallic Polymerization: Zinc-Cobalt Double Metal Cyanide (DMC) Catalyst

This protocol is based on the procedures described for the synthesis of high molecular weight polyols.[2][4]

Catalyst Preparation (Illustrative Example):

  • Solution A: Dissolve zinc chloride (ZnCl₂) in a mixture of water and a complexing agent (e.g., tert-butyl alcohol).

  • Solution B: Dissolve potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) in water.

  • Slowly add Solution B to Solution A with vigorous stirring to precipitate the DMC catalyst.

  • Isolate the solid catalyst by filtration or centrifugation.

  • Wash the catalyst repeatedly with a mixture of water and the complexing agent to remove potassium chloride byproduct.

  • Dry the catalyst under vacuum at a controlled temperature (e.g., 50-80 °C) to a constant weight.

Polymerization Procedure:

  • A dry, nitrogen-purged reactor is charged with a starter (e.g., a low molecular weight diol or triol) and the DMC catalyst (typically at ppm levels relative to the final product weight).

  • The reactor is heated (e.g., to 100-130 °C) and evacuated to remove any residual water from the starter.

  • A small initial amount of this compound is fed to the reactor to activate the catalyst. An exotherm and a drop in reactor pressure indicate catalyst activation.

  • Once the catalyst is activated, the remaining this compound is fed continuously to the reactor at a controlled rate, maintaining the desired reaction temperature and pressure.

  • After the addition of all the monomer is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.

  • The resulting poly(this compound) is then discharged from the reactor and may be further purified if necessary.

Organocatalytic Polymerization: N-Heterocyclic Olefin (NHO) Catalyst

This protocol is based on the metal-free polymerization of this compound using NHOs.[3]

Polymerization Procedure:

  • In a glovebox, a dry reaction vessel is charged with the N-heterocyclic olefin (NHO) catalyst, an initiator (e.g., benzyl (B1604629) alcohol), and this compound (PO) in the desired molar ratios.

  • The reaction vessel is sealed and removed from the glovebox.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C).

  • The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Upon reaching the desired conversion or after a specific reaction time, the polymerization is quenched by the addition of a suitable agent (e.g., benzoic acid).

  • The polymer is then purified to remove the catalyst and any remaining monomer, for example, by precipitation in a non-solvent like cold methanol, followed by drying under vacuum.

Mandatory Visualization: Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the organometallic (DMC) and organocatalytic (NHO) polymerization of this compound.

dmc_catalytic_cycle catalyst DMC Active Site (Zn-OH) activated_complex PO Coordination (Zn---O) catalyst->activated_complex + this compound (PO) ring_opening Ring Opening & Insertion activated_complex->ring_opening Nucleophilic Attack by Initiator/Chain propagated_chain Propagated Chain (Zn-O-PPO) ring_opening->propagated_chain Chain Growth propagated_chain->catalyst Chain Transfer/ + Initiator

Caption: Proposed catalytic cycle for the coordination-insertion polymerization of this compound using a Double Metal Cyanide (DMC) catalyst.

nho_catalytic_cycle nho_initiator NHO + Initiator (ROH) activated_initiator Activated Initiator [NHO-H]⁺ [RO]⁻ nho_initiator->activated_initiator Proton Abstraction ring_opening Nucleophilic Attack on PO activated_initiator->ring_opening + this compound (PO) propagated_chain Propagated Chain RO-(PO)n-H ring_opening->propagated_chain Chain Growth propagated_chain->nho_initiator Proton Exchange & Catalyst Regeneration

References

Unveiling Trace Impurities in Research-Grade Propylene Oxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like propylene (B89431) oxide is paramount. Trace impurities can significantly impact experimental outcomes, reaction kinetics, and the safety of final products. This guide provides a comprehensive comparison of analytical techniques for the determination of trace impurities in research-grade propylene oxide, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound, a key building block in the synthesis of a wide range of compounds, can contain various trace impurities stemming from its manufacturing process and storage. Common contaminants include aldehydes (acetaldehyde, propanal), ethers (ethylene oxide), alcohols (methanol), chlorinated compounds (1,2-dichloropropane), and unsaturated hydrocarbons (propylene).[1][2] The accurate quantification of these impurities is crucial for quality control and to ensure the reliability and reproducibility of research.

This guide explores and compares several analytical methodologies for trace impurity analysis in this compound, with a focus on Gas Chromatography (GC) based techniques and emerging spectroscopic methods.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on factors such as the target impurities, required sensitivity, sample throughput, and available instrumentation. Gas chromatography, particularly with a Flame Ionization Detector (FID), is a widely adopted and robust method for this purpose.[2][3] However, alternative techniques offer distinct advantages in terms of sensitivity, speed, or online monitoring capabilities.

Analytical TechniquePrincipleAdvantagesDisadvantagesCommon Analytes
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via ionization in a hydrogen flame.[2]Robust, reliable, good linearity, and cost-effective.Requires sample preparation (dilution), not suitable for non-volatile compounds.Acetaldehyde, Propanal, Ethylene Oxide, Methanol, Furan, Propylene.[2]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Volatile impurities are partitioned from the liquid this compound into the headspace of a sealed vial and then injected into the GC-MS for separation and identification based on mass-to-charge ratio.High sensitivity for volatile compounds, minimal sample preparation.Can be susceptible to matrix effects, requires careful optimization of incubation time and temperature.Volatile organic compounds.
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) A coated fiber is exposed to the sample or its headspace to extract and concentrate impurities, which are then thermally desorbed into the GC-MS.[4]Solvent-free, high concentration factor leading to very low detection limits.Fiber lifetime can be limited, potential for carryover between samples.Trace volatile and semi-volatile impurities.
Fourier Transform Near-Infrared (FT-NIR) Spectroscopy Measures the absorption of near-infrared radiation by the sample to determine the concentration of components based on their unique spectral fingerprints.[5]Fast, non-destructive, suitable for online and in-line process monitoring.[5]Lower sensitivity compared to chromatographic methods, requires chemometric modeling for calibration.Water, and can be calibrated for other specific impurities.

Quantitative Performance Data

The following table summarizes the reported performance data for the analysis of key impurities in this compound using GC-FID. This data is essential for researchers to assess if a particular method meets their required detection limits and precision.

ImpurityAnalytical MethodLimit of Detection (LOD) (mg/kg or ppm)Limit of Quantitation (LOQ) (mg/kg or ppm)Recovery (%)Repeatability (RSD%)Reference
AcetaldehydeGC-FID0.17-98.3 - 105.1< 6.15[2]
PropanalGC-FID0.12--< 6.15[2]
Ethylene OxideGC-FID0.33--< 6.15[2]
MethanolGC-FID0.25--< 6.15[2]
FuranGC-FID0.05--< 6.15[2]
PropyleneGC-FID1.70--< 6.15[2]

Note: The limits of detection were determined at a signal-to-noise ratio of 2.[2] The recovery data is for representative impurity compounds spiked into a this compound sample.[2]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies for the key techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine analysis of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)[2]

  • Detector: Flame Ionization Detector (FID)[2]

  • Column: Agilent J&W PoraBOND U PLOT column (or equivalent)[2]

  • Autosampler: Agilent 7693A Automatic Liquid Sampler (or equivalent)[2]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Directly inject the research-grade this compound sample. Dilution with a suitable solvent may be necessary if impurity concentrations are high.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This technique is ideal for detecting highly volatile impurities at trace levels.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Headspace Autosampler

HS Conditions:

  • Vial Incubation Temperature: 80 °C

  • Vial Incubation Time: 20 min

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

GC-MS Conditions:

  • Column: DB-624 or equivalent

  • Carrier Gas: Helium

  • Oven Temperature Program: 35 °C (hold for 5 min), ramp to 220 °C at 15 °C/min

  • Mass Spectrometer: Scan mode (e.g., m/z 30-300)

Sample Preparation:

  • Pipette a known volume of the this compound sample into a headspace vial and seal immediately.

Solid-Phase Microextraction (SPME)-GC-MS Protocol

SPME offers a solvent-less extraction method with excellent sensitivity.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • SPME Fiber Assembly and Holder

SPME Conditions:

  • Fiber Coating: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar

  • Extraction Mode: Headspace

  • Extraction Temperature: 60 °C

  • Extraction Time: 30 min

GC-MS Conditions:

  • Identical to HS-GC-MS protocol.

Sample Preparation:

  • Place the this compound sample in a vial. Expose the SPME fiber to the headspace above the sample for the specified time. Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy Protocol

FT-NIR is a powerful tool for rapid, non-destructive, and online analysis.

Instrumentation:

  • FT-NIR Spectrometer with a fiber-optic probe or flow cell[5]

Measurement Parameters:

  • Spectral Range: 4000-10000 cm⁻¹

  • Resolution: 8 cm⁻¹

  • Scans: 32

Methodology:

  • Calibration: Develop a chemometric model by correlating the FT-NIR spectra of a set of this compound samples with known impurity concentrations (determined by a primary method like GC-FID or Karl Fischer titration for water).

  • Analysis: Acquire the FT-NIR spectrum of the unknown sample and use the developed calibration model to predict the impurity concentrations.

Visualizing the Analytical Workflow

To better understand the procedural flow of each analytical technique, the following diagrams illustrate the key steps involved.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution (if necessary) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

GC-FID Analytical Workflow

HS_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial Transfer to Headspace Vial Sample->Vial Incubation Incubation & Headspace Generation Vial->Incubation Injection Headspace Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification FT_NIR_Workflow cluster_calibration Calibration Model Development cluster_analysis Sample Analysis Standards This compound Standards Spectra Acquire FT-NIR Spectra Standards->Spectra PrimaryMethod Analyze by Primary Method (e.g., GC) Standards->PrimaryMethod Model Develop Chemometric Model Spectra->Model PrimaryMethod->Model Predict Predict Impurity Concentration Model->Predict UnknownSample Unknown this compound Sample AcquireSpectrum Acquire FT-NIR Spectrum UnknownSample->AcquireSpectrum AcquireSpectrum->Predict

References

Safety Operating Guide

Propylene Oxide: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of propylene (B89431) oxide are paramount to ensuring a safe laboratory environment. This highly flammable, toxic, and potentially carcinogenic substance requires strict adherence to established safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of propylene oxide, in line with established best practices.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all personnel are familiar with the hazards of this compound.[1][2] Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[1][3] Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves, such as butyl rubber, are recommended. Nitrile gloves may be suitable for low-volume applications, but it is crucial to consult the glove manufacturer's compatibility chart.[1][3]

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[3]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is essential.[3]

  • Full Coverage: Wear long pants and closed-toe shoes.[3]

This compound Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]

Step 1: Waste Collection

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.[1][3] The container must be kept tightly closed when not in use.[1]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams.

Step 2: Storage of Waste

  • Secure Location: Store the hazardous waste container in a designated, well-ventilated area.[1][3]

  • Secondary Containment: The container must be placed in secondary containment to prevent spills.[1]

  • Incompatible Materials: Store away from incompatible materials such as strong acids, bases, oxidizers, amines, and copper.[3] It should be kept in a flammable storage cabinet.[1][3]

  • Ignition Sources: Keep the storage area free of heat, sparks, and open flames.[1]

Step 3: Arranging for Disposal

  • Timely Disposal: Dispose of regularly generated chemical waste within 90 days.[1]

  • Contact Professionals: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][3]

  • Transport Preparation: For transport to a pickup location, ensure the online waste tag is completed and the container is securely sealed and within secondary containment.[1]

Step 4: Decontamination and Contaminated Materials

  • Empty Containers: Empty containers that once held this compound should be disposed of as hazardous waste.[1]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in the designated this compound waste container.[1] Reusable PPE must be properly decontaminated.[5]

  • Spill Cleanup Materials: Any materials used to clean up a this compound spill, such as absorbents, must be collected, placed in a sealed container, and disposed of as hazardous waste.[2][6]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data related to this compound safety.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA100 ppm[2]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA2 ppm[2][3]
Reportable Quantity (RQ) for Spills100 lbs (45.4 kg)[7]
Flash Point-37°C (-35°F)[6]

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety protocols and do not involve experimental methodologies. They are derived from established guidelines for handling hazardous chemical waste in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal & Decontamination A Wear appropriate PPE: - Butyl rubber gloves - Safety goggles - Flame-resistant lab coat B Handle this compound in a chemical fume hood A->B C Collect waste in a dedicated, labeled container B->C Generates Waste D Store container in a designated, well-ventilated area with secondary containment C->D E Keep away from incompatible materials and ignition sources D->E F Arrange for waste pickup by EH&S or licensed contractor (within 90 days) E->F Ready for Disposal G Dispose of contaminated PPE and spill cleanup materials as hazardous waste F->G H Properly decontaminate reusable equipment G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Propylene (B89431) oxide is a valuable chemical intermediate in various research and manufacturing processes, but its hazardous nature demands meticulous handling and a robust safety culture.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.

Immediate Safety Information

Propylene oxide is a highly flammable, volatile, and toxic liquid that poses significant health risks.[1] It is classified as a carcinogen and mutagen, requiring extreme caution during handling.[2] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[2][3] Inhalation may lead to headaches, dizziness, nausea, and in high concentrations, pulmonary edema, a medical emergency.[2][3]

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemical-resistant glovesButyl gloves are recommended. Always consult the glove manufacturer's compatibility chart. Use proper glove removal technique to avoid skin contact.[4]
Eyes Safety goggles or face shieldANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory. A face shield provides additional protection.[1][4]
Respiratory Full-face respiratorA full-face respirator with multi-purpose combination (US) respirator cartridges should be used as a backup to engineering controls.[4] Use is required when engineering controls are insufficient or during emergencies.[4] All users must be trained and fit-tested.[4]
Body Laboratory coat and protective clothingLab coats must be worn, fully buttoned, and appropriately sized.[4] Flame-resistant clothing is essential.[1] For extensive handling, chemical-resistant aprons or suits may be necessary.
Exposure Limits

Adherence to established exposure limits is crucial for personnel safety.

Organization Exposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 100 ppm[1][2]
ACGIH (TLV) 2 ppm[1][2]
NIOSH (REL) Lowest feasible concentration; recommends 2 ppm as a 10-hour TWA[1][2]

IDLH (Immediately Dangerous to Life or Health): 400 ppm[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Training: All personnel must receive training specific to the hazards of this compound, including this operational plan, before commencing any work.[4]

  • Designated Area: All work with neat this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Ignition Sources: Due to its high flammability, this compound must be kept away from all sources of ignition, including heat, sparks, open flames, and static discharge.[4][5] Use only non-sparking tools and explosion-proof equipment.[3][6]

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored.[1][5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][8]

Handling and Experimental Procedures
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling this compound.

  • Transporting: When transporting this compound, use secondary containment to prevent spills.

  • Dispensing: Carefully measure and transfer this compound within the fume hood. Keep containers tightly closed when not in use.[4]

  • Monitoring: Continuous monitoring with fixed gas detection systems can provide early warnings of leaks.[1]

Storage
  • Flammable Storage: Store this compound in a dedicated, well-ventilated flammable storage cabinet.[4]

  • Incompatible Materials: Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Container Integrity: Ensure containers are in good condition, stored upright, and tightly sealed.[5]

Emergency Procedures

Immediate and correct response to emergencies is critical.

Spills
  • Small Spills (<1 L):

    • If trained, use an appropriate spill kit with absorbent material like vermiculite (B1170534) or dry sand.[2][4]

    • Wear appropriate PPE during cleanup.

    • Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for pickup.[4]

  • Large Spills (>1 L):

    • Evacuate the area immediately.[4]

    • Alert others and prevent entry into the contaminated area.[4]

    • From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety).[4]

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is a legal and ethical responsibility.

  • Waste Collection: All this compound waste and contaminated materials (e.g., gloves, absorbent pads, glassware) must be collected in designated, properly labeled hazardous waste containers.[4]

  • Container Management: Waste containers must be kept tightly closed and stored in a designated hazardous waste accumulation area.[4]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain.[2]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Training Personnel Training Area_Prep Designate Work Area (Fume Hood) Training->Area_Prep Ignition_Control Remove Ignition Sources Area_Prep->Ignition_Control Emergency_Prep Check Emergency Equipment Ignition_Control->Emergency_Prep Don_PPE Don Appropriate PPE Emergency_Prep->Don_PPE Transport Transport with Secondary Containment Don_PPE->Transport Dispense Dispense in Fume Hood Transport->Dispense Storage Store Properly Dispense->Storage Spill Spill Occurs Dispense->Spill Exposure Personnel Exposure Dispense->Exposure Waste_Collection Collect Hazardous Waste Dispense->Waste_Collection Storage->Waste_Collection Small_Spill Small Spill (<1L) Spill->Small_Spill Assess Size Large_Spill Large Spill (>1L) Spill->Large_Spill Assess Size Inhalation Inhalation Exposure->Inhalation Route Skin_Contact Skin/Eye Contact Exposure->Skin_Contact Route Container_Mgt Manage Waste Containers Waste_Collection->Container_Mgt Vendor_Disposal Dispose via Licensed Vendor Container_Mgt->Vendor_Disposal

Caption: Workflow for the safe handling of this compound.

References

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